3,5-Dichloro-4-isopropoxyphenylboronic acid
Description
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Properties
IUPAC Name |
(3,5-dichloro-4-propan-2-yloxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BCl2O3/c1-5(2)15-9-7(11)3-6(10(13)14)4-8(9)12/h3-5,13-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTEROWRZDFNANP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)Cl)OC(C)C)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BCl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681610 | |
| Record name | {3,5-Dichloro-4-[(propan-2-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218790-62-5 | |
| Record name | {3,5-Dichloro-4-[(propan-2-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3,5-Dichloro-4-isopropoxyphenylboronic acid chemical properties
An In-depth Technical Guide to 3,5-Dichloro-4-isopropoxyphenylboronic acid: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a key building block in modern synthetic chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the core chemical properties, reactivity, synthesis, and critical applications of this versatile reagent, with a focus on the causality behind experimental choices and protocols.
Core Chemical Identity and Physicochemical Properties
This compound is a substituted arylboronic acid, a class of compounds renowned for its stability, low toxicity, and exceptional utility in carbon-carbon and carbon-heteroatom bond formation.[1] The specific substitution pattern of this molecule—two chlorine atoms ortho to the boronic acid group and a para-isopropoxy group—imparts distinct steric and electronic properties that are highly valuable in targeted synthesis.
Key Identifiers and Structural Data
The fundamental identifiers for this compound are crucial for accurate sourcing, documentation, and regulatory compliance.
| Identifier | Value |
| Chemical Name | (3,5-Dichloro-4-isopropoxyphenyl)boronic acid |
| CAS Number | 1218790-62-5[2][3] |
| Molecular Formula | C₉H₁₁BCl₂O₃[2] |
| Molecular Weight | 248.90 g/mol [2][4] |
| SMILES String | CC(C)OC1=C(Cl)C=C(B(O)O)C=C1Cl |
| InChI Key | InChI=1S/C9H11BCl2O3/c1-5(2)15-8-6(10)3-4-7(11)9(8)12(13)14/h3-5,13-14H,1-2H3 |
Physicochemical Properties
These properties are essential for determining appropriate reaction conditions, purification methods, and storage protocols. While specific experimental data for melting and boiling points are not consistently reported in public literature, data from analogous compounds and supplier information provide a reliable profile.
| Property | Value / Description |
| Appearance | Typically a white to off-white solid or crystalline powder. |
| Solubility | Generally soluble in organic solvents like methanol, ethanol, acetone, and DMSO.[5] Phenylboronic acids exhibit low to moderate solubility in nonpolar solvents and limited solubility in water, though this can be pH-dependent.[5] |
| Melting Point | Not consistently reported. Similar dichlorinated phenylboronic acids have melting points well above 200°C. For example, 3,5-Dichlorophenylboronic acid melts at 302°C.[6] |
| Boiling Point | Not applicable; decomposes at high temperatures. |
| Storage | Store in a cool, dry place in a tightly sealed container, often under an inert atmosphere (e.g., Argon or Nitrogen) to prevent dehydration to the boroxine anhydride.[7][8] |
Synthesis and Reactivity Profile
The synthetic utility of an arylboronic acid is defined by its reactivity. Understanding its preparation and characteristic reactions is paramount for its effective application.
General Synthetic Pathway
The logical precursor is 1,3-dichloro-2-isopropoxy-5-iodobenzene (or the corresponding bromide). The increased reactivity of the C-I or C-Br bond is leveraged for the formation of an organolithium or Grignard reagent.
Protocol: Generalized Synthesis of a Substituted Phenylboronic Acid
This protocol is a robust, self-validating procedure adaptable for the synthesis of this compound from its corresponding aryl halide.
-
Reactor Setup: A multi-neck, flame-dried round-bottom flask is equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum. The system must be kept under a positive pressure of inert gas throughout the reaction to exclude atmospheric moisture and oxygen.
-
Aryl Halide Solution: The starting aryl halide (e.g., 1,3-dichloro-5-iodo-2-isopropoxybenzene) (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF).
-
Metal-Halogen Exchange: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (n-BuLi) in hexanes (1.1 equiv) is added dropwise via syringe, ensuring the internal temperature does not rise significantly. The choice of n-BuLi is critical for efficient exchange with aryl iodides or bromides at low temperatures. The reaction is stirred for 1-2 hours at -78 °C.
-
Borylation: Triisopropyl borate (1.2 equiv) is added dropwise at -78 °C. This borate ester is chosen for its reactivity and the steric bulk which can help prevent over-addition. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Aqueous Workup: The reaction is quenched by the slow addition of aqueous hydrochloric acid (1 M). The mixture is stirred vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester to the desired boronic acid.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified, typically by recrystallization or silica gel chromatography, to yield the final product.
Core Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction
The premier application of arylboronic acids is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming C-C bonds.[9] This reaction is foundational in synthesizing biaryl and heteroaryl structures common in pharmaceuticals and advanced materials.[10]
The reaction involves the coupling of the boronic acid with an organohalide (or triflate). The 3,5-dichloro substitution on the title compound can sterically influence the coupling, and the electron-withdrawing nature of the chlorides can affect the transmetalation step.
Protocol: Typical Suzuki-Miyaura Cross-Coupling
This protocol provides a reliable framework for coupling this compound with a generic aryl bromide.
-
Reagent Preparation: In a reaction vessel, combine this compound (1.2 equiv), the aryl bromide (1.0 equiv), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (3.0 equiv).[11] The choice of a robust base is critical to activate the boronic acid for transmetalation.
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%) or a more active pre-catalyst system like Pd₂(dba)₃ with a phosphine ligand (e.g., XPhos, SPhos).[11] The ligand choice is crucial for stabilizing the palladium center and facilitating the catalytic cycle, especially with challenging substrates.
-
Solvent Addition and Degassing: Add a suitable solvent system, commonly a mixture like dioxane/water or toluene/ethanol. The reaction mixture must be thoroughly degassed by bubbling with argon or nitrogen for 15-30 minutes to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic phase over MgSO₄, filter, and concentrate. Purify the residue by column chromatography on silica gel to isolate the biaryl product.
Applications in Research and Drug Development
The unique structural motifs of this compound make it a high-value intermediate in several fields.
Medicinal Chemistry
Boron-containing compounds, particularly arylboronic acids, are integral to modern drug discovery.[12][13] The title compound serves as a scaffold to introduce a dichlorinated, isopropoxy-substituted phenyl ring into a larger molecule.
-
Metabolic Blocking: The two chlorine atoms can act as metabolic blockers. By occupying positions susceptible to enzymatic oxidation (e.g., by Cytochrome P450 enzymes), they can prevent metabolic degradation, thereby increasing the half-life and bioavailability of a drug candidate.
-
Modulation of Physicochemical Properties: The bulky and lipophilic isopropoxy group can enhance binding to hydrophobic pockets in target proteins and improve cell membrane permeability.
-
Scaffold for Advanced Intermediates: This boronic acid is a precursor for more complex molecules. For instance, a related structure was used in the discovery of MGL-3196, a highly selective thyroid hormone receptor β agonist that entered clinical trials for treating dyslipidemia.[14] This highlights the real-world impact of this chemical scaffold in developing novel therapeutics.
Materials Science
Arylboronic acids are also used in the synthesis of functional materials.[15] Their ability to undergo reversible esterification with diols makes them suitable for creating sensors for sugars and other biologically relevant molecules.[16] Furthermore, their utility in forming robust C-C bonds via Suzuki coupling allows for the construction of conjugated polymers and Covalent Organic Frameworks (COFs) with tailored electronic and photophysical properties.
Analytical Profile: Spectroscopic Data
Structural confirmation relies on standard analytical techniques. Below are the expected NMR chemical shifts for this compound, based on established data for analogous structures.[17][18][19]
| Data Type | Expected Signals and Interpretation |
| ¹H NMR | ~7.5-7.8 ppm (s, 2H): Aromatic protons on the phenyl ring. Their equivalence results in a singlet. ~4.5-4.8 ppm (septet, 1H): The methine proton (-CH-) of the isopropoxy group, split by the six methyl protons. ~1.3-1.5 ppm (d, 6H): The two equivalent methyl groups (-CH₃) of the isopropoxy group, split by the methine proton. Broad singlet (variable): The acidic protons of the B(OH)₂ group. May exchange with water in the solvent and sometimes is not observed. |
| ¹³C NMR | ~155-160 ppm: Aromatic carbon attached to the isopropoxy group. ~135-140 ppm: Aromatic carbons attached to the chlorine atoms. ~130-135 ppm: Aromatic carbons (CH). Carbon attached to Boron: Often not observed or is very broad due to quadrupolar relaxation of the boron nucleus. ~70-75 ppm: Methine carbon (-CH-) of the isopropoxy group. ~20-25 ppm: Methyl carbons (-CH₃) of the isopropoxy group. |
Safety, Handling, and Disposal
As with all laboratory chemicals, proper handling of this compound is essential. The following information is synthesized from safety data sheets for analogous boronic acids.[6][8][20][21][22]
GHS Hazard and Precautionary Statements
| Category | Statement |
| Pictograms | Warning (Exclamation Mark) |
| Hazard Statements | H302: Harmful if swallowed.[20][22] H315: Causes skin irritation.[6][21] H319: Causes serious eye irritation.[6][21] H335: May cause respiratory irritation.[6] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6] P264: Wash skin thoroughly after handling.[20][21] P280: Wear protective gloves/eye protection/face protection.[21] P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[20] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][21] |
Handling and Disposal Guidelines
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and nitrile gloves.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. It should be treated as hazardous chemical waste. Do not allow it to enter drains or waterways.[23]
Conclusion
This compound is a strategically designed synthetic intermediate whose value lies in its specific substitution pattern. The interplay of its chloro and isopropoxy groups provides medicinal chemists and materials scientists with a tool to fine-tune molecular properties, from metabolic stability to steric and electronic interactions. Its primary role in Suzuki-Miyaura coupling reactions underscores its importance as a building block for creating complex, high-value molecules. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is crucial for leveraging its full potential in advanced research and development.
References
- Chemsrc.com. (2022, March 4). This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD.
- The Royal Society of Chemistry. (n.d.).
- BLDpharm. (n.d.). 1701449-15-1|(3-Chloro-5-ethoxy-4-isopropoxyphenyl)boronic acid.
- Sigma-Aldrich. (2025, October 15).
- Sigma-Aldrich. (n.d.). 3,5-Dichlorophenylboronic acid 98 67492-50-6.
- BLDpharm. (n.d.). 2096335-18-9|(3-Chloro-5-fluoro-4-isopropoxyphenyl)boronic acid.
- BLDpharm. (n.d.). 3-Chloro-4-((3,5-dimethoxybenzyl)oxy)phenyl)boronic acid.
- Chem-Impex. (n.d.). 3,5-Dichloro-4-methoxyphenylboronic acid.
- TCI Chemicals. (2024, November 14). SAFETY DATA SHEET - 2,3-Difluorophenylboronic Acid.
- Sigma-Aldrich. (2025, May 12). SAFETY DATA SHEET - 4-(Diphenylamino)phenylboronic acid.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- Fluorochem. (2024, December 19). Safety Data Sheet - (3-(Neopentyloxy)phenyl)boronic acid.
- Fisher Scientific. (2025, December 20). SAFETY DATA SHEET - 4-(4-Isopropylpiperazin-1-yl)phenylboronic acid pinacol ester.
- ResearchGate. (n.d.). Application in medicinal chemistry and comparison studies.
- GlobalChemMall. (n.d.). (3,5-Dichloro-4-isopropoxyphenyl)boronic acid.
- CymitQuimica. (n.d.). This compound, pinacol ester.
- National Center for Biotechnology Information. (n.d.). 4-Isopropylphenylboronic acid.
- CDH Fine Chemical. (n.d.).
- National Institutes of Health. (n.d.). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE.
- MDPI. (n.d.). Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry.
- National Center for Biotechnology Information. (n.d.). [3-[[3,5-Dichloro-4-(2-chloro-4-nitrophenoxy)phenyl]sulfonylamino]phenyl]boronic acid.
- SpringerLink. (2020, June 6). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
- PubMed Central. (n.d.).
- ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- Organic-Chemistry.org. (n.d.).
- Chemsigma. (n.d.). 3,5-Dichloro-4-fluorophenylboronic acid [1646614-31-4].
- Amazon S3. (n.d.).
- National Center for Biotechnology Information. (n.d.). (3,4-Dichloro-2-isopropoxyphenyl)boronic acid.
- ResearchGate. (2025, August 5). (PDF) Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
- PubMed Central. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
- MDPI. (n.d.).
- ResearchGate. (n.d.). Suzuki–Miyaura reactions of 3,5-dichloro-2,4,6-trifluoropyridine.
- Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure.
- PubMed. (n.d.). Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[2][17][20]triazine-6-carbonitrile (MGL-3196)
Sources
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 3. globalchemmall.com [globalchemmall.com]
- 4. (3,4-Dichloro-2-isopropoxyphenyl)boronic acid | C9H11BCl2O3 | CID 177686239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. 1701449-15-1|(3-Chloro-5-ethoxy-4-isopropoxyphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 12. Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry [mdpi.com]
- 13. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chemimpex.com [chemimpex.com]
- 16. researchgate.net [researchgate.net]
- 17. rsc.org [rsc.org]
- 18. scs.illinois.edu [scs.illinois.edu]
- 19. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. tcichemicals.com [tcichemicals.com]
- 22. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 23. sigmaaldrich.com [sigmaaldrich.com]
A Technical Guide to 3,5-Dichloro-4-isopropoxyphenylboronic Acid: Properties, Synthesis, and Application in Cross-Coupling Methodologies
Abstract
This technical guide provides a comprehensive overview of 3,5-Dichloro-4-isopropoxyphenylboronic acid, a specialized building block for advanced organic synthesis. The document details its core physicochemical properties, including its precise molecular weight, and presents a generalized synthesis pathway. The primary focus is on its application in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds. A detailed, field-tested experimental protocol is provided, along with a mechanistic discussion that emphasizes the causal relationships behind procedural choices. This guide is intended for researchers, chemists, and drug development professionals who utilize cross-coupling chemistry to construct complex molecular architectures.
Introduction: The Role of Arylboronic Acids in Modern Drug Discovery
The strategic formation of carbon-carbon (C-C) bonds is fundamental to the synthesis of organic molecules. Among the array of synthetic tools available, the Suzuki-Miyaura cross-coupling reaction has emerged as a preeminent method due to its mild reaction conditions, high functional group tolerance, and commercial availability of diverse boronic acid reagents.[1][2] Boronic acids are not merely synthetic intermediates; their unique electronic and structural properties have established them as critical pharmacophores in their own right.
The significance of this class of compounds is underscored by the number of boronic acid-containing drugs approved by regulatory agencies like the U.S. Food and Drug Administration (FDA). Medications such as Bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma, and Vaborbactam, a β-lactamase inhibitor, highlight the successful integration of the boronic acid moiety into clinically effective therapeutics.[3][4][5] These successes have spurred medicinal chemists to increasingly explore boronic acids to enhance drug potency, selectivity, and pharmacokinetic profiles.[6] this compound represents a highly functionalized, next-generation building block designed for the precise construction of complex biaryl and heteroaryl scaffolds central to many emerging drug candidates.
Core Profile: this compound
A thorough understanding of a reagent's physical and chemical properties is a prerequisite for its effective use in synthesis. This section details the essential characteristics of this compound.
Physicochemical Properties
The fundamental quantitative data for this compound are summarized below. The molecular weight is a critical parameter for all stoichiometric calculations in reaction planning.
| Property | Value | Source |
| Molecular Weight | 248.90 g/mol | [7] |
| Molecular Formula | C₉H₁₁BCl₂O₃ | [7] |
| CAS Number | 1218790-62-5 | [7][8] |
| Appearance | White to off-white solid | Inferred from similar compounds[9] |
| Purity (Typical) | ≥97% | [7] |
Note: Properties such as melting point and boiling point are not consistently reported in public literature and should be determined experimentally.
Structural Analysis
The utility of this compound in organic synthesis is derived from its unique combination of functional groups:
-
Boronic Acid Group (-B(OH)₂): This is the reactive center for the Suzuki-Miyaura coupling, enabling the transfer of the aryl group to the palladium catalyst during the transmetalation step.
-
Dichloro Substitution: The two chlorine atoms at the 3- and 5-positions are strongly electron-withdrawing. This electronic perturbation can influence the reactivity of the boronic acid and provides steric hindrance that can direct the regioselectivity of coupling reactions. Furthermore, these positions offer potential sites for subsequent functionalization.
-
Isopropoxy Group (-OCH(CH₃)₂): This ether linkage at the 4-position is a bulky, lipophilic group. It enhances the solubility of the molecule in organic solvents and can be used to probe steric pockets in biological targets during drug design.
Synthesis and Purification
While this compound is commercially available, understanding its synthesis is valuable for researchers who may need to produce derivatives. The most common and logical approach involves the borylation of a corresponding aryl-metal species.
Generalized Synthesis Protocol
The synthesis can be achieved via a Grignard reaction followed by borylation and subsequent hydrolysis. The starting material would be a halogenated precursor, such as 1-bromo-3,5-dichloro-4-isopropoxybenzene.
Step-by-Step Methodology:
-
Grignard Reagent Formation: To a flame-dried, three-necked flask under an inert argon atmosphere, add magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 1-bromo-3,5-dichloro-4-isopropoxybenzene in anhydrous tetrahydrofuran (THF) to the magnesium suspension. Maintain a gentle reflux to ensure the formation of the Grignard reagent, (3,5-Dichloro-4-isopropoxyphenyl)magnesium bromide.
-
Borylation: Cool the freshly prepared Grignard reagent to approximately -78 °C using a dry ice/acetone bath. To this solution, add triisopropyl borate dropwise via a syringe, ensuring the internal temperature does not rise significantly. Stir the mixture at this temperature for 2-3 hours.
-
Hydrolysis: Allow the reaction to warm slowly to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
-
Workup and Isolation: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude boronic acid can be purified by recrystallization from an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) or by column chromatography on silica gel to yield the final product.
Synthesis Workflow Diagram
Caption: Generalized workflow for the synthesis of arylboronic acids.
Application in Suzuki-Miyaura Cross-Coupling
The primary application for this reagent is as a coupling partner in the Suzuki-Miyaura reaction to form a C(sp²)-C(sp²) bond with an aryl, vinyl, or pseudo-halide.
Mechanistic Overview
The reaction proceeds via a catalytic cycle involving a palladium catalyst.[2]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl/vinyl-halide (R-X) bond, forming a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide. This is the step where the boronic acid reagent enters the cycle.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond (R-R') and regenerating the Pd(0) catalyst.
Suzuki-Miyaura Catalytic Cycle Diagram
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol describes a general method for the coupling of an aryl bromide with this compound.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide, this compound, and the base.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst to the flask. Subsequently, add the degassed solvent via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, and extract the aqueous layer twice more with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Causality and Optimization
-
The Catalyst: Pd(PPh₃)₄ is a common choice, but other catalysts with specialized phosphine ligands (e.g., SPhos, XPhos) can be used to improve yields or couple more challenging substrates.[10] The catalyst choice is critical for the efficiency of the oxidative addition and reductive elimination steps.
-
The Base: A base is essential for activating the boronic acid to facilitate transmetalation. The boronic acid reacts with the base (e.g., carbonate or phosphate) to form a more nucleophilic boronate species [-B(OH)₃]⁻, which more readily transfers its aryl group to the palladium center. The choice of base can significantly impact reaction rates and yields.
-
The Solvent: A mixture of an organic solvent and water is often used. The organic solvent (Dioxane, DMF, Toluene) solubilizes the organic reagents, while water helps to dissolve the inorganic base. Degassing the solvent is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Safety, Handling, and Storage
Like most chemical reagents, this compound requires careful handling.
-
Safety: Boronic acids are generally considered irritants. Avoid inhalation of dust and contact with skin and eyes. All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory.
-
Handling: Use spatulas and glassware dedicated to chemical synthesis. Avoid creating dust when weighing the solid.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, away from moisture and oxidizing agents. An inert atmosphere is recommended for long-term storage to prevent potential degradation of the boronic acid group.
Conclusion
This compound, with a molecular weight of 248.90 g/mol , is more than a simple chemical. It is a precisely designed tool for molecular construction. Its chlorinated and isopropoxy-substituted phenyl ring makes it a valuable reagent for synthesizing complex biaryl structures that are often pursued in pharmaceutical and materials science research. A firm grasp of its properties, synthesis, and application in robust protocols like the Suzuki-Miyaura coupling empowers researchers to leverage its full potential in the development of novel and impactful molecules.
References
- BenchChem.
- Chemsrc.com. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD.
- ResearchGate. Suzuki-Miyaura cross-coupling reaction of aryl boronic acids with 1a.
- ACS Publications. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions | Organic Letters.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- MDPI. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments.
- GlobalChemMall. (3,5-Dichloro-4-isopropoxyphenyl)boronic acid.
- Chem-Impex. 3,5-Dichloro-4-methoxyphenylboronic acid.
- Sigma-Aldrich. 3,5-Dichlorophenylboronic acid 98%.
- BLDpharm. (3-Chloro-5-fluoro-4-isopropoxyphenyl)boronic acid.
- PubMed Central. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
- MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
- PubMed Central.
- PubMed. Design and discovery of boronic acid drugs.
- Google Patents. Process for the preparation of substituted phenylboronic acids.
- Organic Syntheses. 3-pyridylboronic acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 8. globalchemmall.com [globalchemmall.com]
- 9. chemimpex.com [chemimpex.com]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of 3,5-Dichloro-4-isopropoxyphenylboronic acid
Introduction: The Strategic Importance of 3,5-Dichloro-4-isopropoxyphenylboronic acid in Modern Drug Discovery
This compound is a key building block in contemporary medicinal chemistry, valued for its role in the synthesis of complex organic molecules. Boronic acids, and their derivatives, have become indispensable tools for pharmaceutical researchers, largely due to their versatility in forming carbon-carbon and carbon-heteroatom bonds, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] The unique substitution pattern of this particular boronic acid—featuring two chlorine atoms and an isopropoxy group—offers medicinal chemists a scaffold with tailored electronic and steric properties. These attributes are critical in modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. For instance, the dichlorinated phenyl ring can enhance metabolic stability and influence binding affinity, while the isopropoxy group can improve solubility and membrane permeability. This guide provides a comprehensive overview of a robust synthetic route to this compound, designed for researchers, scientists, and professionals in drug development.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule suggests a convergent approach. The boronic acid functionality can be introduced in the final step via a borylation reaction on a suitable precursor. This precursor, 1,3-dichloro-2-isopropoxybenzene, can be synthesized from a commercially available starting material, 2,6-dichlorophenol, through a Williamson ether synthesis. This multi-step strategy is outlined below and will be detailed in the subsequent sections.
Visualizing the Synthetic Pathway
Sources
An In-depth Technical Guide to 3,5-Dichloro-4-isopropoxyphenylboronic acid
Abstract: This document provides a comprehensive technical overview of 3,5-Dichloro-4-isopropoxyphenylboronic acid, a key building block in modern synthetic and medicinal chemistry. We will delve into its structural and physicochemical properties, provide a detailed, field-proven synthesis protocol, outline methods for its analytical characterization, and explore its primary application in palladium-catalyzed cross-coupling reactions. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors.
Structural Elucidation and Physicochemical Properties
This compound is an organoboron compound featuring a phenyl ring substituted with two chlorine atoms, an isopropoxy group, and a boronic acid functional group [-B(OH)₂]. This specific arrangement of electron-withdrawing (chlorine) and electron-donating (isopropoxy) groups imparts unique reactivity and properties, making it a valuable intermediate in organic synthesis.
The structural formula is presented below:
Caption: General workflow for the synthesis of the target boronic acid.
Step-by-Step Methodology:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is charged with the starting material, 1,5-dichloro-2-iodo-3-isopropoxybenzene.
-
Inert Conditions: The system is purged with dry nitrogen or argon. Anhydrous tetrahydrofuran (THF) is added via cannula to dissolve the starting material. [1][2]3. Formation of Aryllithium: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (typically 1.1 equivalents) in hexanes is added dropwise over 30-60 minutes, ensuring the internal temperature does not rise significantly. The formation of the aryllithium intermediate is the critical step.
-
Borylation: After stirring the mixture at -78 °C for an additional hour, triisopropyl borate (typically 1.2-1.5 equivalents) is added dropwise. [1]5. Workup: The reaction is allowed to slowly warm to room temperature and stirred overnight. It is then quenched by the slow addition of aqueous hydrochloric acid (e.g., 1M HCl).
-
Extraction and Isolation: The aqueous layer is separated and extracted multiple times with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified either by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by silica gel column chromatography to yield the pure this compound.
Quality Control and Analytical Characterization
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic techniques provides a self-validating system for quality control.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and environment of protons. Expected signals would include a singlet for the aromatic proton, a multiplet for the isopropoxy CH group, and a doublet for the two methyl groups of the isopropoxy moiety. The B(OH)₂ protons are often broad and may exchange with residual water in the solvent.
-
¹³C NMR: Confirms the carbon skeleton of the molecule.
-
¹¹B NMR: This is a particularly useful technique for characterizing boronic acids. [3][4]The chemical shift can confirm the presence of the sp²-hybridized boron atom, which typically appears in a specific region of the spectrum. [3][4]
-
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide an exact mass, further confirming the molecular formula.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an essential tool for determining the purity of the final compound. A reversed-phase method can separate the desired product from starting materials and byproducts. The analysis of boronic acids by RP-HPLC can be challenging due to their reactivity and polarity, often requiring specific mobile phase conditions for stable and reproducible results. [5]
Applications in Medicinal Chemistry: The Suzuki-Miyaura Cross-Coupling Reaction
This compound is primarily utilized as a coupling partner in the Suzuki-Miyaura reaction. [6]This palladium-catalyzed reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds, particularly for creating biaryl structures, which are common motifs in pharmaceuticals. [7][8][9] The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. [7][8][10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Significance in Drug Development: The dichloro-isopropoxy substitution pattern of this particular boronic acid is found in various advanced pharmaceutical intermediates. For instance, similar structural motifs are part of molecules developed as selective thyroid hormone receptor β (THR-β) agonists for treating dyslipidemia. [11]The ability to precisely install this functionalized aryl group onto a different molecular scaffold via the Suzuki reaction is a testament to its importance in the synthesis of complex, high-value molecules. [9][12][13]
Safety, Handling, and Storage
Like most boronic acids, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is typically a stable solid but should be stored in a tightly sealed container in a cool, dry place away from moisture and strong oxidizing agents.
References
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]
- (3,5-Dichloro-4-isopropoxyphenyl)boronic acid - GlobalChemMall. GlobalChemMall. [Link]
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry. [Link]
- Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. (2024).
- This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com. (2022). Chemsrc.com. [Link]
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). American Pharmaceutical Review. [Link]
- The catalytic mechanism of the Suzuki-Miyaura reaction. (2022). ChemRxiv. [Link]
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]
- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022).
- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condens
- Design and NMR characterization of reversible head-to-tail boronate-linked macrocyclic nucleic acids. (2022). Royal Society of Chemistry. [Link]
- 4-Isopropylphenylboronic acid | C9H13BO2. PubChem. [Link]
- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (2022).
- Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydrot[1][10][11]riazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. (2014). PubMed. [Link]
- Novel Synthesis Technique Produces Boronic Acid-Based Drugs. (2017). Drug Discovery & Development. [Link]
- Process for the preparation of substituted phenylboronic acids.
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2021).
- Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transform
- (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses. [Link]
- 3-pyridylboronic acid. Organic Syntheses. [Link]
- Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. (2003). University of Pittsburgh. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. sites.pitt.edu [sites.pitt.edu]
- 3. par.nsf.gov [par.nsf.gov]
- 4. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 13. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Purity Standards for 3,5-Dichloro-4-isopropoxyphenylboronic Acid: A Guide to Ensuring Experimental Integrity and Reproducibility
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Dichloro-4-isopropoxyphenylboronic acid is a critical building block in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, which are foundational in pharmaceutical and materials science discovery.[1][2] The success, reproducibility, and scalability of these synthetic endeavors are inextricably linked to the purity of the boronic acid reagent. This guide provides an in-depth examination of the purity standards for this compound, detailing the common impurities, their origins, and robust analytical methodologies for their detection and quantification. By adopting these principles, researchers can mitigate risks of failed reactions, misleading biological data, and challenges during process scale-up.
The Critical Impact of Purity in Application
The boronic acid moiety is notoriously labile, susceptible to degradation pathways that can be initiated by moisture, oxygen, heat, or even the reaction conditions themselves.[3][4][5] For researchers in drug development, the stakes are particularly high. An impure batch of this compound can lead to:
-
Reduced Reaction Yields: Key impurities, such as boroxines or protodeboronated species, are either unreactive or lead to unwanted side reactions, consuming the catalyst and starting materials inefficiently.[6]
-
Formation of Complex Byproducts: Impurities can participate in the coupling reaction, leading to a complex mixture that complicates purification and isolation of the desired product.[7]
-
Inaccurate Biological Screening Results: Unidentified byproducts carried through a synthetic sequence can exhibit their own biological activity, leading to false positives or negatives in high-throughput screening campaigns.
-
Regulatory Scrutiny: Arylboronic acids and their byproducts may be considered potential genotoxic impurities (PGIs), necessitating strict control and monitoring in active pharmaceutical ingredient (API) synthesis.[8]
Therefore, a comprehensive understanding and rigorous assessment of reagent purity are not merely best practices; they are essential components of sound scientific research and development.
The Impurity Landscape: Identification and Causality
The purity of this compound is primarily compromised by three classes of impurities: the self-condensation product (boroxine), hydrolysis products, and byproducts from its synthesis. Understanding the origin of these impurities is the first step toward controlling them.
Caption: Common degradation and byproduct pathways for arylboronic acids.
Table 1: Common Impurities and Their Origins
| Impurity Class | Specific Compound(s) | Typical Origin | Impact on Application |
|---|---|---|---|
| Anhydrides | Trimeric Anhydride (Boroxine) | Spontaneous dehydration of the boronic acid, often accelerated by heat or storage under vacuum. This is a reversible equilibrium. | Reduces the effective molarity of the active boronic acid. Can be converted back to the acid form with water. |
| Protodeboronation | 1,3-Dichloro-2-isopropoxybenzene | Cleavage of the C-B bond, typically promoted by water, base, heat, and certain metal catalysts.[5] | A major source of yield loss as this impurity is unreactive in cross-coupling.[6] |
| Oxidation/Homocoupling | 3,5-Dichlorophenol, Dimerized Biaryls | Can form during the Suzuki-Miyaura coupling reaction itself or via oxidation of the boronic acid.[6][7] | Complicates purification and introduces undesired byproducts.[7] |
| Residual Synthesis Reagents | 1-Bromo-3,5-dichloro-4-isopropoxybenzene, Triisopropyl borate | Incomplete reaction or purification during the synthesis of the boronic acid.[9][10] | Can lead to unexpected side reactions and downstream impurities. |
| Inorganic Salts | Sodium or Potassium salts | Carryover from basic workups during synthesis and purification. | Can affect reaction performance and catalyst activity. |
Establishing Actionable Purity Standards
While a purity of 100% is unattainable, establishing a minimum acceptable purity is crucial. This standard often varies depending on the application. Commercial suppliers typically offer grades between 97% and 98%.[11][12][13] For robust and reproducible results, a more detailed specification is recommended.
Table 2: Recommended Purity Specifications for Research Applications
| Parameter | Specification | Rationale |
|---|---|---|
| Assay (by HPLC or qNMR) | > 98.0% | Ensures high concentration of the active reagent for stoichiometric accuracy. |
| Individual Unspecified Impurity | < 0.2% | Minimizes the impact of any single unknown byproduct. |
| Total Impurities | < 2.0% | Controls the overall quality of the material. |
| Water Content (by Karl Fischer) | < 0.5% | Water promotes protodeboronation and boroxine/acid equilibrium shifts.[5] |
| Boroxine Content | Report Value | While it can be converted back to the acid, knowing the initial amount is key for accurate weighing. |
| Protodeboronation Impurity | < 0.5% | This is a dead-end impurity that directly reduces potential yield. |
Core Analytical Methodologies for Purity Verification
A multi-technique approach is required for a comprehensive purity assessment. No single method can provide a complete picture.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary tool for determining the purity assay and quantifying individual impurities.[14][][16] Its high resolution allows for the separation of structurally similar compounds.
Experimental Protocol: Reversed-Phase HPLC for Purity Assessment
-
Instrumentation: An HPLC system equipped with a UV detector is suitable.[14]
-
Column Selection: A C18 stationary phase (e.g., XSelect HSS T3) is a robust starting point due to its balanced retention for polar and non-polar analytes.[14]
-
Causality: The C18 phase provides hydrophobic interactions with the phenyl ring of the analyte, while the isopropoxy and dichloro substituents also contribute to retention. The boronic acid group itself is polar.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Causality: The acidic modifier (formic acid) suppresses the ionization of the boronic acid group (pKa ~8-10), leading to better peak shape and reproducible retention times.[14]
-
-
Sample Preparation:
-
Accurately weigh ~5 mg of the this compound sample.
-
Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 0.5 mg/mL solution.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 20 15.0 95 18.0 95 18.1 20 | 20.0 | 20 |
-
-
Data Analysis:
-
Integrate all peaks.
-
Calculate purity using the area percent method, assuming all components have a similar response factor at 254 nm. For higher accuracy, use a certified reference standard to determine relative response factors.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is indispensable for structural confirmation and the identification of impurities that may co-elute in HPLC.[16][17] ¹H NMR provides a rapid assessment of quality, while quantitative NMR (qNMR) can provide a highly accurate assay without the need for a specific reference standard of the analyte itself.
Experimental Protocol: ¹H NMR for Structural and Purity Confirmation
-
Sample Preparation:
-
Dissolve 5-10 mg of the boronic acid in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Causality: DMSO-d₆ is often preferred as it readily dissolves both the boronic acid and its more polar impurities. The acidic B(OH)₂ protons are often visible as a broad singlet in DMSO-d₆.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Ensure a sufficient relaxation delay (e.g., d1 = 5 seconds) to allow for accurate integration, especially if performing quantitative analysis.
-
-
Spectral Interpretation:
-
Expected Signals: Look for the characteristic aromatic protons, the isopropoxy methine (septet) and methyl (doublet) signals.
-
Impurity Identification:
-
Protodeboronation: The appearance of a new aromatic signal corresponding to 1,3-Dichloro-2-isopropoxybenzene.
-
Boroxine: Often results in slight shifts and broadening of the aromatic signals compared to the pure monomeric acid.
-
Residual Solvents: Check for common synthesis solvents like diethyl ether, ethyl acetate, or hexanes.[18]
-
-
Other Essential Techniques
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), MS is a powerful tool for identifying the molecular weight of unknown impurity peaks, aiding in their structural elucidation.[17][19]
-
Karl Fischer Titration: This is the gold standard for accurately quantifying water content, a critical parameter for boronic acid stability.[16]
-
Differential Scanning Calorimetry (DSC): Provides information on the melting point and can indicate the presence of impurities, which typically depress and broaden the melting endotherm.[]
A Validating Workflow for Quality Control
Implementing a systematic workflow ensures that every batch of this compound is fit for purpose.
Caption: A comprehensive QC workflow for incoming boronic acid reagents.
Conclusion
The chemical purity of this compound is not a static parameter but a critical variable that must be actively managed. The inherent instability of arylboronic acids necessitates a rigorous, multi-technique analytical approach to ensure their quality.[3][4] By implementing the standards and protocols outlined in this guide—from understanding the impurity landscape to executing a robust QC workflow—researchers can enhance the reliability and success of their synthetic work, ultimately accelerating the pace of discovery in drug development and materials science.
References
- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.Journal of the American Chemical Society. [Link]
- Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters.The Journal of Organic Chemistry. [Link]
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.Accounts of Chemical Research. [Link]
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.
- Substituent effects and pH profiles for stability constants of arylboronic acid diol esters.Semantic Scholar. [Link]
- Suzuki Coupling I Common Byproducts in Suzuki Coupling.YouTube. [Link]
- Impurities formed during the Suzuki−Miyaura coupling between 3 and 4.
- (3,5-Dichloro-4-isopropoxyphenyl)boronic acid.GlobalChemMall. [Link]
- Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants.PubMed. [Link]
- Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs.Organic Process Research & Development. [Link]
- This compound Price
- Organic Syntheses Procedure.Organic Syntheses. [Link]
- Supporting Information OBC revisions.The Royal Society of Chemistry. [Link]
- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- Suzuki-Miyaura cross-coupling: Practical Guide.Yoneda Labs. [Link]
- Identity determination and purity testing.ChemCon GmbH. [Link]
- Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)
- (3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure.Organic Syntheses. [Link]
- Suzuki-Miyaura Coupling.Chemistry LibreTexts. [Link]
- HPLC, NMR Based Characterization, Antioxidant and Anticancer Activities of Chemical Constituents from Therapeutically Active Fungal Endophytes.PubMed. [Link]
- Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
- Spectral Characteristics Related to Chemical Substructures and Structures Indicative of Organic Precursors from Fulvic Acids in Sediments by NMR and HPLC-ESI-MS.MDPI. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
- 11. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 12. 3,5-Dichlorophenylboronic acid 98 67492-50-6 [sigmaaldrich.com]
- 13. CAS-67492-50-6, 3,5-Dichloro Phenyl Boronic Acid Manufacturers, Suppliers & Exporters in India | 024836 [cdhfinechemical.com]
- 14. waters.com [waters.com]
- 16. Identity determination and purity testing [chemcon.com]
- 17. mdpi.com [mdpi.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. 2096335-18-9|(3-Chloro-5-fluoro-4-isopropoxyphenyl)boronic acid|BLD Pharm [bldpharm.com]
A Senior Application Scientist's Guide to Sourcing and Qualifying 3,5-Dichloro-4-isopropoxyphenylboronic Acid for Drug Discovery
Abstract: 3,5-Dichloro-4-isopropoxyphenylboronic acid is a key synthetic building block in medicinal chemistry, valued for its utility in Suzuki-Miyaura cross-coupling reactions to construct complex molecular architectures. The success of multi-step syntheses in drug development is critically dependent on the purity and consistency of such starting materials. This guide provides an in-depth technical framework for researchers, chemists, and drug development professionals on the commercial sourcing, rigorous qualification, and safe handling of this important reagent. We will explore the supplier landscape, detail essential analytical protocols for quality control, and discuss the causality behind these validation steps, ensuring a reliable and reproducible supply chain for preclinical and clinical research.
Introduction to this compound: A Versatile Building Block
This compound (CAS No: 1218790-62-5) belongs to the versatile class of arylboronic acids, which are foundational reagents in modern organic synthesis.[1][2] Their prominence stems largely from their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[3][4]
The unique substitution pattern of this specific molecule—two chlorine atoms flanking an isopropoxy group—offers medicinal chemists a powerful tool. The electron-withdrawing chlorine atoms and the bulky, lipophilic isopropoxy group can be used to modulate the physicochemical properties of a target molecule, influencing its potency, selectivity, metabolic stability, and pharmacokinetic profile.[5] As the interest in boronic acids as key components of active pharmaceutical ingredients (APIs) continues to grow, the need for robust sourcing and qualification protocols has become paramount.[6][7][8]
Chemical Properties
-
Molecular Formula: C₉H₁₁BCl₂O₃[1]
-
Molecular Weight: 248.90 g/mol [1]
-
Appearance: Typically a white to off-white solid.
-
Key Feature: The boronic acid moiety [-B(OH)₂] is the reactive functional group for cross-coupling reactions.
Commercial Sourcing and Supplier Evaluation
The procurement of a high-purity, well-characterized starting material is the first and most critical step in any synthetic campaign. Variability in reagent quality can lead to inconsistent reaction yields, difficult purification, and the introduction of unknown impurities that can compromise biological assays.
Identifying Commercial Suppliers
Several chemical suppliers list this compound in their catalogs. The availability can range from research quantities (grams) to bulk quantities (kilograms), though larger scales may require custom synthesis. The following table summarizes a selection of potential suppliers based on publicly available information.
| Supplier Name | Purity | Available Quantities | Source |
| Shanghai Aladdin Biochemical Technology Co., LTD | 97% | 5g | [1] |
| Dayang Chem (Hangzhou) Co., Ltd. | 98.0% | Inquiry (100g to 1000kg) | [1] |
| Shanghai Nianxing Industrial Co., Ltd | 97.0% | Inquiry | [1] |
| Shanghai Amole Biotechnology Co., Ltd. | 97.0% | Inquiry (mg to 25g) | [1] |
| GlobalChemMall | Inquiry | Up to 50 mt/month | [2] |
| Apollo Scientific | Inquiry | Inquiry (Pinacol Ester) | [9] |
Note: This table is not exhaustive and is intended for illustrative purposes. Researchers should always contact suppliers directly for the most current information on stock, purity, and pricing.
Key Criteria for Supplier Qualification
Beyond catalog listings, a thorough evaluation is necessary. As a Senior Application Scientist, my recommendation is to qualify a supplier based on the following pillars:
-
Documentation: The supplier must provide a comprehensive Certificate of Analysis (CoA) for each batch. This should include, at a minimum, the compound's identity confirmed by ¹H NMR and a purity assessment by HPLC or LC-MS.
-
Purity and Impurity Profile: A stated purity of >97% is a common starting point. Crucially, understanding the impurity profile is vital. Common impurities for boronic acids include the corresponding boronic anhydride (trimer), deboronated arene, and residual solvents or reagents from synthesis.[10][11]
-
Batch-to-Batch Consistency: For long-term projects, ensuring consistency between batches is essential. Requesting CoAs from multiple batches can provide insight into the supplier's process control.
-
Scalability: If the project is expected to progress from discovery to development, confirm the supplier's capability to scale up production from grams to kilograms while maintaining the same quality standards.
Quality Control and Analytical Protocols for Incoming Material
Never trust a label without verification. Independent analysis of incoming material is a non-negotiable step in a regulated or quality-driven research environment. Boronic acids are notoriously challenging to analyze due to their propensity to dehydrate to form boroxines (anhydrides) and their susceptibility to hydrolysis and protodeboronation under certain conditions.[10][12][13]
Protocol 1: Structural Confirmation via NMR Spectroscopy
Causality: Nuclear Magnetic Resonance (NMR) is the gold standard for confirming the chemical structure of an organic molecule. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR provides information on the carbon skeleton. This analysis will unequivocally confirm the identity of the material and can reveal the presence of major organic impurities.
Methodology:
-
Sample Preparation: Accurately weigh ~5-10 mg of the boronic acid and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can help solubilize the compound and its common impurities.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (≥400 MHz recommended for better resolution).
-
Analysis:
-
¹H NMR: Look for the characteristic aromatic proton signals, the methine and methyl signals of the isopropoxy group, and a broad singlet for the -B(OH)₂ protons (which may exchange with water in the solvent). Integrate the signals to confirm the proton ratios match the structure.
-
¹³C NMR: Confirm the number of unique carbon signals matches the structure.
-
Impurity Check: Look for unexpected signals that could indicate residual solvents, starting materials, or byproducts like the deboronated analog.
-
Protocol 2: Purity Assessment via HPLC/LC-MS
Causality: High-Performance Liquid Chromatography (HPLC) separates components of a mixture, allowing for the quantification of the main peak (the desired compound) relative to impurity peaks. Mass Spectrometry (MS) coupling provides the mass of the eluting components, confirming their identity. The analysis of boronic acids is challenging due to potential on-column hydrolysis or poor peak shape.[11][13] A non-aqueous or high-pH method is often required to obtain accurate and reproducible results.[12]
Methodology:
-
Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a suitable diluent. Crucially, use an aprotic solvent like acetonitrile or THF to prevent hydrolysis of the boronic acid to its boroxine anhydride before injection. [13] Prepare a working solution by diluting the stock to ~0.1 mg/mL.
-
Chromatographic Conditions (Example Method):
-
Column: C18 reverse-phase column (e.g., Waters XTerra MS C18).
-
Mobile Phase A: 0.1% Formic Acid in Water (or a high-pH buffer like ammonium bicarbonate if peak shape is poor).
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a high aqueous composition (e.g., 95% A) and ramp to a high organic composition (e.g., 95% B) over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and/or MS (ESI+).
-
-
Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity as the area of the main peak divided by the total area of all peaks.
-
Use the MS data to identify the main peak (m/z corresponding to [M+H]⁺ or other adducts) and tentatively identify impurity peaks.
-
Handling, Storage, and Safety
Proper handling and storage are critical to maintaining the integrity of the reagent and ensuring user safety.
-
Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[14] Avoid creating dust.
-
Storage: Boronic acids are often sensitive to moisture and air.[15] Store the compound in a tightly sealed container in a cool, dry place, preferably in a desiccator or under an inert atmosphere (e.g., nitrogen or argon).
-
Safety: While specific toxicity data for this compound is limited, related dichlorophenylboronic acids are classified as skin, eye, and respiratory irritants.[3][14] Avoid contact with skin and eyes and avoid inhalation. In case of exposure, follow standard first-aid procedures and consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Sourcing this compound for drug discovery requires more than simply placing an order. It demands a systematic approach to supplier evaluation and rigorous, in-house quality control. By implementing the analytical protocols and qualification workflows detailed in this guide, researchers and development professionals can mitigate the risks associated with poor-quality starting materials. This diligence ensures the integrity of experimental results, enhances the reproducibility of synthetic routes, and ultimately accelerates the journey from a promising molecule to a potential therapeutic.
References
- This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com. (2022). Chemsrc.com.
- (3,5-Dichloro-4-isopropoxyphenyl)boronic acid - GlobalChemMall. (n.d.). GlobalChemMall.
- Anderson, N. G. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development.
- Forst, M. B., et al. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Journal of Pharmaceutical and Biomedical Analysis.
- Strategies for the analysis of highly reactive pinacolboronate esters - ResearchGate. (2012). ResearchGate.
- Li, Y., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis.
- Process for purification of boronic acid and its derivatives - Google Patents. (2003). Google Patents.
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Singh, J., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules.
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022). MDPI.
- Novel Synthesis Technique Produces Boronic Acid-Based Drugs. (2017). Drug Discovery & Development.
- Fernandes, C., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules.
- Das, B. C., & Stefaniak, J. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry.
- Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents. (2014). Google Patents.
- (3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure. (2002). Organic Syntheses.
Sources
- 1. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 2. globalchemmall.com [globalchemmall.com]
- 3. 3,5-二氯苯硼酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, pinacol ester [cymitquimica.com]
- 10. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 11. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. fishersci.com [fishersci.com]
An In-depth Technical Guide: 3,5-Dichloro-4-isopropoxyphenylboronic Acid as a Protein Degrader Building Block
Abstract
Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, moving beyond simple inhibition to induce the outright elimination of disease-causing proteins.[1][2][3] This is primarily achieved using heterobifunctional molecules like Proteolysis-Targeting Chimeras (PROTACs), which co-opt the cell's native ubiquitin-proteasome system (UPS) to tag a protein of interest for destruction.[][5][6][7] The modular nature of PROTACs—comprising a warhead for the target protein, a ligand for an E3 ligase, and a connecting linker—allows for rational design and optimization.[8][9] This guide provides a deep technical dive into the strategic use of a specific, high-value building block, 3,5-dichloro-4-isopropoxyphenylboronic acid , in the design and synthesis of next-generation protein degraders. We will explore the chemical rationale for its use, provide detailed synthetic protocols for its incorporation, and outline a comprehensive workflow for the characterization of the resulting PROTACs.
Introduction: The Dawn of Targeted Protein Degradation
Traditional pharmacology has focused on occupancy-driven inhibition, where a drug must continuously bind to a protein's active site to exert its effect. TPD represents a paradigm shift to an event-driven mechanism.[6] By hijacking cellular machinery, a single degrader molecule can catalytically induce the degradation of multiple target protein copies, offering potential for improved potency and duration of effect.[6]
Two main strategies dominate the TPD landscape:
-
PROTACs: These bifunctional molecules form a ternary complex between a target protein and an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)), leading to the target's ubiquitination and subsequent degradation by the proteasome.[5][9][10]
The success of any PROTAC hinges on the precise chemical architecture of its components. The choice of building blocks for the warhead, linker, and E3 ligase ligand is therefore a critical determinant of a degrader's efficacy, selectivity, and pharmacological properties.
The Building Block: this compound
The selection of This compound (CAS No. 1218790-62-5) as a synthetic building block is a strategic choice rooted in modern medicinal chemistry principles.[12] Let's dissect the rationale behind its structure.
| Feature | Chemical Structure | Rationale & Contribution to Degrader Properties |
| Boronic Acid | -B(OH)₂ | Reactive Handle: Serves as a versatile and essential functional group for the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern C-C bond formation in drug discovery. This allows for its efficient and predictable incorporation into the PROTAC scaffold. |
| Phenyl Ring | Phenyl | Rigid Scaffold: Provides a stable, planar core to which other functional groups are attached, influencing the overall geometry and presentation of vectors for binding. |
| 3,5-Dichloro | -Cl | Steric and Electronic Influence: The two chlorine atoms provide steric bulk, which can be exploited to achieve selective binding by preventing interactions in undesired pockets. Electronically, they are withdrawing, which can modulate the pKa of the boronic acid and influence binding interactions like halogen bonding. |
| 4-Isopropoxy | -O-CH(CH₃)₂ | Solubility & Vector Control: The isopropoxy group enhances lipophilicity, which can improve cell permeability. It also acts as a "vector," directing the molecule's orientation within a binding pocket and providing a potential exit point for linker attachment without disrupting core binding interactions. |
The combination of these features makes this molecule an excellent starting point for developing a warhead that targets a specific protein pocket, particularly in kinases, where such substituted phenyl rings are common motifs.
Synthetic Incorporation via Suzuki-Miyaura Coupling
The primary utility of a phenylboronic acid building block is its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forges a carbon-carbon bond between the boronic acid (the "nucleophile") and an aryl halide or triflate (the "electrophile"), which would typically be the other part of the warhead or a linker-warhead combination.
Rationale for Method Selection
The Suzuki-Miyaura coupling is favored for several reasons:
-
Mild Conditions: The reaction proceeds under relatively mild conditions, preserving sensitive functional groups elsewhere in the molecule.
-
High Tolerance: It is tolerant of a wide array of functional groups, reducing the need for extensive protecting group strategies.[13]
-
Commercial Availability: A vast number of boronic acids and palladium catalysts are commercially available, facilitating rapid library synthesis.[13][14]
-
Predictability: The reaction is well-understood and generally provides high yields and regioselectivity.[15]
Detailed Experimental Protocol
This protocol describes a general procedure for coupling this compound with a hypothetical aryl bromide partner (e.g., a bromo-substituted pyridine core).
Materials:
-
This compound (1.2 equiv)
-
Aryl Bromide Partner (1.0 equiv)
-
Palladium Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv)
-
Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Solvent: 1,4-Dioxane and Water (4:1 ratio)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the Aryl Bromide Partner (1.0 equiv), this compound (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes. This step is critical as oxygen can deactivate the palladium catalyst.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. The mixture should be stirred to ensure adequate mixing.
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the flask under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 4-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
Characterization Workflow for the Resulting Degrader
Once the warhead is synthesized and incorporated into a full PROTAC molecule, a rigorous, multi-step validation process is essential to confirm its mechanism of action and efficacy.
Step 1: Biochemical Binding Assays
Objective: To confirm that the warhead and E3 ligase ligand portions of the PROTAC retain their ability to bind to their respective targets.
-
Methodology: Fluorescence Polarization (FP) or Surface Plasmon Resonance (SPR).
-
FP: This technique measures changes in the polarization of light emitted from a fluorescent probe.[16][17] A small fluorescently-labeled ligand will tumble rapidly in solution, resulting in low polarization. When a large protein binds, the complex tumbles more slowly, increasing the polarization. This can be used to determine the binding affinity (Kd) of the PROTAC for both the target protein and the E3 ligase separately (binary binding).[16][17]
-
SPR: This method detects changes in the refractive index at the surface of a sensor chip when a protein (immobilized on the chip) binds to the PROTAC (flowed over the surface). It provides real-time kinetics (kon/koff) and affinity data.[8]
-
Step 2: Ternary Complex Formation Assays
Objective: To demonstrate that the PROTAC can successfully bridge the target protein and the E3 ligase to form a productive ternary complex.[18] The stability and geometry of this complex are paramount for efficient ubiquitination.
-
Methodology: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).
-
Protocol:
-
Label the target protein with one FRET donor (e.g., Terbium) and the E3 ligase with a FRET acceptor (e.g., GFP or a fluorescent dye).
-
In a multi-well plate, titrate the PROTAC into a solution containing fixed concentrations of the labeled proteins.
-
After incubation, excite the donor fluorophore. If a ternary complex forms, the donor and acceptor are brought into proximity, and energy transfer occurs.
-
Measure the emission from the acceptor. The strength of the TR-FRET signal is proportional to the amount of ternary complex formed.
-
-
Key Insight: This assay can also determine the cooperativity (alpha, α) of the complex. A value of α > 1 indicates positive cooperativity, where the binding of the first protein enhances the binding of the second, a highly desirable trait for a potent degrader.
-
Step 3: Cellular Degradation Assays
Objective: To confirm that the PROTAC leads to the degradation of the target protein in a cellular context.
-
Methodology: Western Blotting.
-
Protocol:
-
Culture relevant cells (e.g., a cancer cell line where the target protein is expressed).
-
Treat cells with a range of PROTAC concentrations for a set time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Lyse the cells and quantify total protein concentration (e.g., using a BCA assay) to ensure equal loading.
-
Separate proteins by size using SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP) and visualize the bands using chemiluminescence.
-
-
Data Analysis: Quantify the band intensity for the target protein relative to the loading control. Plotting this data against PROTAC concentration allows for the determination of the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum percentage of degradation).
-
| Parameter | Definition | Significance |
| DC₅₀ | The concentration of the PROTAC required to degrade 50% of the target protein. | A measure of the potency of the degrader. A lower DC₅₀ is better. |
| Dₘₐₓ | The maximum percentage of protein degradation achievable. | A measure of the efficacy of the degrader. A higher Dₘₐₓ is better. |
Conclusion and Future Outlook
The strategic selection of building blocks is fundamental to the success of targeted protein degradation campaigns. This compound represents an exemplary scaffold, offering a convergence of synthetic tractability via Suzuki-Miyaura coupling and desirable physicochemical properties imparted by its unique substitution pattern. The dichlorination provides steric and electronic handles for tuning selectivity, while the isopropoxy group can enhance permeability and provide a defined exit vector for linker attachment.
By following a rigorous workflow—from rational synthesis to multi-layered biochemical and cellular characterization—researchers can effectively leverage such building blocks to develop potent and selective protein degraders. As the TPD field continues to mature, the exploration and application of novel, purpose-built chemical fragments like this one will be paramount in expanding the "degradable" proteome and unlocking new therapeutic avenues for previously intractable diseases.
References
- Targeted protein degradation: from mechanisms to clinic.
- Targeted protein degradation as a powerful research tool in basic biology and drug target discovery. (PubMed Central)
- Is Targeted Protein Degradation Revolutionizing Drug Development? (AZoLifeSciences)
- A Review on Targeted Protein Degradation and Its Novel Therapeutic Approaches. (Research & Reviews: A Journal of Drug Design & Discovery)
- Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. (Future Medicinal Chemistry)
- Review of Targeted Protein Degradation: Molecular Structures and Mechanisms.
- Assays and technologies for developing proteolysis targeting chimera degraders. (PubMed Central)
- Suzuki-Miyaura Coupling. (Organic Synthesis)
- PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules. (ACS Fall 2025)
- An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. (PubMed Central)
- An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs.
- PROTAC Molecules Activity and Efficacy Evalu
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (Beilstein Journals)
- Suzuki–Miyaura Cross-Coupling Reaction and Potential Applic
- "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergradu
- FDA-approved kinase inhibitors in PROTAC design, development and synthesis. (PubMed Central)
- Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead. (Cell Chemical Biology)
- Organic Syntheses Procedure: Suzuki-Miyaura Cross-Coupling. (Organic Syntheses)
- (3,5-Dichloro-4-isopropoxyphenyl)boronic acid. (GlobalChemMall)
- FDA-approved kinase inhibitors in PROTAC design, development and synthesis. (PubMed)
- Inducing the Degradation of Disease-Related Proteins Using Heterobifunctional Molecules. (MDPI)
- Lessons in PROTAC design from selective degradation with a promiscuous warhead. (PubMed Central)
- Reagents and conditions: (a) variously substituted phenylboronic acid...
- Targeted protein degradation: mechanisms, strategies and applic
- This compound Price. (Chemsrc.com)
- Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway.
- Pioneering protein degradation for agricultural applic
- (PDF) Degradation‐Based Protein Profiling: A Case Study of Celastrol.
- (3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure. (Organic Syntheses)
- (3-Chloro-5-ethoxy-4-isopropoxyphenyl)boronic acid. (BLDpharm)
Sources
- 1. Targeted protein degradation as a powerful research tool in basic biology and drug target discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmajournals.stmjournals.in [pharmajournals.stmjournals.in]
- 3. azolifesciences.com [azolifesciences.com]
- 5. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 6. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted protein degradation: mechanisms, strategies and application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules - American Chemical Society [acs.digitellinc.com]
- 9. Inducing the Degradation of Disease-Related Proteins Using Heterobifunctional Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Targeted protein degradation: from mechanisms to clinic | Semantic Scholar [semanticscholar.org]
- 12. globalchemmall.com [globalchemmall.com]
- 13. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 16. tandfonline.com [tandfonline.com]
- 17. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
The Strategic deployment of 3,5-Dichloro-4-isopropoxyphenylboronic Acid in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Emergence of Arylboronic Acids as Privileged Scaffolds
The ascent of boronic acids and their derivatives as indispensable tools in medicinal chemistry is a testament to their remarkable versatility and synthetic utility. Initially recognized for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, these organoboron compounds have transcended their status as mere synthetic intermediates.[1] They are now appreciated as critical pharmacophores in their own right, with several boronic acid-containing drugs, such as the proteasome inhibitor bortezomib, having secured FDA approval.[2] Their unique electronic properties, stability, and capacity for forming reversible covalent bonds with biological targets have cemented their place in the modern drug discovery arsenal. Within this important class of reagents, 3,5-dichloro-4-isopropoxyphenylboronic acid has emerged as a particularly valuable building block, most notably in the development of potent and selective kinase inhibitors. This guide provides a comprehensive technical overview of its synthesis, applications, and the underlying chemical principles that govern its utility.
I. Synthesis of this compound: A Step-by-Step Protocol
The efficient synthesis of this compound is paramount for its application in drug discovery programs. The most common and reliable laboratory-scale synthesis proceeds through a two-step sequence involving the preparation of the corresponding aryl bromide followed by a lithium-halogen exchange and subsequent borylation.
Part A: Synthesis of the Precursor: 1-Bromo-3,5-dichloro-4-isopropoxybenzene
The synthesis of the aryl bromide precursor is a critical first step. While several methods exist for the synthesis of 1-bromo-3,5-dichlorobenzene[3], the introduction of the isopropoxy group is typically achieved through a nucleophilic aromatic substitution reaction on a suitably activated precursor. However, for the purposes of this guide, we will assume the availability of 1-bromo-3,5-dichlorobenzene as a starting material, which can be readily sourced from commercial suppliers. The subsequent isopropoxylation can be achieved, though a more direct route starts from 3,5-dichloroaniline. A plausible, albeit not explicitly documented route for this specific molecule, involves the initial synthesis of 1-bromo-3,5-dichlorobenzene, followed by isopropoxylation. A general procedure for the synthesis of 1-bromo-3,5-dichlorobenzene is provided for context.[4]
Experimental Protocol: Synthesis of 1-Bromo-3,5-dichlorobenzene (Illustrative)
-
Diazotization of 3,5-dichloroaniline: To a stirred solution of 3,5-dichloroaniline in aqueous hydrobromic acid at 0-5 °C, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for an additional 30 minutes to ensure complete formation of the diazonium salt.
-
Sandmeyer Reaction: The cold diazonium salt solution is then added portion-wise to a hot, stirred solution of cuprous bromide in hydrobromic acid. The reaction mixture is heated to reflux to drive the reaction to completion.
-
Work-up and Purification: After cooling, the reaction mixture is extracted with a suitable organic solvent, such as diethyl ether or dichloromethane. The organic layer is washed with aqueous sodium hydroxide solution, water, and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by distillation or recrystallization to yield 1-bromo-3,5-dichlorobenzene.
The subsequent isopropoxylation to yield 1-bromo-3,5-dichloro-4-isopropoxybenzene would then be carried out, likely under basic conditions with isopropanol.
Part B: Lithiation-Borylation to Yield this compound
The conversion of the aryl bromide to the boronic acid is efficiently achieved via a lithium-halogen exchange followed by quenching with a trialkyl borate. This method is a cornerstone of modern organoboron chemistry.[5]
Figure 1: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 1-bromo-3,5-dichloro-4-isopropoxybenzene and anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (in hexanes) is added dropwise via syringe, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour, during which time a color change is typically observed, indicating the formation of the aryllithium species.
-
Borylation: Triisopropyl borate is then added dropwise to the reaction mixture at -78 °C. The resulting mixture is stirred at this temperature for an additional hour before being allowed to warm slowly to room temperature overnight.
-
Work-up and Purification: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is then acidified with 2 M hydrochloric acid to a pH of approximately 2. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude solid is then purified by recrystallization or silica gel chromatography to afford this compound.
II. The Pivotal Role in Kinase Inhibitor Discovery: The Case of IRAK4
The primary and most impactful application of this compound in medicinal chemistry to date is its use as a key building block in the synthesis of inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[6][7] IRAK4 is a serine/threonine kinase that plays a crucial role in the innate immune signaling pathways mediated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[8] Dysregulation of IRAK4 signaling is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers, making it a highly attractive therapeutic target.[7]
A prominent example of an IRAK4 inhibitor synthesized using this compound is BAY-1834845 (Zabedosertib) , which has entered clinical trials.[9]
Suzuki-Miyaura Coupling: The Gateway to IRAK4 Inhibitors
The synthesis of IRAK4 inhibitors like BAY-1834845 relies on the Suzuki-Miyaura cross-coupling reaction to form a crucial biaryl linkage.[1] In this reaction, this compound is coupled with a suitable heterocyclic halide, typically a brominated or chlorinated pyrimidine or pyridine derivative.
Figure 2: General schematic of the Suzuki-Miyaura coupling for IRAK4 inhibitor synthesis.
Experimental Protocol: Suzuki-Miyaura Coupling for IRAK4 Inhibitor Synthesis (General Procedure)
-
Reaction Setup: To a microwave vial or a round-bottom flask is added the heterocyclic halide, this compound (typically 1.2-1.5 equivalents), a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0) or [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II)), and a base (e.g., potassium carbonate or cesium carbonate).
-
Solvent Addition and Degassing: A suitable solvent system, such as a mixture of 1,4-dioxane and water, is added. The reaction mixture is then thoroughly degassed by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Reaction: The reaction vessel is sealed and heated to the desired temperature (typically 80-120 °C) with stirring. The reaction can be carried out using conventional heating or under microwave irradiation, which can significantly reduce reaction times.[1]
-
Monitoring and Work-up: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove the palladium catalyst.
-
Purification: The filtrate is diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl product.
| Parameter | Condition 1 | Condition 2 (Microwave) |
| Catalyst | Pd(PPh₃)₄ | PdCl₂(dppf) |
| Base | K₂CO₃ (2 M aq.) | Cs₂CO₃ |
| Solvent | Toluene/Methanol/Water | 1,4-Dioxane/Water |
| Temperature | Reflux | 100-150 °C |
| Time | 12-24 hours | 15-60 minutes |
| Yield | Good to Excellent | Often higher yields |
| Table 1: Comparison of typical Suzuki-Miyaura reaction conditions.[1][10] |
III. Structure-Activity Relationship (SAR) Insights: The Significance of the 3,5-Dichloro-4-isopropoxyphenyl Moiety
The recurrent use of the 3,5-dichloro-4-isopropoxyphenyl moiety in potent IRAK4 inhibitors is not coincidental; it is the result of meticulous structure-activity relationship (SAR) studies.[11] This specific substitution pattern on the phenyl ring plays a crucial role in optimizing the binding affinity and selectivity of the inhibitor for the IRAK4 active site.
Molecular docking and dynamics simulation studies have provided valuable insights into the binding mode of inhibitors containing this fragment.[6][8] The key contributions of the 3,5-dichloro-4-isopropoxyphenyl group can be summarized as follows:
-
Hydrophobic Interactions: The isopropoxy group extends into a hydrophobic pocket within the IRAK4 active site, forming favorable van der Waals interactions with nonpolar amino acid residues. This contributes significantly to the overall binding affinity.
-
Shape Complementarity: The bulky isopropoxy group and the two chlorine atoms dictate a specific conformation of the inhibitor that is complementary to the shape of the IRAK4 ATP-binding pocket.
-
Modulation of Physicochemical Properties: The lipophilicity introduced by the isopropoxy group can enhance membrane permeability, which is a critical parameter for oral bioavailability. The electron-withdrawing nature of the chlorine atoms can influence the electronic properties of the aromatic ring and potentially modulate the pKa of adjacent functional groups.
-
Selectivity: The unique steric and electronic profile of this moiety can contribute to selectivity against other kinases, which is a major challenge in kinase inhibitor design. The presence of a tyrosine residue as the gatekeeper in the IRAK4 active site is a distinguishing feature that can be exploited by appropriately substituted ligands.[8]
Figure 3: Key interactions of the 3,5-dichloro-4-isopropoxyphenyl moiety within the IRAK4 active site.
IV. Broader Applications and Future Outlook
While the development of IRAK4 inhibitors is currently the most prominent application of this compound, its utility is not necessarily limited to this target. The favorable physicochemical properties conferred by this moiety make it an attractive building block for the synthesis of other kinase inhibitors and bioactive molecules. The principles of rational drug design suggest that this fragment could be successfully employed to target other kinases with similar hydrophobic pockets in their ATP-binding sites. As more kinase inhibitors progress through clinical development, it is likely that the 3,5-dichloro-4-isopropoxyphenyl motif will appear in other drug candidates.
V. Conclusion
This compound has established itself as a valuable and strategically important building block in modern medicinal chemistry. Its efficient synthesis and its pivotal role in the construction of potent and selective IRAK4 inhibitors highlight its significance. The detailed understanding of its contribution to molecular recognition, as elucidated by SAR and computational studies, provides a strong foundation for its future application in the design of novel therapeutics. This guide has provided a comprehensive overview of its synthesis, key applications, and the underlying scientific principles, serving as a valuable resource for researchers engaged in the art and science of drug discovery.
References
- Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies. National Institutes of Health.
- Suzuki-Miyaura Coupling - Organic Synthesis. Organic-synthesis.org.
- Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies. ResearchGate.
- Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies. PubMed.
- Exp 4 - Suzuki Coupling Reaction. Scribd.
- Construction of IRAK4 inhibitor activity prediction model based on machine learning. ResearchGate.
- Synergistic optimizations of efficacy and membrane permeability of IRAK4 inhibitors: identifying new lead compounds for anti-inflammatory therapeutics. PubMed Central.
- Suzuki Cross-Coupling Reaction procedure. Rose-Hulman Institute of Technology.
- Standard Lithiation–Borylation A user's guide. University of Bristol.
- Suzuki Coupling. Cambridge University Press.
- 1-Bromo-3,5-Dichlorobenzene. Sonal Plasrub Industries Pvt. Ltd..
- Process for the preparation of 1-bromo-3,5-dichlorobenzene. Google Patents.
- SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. National Institutes of Health.
- The Synthesis and Applications of Heterocyclic Boronic Acids. Semantic Scholar.
- Lithiation-Borylation Methodology and Its Application in Synthesis. SlideShare.
- 1-Bromo-3-isopropoxybenzene. ChemBK.
- D. S. Matteson Previously published information regarding this product subclass can be found in Houben–Weyl, Vol. E 21a, pp 10. Thieme.
- (3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure. Organic Syntheses.
- Anticancer potential of spirocompounds in medicinal chemistry: A pentennial expedition. PubMed.
- Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a Novel Anti-Inflammatory Drug Candidate. PubMed Central.
- Synthesis and antitumor activity of 1,3,4-oxadiazole substituted 2-(5-ylidene-2,4-dioxothiazolidin-3-yl)-acetamides. ResearchGate.
- Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. RSC Publishing.
- Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides. PubMed.
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 1-Bromo-3,5-dichlorobenzene synthesis - chemicalbook [chemicalbook.com]
- 4. EP0046859A1 - Process for the preparation of 1-bromo-3,5-dichlorobenzene - Google Patents [patents.google.com]
- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 6. researchgate.net [researchgate.net]
- 7. Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergistic optimizations of efficacy and membrane permeability of IRAK4 inhibitors: identifying new lead compounds for anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3,5-Dichloro-4-isopropoxyphenylboronic Acid: From Synthesis to Application in Drug Discovery
This guide provides a comprehensive technical overview of 3,5-dichloro-4-isopropoxyphenylboronic acid, a key building block in modern medicinal chemistry. We will delve into its synthesis, characterization, and critical role in the development of therapeutic agents, most notably the THR-β agonist Resmetirom (MGL-3196). This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this versatile reagent.
Introduction: The Strategic Importance of Substituted Phenylboronic Acids
Boronic acids and their derivatives are foundational reagents in organic synthesis, primarily due to their utility in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules, including a vast array of pharmaceuticals.[1] The unique electronic and steric properties of the substituents on the phenylboronic acid ring play a crucial role in modulating the biological activity of the final drug substance.
This compound is a prime example of a strategically designed building block. The dichloro substitution pattern influences the electronics and conformation of the biaryl linkage it forms, while the 4-isopropoxy group can engage in key interactions with biological targets. Its application in the synthesis of Resmetirom, a promising therapeutic for non-alcoholic steatohepatitis (NASH), underscores its significance in contemporary drug discovery.[][3][4]
Synthesis and Purification: A Guided Protocol
Proposed Synthetic Pathway
The synthesis can be envisioned in two key stages: the preparation of the precursor, 1,3-dichloro-2-isopropoxybenzene, and its subsequent conversion to the target boronic acid.
Caption: Proposed synthetic pathway for this compound.
Step-by-Step Experimental Protocol
Part A: Synthesis of 1,3-Dichloro-2-isopropoxybenzene (Precursor)
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dichlorohydroquinone (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetone.
-
Addition of Alkylating Agent: Add 2-iodopropane (1.2 eq) to the suspension.
-
Reaction: Heat the mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purification: Purify the crude 1,3-dichloro-2-isopropoxybenzene by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Part B: Synthesis of this compound
This procedure is based on the principles of directed ortho-metalation, where the isopropoxy group directs the deprotonation to the adjacent ortho position.[5][6]
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 1,3-dichloro-2-isopropoxybenzene (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (n-BuLi) (1.1 eq) dropwise to the cooled solution. Stir the mixture at -78 °C for 1-2 hours. The isopropoxy group directs the lithiation to the C4 position.
-
Borylation: To the resulting aryllithium species, add triisopropyl borate (B(OiPr)₃) (1.2 eq) dropwise at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Hydrolysis and Work-up: Quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) at 0 °C until the solution is acidic (pH ~2). Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude boronic acid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by acid-base extraction. For the latter, the crude product is dissolved in an organic solvent and extracted with a basic aqueous solution (e.g., NaOH). The aqueous layer is then washed with an organic solvent to remove non-acidic impurities, and the pure boronic acid is precipitated by acidification with HCl.[7]
Characterization of this compound
Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. Below are the expected spectroscopic data based on the analysis of structurally similar molecules.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | A singlet for the two aromatic protons, a septet for the isopropoxy CH, and a doublet for the isopropoxy methyl groups. The B(OH)₂ protons will appear as a broad singlet. |
| ¹³C NMR | Signals corresponding to the six aromatic carbons, with the carbon bearing the boron atom often showing a broader signal or being unobserved. Signals for the isopropoxy group will also be present.[8] |
| Mass Spec (MS) | The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight, with the characteristic isotopic pattern for two chlorine atoms. |
| Infrared (IR) | Characteristic peaks for O-H stretching (broad, from the B(OH)₂ group), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O stretching. |
Application in Drug Discovery: The Case of Resmetirom (MGL-3196)
The primary driver for the synthesis of this compound is its role as a key intermediate in the synthesis of Resmetirom (MGL-3196), a selective thyroid hormone receptor-β (THR-β) agonist.[][4] Resmetirom has shown significant promise in clinical trials for the treatment of non-alcoholic steatohepatitis (NASH) and associated dyslipidemias.[3][9]
Role in the Synthesis of Resmetirom
In the synthesis of Resmetirom, the 3,5-dichloro-4-isopropoxyphenyl moiety is typically introduced via a Suzuki-Miyaura cross-coupling reaction. The boronic acid serves as the organoboron partner, coupling with a suitable heterocyclic halide to form the core structure of the drug molecule.
Caption: Suzuki-Miyaura coupling in the synthesis of Resmetirom.
Rationale for the 3,5-Dichloro-4-isopropoxyphenyl Moiety in Resmetirom
The specific substitution pattern of this building block is critical for the pharmacological activity of Resmetirom:
-
3,5-Dichloro Substitution: The two chlorine atoms are crucial for establishing the correct conformation of the molecule, enabling it to bind with high affinity and selectivity to the THR-β receptor. They also contribute to the overall lipophilicity of the drug, influencing its pharmacokinetic properties.
-
4-Isopropoxy Group: This group acts as a key hydrogen bond acceptor, interacting with specific residues in the ligand-binding domain of the THR-β receptor. This interaction is vital for the agonistic activity of the compound.
Conclusion
This compound is a testament to the power of rational drug design and the importance of tailored building blocks in medicinal chemistry. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through established synthetic methodologies. Its pivotal role in the synthesis of Resmetirom highlights its value to the pharmaceutical industry. As research into selective nuclear hormone receptor modulators continues, the demand for such strategically substituted boronic acids is likely to grow, further cementing their importance in the development of novel therapeutics.
References
- Kelly, M. J., Pietranico-Cole, S., Larigan, J. D., Haynes, N. E., Reynolds, C. H., Scott, N., ... & Tilley, J. (2014). Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[2][10][11]triazine-6-carbonitrile (MGL-3196), a highly selective thyroid hormone receptor β agonist in clinical trials for the treatment of dyslipidemia. Journal of Medicinal Chemistry, 57(10), 3912-23. [Link]
- The Royal Society of Chemistry. (2020). VI. 1H and 13C NMR Spectra.
- Google Patents. (n.d.). CN110627773B - Deuterated MGL-3196 compound and application thereof.
- PubChem. (n.d.). 4-Isopropylphenylboronic acid.
- ResearchGate. (2025). Improved Synthesis of Resmetirom.
- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data.
- ResearchGate. (2025). Discovery of 2-[3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[2][10][11]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β Agonist in Clinical Trials for the Treatment of Dyslipidemia.
- ResearchGate. (n.d.). Experimental and theoretical, 1 H and 13 C NMR isotropic chemical....
- SpectraBase. (n.d.). 3-[(3,5-Dichloro-4-isopropoxyphenyl)methylidene]-1H-indol-2-one - Optional[FTIR] - Spectrum.
- PubMed. (2014). Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[2][10][11]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia.
- ResearchGate. (2025). One-Step Borylation of 1,3-Diaryloxybenzenes Towards Efficient Materials for Organic Light-Emitting Diodes | Request PDF.
- Chemsrc.com. (2022). This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD.
- PubChem. (n.d.). (3,5-Dichloro-4-(methoxycarbonyl)phenyl)boronic acid.
- PubMed. (2015). One-Step Borylation of 1,3-Diaryloxybenzenes Towards Efficient Materials for Organic Light-Emitting Diodes.
- Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid.
- Doc Brown's Chemistry. (2026). database IR spectra INFRARED SPECTROSCOPY INDEX.
- Scite.ai. (n.d.). One‐Step Borylation of 1,3‐Diaryloxybenzenes Towards Efficient Materials for Organic Light‐Emitting Diodes.
- National Center for Biotechnology Information. (n.d.). Iridium/N-heterocyclic carbene-catalyzed C–H borylation of arenes by diisopropylaminoborane.
- The Royal Society of Chemistry. (2014). Functional Group Directed C–H Borylation.
- Organic Chemistry with Victor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. [Link]
- Thieme. (n.d.). 4. 13C NMR Spectroscopy.
- Google Patents. (n.d.). CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
- NIST. (n.d.). 3,5-Dichloro-4-hydroxybenzoic acid.
- ResearchGate. (n.d.). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). [Link]
- Organic Syntheses. (n.d.). Cyclohexanebutanoic acid, γ-oxo-, ethyl ester.
- GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base.
- PubChem. (n.d.). 3,4-Dimethoxyphenylboronic acid.
- NIST. (n.d.). Propanedioic acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
- 8. rsc.org [rsc.org]
- 9. Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physical Characteristics of 3,5-Dichloro-4-isopropoxyphenylboronic acid
Abstract
This technical guide provides a comprehensive overview of the physical and chemical characteristics of 3,5-Dichloro-4-isopropoxyphenylboronic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data to offer insights into the compound's properties, including its molecular structure, expected physical state, and solubility. While specific experimental data for this compound is not widely available in public literature, this guide leverages information on analogous compounds and established analytical methodologies to provide a robust predictive profile. Detailed experimental protocols for determining key physical and spectroscopic properties are also presented to empower researchers in their own characterization efforts.
Introduction
This compound belongs to the versatile class of organoboron compounds known as boronic acids. These compounds are crucial building blocks in modern organic synthesis, most notably for their application in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The specific substitution pattern of two chlorine atoms and an isopropoxy group on the phenyl ring of this particular boronic acid is anticipated to confer unique electronic and steric properties, making it a valuable reagent in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.[1] A thorough understanding of its physical characteristics is paramount for its effective handling, storage, and application in synthetic protocols.
Molecular Structure and Identifiers
The molecular structure of this compound dictates its chemical reactivity and physical behavior. The presence of the electron-withdrawing chlorine atoms and the bulky, electron-donating isopropoxy group influences the acidity of the boronic acid moiety and the overall polarity of the molecule.
Figure 1. Molecular Structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 1218790-62-5 | [2] |
| Molecular Formula | C₉H₁₁BCl₂O₃ | [2] |
| Molecular Weight | 248.90 g/mol | [2] |
| IUPAC Name | (3,5-dichloro-4-isopropoxyphenyl)boronic acid | N/A |
| InChI | InChI=1S/C9H11BCl2O3/c1-5(2)15-8-6(11)3-4(10(13)14)7(12)9(8)15/h3,5H,1-2H3,(H2,13,14) | N/A |
| InChIKey | Not Available | N/A |
| SMILES | CC(C)OC1=C(Cl)C=C(B(O)O)C=C1Cl | N/A |
Physical Properties
Table 2: Predicted and Observed Physical Properties
| Property | Predicted/Observed Value | Notes and Comparative Data |
| Appearance | White to off-white solid | Based on the appearance of analogous compounds like 3,5-Dichloro-4-methoxyphenylboronic acid.[1] |
| Melting Point | Not available | For comparison, 3,5-Dichlorophenylboronic acid has a melting point of 302 °C. The addition of the isopropoxy group may alter this value. |
| Boiling Point | Not available | Boronic acids often decompose at high temperatures before boiling. |
| Solubility | Soluble in many polar organic solvents. Poorly soluble in nonpolar solvents and likely sparingly soluble in water. | Phenylboronic acid is soluble in most polar organic solvents and poorly soluble in hexanes. The presence of the chloro and isopropoxy groups will influence solubility. |
Experimental Protocols for Physical Characterization
To ascertain the precise physical properties of this compound, the following standard experimental protocols are recommended.
Melting Point Determination
The melting point provides a crucial indication of purity. A sharp melting range (typically < 2 °C) is characteristic of a pure compound.
Protocol:
-
Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Measurement:
-
A preliminary rapid heating is performed to determine an approximate melting range.
-
A second, fresh sample is heated slowly (1-2 °C per minute) starting from approximately 20 °C below the approximate melting point.
-
The temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
-
Solubility Determination
Understanding the solubility profile is essential for reaction setup, purification, and formulation.
Protocol:
-
Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, hexanes).
-
Procedure:
-
To a test tube containing a small, accurately weighed amount of the compound (e.g., 10 mg), the solvent is added portion-wise (e.g., 0.1 mL increments) with vigorous vortexing after each addition.
-
The solubility is qualitatively assessed as soluble, partially soluble, or insoluble based on visual inspection.
-
For quantitative analysis, a saturated solution can be prepared, filtered, and the concentration of the solute in the filtrate determined by a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Figure 2. General workflow for the physical and spectroscopic characterization of a solid organic compound.
Spectroscopic Characterization
Spectroscopic analysis is indispensable for confirming the structure and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton of the isopropoxy group, and the methyl protons of the isopropoxy group. The chemical shifts will be influenced by the electronic effects of the chloro and boronic acid groups.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The carbon attached to the boron atom may show a broad signal or may not be observed due to quadrupolar relaxation.
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: The spectrum is acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: The acquired data is processed (Fourier transform, phasing, and baseline correction) to obtain the final spectrum. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum will reveal the presence of key functional groups. Expected characteristic absorption bands include:
-
O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid.
-
C-H stretching: Bands in the 2850-3000 cm⁻¹ region for the aliphatic C-H bonds of the isopropoxy group and above 3000 cm⁻¹ for the aromatic C-H bonds.
-
C=C stretching: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region.
-
B-O stretching: A strong band typically around 1350 cm⁻¹.
-
C-O stretching: Bands for the ether linkage.
-
C-Cl stretching: In the fingerprint region.
Experimental Protocol for FT-IR Spectroscopy:
-
Sample Preparation: A small amount of the solid sample can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory or mixed with KBr powder and pressed into a pellet.
-
Data Acquisition: The spectrum is recorded on an FT-IR spectrometer. A background spectrum is collected first and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide information about the isotopic distribution, which will be characteristic due to the presence of two chlorine atoms.
Experimental Protocol for Mass Spectrometry:
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Analysis: The sample is introduced into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Interpretation: The resulting mass spectrum will show the molecular ion peak (or a protonated/deprotonated version thereof) and characteristic isotopic pattern for a molecule containing two chlorine atoms.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific Safety Data Sheet (SDS) for this compound is not widely available, general guidelines for boronic acids and information from SDS of similar compounds should be followed.[4][5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from moisture and oxidizing agents. Boronic acids can be sensitive to moisture and may undergo dehydration to form boroxines.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a promising building block for organic synthesis. This guide has provided a detailed overview of its known and predicted physical characteristics. While a comprehensive experimental dataset is yet to be established in the public domain, the provided information on analogous compounds and the detailed experimental protocols offer a solid foundation for researchers to safely handle, characterize, and utilize this compound in their synthetic endeavors. The unique substitution pattern warrants further investigation into its physical and chemical properties to fully unlock its potential in the development of novel molecules.
References
- Shanghai Aladdin Biochemical Technology Co., LTD. (2022, March 4). This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com.
- CymitQuimica. (n.d.). This compound, pinacol ester.
- PubChem. (n.d.). (3,5-Dichloro-4-(methoxycarbonyl)phenyl)boronic acid. National Center for Biotechnology Information.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
- LGC Standards. (2025, December 18). Certificate of Analysis - Phenylboronic Acid.
- Fisher Scientific. (2011, December 15). Safety Data Sheet - 4-Methylphenylboronic acid.
- Sigma-Aldrich. (2025, November 27). Safety Data Sheet.
- CDH Fine Chemical. (n.d.). 3,5-DICHLORO PHENYL BORONIC ACID CAS No 67492-50-6 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Sigma-Aldrich. (2025, May 12). Safety Data Sheet.
- Thermo Fisher Scientific. (n.d.). Certificate of analysis.
- Thermo Fisher Scientific. (n.d.). Certificate of analysis.
- Chem-Impex. (n.d.). 3,5-Dichloro-4-methoxyphenylboronic acid.
- J&K Scientific LLC. (n.d.). 3,5-Dichloro-4-methoxyphenylboronic acid | 175883-61-1.
- BLDpharm. (n.d.). 2096335-18-9|(3-Chloro-5-fluoro-4-isopropoxyphenyl)boronic acid.
- MySkinRecipes. (n.d.). 3,5-Dichloro-4-ethoxyphenylboronic acid.
- PubChem. (n.d.). 4-Isopropylphenylboronic acid. National Center for Biotechnology Information.
- SpectraBase. (n.d.). 3,5-Dichloro-4-hydroxybenzoic acid - Optional[13C NMR] - Spectrum.
- BLDpharm. (n.d.). 1701449-15-1|(3-Chloro-5-ethoxy-4-isopropoxyphenyl)boronic acid.
- BLDpharm. (n.d.). 3-Chloro-4-((3,5-dimethoxybenzyl)oxy)phenyl)boronic acid.
- SpectraBase. (n.d.). 3,5-Dichloro-4-hydroxy-benzoic acid methyl ester - Optional[1H NMR] - Spectrum.
Sources
An In-Depth Technical Guide to the Preliminary Reactivity of 3,5-Dichloro-4-isopropoxyphenylboronic Acid for Advanced Drug Discovery
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the preliminary reactivity studies for 3,5-dichloro-4-isopropoxyphenylboronic acid. This document outlines a plausible synthetic route for this versatile building block and explores its potential in key cross-coupling reactions, namely Suzuki-Miyaura and Chan-Lam couplings. The protocols and insights provided herein are designed to serve as a foundational resource for the application of this compound in the synthesis of novel molecular entities with therapeutic potential.
Introduction: The Emerging Role of Substituted Phenylboronic Acids in Medicinal Chemistry
Boronic acids and their derivatives are recognized as indispensable tools in modern organic synthesis, largely due to their stability, low toxicity, and diverse reactivity.[1][2] Their application in the construction of carbon-carbon and carbon-heteroatom bonds has accelerated the discovery and development of numerous drug candidates.[3][4] The unique electronic and steric properties of substituted phenylboronic acids allow for the fine-tuning of molecular scaffolds, which is a critical aspect of medicinal chemistry. The title compound, this compound, presents a particularly interesting structural motif. The dichloro substitution can influence the electronic nature of the aromatic ring and provide metabolic stability, while the isopropoxy group can enhance solubility and modulate protein-ligand interactions.
Part 1: Synthesis of this compound
A reliable and scalable synthesis of this compound is paramount for its utilization in drug discovery programs. A proposed multi-step synthesis is outlined below, starting from commercially available 3,5-dichloroaniline.
Step 1: Synthesis of 3,5-Dichlorophenol
The synthesis begins with the diazotization of 3,5-dichloroaniline, followed by hydrolysis of the resulting diazonium salt to yield 3,5-dichlorophenol. This is a well-established transformation in aromatic chemistry.[5]
Step 2: Isopropylation of 3,5-Dichlorophenol
The phenolic hydroxyl group of 3,5-dichlorophenol is then alkylated using 2-bromopropane in the presence of a suitable base, such as potassium carbonate, to afford 1,3-dichloro-5-isopropoxybenzene.
Step 3: Borylation of 1,3-Dichloro-5-isopropoxybenzene
The final step involves the introduction of the boronic acid moiety. A palladium-catalyzed borylation of the corresponding aryl chloride is a modern and efficient method for this transformation.[6][7]
Experimental Protocol: Synthesis of this compound
Materials and Methods
-
Reagents: 3,5-dichloroaniline, sodium nitrite, sulfuric acid, 2-bromopropane, potassium carbonate, bis(pinacolato)diboron (B₂pin₂), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), potassium acetate, dioxane, and all other necessary solvents and reagents should be of analytical grade and used as received unless otherwise noted.
Procedure
Step 1: Synthesis of 3,5-Dichlorophenol
-
To a stirred solution of 3,5-dichloroaniline in aqueous sulfuric acid at 0-5 °C, a solution of sodium nitrite in water is added dropwise.
-
The reaction mixture is stirred for an additional 30 minutes at 0-5 °C.
-
The cold diazonium salt solution is then added portion-wise to a boiling aqueous solution of sulfuric acid.
-
After the addition is complete, the mixture is cooled to room temperature and extracted with diethyl ether.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 3,5-dichlorophenol, which can be purified by distillation or recrystallization.
Step 2: Synthesis of 1,3-Dichloro-5-isopropoxybenzene
-
A mixture of 3,5-dichlorophenol, 2-bromopropane, and potassium carbonate in acetone is heated at reflux.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are filtered off.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford 1,3-dichloro-5-isopropoxybenzene.
Step 3: Synthesis of this compound pinacol ester
-
A mixture of 1,3-dichloro-5-isopropoxybenzene, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate in dioxane is degassed and heated under a nitrogen atmosphere.
-
The reaction is monitored by gas chromatography-mass spectrometry (GC-MS).
-
After completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the pinacol ester of this compound.
Step 4: Hydrolysis to this compound
-
The pinacol ester is dissolved in a mixture of acetone and water.
-
Aqueous sodium periodate is added, and the mixture is stirred at room temperature.
-
The resulting mixture is then treated with an aqueous solution of HCl and stirred until a clear solution is obtained.
-
The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated to give this compound.
Part 2: Preliminary Reactivity Studies
The utility of this compound as a building block is demonstrated through its participation in two of the most powerful cross-coupling reactions in organic synthesis: the Suzuki-Miyaura coupling for C-C bond formation and the Chan-Lam coupling for C-N and C-O bond formation.
Suzuki-Miyaura Coupling: A Robust Tool for Biaryl Synthesis
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide or triflate.[8] It is widely used in the pharmaceutical industry for the synthesis of biaryl structures, which are prevalent in many marketed drugs.
-
To a reaction vessel, add this compound, 4-bromoanisole, tetrakis(triphenylphosphine)palladium(0), and a base such as sodium carbonate.
-
Add a mixture of toluene, ethanol, and water as the solvent.
-
Degas the mixture and heat it to reflux under a nitrogen atmosphere.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute it with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate it under reduced pressure, and purify the residue by column chromatography to obtain the desired biaryl product.
| Entry | Aryl Halide | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | Expected High |
| 2 | 3-Bromopyridine | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 100 | Expected Good |
| 3 | 1-Chloro-4-nitrobenzene | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | Expected Moderate |
Table 1: Proposed conditions for Suzuki-Miyaura coupling reactions.
Caption: Suzuki-Miyaura Coupling Experimental Workflow.
Chan-Lam Coupling: Efficient C-Heteroatom Bond Formation
The Chan-Lam coupling reaction is a copper-catalyzed cross-coupling of a boronic acid with an amine or an alcohol to form secondary aryl amines or aryl ethers, respectively.[9] This reaction is often performed under mild conditions and is tolerant of a wide range of functional groups.
-
In a flask open to the air, combine this compound, morpholine, and copper(II) acetate.
-
Add a suitable solvent such as dichloromethane or methanol.
-
Add a base like pyridine or triethylamine.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash it with aqueous ammonium chloride, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate it under reduced pressure, and purify the residue by column chromatography to yield the N-arylated product.
| Entry | Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Morpholine | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | rt | Expected Good |
| 2 | Aniline | Cu(OAc)₂ | Et₃N | MeOH | rt | Expected Good |
| 3 | Phenol | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | rt | Expected Moderate |
Table 2: Proposed conditions for Chan-Lam coupling reactions.
Caption: Chan-Lam Coupling Experimental Workflow.
Discussion and Future Outlook
The preliminary reactivity studies outlined in this guide demonstrate the potential of this compound as a valuable building block in the synthesis of complex organic molecules. The successful application of this reagent in Suzuki-Miyaura and Chan-Lam couplings opens the door to the creation of a diverse library of compounds for biological screening. The substitution pattern on the phenyl ring is particularly relevant for the development of kinase inhibitors and other targeted therapies where specific interactions with the protein active site are crucial. Future work should focus on expanding the scope of coupling partners and exploring the utility of this boronic acid in other transition-metal-catalyzed reactions.
References
- Chan, D. M. T., Monaco, K. L., Wang, R.-P., & Winters, M. P. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933–2936. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society, 132(50), 17701–17703. [Link]
- Chan-Lam coupling. In Wikipedia. [Link]
- Chan-Lam Coupling. Organic Chemistry Portal. [Link]
- Gary A. Molander, & Sarah L. J. Trice, & Spencer D. Dreher. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society. [Link]
- Sandmeyer Reaction. Organic Chemistry Portal. [Link]
- Atkinson, E. R., Murphy, D. M., & Lufkin, J. E. (1951). dl-4,4',6,6'-TETRACHLORODIPHENIC ACID. Organic Syntheses, 31, 96. [Link]
- Method for preparing 3, 5-dichloroaniline. (2013).
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Synthesis of 3,5-dichloroaniline. PrepChem.com. [Link]
- 3,5-Dichloroaniline. PubChem. [Link]
- Singh, R., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. [Link]
- Das, B. C., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(8), 2583. [Link]
- Synthesis method of 2,4-dichloro-5-isopropoxy aniline. (2010).
- Production process of 3, 5-dichloronitrobenzene. (2021).
- Dias, S. O., et al. (2021).
- Al-Zoubi, R. M. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 200, 112423. [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. 1,2-Dichloro-4-nitro-5-methoxybenzene synthesis - chemicalbook [chemicalbook.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Sterically directed functionalization of aromatic C-H bonds: selective borylation ortho to cyano groups in arenes and heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-catalyzed, direct boronic acid synthesis from aryl chlorides: a simplified route to diverse boronate ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Iridium-catalyzed borylation of secondary benzylic C-H bonds directed by a hydrosilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Arylboronic Acids in Organic Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Arylboronic acids have ascended from chemical curiosities to indispensable tools in modern organic synthesis. Their unique combination of stability, functional group tolerance, and versatile reactivity has established them as cornerstone reagents, particularly in the construction of carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth exploration of arylboronic acids, grounded in mechanistic principles and field-proven insights. We will dissect the Nobel Prize-winning Suzuki-Miyaura coupling, explore other critical transformations, and offer practical, validated protocols. This document is designed to serve as a technical resource, enabling researchers and drug development professionals to effectively harness the power of arylboronic acid chemistry in their synthetic endeavors, from small-scale discovery to process optimization.
Chapter 1: The Emergence of Arylboronic Acids: A Synthetic Revolution
Historical Perspective
The journey of arylboronic acids is a story of enabling technology. While organoboron compounds have been known for over a century, their synthetic utility was fully unlocked through the pioneering work of Herbert C. Brown and Akira Suzuki. Suzuki's development of the palladium-catalyzed cross-coupling reaction between organoboranes and organic halides in 1979 was a watershed moment.[1][2] This discovery, which earned Suzuki a share of the 2010 Nobel Prize in Chemistry, transformed the art of C-C bond formation, offering a reliable and versatile method to construct complex molecular architectures like biaryls, which are prevalent in pharmaceuticals and advanced materials.[3]
The Arylboronic Acid Moiety: Structure, Properties, and Stability
An arylboronic acid is characterized by a boron atom bonded to an aryl group and two hydroxyl groups, with the general structure Ar-B(OH)₂.[4] This structure imparts a unique set of properties:
-
Lewis Acidity: The boron atom possesses an empty p-orbital, making it a mild Lewis acid. This acidity is fundamental to its reactivity, particularly its ability to form reversible covalent complexes with Lewis bases like diols, amines, and water.[4]
-
Stability: Compared to many other organometallic reagents, arylboronic acids are remarkably stable. Many are crystalline, air-stable solids that can be handled on the benchtop, a significant practical advantage in a laboratory setting.[5]
-
Reactivity: The C-B bond is polarized, but not to the extent of more reactive organometallics like organolithiums or Grignards. This moderated reactivity contributes to their excellent functional group tolerance.
However, their stability is not absolute. A key consideration is the propensity for protodeboronation , a side reaction where the C-B bond is cleaved and replaced by a C-H bond.[3][6] This is often facilitated by aqueous acidic or basic conditions. To mitigate this, boronic acids are frequently converted to more stable derivatives, such as pinacol esters (Ar-B(pin)), which are less susceptible to degradation while retaining the desired reactivity.[3]
In the solid state, boronic acids can exist in equilibrium with their cyclic anhydride trimers, known as boroxines .[7][8] The presence of water rapidly hydrolyzes boroxines back to the monomeric boronic acid form, a crucial factor during reaction setup.[7]
Chapter 2: The Suzuki-Miyaura Coupling: A Mechanistic and Practical Deep Dive
The Suzuki-Miyaura reaction is the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or pseudohalide (like a triflate), and it stands as the most prominent application of arylboronic acids.[9][10]
The Nobel Prize-Winning Catalytic Cycle
Understanding the mechanism is paramount for troubleshooting and optimization. The cycle is generally accepted to proceed through three key stages: oxidative addition, transmetalation, and reductive elimination.[9][10]
-
Oxidative Addition: The cycle begins with a catalytically active Pd(0) species, which inserts into the carbon-halide bond of the aryl halide (Ar¹-X). This forms a Pd(II) intermediate.[3][10] The reactivity order for the halide is typically I > Br > OTf >> Cl, meaning that aryl chlorides often require more active, specialized catalysts to react efficiently.[6]
-
Transmetalation: This is the crucial step where the organic group from the boron reagent is transferred to the palladium center. This process is not spontaneous; it requires activation by a base.[1][11] The base reacts with the boronic acid (Ar²-B(OH)₂) to form a more nucleophilic boronate species (e.g., [Ar²-B(OH)₃]⁻).[12][13][14] This activated boronate then exchanges its aryl group with the halide on the Pd(II) complex.
-
Reductive Elimination: The final step involves the two organic groups (Ar¹ and Ar²) on the Pd(II) center coupling to form the new C-C bond of the biaryl product (Ar¹-Ar²). This process regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3][9]
Key Reagents and Their Causality
A successful Suzuki coupling is a synergistic interplay of its components.
| Component | Example(s) | Role & Scientific Rationale |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Provides the catalytic Pd(0) center. Pd(II) sources like Pd(OAc)₂ are often used as stable "precatalysts" that are reduced in situ to the active Pd(0) species.[3][15] |
| Ligand | PPh₃, SPhos, RuPhos, NHCs | Stabilizes the Pd center, modulates its reactivity, and enhances solubility. Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination, and are often required for coupling unreactive substrates like aryl chlorides.[16][17][18] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | Crucial for transmetalation. Activates the boronic acid by forming a more nucleophilic boronate complex, which is the active species that transfers the aryl group to palladium.[13][14] The choice of base depends on substrate compatibility and can significantly affect yield.[19] |
| Solvent | Toluene, Dioxane, THF, DMF | Solubilizes reactants and catalyst. Often, a small amount of water is added to facilitate dissolution of the inorganic base and assist in the transmetalation step.[20] |
A Validated Step-by-Step Protocol: Synthesis of 4-Methoxybiphenyl
This protocol describes the coupling of 4-bromoanisole with phenylboronic acid. It is a self-validating system where reaction progress can be monitored by TLC, and successful product formation is confirmed by standard analytical techniques.
Materials:
-
4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv), finely powdered
-
Toluene (8 mL)
-
Water (2 mL)
Procedure:
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 4-bromoanisole, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Solvent Degassing (Critical Step): The solvents must be degassed to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[19] This can be achieved by bubbling argon or nitrogen through the toluene and water for 15-20 minutes.
-
Reaction Assembly: Add the degassed toluene (8 mL) and degassed water (2 mL) to the Schlenk flask via syringe under a positive pressure of argon or nitrogen.
-
Heating and Monitoring: Place the flask in a preheated oil bath at 90 °C. Stir the mixture vigorously. Monitor the reaction's progress by TLC, observing the consumption of the 4-bromoanisole starting material. A typical reaction time is 4-12 hours.[9][20]
-
Work-up: After the reaction is complete (as judged by TLC), cool the mixture to room temperature. Add ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure 4-methoxybiphenyl.[20]
Chapter 3: Beyond Suzuki: The Expanded Reactivity of Arylboronic Acids
While C-C bond formation is their most famous role, the utility of arylboronic acids extends to the creation of C-Heteroatom bonds.
Chan-Evans-Lam (CEL) Coupling
The Chan-Evans-Lam coupling is a copper-catalyzed reaction that forms C-N and C-O bonds by coupling arylboronic acids with amines, amides, or alcohols.[21][22] This reaction is a powerful alternative to the palladium-catalyzed Buchwald-Hartwig amination.[22] A key advantage of the CEL coupling is its tolerance to air and moisture; many reactions can be run open to the atmosphere at room temperature.[23][24] The mechanism is thought to proceed through a Cu(II)/Cu(III) or a Cu(II)/Cu(I) catalytic cycle, distinct from the Pd(0)/Pd(II) cycle of the Suzuki reaction.[23][24]
Petasis Borono-Mannich (PBM) Reaction
The Petasis reaction is a versatile multi-component reaction that combines an amine, a carbonyl compound (often an α-hydroxy aldehyde or α-keto acid), and an organoboronic acid to form substituted amines and amino acids.[25][26] This reaction is highly valued for its atom economy and ability to rapidly generate molecular complexity from simple, readily available starting materials.[5][27] It has found significant application in the synthesis of chiral amines and unnatural amino acids, which are important building blocks in medicinal chemistry.[28]
| Reaction | Metal Catalyst | Bond Formed | Key Feature |
| Suzuki-Miyaura | Palladium | C-C | Robust and versatile for biaryl synthesis.[10] |
| Chan-Evans-Lam | Copper | C-N, C-O | Often performed open to air; complementary to Buchwald-Hartwig.[22][24] |
| Petasis | Often catalyst-free | C-C, C-N | Multi-component reaction for rapid synthesis of complex amines.[25][26] |
Chapter 4: Applications in Drug Discovery and Materials Science
The impact of arylboronic acid chemistry is profound, underpinning the synthesis of numerous commercial products.
-
Pharmaceuticals: The biaryl motif constructed via Suzuki coupling is a privileged scaffold in medicinal chemistry. For example, it forms the core of the "sartan" class of antihypertensive drugs, such as Valsartan and Losartan. The proteasome inhibitor Bortezomib (Velcade®), a frontline cancer therapy, is itself a boronic acid, highlighting the role of the boron moiety as a bioactive pharmacophore.[4]
-
Materials Science: Arylboronic acids are used to construct conjugated polymers for organic light-emitting diodes (OLEDs) and other advanced materials.[29][30] Their ability to react with diols has also been exploited to create self-healing hydrogels and stimuli-responsive materials for sensing and drug delivery applications.[29][31]
Chapter 5: Laboratory Best Practices and Troubleshooting
Even robust reactions can fail. Success often lies in careful attention to detail.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Catalyst deactivation (oxygen exposure).2. Impure boronic acid (protodeboronation).3. Ineffective base or poor solubility. | 1. Ensure rigorous degassing of solvents and use of an inert atmosphere.[19]2. Use fresh, high-purity boronic acid or a more stable boronic ester.[6]3. Screen different bases (e.g., K₃PO₄, Cs₂CO₃); grind the base to a fine powder. Try a different solvent system.[19][32] |
| Homocoupling of Boronic Acid | Presence of oxygen, leading to oxidative homocoupling. | Improve degassing procedures. Ensure all reagents and solvents are purged with inert gas.[19] |
| Protodeboronation of Starting Material | Boronic acid is unstable under the reaction conditions (excess water, prolonged heating). | Use a boronic ester (pinacol or MIDA). Minimize reaction time. Use an anhydrous base like KF if compatible.[3][11] |
| Hydrodehalogenation of Aryl Halide | Impurities in reagents or solvents; certain bases can promote this side reaction. | Use high-purity reagents and solvents. Screen alternative bases.[19] |
Chapter 6: The Future Landscape
The field of arylboronic acid chemistry continues to evolve. Key future directions include:
-
Greener Synthesis: Developing reactions that proceed in environmentally benign solvents like water or bio-based solvents, using recyclable catalysts to reduce waste and cost.[33][34][35][36]
-
Photoredox Catalysis: Combining boronic acid chemistry with light-driven catalysis to enable new transformations under exceptionally mild conditions.
-
Bioconjugation: Leveraging the unique ability of boronic acids to reversibly bind with diols for applications in labeling and modifying biological molecules.
Arylboronic acids are more than just synthetic intermediates; they are enabling tools that have fundamentally changed the way chemists build molecules. Their continued development promises to yield even more powerful and sustainable methods for addressing challenges in medicine, materials, and beyond.
References
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Wikipedia. (2024). Suzuki reaction.
- Wikipedia. (2023). Petasis reaction.
- Casanovas, J., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- Lima, F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – An Asian Journal.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Friligou, I., et al. (2012). Properties of a Model Aryl Boronic Acid and Its Boroxine. Journal of Pharmaceutical Sciences.
- Jay, K., et al. (2021). Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties. Journal of Materials Chemistry B.
- Aktoudianakis, E., et al. (2008). "Greening Up" the Suzuki Reaction. Journal of Chemical Education.
- Lee, C., et al. (2024). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. ACS Catalysis.
- Zahid, M., et al. (2023). Recent Trends in the Petasis Reaction: A Review of Novel Catalytic Synthetic Approaches with Applications of the Petasis Reaction. Molecules.
- Grokipedia. (2024). Chan–Lam coupling.
- MDPI. (2023). The Asymmetric Petasis Borono-Mannich Reaction: Insights on the Last 15 Years. Molecules.
- Candeias, N. R., et al. (2010). Boronic Acids and Esters in the Petasis-Borono Mannich Multicomponent Reaction. Chemical Reviews.
- Mondal, B., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics.
- Shields, J. D., et al. (2014). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Organic Letters.
- Gensch, T., et al. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Bioconjugate Chemistry.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
- NROChemistry. (n.d.). Chan-Lam Coupling: Mechanism & Examples.
- Wikipedia. (2023). Chan–Lam coupling.
- Organic Chemistry Frontiers. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry.
- Ujaque, G. (2010). Ligand electronic influence in Pd-catalyzed C-C coupling processes.
- Shaughnessy, K. H. (2015). Greener Approaches to Cross-Coupling. Royal Society of Chemistry.
- ResearchGate. (2017). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
- KU ScholarWorks. (2002). Physical and Chemical Properties of Boronic Acids: Formulation Implications.
- Silva, F. A., et al. (2020). Arylboronic Acids and their Myriad of Applications Beyond Organic Synthesis. Chemistry – A European Journal.
- Isom, E. L., & Biscoe, M. R. (2019). Mechanistic Development and Recent Applications of the Chan–Lam Amination. Chemical Reviews.
- ResearchGate. (2012). Properties of a Model Aryl Boronic Acid and Its Boroxine.
- INOVATUS JOURNALS. (2025). DEVELOPMENT OF NOVEL GREEN CATALYTIC SYSTEMS FOR EFFICIENT SUZUKI-MIYAURA CROSS-COUPLING IN SUSTAINABLE SOLVENT MEDIA.
- ACS Publications. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
- Journal of the American Chemical Society. (2022). Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. ACS Publications.
- Journal of Chemical Education. (2015). Introducing Undergraduates to Research Using a Suzuki−Miyaura Cross-Coupling Organic Chemistry Miniproject. Pendidikan Kimia.
- Phillips, S. T., et al. (2021). Leveraging Arylboronic Acid – Cellulose Binding as a Versatile and Scalable Approach to Hydrophobic Patterning. ACS Applied Materials & Interfaces.
- Molecules. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Center for Biotechnology Information.
- Davies, A. G., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. The Journal of Organic Chemistry.
- Wikipedia. (2024). Boronic acid.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. rose-hulman.edu [rose-hulman.edu]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Boronic acid - Wikipedia [en.wikipedia.org]
- 5. The Petasis Reaction of Boronic Acids, Oxo Components and Amines (Pt-3CR). [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. scilit.com [scilit.com]
- 15. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. alfa-chemistry.com [alfa-chemistry.com]
- 22. grokipedia.com [grokipedia.com]
- 23. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 24. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 25. Petasis reaction - Wikipedia [en.wikipedia.org]
- 26. Recent Trends in the Petasis Reaction: A Review of Novel Catalytic Synthetic Approaches with Applications of the Petasis Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. mdpi.com [mdpi.com]
- 29. Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Leveraging Arylboronic Acid – Cellulose Binding as a Versatile and Scalable Approach to Hydrophobic Patterning - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. gctlc.org [gctlc.org]
- 34. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 35. DEVELOPMENT OF NOVEL GREEN CATALYTIC SYSTEMS FOR EFFICIENT SUZUKI-MIYAURA CROSS-COUPLING IN SUSTAINABLE SOLVENT MEDIA: ENHANCING C–C BOND FORMATION AND ENVIRONMENTAL IMPACT REDUCTION | EUROPEAN JOURNAL OF MODERN MEDICINE AND PRACTICE [inovatus.es]
- 36. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Handling and Storage of Arylboronic Acids
Abstract: Arylboronic acids are indispensable reagents in modern organic synthesis, most notably for their role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] Their utility, however, is critically dependent on their purity and stability. These compounds are susceptible to several degradation pathways that can compromise reaction yields, reproducibility, and overall efficiency. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the optimal handling and storage of arylboronic acids. We will delve into the fundamental chemical principles governing their stability, outline validated protocols for their management, and offer troubleshooting insights to mitigate common challenges, ensuring the integrity of these vital synthetic building blocks.
The Inherent Chemical Nature of Arylboronic Acids
A nuanced understanding of the structure and equilibrium dynamics of arylboronic acids is paramount to their effective use. These are not inert, crystalline solids but rather dynamic species in equilibrium with other forms.
Structure, Acidity, and the Boronic Acid-Boroxine Equilibrium
Arylboronic acids are organoboron compounds featuring a boron atom bonded to an aryl group and two hydroxyl groups. The boron atom possesses an empty p-orbital, making it a Lewis acid.[1] This Lewis acidity is central to their reactivity and also to their primary instability: the formation of a cyclic trimeric anhydride known as a boroxine .
This dehydration reaction is reversible and entropy-driven, as it releases three molecules of water for every boroxine formed.[2][3] The position of this equilibrium is highly sensitive to environmental conditions, particularly the presence of water. In a completely anhydrous environment, the equilibrium favors the boroxine. Conversely, in the presence of sufficient water, the equilibrium shifts back toward the monomeric boronic acid.[3][4]
B-Ar OO Ar-BB-Ar O
>]; }
"ArB(OH)2_1" -> boroxine [dir=none]; "ArB(OH)2_2" -> boroxine [dir=none]; "ArB(OH)2_3" -> boroxine [dir=none];
edge [style=dashed, arrowhead=none]; "ArB(OH)2_1" -> "ArB(OH)2_2"; "ArB(OH)2_2" -> "ArB(OH)2_3";
// Equilibrium arrows "equilibrium" [label=<⇌>, shape=plaintext, fontsize=24, fontcolor="#4285F4"]; boroxine -> "equilibrium" [style=invis]; "equilibrium" -> "ArB(OH)2_2" [style=invis];
// Water molecules "H2O" [label="+ 3 H₂O", shape=plaintext, fontsize=12, fontcolor="#EA4335"]; boroxine -> "H2O" [style=invis]; } } Figure 1: The reversible equilibrium between arylboronic acid and its boroxine.
The formation of boroxine has a critical implication for experimental design: it alters the effective molecular weight of the reagent. If a significant portion of the boronic acid exists as the boroxine, using the molecular weight of the monomer for stoichiometric calculations will result in an under-dosing of the active boron species, leading to incomplete reactions and lower yields.
Impact of Substituents on Properties
The electronic properties of substituents on the aryl ring significantly influence both the stability and the pKa of the boronic acid.
| Substituent Type | Effect on Boron | pKa | Stability Trend |
| Electron-Withdrawing (e.g., -NO₂, -CF₃) | Increases Lewis acidity | Lower (more acidic) | Generally more susceptible to protodeboronation under basic conditions.[5][6] |
| Electron-Donating (e.g., -OCH₃, -CH₃) | Decreases Lewis acidity | Higher (less acidic) | Favors boroxine formation; can be more prone to oxidation.[3] |
Table 1: Influence of aryl substituents on the properties of arylboronic acids.
Critical Degradation Pathways
Beyond boroxine formation, arylboronic acids are susceptible to irreversible decomposition, primarily through protodeboronation and oxidation. These pathways lead to a permanent loss of active reagent.
Protodeboronation: The Cleavage of the C-B Bond
Protodeboronation is the cleavage of the carbon-boron bond, replacing the boronic acid moiety with a hydrogen atom (Ar-B(OH)₂ → Ar-H). This is a highly detrimental side reaction, particularly in Suzuki-Miyaura couplings, which are typically run under basic conditions that can accelerate this process.[5]
The mechanism is often pH-dependent. Under basic conditions, the boronic acid is converted to the more reactive boronate anion [Ar-B(OH)₃]⁻, which can then be protonated at the ipso-carbon by a proton source (like water), cleaving the C-B bond.[5][6] Highly electron-deficient and sterically hindered arylboronic acids are particularly prone to this decomposition pathway.[7][8]
Oxidation: The Unwanted Formation of Phenols
The C-B bond can also be susceptible to oxidative cleavage, resulting in the formation of a phenol (Ar-B(OH)₂ → Ar-OH). This process can be promoted by atmospheric oxygen, light, and the presence of metal catalysts or other oxidants.[9][10][11] While sometimes a desired transformation using specific reagents like hydrogen peroxide, its uncontrolled occurrence during storage or in a cross-coupling reaction consumes the starting material and complicates purification.[11][12]
Core Protocols for Handling and Storage
Adherence to strict handling and storage protocols is the most effective strategy to preserve the integrity and ensure the long-term performance of arylboronic acids.
The Golden Rules of Storage
The primary goal of storage is to minimize exposure to the key drivers of degradation: water, oxygen, heat, and light.
| Parameter | Recommendation | Rationale |
| Temperature | -20 °C (Freezer) | Significantly reduces the kinetic rates of all degradation pathways (protodeboronation, oxidation, and boroxine formation). For short-term storage, 2-8 °C is acceptable.[13][14] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen and moisture, directly inhibiting oxidation and minimizing hydrolysis which can affect the boroxine equilibrium.[15] |
| Container | Tightly sealed, amber glass vials or bottles. | Prevents ingress of air and moisture. Amber glass protects the compound from light, which can catalyze oxidative degradation.[16] |
| Handling | Minimize time open to the atmosphere. | Reduces exposure to ambient moisture and oxygen. Weigh out the required amount quickly and reseal the container promptly. |
Table 2: Recommended Storage Conditions for Arylboronic Acids.
Laboratory Handling: A Step-by-Step Workflow
Proper technique when handling these reagents is as crucial as long-term storage conditions.
Protocol for Weighing and Dispensing Arylboronic Acid:
-
Preparation: Before opening the main container, allow it to warm to room temperature in a desiccator. This critical step prevents atmospheric water from condensing onto the cold solid.
-
Inert Atmosphere: If possible, perform all manipulations in a glovebox or under a positive pressure of inert gas (e.g., via a Schlenk line).
-
Dispensing: Use a clean, dry spatula to quickly transfer the desired amount of solid to a pre-tared vial. Do not return any excess material to the stock bottle to avoid contamination.
-
Sealing: Immediately and tightly reseal the main container, purge the headspace with inert gas before tightening the cap, and wrap the cap with paraffin film for an extra barrier.
-
Storage: Return the stock bottle to the recommended freezer storage conditions promptly.[13][14]
Quality Assessment and Control
For critical applications, especially in drug development, verifying the purity of an arylboronic acid before use is essential for reproducibility.
Assessing Purity and Detecting Degradation
-
¹H and ¹¹B NMR Spectroscopy: Nuclear Magnetic Resonance is a powerful tool. ¹H NMR can be used to identify the presence of the corresponding protodeboronated arene (Ar-H) or oxidized phenol (Ar-OH) as impurities. Quantitative NMR (qNMR) can determine purity against a certified internal standard without needing a reference standard of the analyte itself.[17] ¹¹B NMR can help distinguish between the boronic acid (typically a broad peak) and its boronate esters.
-
High-Performance Liquid Chromatography (HPLC): HPLC is highly sensitive for detecting trace impurities.[17] A well-developed method can separate the arylboronic acid from its degradation products and other process impurities.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity. A broad or depressed melting point often suggests the presence of impurities.
A Practical Guide to Purification: Recrystallization
If an arylboronic acid is suspected to have degraded or is of insufficient purity, recrystallization can be an effective purification method.
Experimental Protocol for Recrystallization:
-
Solvent Selection: Choose a solvent system in which the boronic acid is sparingly soluble at room temperature but highly soluble when hot. Common solvents include hot water, ethanol, or mixtures like ethyl acetate/hexanes.[18][19]
-
Dissolution: In a flask, add the minimum amount of hot solvent required to fully dissolve the crude arylboronic acid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the crystals thoroughly under high vacuum to remove all residual solvent. Store the purified product immediately under the recommended conditions.
Implications for Synthesis: The Suzuki-Miyaura Coupling Case Study
The quality of the arylboronic acid directly impacts the success of the Suzuki-Miyaura reaction.
// Cycle Flow Pd0 -> OxAdd [arrowhead=none]; OxAdd -> Complex1; Ar1X -> OxAdd; Complex1 -> Transmetal [arrowhead=none]; Transmetal -> Complex2; Ar2BOH2 -> Transmetal; Base -> Transmetal; Complex2 -> RedElim [arrowhead=none]; RedElim -> Product; Product -> Pd0 [style=invis]; // for layout Complex2 -> Pd0 [label=" ", minlen=2]; } } Figure 2: The Suzuki-Miyaura cycle, where boronic acid quality is critical for transmetalation.
Troubleshooting Common Issues:
-
Low Yield: Often a direct result of using degraded starting material or incorrect stoichiometry due to boroxine formation. Re-purify the boronic acid or accurately determine its active content before use.
-
Inconsistent Results: Can be caused by batch-to-batch variability in boronic acid quality. Implementing a standard QC check (e.g., NMR) on incoming material can mitigate this.
-
Homocoupling (Ar¹-Ar¹) or Protodeboronation (Ar²-H) Byproducts: These side reactions are often exacerbated by poor quality boronic acid. Protodeboronation of the starting material (Ar²-B(OH)₂) directly leads to Ar²-H.
Conclusion
Arylboronic acids are powerful synthetic tools, but their sensitivity to environmental conditions necessitates a disciplined and informed approach to their handling and storage. By understanding the underlying chemical principles of their stability and degradation, and by implementing the rigorous protocols outlined in this guide, researchers can ensure the integrity of their reagents. This foundation of material quality is essential for achieving reliable, reproducible, and successful outcomes in synthesis, from academic research to the development of novel pharmaceuticals.
References
- Al-Zoubi, R. M. (2022). Protodeboronation of (Hetero)
- Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online.
- Di Giovannantonio, M., et al. (n.d.). Boroxine formation reaction mechanism as calculated by DFT.
- Various Authors. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids.
- Anderson, N. G. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Anderson's Process Solutions.
- Scott, J. S., & Cox, P. A. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.
- Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]
- Bock, C. W., et al. (n.d.). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation.
- Sakai, T., et al. (n.d.).
- Various Authors. (n.d.). (a) Proposed reaction mechanisms for arylboronic acid oxidation and....
- Chen, K., et al. (2025). Electrochemical Oxidation of Aryl Boronic Acids via Fluoride Activation and Alternating Polarity Electrolysis for Aryl C–P Bond Formation.
- Nishiyabu, R. (2025). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution.
- Larkin, J. D., et al. (2011). Thermodynamics of boroxine formation from the aliphatic boronic acid monomers R-B(OH)2 (R = H, H3C, H2N, HO, and F)
- Pop, F., et al. (2025). Boroxine Chemistry and Applications: A Perspective.
- Liu, Z., et al. (2015). Transition-Metal-Free ipso-Functionalization of Arylboronic Acids and Derivatives.
- Li, Z., et al. (n.d.). Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides.
- Martínez-Aguirre, M. A., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Journal of Organic Chemistry. [Link]
- Bume, M. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. Poster Board #1276.
- Various Authors. (2016). How to purify boronic acids/boronate esters?.
- Various Authors. (2017).
- Combi-Blocks. (2023). Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide. Combi-Blocks.
- Combi-Blocks. (2017). Safety Data Sheet: 4-Ethoxybiphenyl-4'-boronic acid. Combi-Blocks.
- Ghavale, Y., et al. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
- Ghavale, Y., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. [Link]
- Fernandes, C., et al. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
- Martínez-Aguirre, M. A., et al. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Semantic Scholar. [Link]
- Thermo Fisher Scientific. (2025). Safety Data Sheet: Phenylboronic acid. Thermo Fisher Scientific.
- Singh, R. K., et al. (n.d.). Process for purification of boronic acid and its derivatives.
- Combi-Blocks. (2023). Safety Data Sheet: 1-p-Tolylpyrazole-4-boronic acid. Combi-Blocks.
- Oka, N., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Chemistry Portal. [Link]
- Alarcon, E., et al. (2025). Design and discovery of boronic acid drugs.
- Combi-Blocks. (2024). Safety Data Sheet: (6-Phenylnaphthalen-2-yl)boronic acid. Combi-Blocks.
- Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid. Carl ROTH.
Sources
- 1. boronmolecular.com [boronmolecular.com]
- 2. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 8. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxidative Hydroxylation of Aryl Boronic Acid Catalyzed by Co-porphyrin Complexes via Blue-Light Irradiation [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Transition-Metal-Free ipso-Functionalization of Arylboronic Acids and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. combi-blocks.com [combi-blocks.com]
- 15. fishersci.com [fishersci.com]
- 16. canbipharm.com [canbipharm.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. reddit.com [reddit.com]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 3,5-Dichloro-4-isopropoxyphenylboronic Acid
Introduction: Navigating the Challenges of Sterically Hindered and Electronically Deactivated Substrates in Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organohalide has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. However, the reactivity of the coupling partners can vary significantly, with aryl chlorides, particularly those that are sterically hindered and electronically deactivated, presenting a considerable challenge. The inert nature of the C-Cl bond often necessitates more forceful reaction conditions and specialized catalyst systems to achieve efficient oxidative addition, the rate-limiting step in many Suzuki-Miyaura couplings.[3][4][5][6]
This application note provides a detailed protocol and technical guidance for the successful Suzuki-Miyaura coupling of 3,5-dichloro-4-isopropoxyphenylboronic acid, a substrate characterized by both steric hindrance from the ortho-chlorine and isopropoxy groups, and electronic deactivation from the electron-withdrawing chlorine atoms. We will delve into the rationale behind the selection of catalysts, ligands, bases, and solvents, offering a robust starting point for researchers and drug development professionals.
Understanding the Substrate: The Unique Characteristics of this compound
The structure of this compound presents a trifecta of challenges for Suzuki-Miyaura coupling:
-
Steric Hindrance: The two chlorine atoms flanking the boronic acid moiety, coupled with the bulky isopropoxy group, create a sterically congested environment around the reactive center. This can impede the approach of the palladium catalyst and hinder the crucial transmetalation step.
-
Electronic Effects: The electron-withdrawing nature of the two chlorine atoms reduces the nucleophilicity of the boronic acid, potentially slowing down the transmetalation process.
-
Aryl Chloride Coupling Partner: When coupled with an aryl chloride, the reaction faces the additional hurdle of the high bond dissociation energy of the C-Cl bond, making oxidative addition to the palladium(0) catalyst inherently difficult.
Overcoming these obstacles requires a carefully optimized protocol that employs a highly active catalyst system capable of facilitating both the challenging oxidative addition to the aryl chloride and the coupling with the sterically and electronically demanding boronic acid.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Synthesis of PROTACs Utilizing 3,5-Dichloro-4-isopropoxyphenylboronic Acid
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from protein inhibition to targeted protein degradation.[1][2] These heterobifunctional molecules leverage the cell's endogenous ubiquitin-proteasome system (UPS) to eliminate disease-causing proteins.[1][2][3][4] The modular nature of PROTACs—comprising a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker—demands a robust and versatile synthetic chemistry toolkit.[5][6] This document provides an in-depth guide on the strategic incorporation of 3,5-dichloro-4-isopropoxyphenylboronic acid as a key structural building block in PROTAC synthesis. We detail its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct complex linker architectures, offering field-proven protocols for synthesis, characterization, and cellular validation.
Introduction: The Rationale for Advanced Linker Scaffolds
The efficacy of a PROTAC is not solely dependent on the binding affinities of its terminal ligands. The linker connecting the warhead and the E3 ligase ligand is a critical determinant of the stability and conformation of the productive ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient ubiquitination and subsequent degradation.[7][] The linker's length, rigidity, and chemical composition influence a PROTAC's physicochemical properties, including solubility and cell permeability.[9]
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern medicinal chemistry due to its exceptional functional group tolerance, mild reaction conditions, and high yields.[10][11] Boronic acids are therefore invaluable building blocks for creating biaryl structures that can impart conformational rigidity and serve as versatile scaffolds within PROTAC linkers.[12][13][14]
This compound is a particularly useful reagent for this purpose. The rationale for its selection is threefold:
-
Reactive Handle: The boronic acid moiety is primed for predictable and efficient Suzuki-Miyaura coupling.
-
Structural Influence: The bulky isopropoxy group and the ortho-chlorine atoms provide steric hindrance that can enforce a specific dihedral angle in the resulting biaryl system, which can be crucial for optimizing ternary complex formation.
-
Physicochemical Modulation: The isopropoxy group increases lipophilicity, potentially enhancing membrane permeability, while the chlorine atoms can serve as metabolic blockers or points for further functionalization.
This guide will demonstrate how to leverage this building block to construct sophisticated PROTAC molecules.
The PROTAC Mechanism: A Primer
PROTACs function by hijacking the cell's natural protein disposal machinery.[2] The process is catalytic, with a single PROTAC molecule capable of facilitating the degradation of multiple target protein molecules.[1]
Figure 1: The catalytic cycle of PROTAC-mediated protein degradation.
Synthetic Strategy and Core Protocols
The synthesis of a PROTAC is a modular process. The central chemical transformation discussed here is the Suzuki-Miyaura coupling, which serves to construct the core of the PROTAC linker.
Figure 2: Modular synthetic workflow highlighting the Suzuki-Miyaura coupling step.
Core Protocol: Suzuki-Miyaura Coupling
This protocol details the palladium-catalyzed cross-coupling of this compound with a generic aryl halide partner, a key step in building the PROTAC's linker scaffold.
Rationale: The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions. A phosphine ligand like XPhos or SPhos is often used for sterically hindered partners, while a robust base like potassium phosphate is required to activate the boronic acid for transmetalation.[10][15] The reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent the oxidation and deactivation of the Pd(0) catalyst.
Figure 3: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[11]
Materials & Reagents:
| Reagent/Material | Purpose | Typical Amount |
| Aryl Halide (e.g., 4-bromobenzyl derivative) | Coupling Partner | 1.0 equiv |
| This compound | Boronic Acid Source | 1.2 - 1.5 equiv |
| Pd₂(dba)₃ | Palladium(0) Precatalyst | 0.02 - 0.05 equiv |
| XPhos or SPhos | Ligand | 0.05 - 0.10 equiv |
| K₃PO₄ or K₂CO₃ | Base | 2.0 - 3.0 equiv |
| 1,4-Dioxane | Solvent | Anhydrous |
| Water | Co-solvent | Degassed |
| Round-bottom flask, Condenser | Reaction Vessel | --- |
| Argon or Nitrogen Source | Inert Atmosphere | --- |
| Silica Gel | Purification | --- |
Step-by-Step Methodology:
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (e.g., K₃PO₄, 2.5 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.025 equiv) and the phosphine ligand (e.g., XPhos, 0.06 equiv).
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration should be approximately 0.1 M with respect to the aryl halide.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS (typically complete within 2-12 hours).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.
Protocol: Characterization of Intermediates and Final PROTAC
Rigorous characterization is essential to confirm the identity and purity of the synthesized molecules.
Rationale: Nuclear Magnetic Resonance (NMR) provides information about the chemical structure and connectivity of atoms, while High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition and exact mass of the molecule.[16][17]
Methodology:
-
¹H and ¹³C NMR Spectroscopy:
-
Dissolve a small sample (5-10 mg) of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
Expected Outcome: The ¹H NMR spectrum should show the appearance of new aromatic signals corresponding to the 3,5-dichloro-4-isopropoxyphenyl moiety and the disappearance of the boronic acid proton. The integration of all signals should match the expected proton count. The ¹³C NMR will confirm the presence of all carbons in the final structure.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze using an ESI-TOF or Orbitrap mass spectrometer.
-
Expected Outcome: The measured mass should match the calculated exact mass for the molecular formula ([M+H]⁺ or [M+Na]⁺) to within 5 ppm, confirming the elemental composition.
-
Table 2: Example Characterization Data for a Hypothetical PROTAC Intermediate
| Analysis | Expected Data |
|---|---|
| ¹H NMR | Signals for isopropoxy group (septet ~4.7 ppm, doublet ~1.4 ppm), aromatic protons from both coupled rings, linker protons. |
| ¹³C NMR | Signals for all unique carbons, including the C-Cl and C-O carbons of the dichloroisopropoxyphenyl ring. |
| HRMS (ESI) | Calculated for C₂₅H₂₆Cl₂N₂O₄ [M+H]⁺: 505.1234; Found: 505.1238 |
Cellular Validation: Confirming PROTAC Activity
Once the PROTAC is synthesized and characterized, its biological activity must be confirmed. The gold-standard assay is a Western blot to visualize the degradation of the target protein.[7]
Rationale: This experiment provides direct evidence that the PROTAC is inducing the degradation of the POI within a cellular context. Including a proteasome inhibitor control is critical to demonstrate that the observed protein loss is due to the ubiquitin-proteasome system and not another mechanism like transcriptional repression.[18]
Protocol: Western Blot for Target Protein Degradation
-
Cell Culture and Treatment:
-
Plate cells (e.g., a cancer cell line known to express the POI) and allow them to adhere overnight.
-
Treat cells with varying concentrations of the synthesized PROTAC (e.g., 1 nM to 10 µM) for a set time (e.g., 8, 16, or 24 hours).
-
Crucial Controls:
-
Vehicle control (e.g., DMSO).
-
Warhead-only control (at the same concentration as the highest PROTAC dose).
-
Co-treatment of the PROTAC with a proteasome inhibitor (e.g., 10 µM MG132 or 100 nM Bortezomib, added 2 hours prior to PROTAC treatment).
-
-
-
Cell Lysis and Protein Quantification:
-
Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the total protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of total protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for the POI.
-
Probe with a loading control antibody (e.g., GAPDH, α-tubulin, or β-actin) to ensure equal protein loading.
-
Incubate with the appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the corresponding loading control band intensity.
-
Expected Outcome: A dose-dependent decrease in the POI band intensity should be observed in the PROTAC-treated samples compared to the vehicle control. This degradation should be rescued (i.e., the protein band should reappear) in the samples co-treated with the proteasome inhibitor.
-
Conclusion
This compound is a valuable and strategic building block for the synthesis of advanced PROTACs. Its facile incorporation via the robust Suzuki-Miyaura cross-coupling reaction allows for the rational design of linkers with defined conformational and physicochemical properties. The protocols outlined in this guide provide a comprehensive framework for researchers to synthesize, characterize, and validate novel protein degraders, accelerating the discovery of new therapeutics for a wide range of diseases.
References
- Hughes, D. L. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Journal of Medicinal Chemistry. [Link]
- Drug Discovery News. (n.d.). What are PROTACs? Mechanisms, advantages, and challenges. Drug Discovery News. [Link]
- Hughes, D. L., & Ciulli, A. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. PubMed. [Link]
- Wikipedia. (n.d.). Proteolysis targeting chimera. Wikipedia. [Link]
- Fawver, J. N., et al. (2024). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. MDPI. [Link]
- Manz, C., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. [Link]
- ResearchGate. (n.d.). The PROTACs mechanism of action.
- Oreate AI Blog. (2025). Targeted Protein Degradation Technology: Mechanism of Action and Application Prospects of PROTAC.
- PubMed Central. (2025). PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age. PubMed Central. [Link]
- ResearchGate. (n.d.). Key methods to assemble PROTAC libraries using alkyl and ether linkers.
- Future Science. (n.d.). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Future Science. [Link]
- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review.
- ACS Publications. (2026). A Gold-PROTAC Degrades the Oncogenic Tyrosine Kinase MERTK: Insights into the Degradome from a Steady-State System.
- NIH. (n.d.). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. NIH. [Link]
- ACS Central Science. (2020). Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy. ACS Central Science. [Link]
- NIH. (n.d.).
- PubMed. (2025). Application of mass spectrometry for the advancement of PROTACs. PubMed. [Link]
- bioRxiv. (2019). Native mass spectrometry can effectively predict PROTAC efficacy. bioRxiv. [Link]
- NIH. (n.d.). A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs. NIH. [Link]
- ResearchGate. (n.d.). Scheme 4. Synthesis of PROTACs 22a-c. Reagents and conditions.
- PubMed. (2017). Synthesis and biological activity of peptide proline-boronic acids as proteasome inhibitors. PubMed. [Link]
- Diva-portal.org. (n.d.). Chemical design, synthesis and biological evaluation of novel proteolysis targeting chimeras (PROTACs)
- MDPI. (n.d.).
- PubMed Central. (n.d.). Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. PubMed Central. [Link]
- ResearchGate. (2025). (PDF) Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole.
- Organic-Chemistry.org. (n.d.). Suzuki Reaction. Organic-Chemistry.org. [Link]
- PubMed Central. (n.d.).
- ResearchGate. (n.d.). Which boronic acids are used most frequently for synthesis of bioactive molecules.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
- PubMed. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules?. PubMed. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
Sources
- 1. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. E3 Ligands Usage in PROTAC Design [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 6. explorationpub.com [explorationpub.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Which boronic acids are used most frequently for synthesis of bioactive molecules? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Application of mass spectrometry for the advancement of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 3,5-Dichloro-4-isopropoxyphenylboronic Acid as a Privileged Scaffold in Modern Kinase Inhibitor Synthesis
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases are pivotal regulators of cellular signaling pathways, and their aberrant activity is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy, offering greater precision and efficacy over traditional treatments. Within the medicinal chemist's toolkit, certain structural motifs have emerged as "privileged" for their consistent ability to impart high potency and desirable drug-like properties. This guide focuses on one such building block: 3,5-dichloro-4-isopropoxyphenylboronic acid . We will explore the chemical rationale for its utility, its application in the synthesis of potent B-Raf inhibitors, and provide a detailed, field-tested protocol for its use in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern drug discovery.
Introduction: The Rationale for the 3,5-Dichloro-4-isopropoxyphenyl Moiety
The design of kinase inhibitors is a nuanced exercise in molecular recognition. The goal is to create a molecule that fits snugly into the ATP-binding pocket of a target kinase, outcompeting the endogenous ATP and thereby shutting down the signaling cascade. The 3,5-dichloro-4-isopropoxyphenyl group provides a unique combination of features that are highly advantageous for this purpose.
-
Halogen Bonding and Hydrophobic Interactions: The two chlorine atoms are not mere steric bulk. They are potent halogen bond donors, capable of forming specific, stabilizing interactions with backbone carbonyls or other electron-rich residues within the kinase hinge region or adjacent pockets. Furthermore, their presence on the phenyl ring enhances the hydrophobicity of the moiety, promoting favorable interactions within the often-greasy ATP-binding site.
-
The Isopropoxy "Solubilizing" Group: While the dichlorophenyl core provides potent binding, the isopropoxy group plays a crucial role in modulating the molecule's overall physicochemical properties. It can improve metabolic stability by blocking a potential site of oxidative metabolism on the phenol. It also fine-tunes solubility and can project into solvent-exposed regions of the active site, providing an additional vector for optimization.
-
Synthetic Versatility: As a boronic acid, this reagent is primed for use in one of the most powerful and versatile reactions in organic synthesis: the Palladium-catalyzed Suzuki-Miyaura cross-coupling.[1] This reaction allows for the efficient and modular construction of biaryl systems, which form the core of many kinase inhibitors.[2][3]
A prime example of a drug class that benefits from this scaffold is the B-Raf inhibitors. B-Raf is a serine/threonine kinase in the MAPK signaling pathway, and mutations such as B-RafV600E lead to its constitutive activation, driving proliferation in approximately 50% of melanomas.[4][5][6] Inhibitors like Vemurafenib (PLX4032) have shown significant clinical benefit, and many next-generation analogs leverage similar structural motifs to improve efficacy or overcome resistance.[7][8][9][10]
Visualizing the Target: The MAPK Signaling Pathway
To understand the inhibitor's function, one must first understand the pathway it targets. The diagram below illustrates the canonical Ras/RAF/MEK/ERK mitogen-activated protein kinase (MAPK) signal transduction cascade. The B-RafV600E mutation causes the B-Raf kinase to be perpetually "on," leading to uncontrolled cell growth. The goal of inhibitors synthesized from our subject boronic acid is to specifically block the activity of this mutated B-Raf protein.
Caption: General workflow for kinase inhibitor synthesis.
Detailed Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a robust, self-validating method for coupling this compound with a generic heterocyclic halide.
4.1. Materials and Equipment
-
Reagents:
-
Heterocyclic Halide (e.g., 4-chloro-7-azaindole derivative) (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv) or PdCl₂(dppf)-CH₂Cl₂ adduct (0.05 equiv)
-
Base: Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (3.0 equiv), finely ground
-
Solvents: 1,4-Dioxane and Water (4:1 v/v), degassed
-
-
Equipment:
-
Two-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Nitrogen or Argon gas line with bubbler
-
Septa, needles, and syringes
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
-
4.2. Step-by-Step Methodology
-
Inert Atmosphere Setup (Causality: The Pd(0) catalyst is sensitive to oxygen and will be deactivated through oxidation. An inert atmosphere is critical for catalytic turnover and reaction success.)
-
Assemble the two-neck flask with a condenser and a magnetic stir bar.
-
Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of Nitrogen or Argon.
-
-
Reagent Addition (Causality: Adding solids first allows for efficient purging of air from the vessel before adding sensitive liquids.)
-
To the cooled flask, add the heterocyclic halide (1.0 equiv), this compound (1.2 equiv), the palladium catalyst (0.05 equiv), and the base (3.0 equiv).
-
Evacuate the flask and backfill with inert gas three times to ensure all oxygen is removed.
-
-
Solvent Addition and Degassing (Causality: Solvents can contain dissolved oxygen. Degassing by sparging or freeze-pump-thaw cycles is essential to protect the catalyst.)
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe through a septum. The total volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration with respect to the limiting reagent).
-
-
Reaction Execution (Causality: Heat is required to drive the catalytic cycle, including the oxidative addition and reductive elimination steps. The specific temperature is optimized for reaction rate while minimizing catalyst decomposition.)
-
Immerse the flask in a preheated oil bath set to 80-90 °C.
-
Stir the reaction mixture vigorously for 4-12 hours.
-
-
Reaction Monitoring (Causality: Monitoring prevents premature workup of an incomplete reaction or decomposition from prolonged heating.)
-
Periodically take small aliquots from the reaction mixture using a syringe. Dilute with ethyl acetate and spot on a TLC plate or analyze by LC-MS to monitor the consumption of the starting materials.
-
-
Workup Procedure (Causality: This sequence is designed to quench the reaction, remove inorganic salts and the base, and extract the desired organic product into a non-polar solvent.)
-
Once the reaction is complete, cool the flask to room temperature.
-
Dilute the mixture with ethyl acetate.
-
Pour the mixture into a separatory funnel and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification and Validation (Causality: This step isolates the pure product from residual starting materials, catalyst, and byproducts, providing material suitable for biological testing. Validation confirms the identity and purity of the final compound.)
-
Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
-
Combine the fractions containing the pure product and evaporate the solvent.
-
Validation: Obtain ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) data to confirm the structure and purity of the final coupled product.
-
Representative Data
The successful synthesis of Vemurafenib analogs using this building block can yield highly potent inhibitors of the B-RafV600E kinase. The following table presents hypothetical but representative data for such compounds.
| Compound ID | Modification | Target Kinase | IC₅₀ (nM) against A375 cells [7] |
| Vemurafenib | Reference Compound | B-RafV600E | 31 [11] |
| Analog A | Core modification 1 | B-RafV600E | 45 |
| Analog B | Side chain modification | B-RafV600E | 22 |
| Analog C | Core modification 2 | B-RafV600E | 150 |
IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the target kinase by 50%. Lower values indicate higher potency.
Conclusion
This compound is a powerful and versatile building block in the synthesis of kinase inhibitors. Its unique electronic and steric properties facilitate strong and specific interactions within the kinase active site. The protocol detailed herein provides a reliable and reproducible method for incorporating this valuable moiety using the Suzuki-Miyaura cross-coupling reaction, enabling the efficient discovery and development of next-generation targeted therapies.
References
- Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog. MDPI.
- Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging. PMC.
- Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs. Preprints.org.
- (PDF) Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs. ResearchGate.
- B-Raf and the inhibitors: from bench to bedside. PMC - PubMed Central.
- SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. NIH.
- BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions. PMC - NIH.
- (PDF) ChemInform Abstract: Suzuki—Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole. ResearchGate.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.
- BRAF and MEK Inhibitors: Side Effects & How to Prepare. Cancer Treatment Centers of America.
- (PDF) Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole. ResearchGate.
Sources
- 1. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 2. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. B-Raf and the inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancercenter.com [cancercenter.com]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs[v1] | Preprints.org [preprints.org]
- 9. researchgate.net [researchgate.net]
- 10. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
The Strategic Application of 3,5-Dichloro-4-isopropoxyphenylboronic Acid in Fragment-Based Drug Discovery: A Guide for Researchers
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone in modern medicinal chemistry, offering an efficient alternative to high-throughput screening for the identification of novel lead compounds.[1][2] This approach hinges on the principle of identifying low-molecular-weight compounds, or "fragments," that bind with high ligand efficiency to a biological target.[3] These initial, often weak, interactions are then optimized into potent, drug-like molecules through a structure-guided process.[4][5] Within the vast chemical space of available fragments, 3,5-Dichloro-4-isopropoxyphenylboronic acid emerges as a particularly compelling starting point for FBDD campaigns.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of this compound (CAS No. 1218790-62-5)[6][7][8][9][10] in FBDD workflows. We will delve into the unique molecular attributes of this fragment, provide detailed protocols for its application in primary and orthogonal screening, and outline a roadmap for its evolution from a nascent hit to a promising lead candidate.
The Molecular Advantage: Why this compound?
The efficacy of this compound as a fragment is rooted in its distinct structural features, which provide a triad of opportunities for molecular recognition and subsequent optimization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Significance in FBDD |
| Molecular Formula | C9H11BCl2O3 | Adheres to the "Rule of Three" for fragment-like complexity.[3] |
| Molecular Weight | 248.9 g/mol | Falls within the ideal range for fragment screening (<300 Da).[11][12] |
| Boronic Acid Moiety | -B(OH)2 | Offers unique interaction capabilities, including reversible covalent bonding with serine or threonine residues and serving as a hydrogen bond donor/acceptor. |
| Dichlorophenyl Ring | C6H3Cl2 | Provides a scaffold for potential hydrophobic and halogen bonding interactions, with the chlorine atoms acting as vectors for synthetic elaboration. |
| Isopropoxy Group | -OCH(CH3)2 | Occupies a distinct chemical space and can be explored for further structure-activity relationship (SAR) studies. |
The boronic acid group is a key asset, capable of forming reversible covalent bonds with catalytic serine or threonine residues in enzyme active sites. This transient covalent interaction can provide a significant affinity boost, making it a valuable tool for targeting enzymes such as proteases and kinases. Beyond covalent interactions, the dihydroxyl groups of the boronic acid can engage in a network of hydrogen bonds with the target protein.
The 3,5-dichloro substitution pattern on the phenyl ring serves a dual purpose. It creates defined vectors for structure-guided growth, allowing for the systematic exploration of the surrounding binding pocket.[13] Furthermore, the chlorine atoms can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition. The 4-isopropoxy group provides an additional point of interaction and a site for modification to probe structure-activity relationships.
A Generalized FBDD Workflow
The journey from fragment identification to a lead compound is a multi-step process. The following diagram illustrates a typical workflow for the application of this compound in an FBDD campaign.
Protocols for Primary and Orthogonal Screening
The initial identification of fragment binding is paramount to a successful FBDD campaign. Due to the typically weak affinities of fragments, highly sensitive biophysical techniques are required.[3] Nuclear Magnetic Resonance (NMR) spectroscopy and Surface Plasmon Resonance (SPR) are powerful primary screening methods, while X-ray crystallography provides invaluable structural information for hit validation and optimization.
Protocol 1: Ligand-Observed NMR Screening
Ligand-observed NMR methods, such as Saturation Transfer Difference (STD) and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY), are highly effective for identifying binders in a fragment library without the need for isotopic labeling of the target protein.[14]
Objective: To identify fragments that bind to the target protein by observing changes in the fragments' NMR signals.
Materials:
-
Target protein solution (10-50 µM in a suitable buffer, e.g., 50 mM phosphate, 100 mM NaCl, pH 7.4 in 99.9% D2O)
-
Fragment library, including a 100 mM stock of this compound in d6-DMSO
-
NMR spectrometer (600 MHz or higher recommended) equipped with a cryoprobe
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Prepare a "cocktail" of 5-10 fragments, including this compound, at a final concentration of 100-200 µM per fragment in the protein buffer. The final DMSO concentration should be kept below 5% to avoid protein denaturation.
-
Prepare a reference sample containing only the fragment cocktail in the buffer (no protein).
-
Transfer the samples to NMR tubes.
-
-
NMR Data Acquisition:
-
Acquire a 1D ¹H NMR spectrum of the reference sample to ensure fragment stability and solubility.
-
For the protein-containing sample, acquire STD and WaterLOGSY spectra.
-
STD: Irradiate the protein at a frequency where only protein resonances absorb (-1 to 0 ppm). For fragments that bind, saturation will be transferred from the protein, resulting in a decrease in the fragment's signal intensity. A difference spectrum (on-resonance minus off-resonance) will show signals only for binding fragments.
-
WaterLOGSY: Utilize the nuclear Overhauser effect (NOE) between water protons and protons of the binding fragment. Non-binding fragments will show a negative NOE, while binding fragments will show a positive NOE.
-
-
-
Data Analysis:
-
Process the spectra and identify fragments that show a clear signal in the STD difference spectrum or a positive NOE in the WaterLOGSY spectrum. These are considered primary hits.
-
If a cocktail shows activity, deconvolute by testing each fragment individually to identify the active component.
-
Causality Behind Experimental Choices: The use of fragment cocktails increases the throughput of the primary screen. Ligand-observed NMR is particularly advantageous for larger proteins and when isotopic labeling is not feasible.[11] The low-nanomolar sensitivity of modern NMR spectrometers allows for the detection of the weak interactions characteristic of fragment binding.
Protocol 2: Protein-Observed NMR Screening
Protein-observed NMR, typically using ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiments, provides information on the binding site of the fragment on the protein surface.[15]
Objective: To identify fragment binding and map the binding site by observing chemical shift perturbations (CSPs) in the protein's NMR spectrum.
Materials:
-
¹⁵N-isotopically labeled target protein (50-100 µM in a suitable buffer)
-
Stock solution of this compound (100 mM in d6-DMSO)
-
NMR spectrometer and tubes as in Protocol 1
Procedure:
-
Reference Spectrum: Acquire a ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein alone. Each peak in this spectrum corresponds to a specific amide proton-nitrogen pair in the protein backbone.
-
Fragment Addition: Add a stoichiometric excess of this compound (e.g., 5-10 fold molar excess) to the protein sample.
-
Data Acquisition: Acquire a second ¹H-¹⁵N HSQC spectrum of the protein-fragment mixture.
-
Data Analysis:
-
Overlay the two spectra.
-
Identify residues whose corresponding peaks have shifted or broadened upon fragment addition. These CSPs indicate that the fragment is binding in the vicinity of these residues.
-
The magnitude of the CSPs can be used to estimate the dissociation constant (Kd) of the interaction.
-
Causality Behind Experimental Choices: This method directly observes the effect of the fragment on the target protein, reducing the likelihood of false positives.[16] Mapping the binding site is crucial for the subsequent structure-guided design phase of hit-to-lead optimization.[17]
Protocol 3: Surface Plasmon Resonance (SPR) Screening
SPR is a label-free technique that provides real-time kinetic and affinity data, making it a powerful tool for both primary screening and hit validation.[18][19]
Objective: To identify binding fragments and determine their binding kinetics (kon and koff) and affinity (Kd).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Target protein
-
Immobilization buffers (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
This compound stock solution (in DMSO)
Procedure:
-
Protein Immobilization:
-
Immobilize the target protein onto the sensor chip surface via amine coupling. Aim for a high immobilization level to maximize the signal for small fragment binding.[20]
-
Use a reference flow cell with a mock immobilization or an irrelevant protein to subtract non-specific binding.
-
-
Fragment Screening:
-
Prepare a dilution series of this compound in the running buffer. Ensure the final DMSO concentration is matched across all samples and the running buffer to minimize bulk refractive index effects.[21]
-
Inject the fragment solutions over the sensor surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
-
Protocol 4: X-ray Crystallography for Structural Characterization
X-ray crystallography provides a high-resolution 3D structure of the protein-fragment complex, which is the cornerstone of structure-guided drug design.[23]
Objective: To determine the three-dimensional structure of this compound bound to the target protein.
Methods:
-
Soaking:
-
Grow high-quality crystals of the apo-protein.
-
Prepare a soaking solution containing a high concentration of this compound (typically 10-50 mM) in a cryoprotectant-compatible buffer.[24]
-
Transfer the apo-crystals to the soaking solution and incubate for a period ranging from minutes to hours.[25]
-
Flash-cool the soaked crystal in liquid nitrogen.
-
-
Co-crystallization:
-
Incubate the purified protein with a molar excess of this compound.
-
Set up crystallization trials with the protein-fragment complex.[26]
-
Harvest and flash-cool the resulting crystals.
-
Data Collection and Structure Determination:
-
Collect X-ray diffraction data from the cryo-cooled crystal at a synchrotron source.
-
Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure as a search model.
-
Carefully examine the electron density maps to identify the bound fragment and model it into the density.
-
Refine the structure to obtain a high-resolution model of the protein-fragment complex.
Causality Behind Experimental Choices: Soaking is generally a faster and more straightforward method if a robust apo-crystal system is available.[27] Co-crystallization is preferred if fragment binding induces a significant conformational change in the protein.[28][29] The resulting high-resolution structure provides the precise details of the binding mode, which is essential for the rational design of more potent analogs.[13]
Hit-to-Lead Optimization: From Fragment to Potent Inhibitor
Once this compound is validated as a hit, the next phase is to evolve it into a more potent and drug-like molecule.[1] The structural information obtained from X-ray crystallography or protein-observed NMR is critical for guiding this process.[30]
Fragment Growing
This strategy involves adding chemical functionality to the initial fragment to engage with adjacent pockets in the binding site.[2] The chlorine atoms at the 3 and 5 positions of the phenyl ring of our lead fragment are ideal vectors for synthetic elaboration. For example, Suzuki or Sonogashira cross-coupling reactions can be employed to introduce a variety of substituents at these positions to probe for additional interactions.[31]
Fragment Linking
If a second, distinct fragment is found to bind in a nearby pocket, the two fragments can be chemically linked to create a single, more potent molecule.[5] The isopropoxy group or the phenyl ring itself can serve as attachment points for a linker. The optimal linker length and composition are critical for maintaining the favorable binding modes of both original fragments.
Fragment Merging
This approach involves combining the structural features of two or more overlapping fragments into a single, novel molecule. If another fragment is identified that shares the phenylboronic acid core but has different substituents, a merged compound can be designed that incorporates the most favorable features of each.
Conclusion
This compound represents a versatile and strategically valuable starting point for fragment-based drug discovery campaigns. Its unique combination of a boronic acid warhead, a synthetically tractable dichlorophenyl scaffold, and an isopropoxy group provides multiple avenues for both initial binding and subsequent optimization. By employing a systematic workflow of sensitive biophysical screening techniques and structure-guided design, researchers can leverage the potential of this fragment to efficiently discover and develop novel, potent, and selective therapeutics.
References
- Campbell, S. L., & Kim, H. (2007). Combining NMR and X-ray crystallography to study protein-ligand interactions. Methods in Molecular Biology, 394, 299-316.
- 3, 5-Dichloro-4-isopropoxyphenylboronic acid, min 97%, 1 gram. (n.d.).
- Combined Protein- and Ligand-Observed NMR Workflow to Screen Fragment Cocktails against Multiple Proteins: A Case Study Using Bromodomains. (2021). Molecules, 26(11), 3201.
- Protocol to perform fragment screening using NMR spectroscopy. (2022). STAR Protocols, 3(3), 101569.
- SPR-based fragment screening: advantages and applications. (2010). Current Opinion in Chemical Biology, 14(4), 497-504.
- Fragment screening by ligand observed nmr. (n.d.). Bruker.
- Screening and analysis of fragments using Biacore systems. (n.d.). Cytiva.
- Crystallographic Fragment Screening. (2012). Methods in Molecular Biology, 841, 149-170.
- NMR Screening in Fragment-Based Drug Design: A Practical Guide. (2015). Methods in Molecular Biology, 1263, 197-208.
- Combining 'dry' co-crystallization and in situ diffraction to facilitate ligand screening by X-ray crystallography. (2017). Acta Crystallographica Section D: Structural Biology, 73(5), 425-434.
- This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com. (2022).
- What are the key considerations when designing NMR experiments for fragment-based drug discovery? (n.d.). Consensus.
- Gentle, fast and effective crystal soaking by acoustic dispensing. (2016). Acta Crystallographica Section D: Structural Biology, 72(Pt 10), 1045-1052.
- Multiplexed experimental strategies for fragment library screening using SPR biosensors. (2020). bioRxiv.
- Fragment Screening by Surface Plasmon Resonance. (2011). ACS Medicinal Chemistry Letters, 2(10), 735-739.
- XChem crystallographic fragment screening. (2025). Protocols.io.
- Efficient SPR-Based Fragment Screening and Small Molecule Affinity Analysis Using Bio-Rad's ProteOn™ XPR36 System. (2013).
- NIH Public Access. (2014). Journal of Biomolecular NMR, 58(4), 211-221.
- Crystallographic Fragment Screening with CK2α', an Isoform of Human Protein Kinase CK2 Catalytic Subunit, and Its Use to Obtain a CK2α'/Heparin Complex Structure. (2021). International Journal of Molecular Sciences, 22(16), 8743.
- Co-Crystallization Services — Ligand–Protein Structures. (n.d.). CrystalsFirst®.
- Process for preparing substituted biphenylanilides. (2009).
- Fragment-based Lead Preparation in Drug Discovery and Development. (2021). Life Chemicals Blog.
- Guidelines for the successful generation of protein–ligand complex crystals. (2015). Acta Crystallographica Section D: Structural Biology, 71(Pt 6), 1215-1228.
- (IUCr) Guidelines for the successful generation of protein–ligand complex crystals. (2015). IUCrJ, 2(Pt 2), 108-119.
- Integrated Strategy for Lead Optimization Based on Fragment Growing: The Diversity-Oriented-Target-Focused-Synthesis Approach. (2018). Journal of Medicinal Chemistry, 61(15), 6584-6594.
- Crystallization of protein–ligand complexes. (2005). Acta Crystallographica Section D: Biological Crystallography, 61(Pt 11), 1413-1419.
- strategies for high-throughput ligand screening - automated co-crystallis
- Different hit-to-lead optimization strategies (fragment growing, merging and linking approach). (2017).
- In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. (2020). Frontiers in Chemistry, 8, 73.
- (3,4,5-trifluorophenyl)boronic acid. (n.d.). Organic Syntheses.
- Integrated Strategy for Hit-to-Lead Optimization: The 'DOTS' approach. (2022). YouTube.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Scheme 1 Synthetic routes for the synthesis of 3, 5 and 6. (2016).
- Recent Developments in Fragment-Based Drug Discovery. (2011). Journal of Medicinal Chemistry, 54(12), 3951-3968.
- Fragment-based drug discovery: opportunities for organic synthesis. (2021). RSC Medicinal Chemistry, 12(3), 321-329.
- Fragment Based Drug Discovery. (n.d.). Cambridge Healthtech Institute.
- Fragment‐based drug discovery—the importance of high‐quality molecule libraries. (2021). British Journal of Pharmacology, 178(21), 4229-4248.
- Fragment-based and structure-guided drug discovery. (n.d.). Hyvönen Group @ Biochemistry, Cambridge.
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. Frontiers | In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery [frontiersin.org]
- 3. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrated Strategy for Lead Optimization Based on Fragment Growing: The Diversity-Oriented-Target-Focused-Synthesis Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. calpaclab.com [calpaclab.com]
- 7. 1218790-62-5|(3,5-Dichloro-4-isopropoxyphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 8. 1218790-62-5 CAS Manufactory [chemicalbook.com]
- 9. This compound,(CAS# 1218790-62-5)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 10. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 11. mdpi.com [mdpi.com]
- 12. NMR Screening in Fragment-Based Drug Design: A Practical Guide | Springer Nature Experiments [experiments.springernature.com]
- 13. Fragment-based drug discovery: opportunities for organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fragment screening by ligand observed nmr | Bruker [bruker.com]
- 15. researchgate.net [researchgate.net]
- 16. home.sandiego.edu [home.sandiego.edu]
- 17. Fragment-based screening by protein-detected NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 20. bioradiations.com [bioradiations.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. biorxiv.org [biorxiv.org]
- 23. Crystallographic Fragment Screening | Springer Nature Experiments [experiments.springernature.com]
- 24. Guidelines for the successful generation of protein–ligand complex crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. sptlabtech.cn [sptlabtech.cn]
- 27. Gentle, fast and effective crystal soaking by acoustic dispensing - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Crystallographic Fragment Screening with CK2α’, an Isoform of Human Protein Kinase CK2 Catalytic Subunit, and Its Use to Obtain a CK2α’/Heparin Complex Structure [mdpi.com]
- 29. Co-Crystallization Services — Ligand–Protein Structures | CrystalsFirst® [crystalsfirst.com]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 3,5-Dichloro-4-isopropoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Biaryl Scaffolds and the Role of 3,5-Dichloro-4-isopropoxyphenylboronic Acid
Biaryl motifs are fundamental structural units prevalent in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Their unique three-dimensional architecture, arising from restricted rotation around the aryl-aryl single bond, allows them to serve as privileged scaffolds in drug discovery, enabling precise interactions with biological targets. The synthesis of these vital compounds has been significantly advanced by the advent of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1] This reaction facilitates the formation of a carbon-carbon bond between an organoboron species, typically a boronic acid, and an organic halide.
This compound (CAS No. 1218790-62-5) is a valuable building block in the synthesis of complex biaryl compounds. The presence of two chlorine atoms flanking the boronic acid moiety introduces steric hindrance and alters the electronic properties of the aromatic ring, which can be strategically utilized to modulate the physicochemical properties of the final biaryl product. The isopropoxy group further enhances the molecule's lipophilicity and can engage in specific interactions within biological systems. These substitutions make this reagent particularly useful for creating sterically hindered biaryls, which are often challenging to synthesize using traditional methods.
This guide provides a comprehensive overview of the synthesis of biaryl compounds using this compound, including a detailed exploration of the Suzuki-Miyaura reaction mechanism, a step-by-step experimental protocol, and key considerations for reaction optimization.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The catalytic cycle begins with the active Pd(0) catalyst inserting into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) complex. This is often the rate-determining step of the reaction.
-
Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium center. A base is crucial for this process, as it activates the boronic acid by forming a more nucleophilic boronate species, which then readily undergoes transmetalation.
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond between the two organic groups on the palladium center, yielding the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of a Representative Biaryl Compound
This section provides a detailed, step-by-step protocol for a representative Suzuki-Miyaura cross-coupling reaction between this compound and a generic aryl bromide. Due to the steric hindrance imparted by the ortho-dichloro substitution, the selection of an appropriate catalyst system is critical for achieving a high yield. Bulky, electron-rich phosphine ligands are often employed in such cases.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| This compound | ≥97% | e.g., Shanghai Aladdin Biochemical Technology Co., LTD |
| Aryl Bromide (e.g., 5-bromo-1-indanone) | Reagent Grade | Commercial Source |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | Catalyst Grade | Commercial Source |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercial Source |
| 1,4-Dioxane | Anhydrous | Commercial Source |
| Water | Degassed, Deionized | In-house |
| Toluene | Anhydrous | Commercial Source |
| Methanol | Reagent Grade | Commercial Source |
| Ethyl Acetate | HPLC Grade | Commercial Source |
| Hexanes | HPLC Grade | Commercial Source |
| Celite® | --- | Commercial Source |
| Schlenk flask or reaction tube | --- | --- |
| Magnetic stirrer with heating | --- | --- |
| Condenser | --- | --- |
| Inert gas supply (Nitrogen or Argon) | --- | --- |
| Standard laboratory glassware | --- | --- |
| Rotary evaporator | --- | --- |
| Thin Layer Chromatography (TLC) plates | --- | --- |
| Column chromatography setup | --- | --- |
Reaction Setup and Procedure
Caption: A generalized workflow for the synthesis of biaryl compounds via Suzuki-Miyaura coupling.
Step-by-Step Protocol:
-
Reaction Vessel Preparation: To a dry Schlenk flask or reaction tube equipped with a magnetic stir bar, add this compound (1.2 mmol, 1.2 equiv.), the aryl bromide (1.0 mmol, 1.0 equiv.), potassium carbonate (2.0 mmol, 2.0 equiv.), and Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).
-
Solvent Addition: Under an inert atmosphere (nitrogen or argon), add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).
-
Degassing: Seal the reaction vessel and thoroughly degas the mixture by bubbling nitrogen or argon through the solution for 10-15 minutes.
-
Reaction: Place the reaction vessel in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aryl bromide is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure biaryl product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Key Considerations and Optimization
-
Choice of Catalyst and Ligand: For sterically hindered substrates like this compound, palladium catalysts with bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can significantly improve reaction rates and yields.
-
Base Selection: The choice of base is critical for the transmetalation step. While potassium carbonate is commonly used, other bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be more effective for challenging couplings.
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is typically used. The water is necessary to dissolve the inorganic base. Anhydrous conditions with a soluble organic base can also be employed.
-
Reaction Temperature: Elevated temperatures are often required to overcome the activation energy barrier, especially for less reactive aryl chlorides or sterically hindered substrates.
-
Inert Atmosphere: It is crucial to perform the reaction under an inert atmosphere to prevent the oxidation and deactivation of the Pd(0) catalyst.
Data Presentation: Expected Outcomes
The yield of the biaryl product will depend on the specific aryl halide used and the optimization of the reaction conditions. For a successful Suzuki-Miyaura coupling with a moderately reactive aryl bromide, yields in the range of 60-90% can be expected.
| Parameter | Expected Result | Notes |
| Yield | 60-90% | Highly dependent on the coupling partner and reaction conditions. |
| Purity | >95% | After column chromatography. |
| ¹H NMR | Complex aromatic region | Expect characteristic shifts for the substituted phenyl rings. |
| ¹³C NMR | Multiple aromatic signals | Confirm the number of unique carbon environments. |
| Mass Spec (HRMS) | [M+H]⁺ or [M]⁺ | Confirm the molecular weight of the desired product. |
Conclusion
This compound is a versatile and valuable reagent for the synthesis of complex biaryl compounds. The Suzuki-Miyaura cross-coupling reaction provides an efficient and reliable method for incorporating this building block into a wide range of molecular architectures. By carefully selecting the catalyst, base, and solvent system, researchers can achieve high yields of sterically hindered and electronically modulated biaryls, which are of significant interest in the fields of medicinal chemistry and materials science. The protocol and considerations outlined in this guide serve as a robust starting point for the successful synthesis and exploration of novel biaryl compounds.
References
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483. [Link]
- Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Chemical Review and Letters, 2024. [Link]
- Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl2/Triphenylphosphine Complexes.
- SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE.
- This compound Price
- Novel compounds which activate estrogen receptors and compositions and methods of using the same.
- Chemoenzymatic Synthesis of Sterically Hindered Biaryls by Suzuki Coupling and Vanadium Chloroperoxidase Catalyzed Halogen
- Non-C2-Symmetric Bis-Benzimidazolium Salt Applied in the Synthesis of Sterically Hindered Biaryls. MDPI. [Link]
Sources
Experimental setup for cross-coupling reactions with 3,5-Dichloro-4-isopropoxyphenylboronic acid
An in-depth guide to performing Suzuki-Miyaura cross-coupling reactions with 3,5-Dichloro-4-isopropoxyphenylboronic acid, a sterically hindered and electronically modulated substrate. This document provides experienced-based insights, detailed protocols, and troubleshooting advice for researchers in synthetic and medicinal chemistry.
Introduction: Navigating the Challenges of a Substituted Arylboronic Acid
This compound is a valuable building block in organic synthesis, particularly for introducing a highly functionalized phenyl motif into complex molecules. However, its structure presents distinct challenges for palladium-catalyzed cross-coupling reactions. The two chlorine atoms in the ortho positions to the boronic acid create significant steric hindrance, which can impede key steps in the catalytic cycle.[1][2] Furthermore, the electronic properties of the chloro- and isopropoxy-substituents modulate the reactivity of the boronic acid.
This guide provides a comprehensive framework for successfully employing this substrate in Suzuki-Miyaura cross-coupling reactions. We will delve into the mechanistic rationale behind procedural choices, offer a detailed, field-proven protocol, and provide a guide for troubleshooting common issues. The focus is on empowering the researcher to not only execute the reaction but also to understand the critical parameters that govern its success.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Blueprint
The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation, proceeding through a well-defined catalytic cycle involving a palladium catalyst.[3][4] Understanding this cycle is paramount to optimizing reactions with challenging substrates. The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.[4] For less reactive partners like aryl chlorides, this step is often rate-limiting and requires highly active catalysts.[3]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[3][5]
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple to form the new C-C bond, yielding the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][6]
Key Experimental Considerations for a Hindered Substrate
The di-ortho-chloro substitution pattern of this compound necessitates careful selection of reaction components to overcome steric and electronic hurdles.
Catalyst and Ligand Selection
Standard catalysts like Pd(PPh₃)₄ are often ineffective for sterically hindered substrates.[5] Success hinges on using a catalyst system featuring bulky and electron-rich phosphine ligands. These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which facilitates the challenging oxidative addition and accelerates the final reductive elimination step.[5]
| Ligand Type | Recommended Ligands | Rationale |
| Biaryl Phosphines | XPhos, SPhos, RuPhos, AntPhos | Proven effectiveness for hindered substrates by increasing catalyst activity and stability.[1][7] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donating properties and steric bulk can be highly effective for activating less reactive coupling partners like aryl chlorides.[1] |
Modern palladium precatalysts (e.g., XPhos Pd G3) are often preferred as they are air-stable and efficiently generate the active Pd(0) species in situ. For particularly challenging couplings, increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol% may be necessary.[1]
Base and Solvent Selection
The choice of base is critical for the transmetalation step.[5] For sterically hindered boronic acids, stronger, non-nucleophilic bases are often required.
-
Recommended Bases: Potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium tert-butoxide (t-BuOK) are frequently used. K₃PO₄ is an excellent general choice, balancing reactivity with a lower risk of side reactions.[1][5]
-
Solvent Systems: Anhydrous, degassed aprotic polar or non-polar solvents are essential to prevent protodeboronation (hydrolysis of the boronic acid) and catalyst deactivation. Common choices include 1,4-dioxane, toluene, or THF, often with a small amount of water in a biphasic system, which can sometimes accelerate transmetalation.[1][8]
Potential Side Reactions
-
Protodeboronation: The C-B bond can be cleaved by water or other protic sources, especially at elevated temperatures, leading to the formation of 2,6-dichloro-1-isopropoxybenzene. Using anhydrous solvents and a thoroughly dried apparatus minimizes this.
-
Homocoupling: The boronic acid can couple with itself to form a symmetrical biaryl. This is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[9] Slow addition of the boronic acid or using a highly active catalyst system that favors the cross-coupling pathway can mitigate this issue.[5]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the cross-coupling of this compound with a generic aryl bromide.
Materials and Reagents
-
Aryl Halide (e.g., 4-bromoanisole): 1.0 equiv.
-
This compound: 1.2-1.5 equiv.
-
Palladium Precatalyst (e.g., XPhos Pd G3): 2 mol%
-
Base (e.g., K₃PO₄, finely ground): 2.0-3.0 equiv.
-
Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane): to achieve ~0.1 M concentration
-
Oven-dried reaction vial or flask with a magnetic stir bar
-
Septum, needles, and argon/nitrogen line
Step-by-Step Procedure
-
Vessel Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and potassium phosphate (2.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum. Evacuate the vial under vacuum and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (0.02 equiv.).
-
Solvent Addition: Add the required volume of degassed, anhydrous 1,4-dioxane via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C) and stir vigorously.[1]
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS.[10][11] The reaction is complete when the limiting reagent (typically the aryl halide) is consumed.
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and filter through a small pad of celite to remove inorganic salts and the palladium catalyst.[6]
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[5]
-
Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization to obtain the pure biaryl product.[12][13]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (deactivated by oxygen).2. Insufficiently active catalyst/ligand system.3. Low reaction temperature.4. Protodeboronation of the boronic acid. | 1. Ensure a rigorously inert atmosphere and use degassed solvents.2. Switch to a bulkier, more electron-rich ligand (e.g., from XPhos to RuPhos) or an NHC ligand. Increase catalyst loading.[1][5]3. Increase the reaction temperature in 10 °C increments.4. Use rigorously dried reagents and solvents. |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction.2. Pd(II) species present at the start.3. Reaction conditions favor homocoupling over cross-coupling. | 1. Improve degassing procedure for the solvent and reaction vessel.2. Use a high-quality Pd(0) precatalyst.3. Try slow addition of the boronic acid solution to the reaction mixture.[5] |
| Protodeboronation of Starting Material | 1. Presence of water or other protic impurities.2. Base is too strong or reaction temperature is too high for extended periods. | 1. Ensure all glassware is oven-dried and solvents are anhydrous.2. Switch to a milder base (e.g., from t-BuOK to K₃PO₄). Monitor the reaction closely to avoid unnecessarily long heating times. |
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves when handling reagents.[14][15]
-
Handling Boronic Acids: Aryl boronic acids are typically crystalline solids and can be irritating to the skin, eyes, and respiratory system.[15][16] Handle them in a well-ventilated fume hood and avoid creating dust.
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.
-
Solvents: Anhydrous solvents like 1,4-dioxane and toluene are flammable and have specific health hazards. Always handle them in a fume hood.
-
Waste Disposal: Dispose of all chemical waste, including solvents and solid residues, according to your institution's hazardous waste disposal procedures.[14][17]
References
- BenchChem. (n.d.). Catalyst selection for difficult Suzuki couplings with functionalized boronic acids.
- BenchChem. (n.d.). Technical Support Center: Optimizing Reactions for Sterically Hindered Pyrimidine Boronic Acids.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism. (n.d.). ACS Publications.
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021, November 19).
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (n.d.). ResearchGate.
- Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
- Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025, May 1).
- Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. (2001, July 1). R Discovery.
- Wikipedia. (n.d.). Suzuki reaction.
- On-Line Reaction Monitoring and Mechanistic Studies by Mass Spectrometry: Negishi Cross-Coupling, Hydrogenolysis, and Reductive Amination. (2025, August 7). ResearchGate.
- Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory | Request PDF. (2025, August 3). ResearchGate.
- Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling.
- Suzuki-Miyaura Cross-Coupling of Aryl Chlorides in Water Using Ligandless Palladium on Activated Carbon | Request PDF. (2025, August 5). ResearchGate.
- Sigma-Aldrich. (2025, October 15). SAFETY DATA SHEET.
- NRO-Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- TCI Chemicals. (2024, November 14). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025, May 12). SAFETY DATA SHEET.
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014, February 6). The Royal Society of Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 11. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 12. home.sandiego.edu [home.sandiego.edu]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. fishersci.com [fishersci.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: The Strategic Use of 3,5-Dichloro-4-isopropoxyphenylboronic acid pinacol ester in Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block for Complex Molecules
3,5-Dichloro-4-isopropoxyphenylboronic acid pinacol ester is a specialized organoboron reagent that has gained traction in medicinal chemistry and materials science. Its utility lies in the introduction of the sterically hindered and electronically modulated 3,5-dichloro-4-isopropoxyphenyl moiety into target molecules. This functional group is of particular interest in drug discovery, as the dichlorinated aromatic ring can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and cellular permeability. The isopropoxy group provides a degree of lipophilicity, while the pinacol ester of the boronic acid ensures stability, ease of handling, and compatibility with a wide range of reaction conditions, making it a preferred precursor over the free boronic acid in many synthetic applications.
This document provides a comprehensive guide to the application of this compound pinacol ester, with a focus on its use in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-proven protocol, and discuss the rationale behind the selection of catalysts, bases, and solvents to empower researchers in leveraging this valuable synthetic tool.
Physicochemical Properties
A thorough understanding of the reagent's properties is fundamental to its successful application.
| Property | Value |
| Chemical Formula | C₁₅H₂₁BCl₂O₃ |
| Molecular Weight | 331.04 g/mol [1] |
| CAS Number | 1373383-75-3 |
| Appearance | White to off-white solid |
| Solubility | Soluble in common organic solvents such as THF, dioxane, DMF, and toluene. |
| Stability | The pinacol ester provides enhanced stability compared to the corresponding boronic acid, protecting it from degradation pathways such as protodeboronation and trimerization to boroxines.[2] |
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this compound pinacol ester is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[3] This reaction is central to the synthesis of biaryls, a common motif in pharmaceuticals and functional materials.
Mechanistic Rationale: The "Why" Behind the Reaction Conditions
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. A general understanding of this cycle is crucial for troubleshooting and optimizing reaction conditions.
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
1. Oxidative Addition: The cycle begins with the oxidative addition of an aryl halide (Ar-X) to a Pd(0) complex, forming a Pd(II) intermediate. The reactivity order for the halide is I > Br > Cl, making aryl chlorides the most challenging substrates due to the strength of the C-Cl bond. For substrates like 3,5-dichloro-substituted aromatics, specialized, electron-rich, and bulky phosphine ligands are often required to facilitate this rate-limiting step.
2. Transmetalation: This is the step where the organic group from the boronic ester (Ar') is transferred to the palladium center. This process is facilitated by a base, which activates the boronic ester by forming a more nucleophilic borate species. The choice of base is critical and can influence reaction rates and yields.
3. Reductive Elimination: In the final step, the two organic groups (Ar and Ar') on the palladium center are coupled, forming the desired biaryl product (Ar-Ar') and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocol: Synthesis of a Biaryl Precursor
The following protocol is a representative example of a Suzuki-Miyaura coupling using this compound pinacol ester with a heteroaryl chloride. This procedure is adapted from methodologies used in the synthesis of complex bioactive molecules, such as the thyroid hormone receptor β agonist MGL-3196.[4]
Materials and Reagents
-
This compound pinacol ester
-
Aryl or heteroaryl chloride (e.g., 2-chloro-5-iodopyridine)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂ - [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))
-
Base (e.g., Potassium carbonate, K₂CO₃)
-
Solvent (e.g., Anhydrous 1,4-Dioxane and water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Step-by-Step Procedure
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
-
Reaction Setup: A round-bottom flask equipped with a magnetic stir bar and a reflux condenser is thoroughly dried under vacuum with a heat gun and subsequently backfilled with an inert atmosphere (Argon or Nitrogen). This is crucial to prevent the degradation of the catalyst and reagents by oxygen and moisture.
-
Charging Reagents: To the flask, add the aryl/heteroaryl chloride (1.0 equivalent), this compound pinacol ester (1.1-1.5 equivalents), and the base (e.g., potassium carbonate, 2.0-3.0 equivalents). The use of a slight excess of the boronic ester helps to drive the reaction to completion.
-
Solvent Addition: Anhydrous 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) are added. The aqueous component is essential for the activation of the boronic ester by the base.
-
Degassing: The reaction mixture is degassed by bubbling argon or nitrogen through the solution for 10-15 minutes. This step is critical to remove dissolved oxygen, which can oxidatively deactivate the Pd(0) catalyst.
-
Catalyst Addition: The palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02-0.05 equivalents) is added to the reaction mixture. The choice of a pre-catalyst like Pd(dppf)Cl₂ is common as it is air-stable and is reduced in situ to the active Pd(0) species. The dppf ligand is a bulky, electron-rich phosphine that is effective for coupling with less reactive aryl chlorides.
-
Reaction: The mixture is heated to a temperature between 80-100 °C with vigorous stirring. The reaction progress is monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.
Causality Behind Experimental Choices
-
Catalyst Selection: The use of palladium catalysts with bulky, electron-donating phosphine ligands (like dppf) is essential when working with aryl chlorides. These ligands promote the oxidative addition step, which is often the rate-limiting step for these less reactive substrates.
-
Base Selection: An inorganic base like K₂CO₃ or Cs₂CO₃ is commonly used. The base activates the boronic ester by forming a more nucleophilic borate complex, which then undergoes transmetalation with the palladium center. The choice of a stronger base may be necessary for particularly challenging couplings.
-
Solvent System: A mixture of an organic solvent (like dioxane or toluene) and water is standard. The organic solvent solubilizes the reactants, while water is necessary for the base to effectively activate the boronic ester. The ratio of organic solvent to water can be optimized to balance solubility and reactivity.
-
Inert Atmosphere: The necessity of an inert atmosphere cannot be overstated. The active Pd(0) catalyst is readily oxidized to Pd(II) by atmospheric oxygen, which would halt the catalytic cycle.
Conclusion
This compound pinacol ester is a valuable and versatile reagent for the synthesis of complex organic molecules, particularly in the context of drug discovery and development. Its successful application hinges on a solid understanding of the Suzuki-Miyaura cross-coupling reaction and the careful selection of reaction conditions. The protocol and mechanistic insights provided herein are intended to serve as a robust starting point for researchers aiming to incorporate the 3,5-dichloro-4-isopropoxyphenyl moiety into their target structures, enabling the exploration of new chemical space and the development of novel bioactive compounds.
References
- Kelly, M. J., et al. (2014). Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[4][5][6]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. Journal of Medicinal Chemistry, 57(10), 3912-3923. [Link]
- Cammidge, A. N., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- Dalian Handom Chemicals Co., Ltd. (n.d.). Isopropoxyboronic Acid Pinacol Ester.
- Splendid Lab Pvt. Ltd. (n.d.). Products.
Sources
- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 2. jinsoolim.com [jinsoolim.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical methods for monitoring reactions with 3,5-Dichloro-4-isopropoxyphenylboronic acid
An Application Guide to Reaction Monitoring of 3,5-Dichloro-4-isopropoxyphenylboronic acid
Introduction
This compound is a substituted arylboronic acid that serves as a critical building block in modern synthetic chemistry. Its unique electronic and steric properties, conferred by the electron-withdrawing chlorine atoms and the bulky isopropoxy group, make it a valuable reagent in the synthesis of complex molecules for the pharmaceutical and materials science sectors. A primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation.[1]
Effective reaction monitoring is paramount for successful process development. It enables chemists to optimize reaction conditions, maximize yield, minimize impurities, and gain crucial insights into reaction kinetics and mechanisms.[2] However, arylboronic acids present unique analytical challenges due to their propensity for decomposition via pathways like protodeboronation and oxidation, particularly under the basic conditions often required for coupling reactions.[3][4]
This comprehensive guide provides detailed application notes and protocols for the analytical monitoring of reactions involving this compound. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights and explaining the causality behind experimental choices to ensure robust and reliable analytical outcomes.
Physicochemical Properties & Stability Considerations
A thorough understanding of the reagent's properties is the foundation of any successful analytical method.
Table 1: Properties of this compound
| Property | Value | Source |
| CAS Number | 1218790-62-5 | [5][6] |
| Molecular Formula | C₉H₁₁BCl₂O₃ | [6] |
| Molecular Weight | 248.90 g/mol | [6] |
Inherent Instability of Boronic Acids
The utility of boronic acids is tempered by their limited stability.[7] Researchers must be cognizant of three primary decomposition pathways:
-
Protodeboronation: The cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This side reaction is often accelerated by heat and the presence of base or certain metal catalysts, leading to yield loss and the formation of a significant impurity.[4][8]
-
Oxidation: The boronic acid group can be oxidized, particularly at physiological or basic pH, to the corresponding phenol.[9][10] This pathway can be problematic during workup and purification.
-
Boroxine Formation: In anhydrous conditions or upon heating, three molecules of a boronic acid can undergo dehydration to form a stable, six-membered trimeric anhydride called a boroxine. While this is often a reversible process in the presence of water, it can complicate quantification if not accounted for, as it alters the molecular weight and chromatographic behavior of the analyte.[8]
The electron-deficient nature of the aromatic ring in this compound may influence its susceptibility to these pathways. Therefore, careful handling and storage under an inert atmosphere (e.g., nitrogen or argon) at reduced temperatures are essential.
Core Analytical Methodologies
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for quantitative data, real-time monitoring, or impurity profiling, as well as the available instrumentation.
High-Performance Liquid Chromatography (HPLC/UPLC)
HPLC is the workhorse technique for monitoring the progress of organic reactions due to its high resolution, sensitivity, and broad applicability.
-
Principle of Operation: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (e.g., a C18 silica column) and a liquid mobile phase. For Suzuki-Miyaura reactions, reversed-phase HPLC is ideal, as it effectively separates the relatively polar boronic acid starting material from the more nonpolar biaryl product.
-
Causality in Method Design:
-
Column Choice: A C18 column is the standard choice for separating aromatic compounds. MaxPeak™ Premier column technology can be beneficial in preventing analyte adsorption to metal surfaces, improving peak shape and recovery.[11]
-
Mobile Phase: A mixture of acetonitrile or methanol and water is typically used. The addition of a small amount of acid (e.g., 0.1% formic acid) is crucial. It suppresses the ionization of residual silanol groups on the silica-based stationary phase, minimizing peak tailing and ensuring reproducible retention times.
-
Detection: The aromatic rings in the starting material and product allow for sensitive detection using a UV-Vis or Photodiode Array (PDA) detector, typically monitored at 254 nm. For unambiguous identification and quantification in complex matrices, coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended.[12][13]
-
Protocol 1: General Purpose Reversed-Phase HPLC Method
-
Instrumentation: An HPLC or UPLC system equipped with a UV/PDA detector and/or a mass spectrometer.
-
Column: C18 stationary phase (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).[12]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
UV Detection: 254 nm.
-
Injection Volume: 1-5 µL.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 10 10.0 95 12.0 95 12.1 10 | 15.0 | 10 |
-
Sample Preparation: At specified time points, withdraw an aliquot (~50 µL) from the reaction mixture. Immediately quench it in a vial containing ~1 mL of a 50:50 acetonitrile/water mixture to halt the reaction and precipitate the catalyst. Vortex and filter through a 0.22 µm syringe filter before injection.
Data Presentation:
Table 2: Expected Elution Profile for a Suzuki Coupling Reaction
| Compound | Expected Retention Time | Key Characteristics |
| This compound | Early Eluting | More polar due to the -B(OH)₂ group. |
| Aryl Halide Coupling Partner | Mid Eluting | Polarity depends on substitution. |
| Coupled Product | Late Eluting | Significantly less polar than starting materials. |
| Protodeboronation Byproduct | Mid-Late Eluting | Less polar than the boronic acid. |
Visualization:
Caption: Workflow for HPLC-based reaction monitoring.
Quantitative NMR (qNMR) Spectroscopy
NMR spectroscopy is an exceptionally powerful tool for reaction monitoring because it is inherently quantitative and provides detailed structural information on all components in a mixture.[14] qNMR allows for the determination of absolute concentrations without the need for compound-specific calibration curves.[15][16]
-
Principle of Operation: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[17] By adding a known amount of an inert, certified internal standard with a simple spectrum, the concentration of any analyte in the mixture can be calculated by comparing their respective signal integrals.[17]
-
Causality in Method Design:
-
Internal Standard Selection: The standard must be stable under reaction conditions, not react with any components, and have at least one signal that is well-resolved from all analyte signals. For reactions in organic solvents, standards like 1,3,5-trimethoxybenzene or dimethyl sulfone are common choices.
-
Acquisition Parameters: To ensure accurate quantification, a long relaxation delay (D1, typically 5-7 times the longest T₁ of any nucleus of interest) must be used. This allows all protons to fully relax back to equilibrium between scans, ensuring that the measured signal intensity is truly proportional to concentration.
-
In-situ Monitoring: Using specialized NMR tubes, reactions can be run directly inside the spectrometer, allowing for the automated acquisition of spectra at regular intervals.[18] This provides high-quality kinetic data, revealing reaction profiles and identifying transient intermediates.[2][19]
-
Protocol 2: Reaction Monitoring by ¹H qNMR
-
Sample Preparation (for offline analysis): a. Prepare a stock solution of a certified internal standard (e.g., 10 mg/mL of 1,3,5-trimethoxybenzene in a suitable deuterated solvent like DMSO-d₆). b. At a specific time point, withdraw an aliquot from the reaction (e.g., 100 µL). c. Add a precise volume of the internal standard stock solution (e.g., 500 µL) to the aliquot in an NMR tube. d. Mix thoroughly.
-
Instrumentation: NMR Spectrometer (≥400 MHz recommended).
-
Acquisition Parameters:
-
Pulse Program: Standard 1D proton (e.g., 'zg30').
-
Pulse Angle: 30-45 degrees (to reduce relaxation time).
-
Relaxation Delay (D1): ≥ 30 seconds (must be determined experimentally for the specific system).
-
Number of Scans: 8-16 (for good signal-to-noise).
-
-
Data Processing: a. Apply Fourier transform and phase correction. b. Calibrate the spectrum to a known solvent peak or the internal standard. c. Carefully integrate the well-resolved signals for the internal standard, the starting boronic acid, and the product.
-
Calculation: The concentration of the analyte is calculated using the following formula[17]: C_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (MW_std / MW_analyte) * (m_std / m_analyte) Where: I = Integral value, N = Number of protons for the signal, MW = Molecular Weight, m = mass. For reaction monitoring, conversion can be calculated from the relative integral ratios of product and starting material.
Data Presentation:
Table 3: Characteristic ¹H NMR Signals for Monitoring (in CDCl₃, hypothetical shifts)
| Compound | Signal | Expected δ (ppm) | Multiplicity | # of Protons |
| Boronic Acid | Ar-H | ~7.5 | s | 2H |
| -CH(CH₃)₂ | ~4.7 | septet | 1H | |
| -CH(CH ₃)₂ | ~1.4 | d | 6H | |
| Product | New Ar-H signals | 7.0 - 8.0 | m | Varies |
| Internal Standard | Ar-H | ~6.1 | s | 3H |
| (1,3,5-TMB) | -OCH₃ | ~3.8 | s | 9H |
Visualization:
Caption: The principle of quantitative NMR (qNMR).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique excellent for identifying volatile impurities. However, boronic acids are non-volatile and thermally labile, necessitating a derivatization step to convert them into more suitable analytes.[20][21]
-
Principle of Operation: Derivatization converts the polar -B(OH)₂ group into a more volatile and stable boronate ester.[22] The derivatized sample is then injected into the GC, where components are separated in a capillary column before being detected by a mass spectrometer.
-
Causality in Method Design:
-
Derivatization Agent: Triethanolamine is an effective agent that reacts quickly and selectively with boronic acids to form a volatile borate complex suitable for GC analysis.[20]
-
GC Column: A mid-polarity column (e.g., DB-5ms) is generally suitable for separating the derivatized aromatic compounds.
-
Use Case: This method is less ideal for high-throughput reaction monitoring due to the extra sample preparation step. Its strength lies in the detailed analysis of byproducts and the confirmation of impurity structures, especially for detecting the protodeboronation product.
-
Protocol 3: GC-MS Analysis via Derivatization
-
Derivatization: a. Withdraw an aliquot of the reaction mixture (e.g., 100 µL) and dilute with a suitable solvent like Dichloromethane (1 mL). b. Add a solution of triethanolamine in the same solvent. c. Vortex for 1-2 minutes at room temperature. The reaction is typically very fast.[21]
-
Instrumentation: GC system coupled to a Mass Spectrometer.
-
GC Method:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium, constant flow ~1 mL/min.
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 300 °C at 20 °C/min, hold for 5 min.
-
-
MS Method:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: 40-500 m/z.
-
Application Focus: Monitoring a Suzuki-Miyaura Reaction
Let's consider a practical example: the coupling of this compound with 1-bromo-4-methoxybenzene.
Reaction Scheme: (A proper chemical structure drawing would be here)
The goal is to track the consumption of the two starting materials and the formation of the product, 2,6-dichloro-4'-methoxy-4-isopropoxy-1,1'-biphenyl, as well as the key byproduct from protodeboronation, 1,3-dichloro-2-isopropoxybenzene.
Analytical Strategy:
-
Primary Method (Kinetics & Conversion): In-situ ¹H NMR would be the ideal choice for obtaining high-density kinetic data. If unavailable, offline qNMR at defined time points provides excellent quantitative results.
-
Secondary Method (Orthogonal Check & Impurity Profile): HPLC-UV/MS is a perfect complementary technique. It confirms the identity of the product and byproducts via their mass and can quantify all UV-active species. Comparing the conversion calculated by both NMR and HPLC provides a robust, self-validating system.
Visualization:
Caption: The catalytic cycle of a Suzuki-Miyaura reaction.[23]
Method Selection Guide
Choosing the right analytical tool is critical for efficient process development.
Caption: Decision tree for selecting an analytical method.
References
- G. A. Malz and H. C. Dorn, "Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate," Magn Reson Chem, 2011. [URL: https://pubmed.ncbi.nlm.nih.gov/22083907/]
- G. A. Malz and H. C. Dorn, "Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate," Analytical Chemistry, 2011. [URL: https://pubs.acs.org/doi/10.1021/ac202221r]
- Emery Pharma, "A Guide to Quantitative NMR (qNMR)," Emery Pharma Website. [URL: https://emerypharma.
- E. von Harbou, "Quantitative NMR methods for reaction and process monitoring," RPTU Kaiserslautern-Landau, 2018. [URL: https://kluedo.ub.uni-kl.de/frontdoor/index/index/docId/5101]
- BenchChem, "A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison," BenchChem Website, 2025. [URL: https://www.benchchem.com/blog/a-researchers-guide-to-boronic-acids-vs-boronate-esters-a-reactivity-and-stability-comparison/]
- T. Maschmeyer, L. P. E. Yunker, et al., "Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR," Reaction Chemistry & Engineering, 2022. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/re/d2re00048b]
- M. V. B. Reddy, et al., "A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry," Analytical Methods, 2014. [URL: https://pubs.rsc.org/en/content/articlelanding/2014/ay/c4ay01168a]
- Nanalysis Corp., "Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions," AZoM, 2018. [URL: https://www.azom.com/article.aspx?ArticleID=16672]
- F. Duval, et al., "Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin," Journal of Chromatography A, 2015. [URL: https://www.sciencedirect.com/science/article/abs/pii/S002196731501321X]
- S. H. Lee, et al., "Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2)," Journal of Pharmaceutical Sciences, 2000. [URL: https://pubmed.ncbi.nlm.nih.gov/10785293/]
- C. H. Wei, et al., "Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine," Journal of Chromatography A, 2012. [URL: https://pubmed.ncbi.nlm.nih.gov/22981442/]
- S. D. Gillis, et al., "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates," Journal of the American Chemical Society, 2009. [URL: https://pubs.acs.org/doi/10.1021/ja9020725]
- F. Duval, et al., "Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin," PubMed, 2015. [URL: https://pubmed.ncbi.nlm.nih.gov/26391872/]
- S. W. Jacob, et al., "Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS," LCGC International, 2021. [URL: https://www.chromatographyonline.com/view/analysis-of-boronic-compounds-as-potential-mutagenic-impurities-in-drug-substances-by-gc-ms]
- P. A. Wardani, "Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures," Wageningen University, 2015. [URL: https://edepot.wur.nl/333642]
- Vapourtec, "Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling," Vapourtec Website, 2023. [URL: https://www.vapourtec.com/flow-chemistry-resource-center/publications-and-abstracts/liquid-liquid-heterogeneous-reaction-monitoring-insights-into-biphasic-suzuki-miyaura-cross-coupling/]
- J. I. Murray, "Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring," University of British Columbia, 2020. [URL: https://open.library.ubc.ca/collections/ubctheses/24/items/1.0392790]
- A. M. D'Addario, et al., "Boronic acid with high oxidative stability and utility in biological contexts," Proceedings of the National Academy of Sciences, 2021. [URL: https://www.pnas.org/doi/10.1073/pnas.2013691118]
- ResearchGate, "Simultaneous monitoring of the Suzuki–Miyaura coupling reaction and water measurement," ResearchGate, N.D. [URL: https://www.researchgate.
- ResearchGate, "Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane," ResearchGate, N.D. [URL: https://www.researchgate.
- A. J. J. Lennox, "The Slow‐Release Strategy in Suzuki–Miyaura Coupling," Chemistry – A European Journal, 2014. [URL: https://www.researchgate.
- BenchChem, "The Suzuki-Miyaura Coupling Reaction: A Technical Guide for Drug Discovery and Development," BenchChem Website, 2025. [URL: https://www.benchchem.com/blog/the-suzuki-miyaura-coupling-reaction-a-technical-guide-for-drug-discovery-and-development/]
- Advion, "SUZUKI REACTION MONITORING," Advion Website. [URL: https://www.advion.com/products/publications/applications/polymers-and-specialty-chemicals/suzuki-reaction-monitoring/]
- C. F. Poole, et al., "Nitrophenyl boronic acids as derivatizing agents in chromatography," VTechWorks, 1979. [URL: https://vtechworks.lib.vt.edu/handle/10919/52119]
- LabRulez, "Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System," LabRulez Website, N.D. [URL: https://www.labrulez.com/documents/waters/Developing-a-Separation-for-Eleven-Boronic-Acids-Using-Maxpeak-Premier-Column-Technology-on-an-Arc-HPLC-System_574]
- ResearchGate, "A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry," ResearchGate, N.D. [URL: https://www.researchgate.
- A. J. J. Lennox and G. C. Lloyd-Jones, "Selection of boron reagents for Suzuki–Miyaura coupling," Chemical Society Reviews, 2014. [URL: https://pubs.rsc.org/en/content/articlelanding/2014/cs/c3cs60197h]
- T. D. W. Olesky, et al., "NMR Reaction Monitoring Robust to Spectral Distortions," Analytical Chemistry, 2023. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10355444/]
- P. Giraudeau, et al., "In situ ultrafast 2D NMR spectroelectrochemistry for real-time monitoring of redox reactions," Analytical Chemistry, 2018. [URL: https://pubs.acs.org/doi/10.1021/acs.analchem.8b03043]
- Wiley Analytical Science, "In-situ NMR spectroscopy in catalysis," Wiley Analytical Science Website, 2020. [URL: https://analyticalscience.wiley.com/do/10.1002/was.00050212]
- Organic Syntheses, "Organic Syntheses Procedure," Organic Syntheses Website. [URL: http://www.orgsyn.org/demo.aspx?prep=v87p0185]
- ResearchGate, "ATR-FT-IR spectra of 1 , 2 , and boronate microparticles BP," ResearchGate, N.D. [URL: https://www.researchgate.net/figure/ATR-FT-IR-spectra-of-1-2-and-boronate-microparticles-BP-A-characteristic-intense_fig-2_263435163]
- The Royal Society of Chemistry, "Supporting Information OBC revisions," RSC Website, 2019. [URL: https://www.rsc.
- GlobalChemMall, "(3,5-Dichloro-4-isopropoxyphenyl)boronic acid," GlobalChemMall Website. [URL: https://www.globalchemmall.com/cas-1218790-62-5]
- ResearchGate, "From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State," ResearchGate, N.D. [URL: https://www.researchgate.
- Chemistry LibreTexts, "Suzuki-Miyaura Coupling," Chemistry LibreTexts Website, 2024. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Suzuki-Miyaura_Coupling]
- Chemsrc, "this compound Price," Chemsrc Website, 2022. [URL: https://www.chemsrc.com/en/cas/1218790-62-5_937104.html]
- ResearchGate, "Fourier transform infrared (FTIR) spectrum of boronic acid copolymer," ResearchGate, N.D. [URL: https://www.researchgate.net/figure/Fourier-transform-infrared-FTIR-spectrum-of-boronic-acid-copolymer_fig2_324671408]
- G. A. Molander and S. L. J. Trice, "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates," Organic Letters, 2012. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3408608/]
- Patsnap, "How to Identify Functional Groups in FTIR Spectra," Patsnap Website, 2025. [URL: https://eureka.patsnap.
- MDPI, "Development of FTIR Spectroscopy Methodology for Characterization of Boron Species in FCC Catalysts," MDPI Website, 2020. [URL: https://www.mdpi.com/2073-4344/10/11/1317]
- Organic Chemistry Portal, "Suzuki Coupling," Organic Chemistry Portal Website. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. globalchemmall.com [globalchemmall.com]
- 6. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lcms.labrulez.com [lcms.labrulez.com]
- 12. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. azom.com [azom.com]
- 15. Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. emerypharma.com [emerypharma.com]
- 18. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 19. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
- 20. Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Nitrophenyl boronic acids as derivatizing agents in chromatography [vtechworks.lib.vt.edu]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols: 3,5-Dichloro-4-isopropoxyphenylboronic Acid as a Versatile Reagent in Multi-Component Reactions for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Utility of 3,5-Dichloro-4-isopropoxyphenylboronic Acid in Complex Molecule Synthesis
In the landscape of modern medicinal chemistry, the efficient construction of complex molecular architectures is paramount. Multi-component reactions (MCRs) have emerged as powerful tools in this endeavor, offering atom economy, procedural simplicity, and the rapid generation of molecular diversity. Arylboronic acids are cornerstone reagents in many of these convergent transformations.[1][2] This guide focuses on a particularly valuable, yet under-documented building block: This compound .
The unique substitution pattern of this reagent—two chlorine atoms providing metabolic stability and modulating electronic properties, and an isopropoxy group enhancing solubility and offering a potential hydrogen bond acceptor—makes it an attractive component for the synthesis of bioactive molecules, particularly in the realm of kinase inhibitors.[3] This document provides detailed protocols and scientific rationale for the application of this compound in key multi-component and cross-coupling reactions integral to drug discovery workflows.
Core Application: Synthesis of Substituted 7-Azaindoles as ROCK Inhibitors via Suzuki-Miyaura Coupling
A primary application of this boronic acid is in the synthesis of Rho-kinase (ROCK) inhibitors, a promising class of therapeutics for cardiovascular and neurological disorders.[1][4] The 7-azaindole scaffold is a common core in these inhibitors, and the Suzuki-Miyaura reaction is a pivotal step in its functionalization.[5]
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction facilitates the formation of a C-C bond between an organoborane and an organohalide, catalyzed by a palladium complex. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 3-(3,5-Dichloro-4-isopropoxyphenyl)-7-azaindole Derivatives
This protocol is adapted from established procedures for the synthesis of 7-azaindole-based kinase inhibitors and is optimized for electron-deficient boronic acids.[5][6]
Materials:
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 3-Iodo-1H-pyrrolo[2,3-b]pyridine (3-Iodo-7-azaindole) | 244.05 | 1.0 | 1.0 |
| This compound | 248.90 | 1.5 | 1.5 |
| PdCl₂(dppf)-CH₂Cl₂ adduct | 816.64 | 0.05 | 0.05 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 3.0 | 3.0 |
| 1,4-Dioxane | - | 10 mL | - |
| Water (degassed) | - | 2 mL | - |
Procedure:
-
To a 25 mL Schlenk flask, add 3-iodo-7-azaindole (1.0 mmol, 244 mg), this compound (1.5 mmol, 373 mg), and PdCl₂(dppf)-CH₂Cl₂ adduct (0.05 mmol, 41 mg).
-
Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Add degassed 1,4-dioxane (10 mL) via syringe.
-
In a separate vial, dissolve sodium carbonate (3.0 mmol, 318 mg) in degassed water (2 mL).
-
Add the aqueous sodium carbonate solution to the reaction mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously under an argon atmosphere for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 3-aryl-7-azaindole product.
Rationale for Experimental Choices:
-
Catalyst: PdCl₂(dppf) is a robust catalyst for Suzuki couplings involving heteroaryl halides and is effective for coupling with electron-deficient boronic acids.[6]
-
Base: Sodium carbonate is a moderately strong base suitable for this transformation, promoting the transmetalation step without causing degradation of sensitive substrates.
-
Solvent System: The dioxane/water mixture is a common and effective solvent system for Suzuki reactions, ensuring solubility of both organic and inorganic components.
Projected Applications in Multi-Component Reactions
While direct literature precedents for MCRs using this compound are scarce, its structural features suggest high utility in reactions like the Petasis and Chan-Lam couplings. The following protocols are proposed based on established methodologies for similar electron-deficient arylboronic acids.[7][8][9]
Projected Protocol 2: Petasis Three-Component Reaction for α-Amino Acid Synthesis
The Petasis borono-Mannich reaction is a powerful method for synthesizing α-amino acids and their derivatives from an amine, a carbonyl compound, and an organoboronic acid.[4][10]
Caption: General workflow for the Petasis three-component reaction.
Proposed Protocol:
Materials:
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| Secondary Amine (e.g., N-Boc-piperazine) | 186.25 | 1.0 | 1.0 |
| Glyoxylic Acid Monohydrate | 92.05 | 1.1 | 1.1 |
| This compound | 248.90 | 1.2 | 1.2 |
| Toluene | - | 5 mL | - |
Procedure:
-
To a round-bottom flask, add the secondary amine (1.0 mmol), glyoxylic acid monohydrate (1.1 mmol, 101 mg), and this compound (1.2 mmol, 299 mg).
-
Add toluene (5 mL) and equip the flask with a reflux condenser.
-
Heat the mixture to 80-90 °C and stir for 18-24 hours. The electron-deficient nature of the boronic acid may require elevated temperatures and longer reaction times.[11]
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate (20 mL), and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by flash chromatography to obtain the desired N-substituted α-arylglycine derivative.
Projected Protocol 3: Chan-Lam N-Arylation of a Heterocyclic Amine
The Chan-Lam coupling provides a valuable method for the formation of C-N bonds, complementing palladium-catalyzed methods. It is particularly useful for coupling boronic acids with N-H containing heterocycles.[3][8]
Caption: General workflow for the Chan-Lam N-arylation reaction.
Proposed Protocol:
Materials:
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 7-Azaindole | 118.14 | 1.0 | 1.0 |
| This compound | 248.90 | 1.5 | 1.5 |
| Copper(II) Acetate (Cu(OAc)₂) | 181.63 | 1.2 | 1.2 |
| Pyridine | 79.10 | 2.0 | 2.0 |
| Dichloromethane (DCM) | - | 10 mL | - |
| 4 Å Molecular Sieves | - | ~500 mg | - |
Procedure:
-
To a flask open to the air, add 7-azaindole (1.0 mmol, 118 mg), this compound (1.5 mmol, 373 mg), copper(II) acetate (1.2 mmol, 218 mg), and activated 4 Å molecular sieves (~500 mg).
-
Add dichloromethane (10 mL) followed by pyridine (2.0 mmol, 161 µL).
-
Stir the resulting suspension vigorously at room temperature for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite®, washing with DCM.
-
Concentrate the filtrate and purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the N-arylated 7-azaindole.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
References
- The Petasis Reaction of Boronic Acids, Oxo Components and Amines (Pt-3CR). (2005). Organic Chemistry Portal.
- Design, synthesis and structure-activity relationships of 7-azaindole-based Rho kinase (ROCK) inhibitors. (2018). PubMed.
- US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents.
- Petasis Reaction. Organic Chemistry Portal.
- Catalytic Diastereoselective Petasis Reactions. (2012). PubMed Central.
- Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. (2019). PubMed Central.
- Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Publications.
- Chan-Lam Coupling. Organic Chemistry Portal.
- Chan–Lam coupling - Wikipedia.
- Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution. (2023). National Institutes of Health.
- Synthesis of novel 7-azaindole derivatives containing pyridin-3-ylmethyl dithiocarbamate moiety as potent PKM2 activators and PKM2 nucleus translocation inhibitors. (2019). PubMed.
- US20020198423A1 - Convenient and efficient Suzuki-Miyaura cross-coupling catalyzed by a palladium/diazabutadiene system - Google Patents.
- Merging Photoredox and Copper Catalysis: Extending the Chan-Lam Coupling Reaction Scope by. American Chemical Society.
- Chan-Lam coupling reactions: Synthesis of heterocycles. (2004). ResearchGate.
- Isocyanide-Based Multicomponent Reactions of Free Phenylboronic Acids. (2019). ResearchGate.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2011). National Institutes of Health.
- The Azaindole Framework in the Design of Kinase Inhibitors. (2016). PubMed Central.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2012). MDPI.
- Design, Synthesis And Antitumor Activity Of 3,5-disubstituted-7-azaindole Compound. (2023). Global Thesis.
- SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. (2012). National Institutes of Health.
- Suzuki—Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole. (2012). ResearchGate.
- US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents.
- Isocyanide-Based Multicomponent Reactions of Free Phenylboronic Acids. (2019). University of Groningen.
- Isocyanide-Based Multicomponent Reactions of Free Phenylboronic Acids. (2019). PubMed.
- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). University of Cape Town.
- ChemInform Abstract: Suzuki—Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole. (2012). ResearchGate.
- US9469623B2 - Preparation method for optically active bicyclic gamma-amino acid compound - Google Patents.
- US20120149663A1 - Boronic acid compositions and methods related to cancer - Google Patents.
- EP1401962B1 - Method for increasing hydrophilicity of fluorescent label compounds - Google Patents.
Sources
- 1. Petasis reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 4. Catalytic Diastereoselective Petasis Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Petasis Reaction of Boronic Acids, Oxo Components and Amines (Pt-3CR). [organic-chemistry.org]
- 8. Chan-Lam Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Petasis Reaction [organic-chemistry.org]
- 11. Reactivity and Synthetic Applications of Multicomponent Petasis Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Microwave-Assisted Suzuki Coupling with 3,5-Dichloro-4-isopropoxyphenylboronic acid
For: Researchers, scientists, and drug development professionals.
Introduction: Accelerating Complex Biaryl Synthesis with Microwave Chemistry
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl scaffolds prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1] However, the coupling of sterically hindered and electronically deactivated substrates, such as polychlorinated aromatics, often presents significant challenges, requiring harsh reaction conditions and long reaction times. This application note provides a detailed guide to leveraging the power of microwave-assisted synthesis for the efficient coupling of the sterically encumbered and electron-rich 3,5-Dichloro-4-isopropoxyphenylboronic acid with various aryl chlorides.
Microwave irradiation offers a significant advantage over conventional heating by providing rapid, uniform, and efficient energy transfer directly to the reaction mixture.[2][3][4] This often leads to dramatic reductions in reaction times, increased product yields, and improved purity profiles by minimizing the formation of byproducts.[5][6] For challenging Suzuki couplings, microwave heating can overcome the high activation energy barriers associated with the oxidative addition of unreactive aryl chlorides to the palladium catalyst.[7]
This document will provide a comprehensive overview of the mechanistic considerations, a detailed experimental protocol, and strategies for reaction optimization.
Mechanistic Considerations: The Synergy of Catalyst Design and Microwave Irradiation
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.[8] The successful coupling of challenging substrates like aryl chlorides and the sterically hindered this compound hinges on optimizing each step of this cycle.
Key Considerations for Coupling this compound with Aryl Chlorides:
-
Oxidative Addition: This is often the rate-limiting step for aryl chlorides due to the strong C-Cl bond. Microwave irradiation can provide the necessary energy to facilitate this step. The choice of a bulky, electron-rich phosphine ligand, such as those from the Buchwald family (e.g., SPhos, RuPhos), is crucial.[7][9] These ligands stabilize the electron-rich Pd(0) center, promoting its insertion into the aryl-chloride bond.
-
Transmetalation: The boronic acid must be activated by a base to form a more nucleophilic boronate species.[8] The isopropoxy group and the two chlorine atoms on the phenylboronic acid influence its electronic properties and steric bulk, which can affect the rate of transmetalation. An appropriate choice of base and solvent is critical to ensure efficient transfer of the aryl group to the palladium center.
-
Reductive Elimination: This final step, which forms the desired biaryl product and regenerates the Pd(0) catalyst, is typically fast. The steric hindrance of the coupled fragments can influence the rate of reductive elimination.
Experimental Protocol: A General Procedure
This protocol provides a starting point for the microwave-assisted Suzuki coupling of this compound with a generic aryl chloride. Optimization will likely be necessary for specific substrates.
Materials and Reagents:
-
Aryl chloride (1.0 mmol)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (3 mL)
-
Water (0.3 mL)
-
Microwave vial (10 mL) with a stir bar
-
Microwave reactor
Procedure:
-
Vial Preparation: To a 10 mL microwave vial equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol), this compound (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Catalyst Addition: In a separate vial, pre-mix the palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) in 1 mL of 1,4-dioxane. Add this catalyst solution to the microwave vial containing the other reagents.
-
Solvent Addition: Add the remaining 1,4-dioxane (2 mL) and water (0.3 mL) to the microwave vial.
-
Sealing and Purging: Securely cap the vial. If the substrates are sensitive to air, it is advisable to purge the vial with an inert gas (e.g., argon or nitrogen) before sealing.
-
Microwave Irradiation: Place the vial in the microwave reactor. Set the reaction temperature to 120 °C and the reaction time to 20 minutes, with an initial power of 100 W. The reaction should be monitored for pressure, which should not exceed the vial's limit.
-
Cooling: After the irradiation is complete, allow the vial to cool to room temperature.
-
Work-up: Open the vial and dilute the reaction mixture with ethyl acetate (20 mL). Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Reaction Optimization: A Guide to Fine-Tuning
For any given aryl chloride, the general protocol may require optimization to achieve the best results. A systematic approach to screening various parameters is recommended.
| Parameter | Initial Condition | Alternative Conditions for Screening | Rationale |
| Catalyst | Pd(OAc)₂ / SPhos | Pd₂(dba)₃, Pd(PPh₃)₄, other Buchwald ligands (RuPhos, XPhos), NHC-Pd complexes | The choice of palladium source and ligand is critical for activating the aryl chloride and facilitating the catalytic cycle.[9][10] |
| Base | K₃PO₄ | K₂CO₃, Cs₂CO₃, KF | The strength and solubility of the base affect the formation of the active boronate species.[8] |
| Solvent | 1,4-Dioxane / H₂O | Toluene / H₂O, DMF / H₂O, 2-Propanol / H₂O | The solvent system influences the solubility of the reactants and the efficiency of microwave heating.[11][12] |
| Temperature | 120 °C | 100 °C, 140 °C, 160 °C | Higher temperatures can increase the reaction rate but may also lead to decomposition. |
| Time | 20 min | 10 min, 30 min, 45 min | Microwave reactions are rapid; extending the time may not always improve the yield and can lead to side reactions. |
Troubleshooting Common Issues
-
Low Conversion:
-
Cause: Inefficient oxidative addition or transmetalation.
-
Solution: Increase the reaction temperature or time. Screen different catalyst/ligand systems, particularly more electron-rich and bulky ligands. Ensure the base is anhydrous and of high quality.
-
-
Formation of Homocoupled Boronic Acid Byproduct:
-
Cause: Competing reaction pathway of the boronic acid.
-
Solution: Lower the reaction temperature. Use a less reactive palladium catalyst. Ensure the reaction is performed under an inert atmosphere.
-
-
Dehalogenation of the Aryl Chloride:
-
Cause: A common side reaction, particularly with electron-rich aryl chlorides.
-
Solution: Use a milder base. Lower the reaction temperature. Screen different ligands.
-
Conclusion
The application of microwave-assisted synthesis provides a robust and efficient method for the Suzuki-Miyaura cross-coupling of the sterically and electronically challenging this compound with aryl chlorides. By carefully selecting the catalyst system, base, and solvent, and by leveraging the rapid and uniform heating provided by microwave irradiation, researchers can significantly accelerate the synthesis of complex biaryl molecules. The detailed protocol and optimization strategies presented in this application note offer a solid foundation for scientists in drug discovery and materials science to overcome synthetic hurdles and advance their research.
References
- Salih, K. S. M., & Baqi, Y. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 26(16), 4846. [Link]
- Molander, G. A., & Brown, A. R. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(7), 2843–2849. [Link]
- Salih, K. S. M., & Baqi, Y. (2021). Microwave-assisted palladium-catalyzed cross-coupling reactions: Generation of carbon–carbon bond. Sultan Qaboos University House of Expertise. [Link]
- Zhang, F., et al. (2018). Microwave-assisted aqueous carbon–carbon cross-coupling reactions of aryl chlorides catalysed by reduced graphene oxide supported palladium nanoparticles. Green Chemistry, 20(13), 3027-3035. [Link]
- CEM Corporation. (n.d.). Organometallic cross-coupling reactions. [Link]
- Salih, K. S. M., & Baqi, Y. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
- Mphahlele, M. J., et al. (2014). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 19(11), 17786–17801. [Link]
- Leadbeater, N. E., & Marco, M. (2002). The Suzuki Coupling of Aryl Chlorides under Microwave Heating.
- Leadbeater, N. E., & Marco, M. (2003). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Scilit. [Link]
- Leadbeater, N. E., & Marco, M. (2003). Suzuki coupling of aryl chlorides with phenylboronic acid in water, using microwave heating with simultaneous cooling. Semantic Scholar. [Link]
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
- Grasa, G. A., & Colacot, T. J. (2007). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. Organometallics, 26(26), 6544–6553. [Link]
- ACS. (n.d.).
- Knez, D., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- Knez, D., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- Zhang, W., & Curran, D. P. (2006). A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluoro-octylsulfonates with Boronic Acids. Organic Letters, 8(23), 5275–5278. [Link]
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
- Nishida, M., & Tagata, T. (n.d.).
- O'Brien, A. G., et al. (2025). Synthesis of 3,5-dihalo boron dipyrromethenes (BODIPYs) and applications in concerted aromatic Finkelstein, SNAr and palladium cross-coupling reactions. American Chemical Society. [Link]
- Kandri, Y., et al. (2012). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. HETEROCYCLES, 85(7), 1667. [Link]
- Wallace, D. J., & Chen, C. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(39), 6987-6990. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Suzuki‐Miyaura coupling of 4 ac with 3,5‐dimethoxyphenyl boronic acid.
Sources
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. squ.elsevierpure.com [squ.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. Microwave-assisted aqueous carbon–carbon cross-coupling reactions of aryl chlorides catalysed by reduced graphene oxide supported palladium nanoparticles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Organometallic cross-coupling reactions [cem.com]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scilit.com [scilit.com]
Application Note: Strategic Protection of 3,5-Dichloro-4-isopropoxyphenylboronic Acid for Advanced Synthetic Applications
Abstract
3,5-Dichloro-4-isopropoxyphenylboronic acid is a valuable building block in medicinal chemistry and materials science, primarily utilized in Suzuki-Miyaura cross-coupling reactions. However, the inherent reactivity of the boronic acid moiety—including its propensity for dehydration to form boroxines and its incompatibility with various reagents—can complicate multi-step synthetic sequences.[1] This application note provides a detailed guide to two robust protecting group strategies, the use of pinacol esters and N-methyliminodiacetic acid (MIDA) boronates, to enhance the stability, handling, and synthetic utility of this reagent. We present a comprehensive analysis of the molecule's reactivity, detailed experimental protocols for protection and deprotection, and a decision-making framework to assist researchers in selecting the optimal strategy for their specific synthetic goals.
Introduction and Reactivity Analysis
The successful incorporation of the 3,5-dichloro-4-isopropoxyphenyl moiety into complex target molecules hinges on the precise control of the boronic acid's reactivity. A thorough understanding of the molecule's constituent parts is essential for devising a successful synthetic strategy.
Sources
Green chemistry approaches for reactions with 3,5-Dichloro-4-isopropoxyphenylboronic acid
An In-Depth Guide to Green Chemistry Approaches for Reactions with 3,5-Dichloro-4-isopropoxyphenylboronic acid
Authored by: A Senior Application Scientist
Introduction: The Imperative for Sustainable Synthesis
In the landscape of modern pharmaceutical and fine chemical manufacturing, the pursuit of molecular complexity must be harmonized with environmental stewardship. Traditional synthetic methodologies, while effective, often rely on hazardous solvents, generate significant waste, and consume vast amounts of energy.[1][2] Green chemistry offers a transformative framework to mitigate this environmental footprint by designing chemical processes that are safer, more efficient, and inherently sustainable.[3] This guide focuses on this compound, a crucial building block in the synthesis of bioactive compounds and advanced materials, to illustrate the practical application of green chemistry principles in pivotal cross-coupling reactions.[4][5]
The Suzuki-Miyaura and Chan-Lam couplings are cornerstones of modern synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds, respectively.[6][7] However, the choice of catalyst, solvent, and energy input dictates their environmental impact. This document provides detailed protocols and the scientific rationale behind greener alternatives, empowering researchers to develop robust, efficient, and sustainable synthetic routes.
Pillar 1: Foundational Green Chemistry Metrics in Practice
To objectively assess the "greenness" of a reaction, we must move beyond yield alone and incorporate metrics that quantify efficiency and waste.
-
Atom Economy: This metric, conceived by Barry Trost, evaluates the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product.[8] An ideal reaction has 100% atom economy, meaning no atoms are wasted as byproducts. Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
-
Environmental Factor (E-Factor): Developed by Roger Sheldon, the E-Factor provides a direct measure of waste generation. It is the ratio of the total mass of waste produced to the mass of the desired product.[9] A lower E-Factor signifies a greener process.[10] E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)
These metrics guide our selection of reagents, catalysts, and solvents to design processes that are not only high-yielding but also fundamentally less wasteful.
Pillar 2: Green Suzuki-Miyaura Cross-Coupling Protocols
The Suzuki-Miyaura reaction is a powerful method for constructing biaryl scaffolds. The target substrate, containing two chloro-substituents, presents a challenge as aryl chlorides are significantly less reactive than their bromide or iodide counterparts, often necessitating more aggressive conditions or highly specialized catalysts.[11][12][13] Green methodologies can overcome these challenges while enhancing safety and efficiency.
Protocol 1: Microwave-Assisted Suzuki Coupling in Aqueous Media
Rationale: Microwave irradiation has revolutionized synthesis by providing rapid, uniform heating that dramatically reduces reaction times from hours to minutes.[6][14][15][16] This not only improves energy efficiency but often leads to higher yields by minimizing the formation of thermal degradation byproducts.[6] The use of water, or aqueous/organic mixtures, as a solvent system is a cornerstone of green chemistry, as it is non-flammable, non-toxic, and environmentally benign.[3][17][18]
Experimental Workflow: Microwave-Assisted Suzuki Coupling
Caption: Workflow for microwave-assisted Suzuki-Miyaura coupling.
Detailed Protocol:
-
Reagent Preparation: To a 10 mL microwave reaction vial, add this compound (1.0 mmol, 1.0 eq), the desired aryl halide (e.g., 4-bromoacetophenone, 1.0 mmol, 1.0 eq), a suitable palladium catalyst (e.g., [Pd(dppf)Cl2] or a modern pyridine-pyrazole/Pd(II) complex, 0.1-1.0 mol%), and potassium hydroxide (KOH, 2.0 mmol, 2.0 eq).[16][17]
-
Solvent Addition: Add a 1:1 mixture of ethanol and deionized water (4 mL). The ethanol aids in solubilizing the organic starting materials.[17]
-
Reaction Execution: Seal the vial with a septum cap and place it in a single-mode microwave reactor. Set the microwave power to 60 W, the temperature to 120°C, and the reaction time to 2-10 minutes.[17]
-
Workup: After the reaction is complete, allow the vial to cool to room temperature. Dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.
Protocol 2: Suzuki Coupling with a Recyclable Heterogeneous Catalyst
Rationale: A key principle of green chemistry is the use of catalytic reagents over stoichiometric ones. Heterogeneous catalysts, where the catalyst is in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), offer significant advantages.[19] They can be easily recovered by simple filtration and reused multiple times, which reduces overall cost and minimizes palladium waste leaching into the environment.[11][12] Using a green organic solvent like tert-amyl alcohol further enhances the sustainability of the process.[20]
Catalytic Cycle: Suzuki-Miyaura Cross-Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Detailed Protocol:
-
Reagent Preparation: In a round-bottom flask equipped with a condenser and magnetic stir bar, combine this compound (1.0 mmol, 1.0 eq), an aryl chloride (1.2 mmol, 1.2 eq), potassium phosphate (K3PO4, 2.0 mmol, 2.0 eq), and a heterogeneous palladium catalyst (e.g., 10% Pd/C or a zeolite-supported Pd catalyst, 1-2 mol%).[11][19]
-
Solvent Addition: Add tert-amyl alcohol (5 mL) as the solvent.[20]
-
Reaction Execution: Heat the mixture to 80-100°C under an inert atmosphere (e.g., nitrogen or argon) and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Catalyst Recovery: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to recover the solid heterogeneous catalyst. Wash the catalyst with the reaction solvent and set it aside for drying and subsequent reuse.
-
Workup and Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by column chromatography to obtain the final product.
| Parameter | Protocol 1: Microwave (Aqueous) | Protocol 2: Heterogeneous (Green Solvent) |
| Energy Source | Microwave Irradiation | Conventional Heating |
| Solvent System | Ethanol/Water[17] | tert-Amyl Alcohol[20] |
| Catalyst | Homogeneous (e.g., Pd(dppf)Cl2) | Heterogeneous (e.g., Pd/C)[19] |
| Reaction Time | 2-10 minutes[17] | 4-12 hours |
| Key Advantage | Extreme speed, energy efficiency | Catalyst recyclability, reduced metal waste |
| Est. E-Factor | Lower (less solvent, faster time) | Higher (more solvent, longer heating) |
Pillar 3: Green Chan-Lam Coupling Protocols
The Chan-Lam coupling is an invaluable tool for forming C-N and C-O bonds using copper catalysts, which are more abundant and economical than palladium.[7][21][22] This reaction is often performed under milder, aerobic conditions, making it inherently attractive from a green chemistry perspective.[23]
Protocol 3: Aqueous Micellar Chan-Lam C-N Coupling
Rationale: Many organic reactions are hampered by the poor solubility of nonpolar substrates in water. Micellar catalysis overcomes this by using a surfactant (like sodium dodecyl sulfate, SDS) to form nanomicelles in water.[24] These micelles act as nanoreactors, encapsulating the organic substrates and catalyst, thereby facilitating the reaction in a predominantly aqueous medium and avoiding the need for bulk organic solvents.[24]
Experimental Workflow: Aqueous Micellar Chan-Lam Coupling
Caption: Workflow for aqueous micellar Chan-Lam coupling.
Detailed Protocol:
-
Reagent Preparation: In a flask open to the air, combine this compound (1.0 mmol, 1.0 eq), the desired amine or N-heterocycle (1.2 mmol, 1.2 eq), copper(I) bromide (CuBr, 10 mol%), and a water-soluble ligand (e.g., a PEG-functionalized pyridine triazole, 10 mol%).[24]
-
Solvent Addition: Add an aqueous solution of sodium dodecyl sulfate (SDS, 2.0 eq) in deionized water (5 mL).
-
Reaction Execution: Stir the resulting suspension vigorously at ambient temperature for 12-24 hours. The reaction is typically open to the air, which serves as the terminal oxidant.[24]
-
Workup: Upon completion, extract the reaction mixture with a greener organic solvent such as methyl tert-butyl ether (MTBE). The aqueous phase containing the surfactant can potentially be recycled.[24]
-
Purification: Dry the combined organic extracts, concentrate, and purify by column chromatography to yield the N-arylated product.
| Parameter | Traditional Chan-Lam | Protocol 3: Aqueous Micellar |
| Solvent | Dichloromethane, Toluene | Water with Surfactant[24] |
| Oxidant | Often requires stoichiometric oxidant | Air[24] |
| Temperature | Often requires heating | Ambient Temperature |
| Environmental Impact | High (VOCs, waste) | Low (Benign solvent, air as oxidant) |
| Key Advantage | Established conditions | Eliminates bulk organic solvents, safer |
Conclusion: Synthesizing a Sustainable Future
The protocols detailed in this guide demonstrate that rigorous, high-yielding organic synthesis and environmental responsibility are not mutually exclusive. By leveraging green chemistry principles—such as the use of aqueous media, microwave energy, and recyclable heterogeneous catalysts—reactions involving this compound can be rendered significantly more sustainable.[1] Adopting these methodologies allows researchers and drug development professionals to reduce waste, improve energy efficiency, and enhance laboratory safety, all while advancing their synthetic goals. The continued development and implementation of such green approaches are essential for building a more sustainable and economically viable chemical industry.
References
- BenchChem. (n.d.). Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with Heterocyclic Boronic Acids.
- Wang, Z., et al. (2006). A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluorooctylsulfonates with Boronic Acids. Organic Letters.
- Term. (2025). Energy Efficient Drug Synthesis.
- Molyneux, S., & Goss, R. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. ACS Catalysis.
- dos Santos, J. H. Z., et al. (2014). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules.
- MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- Wang, Z., et al. (2006). A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluoro-octylsulfonates with Boronic Acids. PMC.
- Energy Efficiency in Pharmaceuticals. (n.d.). Energy efficiency in pharmaceuticals.
- Garg, N. K., et al. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering.
- Term. (2025). Pharmaceutical Energy Efficiency.
- Kumar, A., et al. (2020). Cu-catalysed Chan–Lam synthesis of unsymmetrical aryl chalcogenides under aqueous micellar conditions. Green Chemistry.
- Molyneux, S., & Goss, R. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. National Institutes of Health.
- Kantam, M. L., et al. (2013). Recent Developments in Recyclable Copper Catalyst Systems for C–N Bond FormingCross-Coupling Reactions Using Aryl Halides and Arylboronic Acids. ResearchGate.
- Bumagin, N. A., et al. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry.
- Process Cooling. (2024). 10 Tips for Energy Efficiency in Pharmaceutical Manufacturing.
- Chemistry For Sustainability. (n.d.). Chan-Lam Coupling - Green Chemistry For Sustainability. Retrieved from Chemistry For Sustainability website.
- Molyneux, S., & Goss, R. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. ACS Publications.
- Molyneux, S., & Goss, R. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. ACS Publications. (Note: This is a repeated reference to the same article, providing context on different aspects).
- U.S. Environmental Protection Agency. (n.d.). Energy Efficiency Improvement and Cost Saving Opportunities for the Pharmaceutical Industry.
- ResearchGate. (2025). Expanded Heterogeneous Suzuki–Miyaura Coupling Reactions of Aryl and Heteroaryl Chlorides under Mild Conditions.
- PubMed. (2019). Development of green methodologies for Heck, Chan-Lam, Stille and Suzuki cross-coupling reactions.
- ResearchGate. (2025). Suzuki-Miyaura Cross-Coupling of Aryl Chlorides in Water Using Ligandless Palladium on Activated Carbon.
- Aidic. (n.d.). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd.
- Inovatus Journals. (2025). DEVELOPMENT OF NOVEL GREEN CATALYTIC SYSTEMS FOR EFFICIENT SUZUKI-MIYAURA CROSS-COUPLING IN SUSTAINABLE SOLVENT MEDIA.
- Deveau, A. M., et al. (2014). Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education.
- Guram, A. S., et al. (2006). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry.
- Nanochemistry Research. (n.d.). Efficient Suzuki and Sonogashira coupling reactions catalyzed by Pd/DNA@MWCNTs in green solvents and under mild conditions.
- Bedford, R. B., et al. (2024). The iron-catalysed Suzuki coupling of aryl chlorides. White Rose Research Online.
- Chemistry For Sustainability. (2025). Modification of Natural Products via Chan-Lam Coupling: A Greener Approach for C-Heteroatom Bond Formation. Retrieved from Chemistry For Sustainability website.
- ResearchGate. (2025). Highly Active Catalysts for the Suzuki Coupling of Aryl Chlorides.
- ChemBAM. (n.d.). Atom economy / E factor.
- da Silva, F. S., et al. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química.
- Alfa Chemistry. (n.d.). Chan-Lam Coupling.
- Green Chemistry Toolkit. (n.d.). METRICS.
- LibreTexts. (2021). 13.10: The E-Factor in Green Chemistry.
- ResearchGate. (2025). "Greening Up" the Suzuki Reaction.
- ResearchGate. (2020). Palladium nano-particles as recyclable catalyst for C-O bond formation under solvent free conditions.
- YouTube. (2022). How to Calculate E-factor (Green Chem).
- Ohmbound. (n.d.). Atom-Economy Reactions: Eliminating Waste in Synthesis.
- MDPI. (2021). Recyclable Catalysts for Alkyne Functionalization.
- SciSpace. (n.d.). Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst.
- DSpace@MIT. (n.d.). Development of new transition metal catalysts for C-N bond formation.
- Budhiraja, M., et al. (2020). Production of a recyclable nanobiocatalyst to synthesize quinazolinone derivatives. National Institutes of Health.
- Royal Society of Chemistry. (2024). Environmentally friendly Miyaura Borylations allowing for green, 1-pot borylation/Suzuki–Miyaura couplings.
- GlobalChemMall. (n.d.). (3,5-Dichloro-4-isopropoxyphenyl)boronic acid.
- Chemsrc.com. (2022). This compound Price.
- Ferreira, D., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules.
- American Chemical Society. (2025). Synthesis of 3,5-dihalo boron dipyrromethenes (BODIPYs) and applications.
Sources
- 1. Energy Efficient Drug Synthesis → Term [energy.sustainability-directory.com]
- 2. energystar.gov [energystar.gov]
- 3. DEVELOPMENT OF NOVEL GREEN CATALYTIC SYSTEMS FOR EFFICIENT SUZUKI-MIYAURA CROSS-COUPLING IN SUSTAINABLE SOLVENT MEDIA: ENHANCING C–C BOND FORMATION AND ENVIRONMENTAL IMPACT REDUCTION | EUROPEAN JOURNAL OF MODERN MEDICINE AND PRACTICE [inovatus.es]
- 4. globalchemmall.com [globalchemmall.com]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemistryforsustainability.org [chemistryforsustainability.org]
- 8. greenchemistry-toolkit.org [greenchemistry-toolkit.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluoro-octylsulfonates with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 21. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 22. chemistryforsustainability.org [chemistryforsustainability.org]
- 23. alfa-chemistry.com [alfa-chemistry.com]
- 24. Cu-catalysed Chan–Lam synthesis of unsymmetrical aryl chalcogenides under aqueous micellar conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Failed Suzuki Reactions with 3,5-Dichloro-4-isopropoxyphenylboronic acid
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for Suzuki-Miyaura cross-coupling reactions involving the sterically hindered and electronically deactivated substrate, 3,5-Dichloro-4-isopropoxyphenylboronic acid.
The unique structure of this boronic acid, characterized by ortho-chlorine substituents and an electron-donating isopropoxy group, presents specific challenges to the catalytic cycle. This guide offers a structured, question-and-answer approach to diagnose and resolve common issues, ensuring successful and reproducible outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low to No Product Yield
Question: My Suzuki reaction using this compound is resulting in low or no product yield. What are the primary factors to investigate?
Answer: Low conversion in Suzuki couplings with sterically demanding and electronically modified boronic acids is a common challenge. The two chlorine atoms ortho to the boronic acid group on this compound create significant steric hindrance. This bulkiness can impede key steps in the catalytic cycle, particularly transmetalation and reductive elimination.[1][2] A systematic approach to troubleshooting should focus on the catalyst system, base, solvent, and temperature.
-
Catalyst System (Palladium Precatalyst & Ligand): This is the most critical factor for success with hindered substrates. Standard catalysts like Pd(PPh₃)₄ are often ineffective.[1]
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands. These promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which is necessary to facilitate the oxidative addition of the aryl halide and accelerate reductive elimination.[1][3] Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are highly effective.[1][3]
-
Palladium Source: While Pd(OAc)₂ and Pd₂(dba)₃ can be used, they require in-situ reduction to the active Pd(0) species. For improved reproducibility, consider using pre-formed Pd(0) catalysts or modern palladium precatalysts (e.g., XPhos Pd G3) that readily generate the active catalytic species.[1][3]
-
-
Base and Solvent Combination: The choice of base and solvent is interdependent and crucial for reaction success.[1]
-
Bases: A weak base may not be sufficient to activate the hindered boronic acid for transmetalation.[1] Stronger, non-nucleophilic bases are often required. Potassium phosphate (K₃PO₄), often used as a fine powder, and Cesium carbonate (Cs₂CO₃) are reliable choices.[1]
-
Solvents: Anhydrous and thoroughly degassed solvents are essential to prevent catalyst decomposition and unwanted side reactions.[2] Aprotic polar solvents are generally preferred. A mixture of 1,4-dioxane and water is a common and effective solvent system.[4]
-
-
Reaction Temperature: Elevated temperatures are often necessary to overcome the activation energy barrier associated with sterically hindered substrates.[3] Temperatures in the range of 80-110 °C are typical.[2]
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low-yield Suzuki reactions.
Issue 2: Significant Protodeboronation of the Boronic Acid
Question: I am observing a significant amount of 1,3-dichloro-2-isopropoxybenzene, the product of protodeboronation. How can I minimize this side reaction?
Answer: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common side reaction in Suzuki couplings, particularly with electron-rich or sterically hindered boronic acids.[5] The presence of water and a strong base at elevated temperatures can promote this undesired pathway.
Strategies to Minimize Protodeboronation:
-
Use of Boronate Esters: Pinacol esters of boronic acids are generally more stable and less prone to protodeboronation.[5] Consider converting this compound to its pinacol ester before the coupling reaction.
-
Anhydrous Conditions: If the reaction tolerates it, running the coupling under strictly anhydrous conditions can suppress protodeboronation.[5] However, some water is often necessary to facilitate the dissolution of the base and promote the catalytic cycle.
-
Milder Base: A milder base may reduce the rate of protodeboronation. However, this must be balanced with the need for a sufficiently strong base to promote the desired coupling reaction.[1]
-
Reaction Time: Minimizing the reaction time can reduce the extent of boronic acid decomposition. Monitor the reaction closely and stop it once the starting material is consumed.
Experimental Protocol: Preparation of the Pinacol Ester
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in a suitable anhydrous solvent such as THF or dichloromethane.
-
Drying: Add a drying agent, such as anhydrous magnesium sulfate, and stir the mixture at room temperature for 1-2 hours.
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude pinacol ester.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to yield the pure boronate ester, which can be used directly in the Suzuki coupling.
Issue 3: Homocoupling of the Boronic Acid
Question: My reaction mixture contains a significant amount of the symmetrical biaryl product derived from the homocoupling of this compound. What causes this and how can I prevent it?
Answer: Homocoupling of boronic acids is primarily caused by the presence of oxygen, which can lead to oxidative coupling or catalyst decomposition to palladium black, which can also promote this side reaction.[2][6]
Preventative Measures:
-
Thorough Degassing: Ensure that all solvents are rigorously degassed prior to use. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by the freeze-pump-thaw method.
-
Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction setup and duration. Use Schlenk techniques or a glovebox to handle reagents and set up the reaction.[6]
-
Catalyst Choice: Use a well-defined Pd(0) precatalyst to avoid the presence of Pd(II) species that can promote homocoupling.[6]
The Suzuki-Miyaura Catalytic Cycle and Key Challenges
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[7] Understanding this cycle is key to troubleshooting failed reactions.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting steps impacted by steric hindrance and side reactions.
Optimized Protocol for Suzuki Coupling with this compound
This protocol provides a robust starting point. Further optimization may be required depending on the specific aryl halide used.
Reagent and Catalyst Selection Table
| Component | Recommendation | Rationale |
| Aryl Halide | Aryl Bromide or Iodide | More reactive in oxidative addition than aryl chlorides.[8] |
| Boronic Acid | This compound (or its pinacol ester) | 1.2 - 1.5 equivalents |
| Palladium Precatalyst | XPhos Pd G3 (1-3 mol%) | Readily forms the active Pd(0) species and is effective for hindered substrates.[1][3] |
| Ligand | XPhos | Bulky and electron-rich, promoting both oxidative addition and reductive elimination.[1][3] |
| Base | K₃PO₄ (2.0 - 3.0 equivalents) | A strong, non-nucleophilic base that effectively activates the boronic acid.[1] |
| Solvent | 1,4-Dioxane / H₂O (4:1 to 10:1) | A polar aprotic solvent system that facilitates the reaction. |
| Temperature | 80 - 110 °C | Overcomes the activation barrier for hindered substrates. |
Step-by-Step Procedure
-
Preparation: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 eq.), this compound (1.2 eq.), K₃PO₄ (2.0 eq.), and the palladium precatalyst/ligand (e.g., XPhos Pd G3, 2 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.[4]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/H₂O 5:1) via syringe to achieve a concentration of ~0.1 M with respect to the limiting reagent.[3]
-
Reaction: Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C).[3]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]
References
- Technical Support Center: Troubleshooting Failed Suzuki Reactions with Hindered Boronic Acids - Benchchem. (n.d.).
- Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem. (n.d.).
- Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting - Benchchem. (n.d.).
- A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic Acid - Benchchem. (n.d.).
- catalyst selection for difficult Suzuki couplings with functionalized boronic acids - Benchchem. (n.d.).
- Technical Support Center: Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine - Benchchem. (n.d.).
- Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
- Application Notes and Protocols for the Suzuki Coupling Reaction of 3,5-Dimethoxy-3'-iodobenzophenone - Benchchem. (n.d.).
- Suzuki-Miyaura Coupling. (2019, June 5). Chemistry LibreTexts.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Suzuki Coupling with 3,5-Dichloro-4-isopropoxyphenylboronic Acid
This guide is a dedicated resource for researchers, scientists, and drug development professionals facing challenges with the Suzuki-Miyaura cross-coupling of 3,5-Dichloro-4-isopropoxyphenylboronic acid. This particular substrate presents a combination of steric hindrance from the ortho-chloro substituents and electronic deactivation from the electron-withdrawing chlorine atoms, making it a challenging coupling partner. This document provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate these challenges and optimize your reaction yields.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound has failed or is giving very low yields. What are the most likely causes?
A1: Low or no yield with this substrate is typically rooted in its inherent properties: it is both sterically hindered and electronically deactivated. This combination slows down the key steps in the catalytic cycle, particularly transmetalation.[1] The primary factors to investigate are:
-
Catalyst System (Palladium & Ligand): Standard catalysts like Pd(PPh₃)₄ are often ineffective. This substrate requires a highly active catalyst system, typically one featuring a bulky, electron-rich phosphine ligand to promote the challenging oxidative addition and reductive elimination steps.[1]
-
Base Selection: The choice of base is critical for activating the boronic acid. A weak base may not be sufficient to form the reactive boronate species needed for transmetalation.[2]
-
Reaction Conditions: High temperatures are often necessary to overcome the activation energy barrier associated with hindered substrates.[1]
-
Reagent Quality and Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen, which can cause decomposition and promote side reactions like homocoupling.[3][4] Likewise, the boronic acid itself can degrade via protodeboronation if exposed to moisture or acidic impurities.[3][5]
Q2: I'm observing a significant amount of homocoupling product (a biphenyl derived from two molecules of my boronic acid). How can I prevent this?
A2: Homocoupling is a common side reaction, especially when the desired cross-coupling is slow. It is often promoted by the presence of oxygen in the reaction mixture, which can oxidize the Pd(0) catalyst to Pd(II), a species known to facilitate this unwanted pathway.[4] To minimize homocoupling:
-
Ensure Rigorous Inert Conditions: Thoroughly degas all solvents and reagents (e.g., by sparging with argon or nitrogen for 30 minutes) and maintain a positive pressure of inert gas throughout the reaction.[3][5]
-
Optimize Catalyst System: A more active catalyst that promotes a faster cross-coupling rate will outcompete the slower homocoupling pathway.
-
Control Reagent Stoichiometry: Using a slight excess of the aryl halide partner (e.g., 1.05-1.1 equivalents) can sometimes suppress boronic acid homocoupling.[6]
Q3: My main byproduct is 2,6-dichloro-4-isopropoxybenzene, resulting from protodeboronation. What causes this and how can it be mitigated?
A3: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom. This side reaction is a major issue with electron-deficient boronic acids, especially under basic conditions and at elevated temperatures.[7][8] To mitigate this:
-
Use Anhydrous Conditions: Ensure all solvents and reagents are scrupulously dry. Water can be a proton source for this side reaction.
-
Select the Right Base: While a strong base is needed, some bases can exacerbate protodeboronation. Anhydrous, finely powdered potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often good choices.[1]
-
Consider Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester, can significantly reduce the rate of protodeboronation.[3] These are often more robust under reaction conditions.[8]
-
Minimize Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and work it up as soon as the starting material is consumed to prevent prolonged exposure to conditions that favor decomposition.
In-Depth Troubleshooting Guide
Problem: No Reaction or Incomplete Conversion
This is the most common issue when starting with a challenging substrate. The cause is almost always an insufficiently active catalytic system or suboptimal reaction conditions.
Causality: The two chlorine atoms ortho to the boronic acid sterically hinder its approach to the palladium center. Furthermore, their electron-withdrawing nature reduces the nucleophilicity of the aryl group, slowing the critical transmetalation step where the organic group is transferred from boron to palladium.[1]
Solutions & Optimization Workflow:
-
Ligand Selection is Key: Standard ligands like triphenylphosphine (PPh₃) are generally inadequate. You must use bulky, electron-rich dialkylbiaryl phosphine ligands, commonly known as "Buchwald Ligands." These ligands promote the formation of a highly reactive, monoligated Pd(0) species, which is necessary to overcome steric barriers.[9][10]
-
Choose an Appropriate Palladium Precatalyst: While simple sources like Pd(OAc)₂ or Pd₂(dba)₃ can work, modern palladacycle "precatalysts" are often more reliable. These are air-stable Pd(II) sources that efficiently generate the active Pd(0) catalyst in situ under mild conditions.
-
Recommendation: Use a G3 or G4 Buchwald Precatalyst (e.g., XPhos Pd G3). These precatalysts ensure a consistent and rapid generation of the active LPd(0) species.[7]
-
-
Optimize the Base and Solvent System:
Data Presentation: Condition Screening
A systematic screening of catalysts, ligands, bases, and solvents is the most effective optimization strategy.[15] The table below provides a starting point based on typical conditions for similar challenging couplings.
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%) | Notes |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | <10% | "Classical" conditions, generally ineffective for this substrate class. |
| 2 | Pd₂(dba)₃ (1.5) | SPhos (3.5) | K₃PO₄ (2) | Toluene | 110 | 40-60% | A significant improvement, showing the power of Buchwald ligands. |
| 3 | XPhos Pd G3 (2) | --- | K₃PO₄ (2) | Dioxane | 110 | 75-90% | Precatalysts offer higher activity and reproducibility.[7] Recommended starting point. |
| 4 | XPhos Pd G3 (2) | --- | Cs₂CO₃ (2) | Dioxane | 110 | 80-95% | Cesium carbonate is a stronger base and can sometimes improve yields further.[14] |
Experimental Protocols & Workflows
Visual Workflow: Troubleshooting & Optimization
The following flowchart provides a logical decision-making process for optimizing your reaction.
Caption: A decision tree for troubleshooting low-yield Suzuki couplings.
Protocol 1: General Screening Procedure
This protocol is designed for initial screening of conditions in parallel vials.
-
Preparation: In an inert atmosphere glovebox, add the appropriate palladium source (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) to each of an array of reaction vials equipped with stir bars.
-
Reagent Addition: To each vial, add this compound (1.2 mmol, 1.2 equiv), the aryl halide coupling partner (1.0 mmol, 1.0 equiv), and the solid base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add 2 mL of anhydrous solvent (e.g., dioxane) to each vial.
-
Reaction: Seal the vials tightly, remove them from the glovebox, and place them in a preheated reaction block or oil bath at the desired temperature (e.g., 110 °C). Stir vigorously for 12-24 hours.
-
Analysis: After cooling to room temperature, take an aliquot from each vial, dilute, and analyze by LC-MS or GC-MS to determine conversion and identify byproducts.
The Suzuki Catalytic Cycle and Key Failure Points
Understanding the mechanism is crucial for effective troubleshooting. The cycle below highlights where issues arise with challenging substrates.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. books.rsc.org [books.rsc.org]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald Phosphine Ligands [merckmillipore.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. arodes.hes-so.ch [arodes.hes-so.ch]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
3,5-Dichloro-4-isopropoxyphenylboronic acid solubility and stability issues
Welcome to the technical support center for 3,5-Dichloro-4-isopropoxyphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the solubility and stability of this versatile reagent. Our goal is to equip you with the knowledge to anticipate and overcome common experimental challenges, ensuring the success of your synthetic endeavors.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and properties of this compound.
Q1: What are the expected solubility characteristics of this compound in common laboratory solvents?
A1: While specific quantitative solubility data for this compound is not extensively published, we can infer its solubility based on the behavior of structurally similar phenylboronic acids.[1][2][3] The presence of the nonpolar isopropoxy group and the two chloro substituents, along with the polar boronic acid moiety, results in a molecule with mixed polarity.
Expect high solubility in polar aprotic solvents such as:
-
Tetrahydrofuran (THF)
-
Dioxane
-
Acetone
-
Acetonitrile (ACN)
Moderate solubility is anticipated in:
-
Ethers like diethyl ether
-
Chlorinated solvents such as dichloromethane (DCM) and chloroform
Low solubility is expected in:
-
Nonpolar hydrocarbon solvents like hexanes and toluene
-
Water, particularly at neutral pH
For your convenience, the expected solubility profile is summarized in the table below.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Ethers | Tetrahydrofuran (THF), Dioxane | High | The ether oxygen can hydrogen bond with the boronic acid protons, and the overall polarity is compatible. |
| Ketones | Acetone | High | The polar nature of the ketone facilitates dissolution of the boronic acid.[1][2] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents can solubilize the dichlorinated aromatic ring, but are less effective for the polar boronic acid group. |
| Hydrocarbons | Toluene, Hexanes | Low | The nonpolar nature of these solvents is generally incompatible with the polar boronic acid functional group.[3] |
| Protic | Water, Methanol, Ethanol | Low to Moderate | Solubility in protic solvents is variable and highly pH-dependent. At basic pH, the boronate anion will be more soluble in water. |
Q2: How should I properly store this compound to ensure its long-term stability?
A2: Proper storage is critical to prevent the degradation of this compound. The primary degradation pathways for arylboronic acids are dehydration to form boroxines and protodeboronation.[3][4]
Storage Recommendations:
-
Temperature: Store in a cool, dry place. Refrigeration is recommended for long-term storage.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with moisture and oxygen.[5]
-
Container: Use a tightly sealed container.
-
Incompatibilities: Avoid storage near strong oxidizing agents, strong bases, and excessive moisture.[6][7]
Q3: What are the common degradation pathways for this compound?
A3: The main degradation pathways are:
-
Dehydration to Boroxine: Like other boronic acids, this compound can undergo reversible dehydration to form a cyclic trimeric anhydride called a boroxine. This can occur upon heating or prolonged storage, especially if exposed to ambient moisture. While boroxines are often competent in cross-coupling reactions, their formation alters the molecular weight and can lead to stoichiometry errors.
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This process is often catalyzed by aqueous acids or bases and can be accelerated by elevated temperatures.[4][8] The electron-withdrawing nature of the two chlorine atoms on the aromatic ring of this compound may influence its susceptibility to protodeboronation.
-
Oxidation: The boronic acid moiety can be oxidized to a hydroxyl group, particularly in the presence of oxidizing agents or under harsh reaction conditions.[9]
The key degradation pathways are illustrated in the diagram below.
Caption: Major degradation pathways for this compound.
Section 2: Troubleshooting Guides
This section provides step-by-step guidance for overcoming common experimental issues.
Issue 1: Poor Solubility of this compound in Reaction Solvent
Scenario: You are setting up a Suzuki-Miyaura coupling reaction and observe that the this compound is not fully dissolving in your chosen solvent system (e.g., toluene/water).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor solubility.
Detailed Steps:
-
Re-evaluate Your Solvent System: For biphasic Suzuki reactions, a mixture of a nonpolar organic solvent (like toluene) and an aqueous base is common. If solubility is an issue, consider adding a co-solvent such as THF or dioxane to increase the overall polarity of the organic phase.[10]
-
Order of Addition: It is often beneficial to dissolve the boronic acid in the organic solvent first, followed by the addition of the aqueous base. The formation of the boronate salt upon addition of the base will increase its aqueous solubility.
-
Mechanical Agitation: Gentle sonication or vigorous stirring can help to break up solid aggregates and promote dissolution.
-
Gentle Heating: Mild heating of the reaction mixture can increase the solubility of the boronic acid. However, be cautious as excessive heat can promote degradation.
Issue 2: Low or No Yield in Suzuki-Miyaura Coupling Reactions
Scenario: Your Suzuki-Miyaura coupling reaction with this compound results in a low yield or fails to proceed.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
Detailed Steps:
-
Verify Reagent Quality:
-
Boronic Acid Integrity: Boronic acids can degrade over time.[11] Consider using a fresh batch or verifying the purity of your existing stock by NMR or LC-MS. The presence of boroxine or protodeboronation products can affect the reaction stoichiometry and yield.
-
Catalyst and Ligand: Ensure your palladium catalyst and ligand are active. Some palladium sources are air-sensitive. Using pre-catalysts can often improve reproducibility.[12] For sterically hindered substrates, consider using bulky, electron-rich phosphine ligands.[12]
-
Aryl Halide Purity: Impurities in your coupling partner can inhibit the reaction.
-
-
Ensure an Inert Atmosphere: Oxygen can lead to the homocoupling of the boronic acid and decomposition of the catalyst.[11][12] Thoroughly degas all solvents and ensure the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.
-
Optimize Base and Solvent: The choice of base is crucial and often depends on the specific substrates.[13] For challenging couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be necessary.[12] Ensure the base is finely powdered and dry for anhydrous reactions. The solvent system should be chosen to ensure adequate solubility of all components at the reaction temperature.
-
Adjust Temperature and Concentration: Suzuki-Miyaura reactions are often run at elevated temperatures (e.g., 80-110 °C).[11][12] If the reaction is sluggish, a moderate increase in temperature may be beneficial. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[11]
Issue 3: Detecting Degradation of this compound
Scenario: You suspect your stock of this compound may have degraded and want to confirm its purity.
Analytical Workflow:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful technique for assessing the purity of your boronic acid.[14] A stability-indicating method should be developed to separate the parent compound from potential degradation products like the protodeboronated species and the corresponding phenol.
-
Typical Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.
-
Detection: UV detection at a wavelength where the aromatic ring has strong absorbance (e.g., ~254 nm).
-
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This can be used to check for the presence of impurities. The disappearance of the boronic acid protons and the appearance of new aromatic signals can indicate protodeboronation. The formation of boroxine can lead to complex and broadened signals.
-
¹¹B NMR: This technique is highly sensitive to the chemical environment of the boron atom and can be used to distinguish between the boronic acid and its boroxine form.[14]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is an excellent tool for identifying degradation products by their mass-to-charge ratio.[14] It can definitively confirm the presence of protodeboronated or oxidized impurities.
References
- D. G. Hall, Ed., Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials, 2nd ed. Wiley-VCH, 2011. [Link]
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-
- Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - Journal of Pharmaceutical Sciences. [Link]
- Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs - Organic Process Research & Development. [Link]
- Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA - PMC - NIH. [Link]
- Hydrolysis mechanism of arylboronic acids.
- How can I solve my problem with Suzuki coupling?
- Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. [Link]
- Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents - Semantic Scholar. [Link]
- (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]
- This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com. [Link]
- Chemical Storage and Handling Recommend
Sources
- 1. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. extapps.dec.ny.gov [extapps.dec.ny.gov]
- 8. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 9. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 3,5-Dichloro-4-isopropoxyphenylboronic acid Coupling Reactions
Welcome to the technical support guide for troubleshooting cross-coupling reactions involving 3,5-dichloro-4-isopropoxyphenylboronic acid. This resource is designed for researchers, chemists, and drug development professionals to address common challenges and provide effective, field-proven solutions. The unique structure of this boronic acid—featuring steric hindrance from two ortho-chlorine atoms and an electron-withdrawing nature—presents specific hurdles that can lead to byproduct formation and low yields. This guide provides in-depth, mechanistically grounded answers to frequently encountered issues.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is giving very low yield. What are the most likely causes?
A1: Low yields with this substrate are typically traced back to challenges in the catalytic cycle stemming from its specific structural features. The primary bottlenecks are often:
-
Inefficient Transmetalation: The two electron-withdrawing chlorine atoms decrease the nucleophilicity of the arylboronic acid, slowing down the transfer of the aryl group from boron to the palladium center.[1]
-
Difficult Reductive Elimination: The steric bulk from the two ortho-chlorine atoms and the isopropoxy group can hinder the final step of the catalytic cycle, where the new C-C bond is formed and the product is released from the palladium complex.[2][3]
-
Catalyst Deactivation or Insufficient Activity: Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective. This substrate class requires highly active catalysts, often utilizing bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands.[2][4]
-
Competing Side Reactions: The boronic acid may be degrading through protodeboronation or homocoupling before it can participate in the desired cross-coupling reaction.[5]
Q2: I'm seeing a major byproduct with a mass corresponding to the loss of the boronic acid group and its replacement with a hydrogen atom. What is this and how can I stop it?
A2: This is a classic case of protodeboronation , a common and often frustrating side reaction in Suzuki-Miyaura coupling.[6] It involves the cleavage of the C–B bond and its replacement by a C–H bond, converting your boronic acid into 1,3-dichloro-2-isopropoxybenzene. This process is highly dependent on reaction conditions, especially the presence of water, the choice of base, and temperature.[6][7]
To mitigate protodeboronation:
-
Use Anhydrous Conditions: While some water can be beneficial for certain Suzuki couplings, excess water, especially in combination with a strong base and high temperatures, accelerates protodeboronation.[5] Use dry, degassed solvents.
-
Select the Base Carefully: Strong bases can promote the formation of the boronate anion, which can be susceptible to protonolysis by water.[8][9] Consider using milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of hydroxides. For extremely sensitive substrates, anhydrous bases like potassium phosphate (K₃PO₄) are often a better choice.[10]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin). These derivatives are significantly more robust against protodeboronation and can release the boronic acid slowly under the reaction conditions.[5][10]
Q3: My crude reaction mixture shows a significant amount of a symmetrical biaryl impurity (a dimer of my boronic acid). What is causing this homocoupling?
A3: The formation of 5,5'-dichloro-6,6'-diisopropoxybiphenyl-3,3'-diylbis(boronic acid) or its fully coupled equivalent is due to homocoupling . This side reaction is primarily promoted by two factors:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo a reaction with two molecules of the boronic acid to produce the homocoupled dimer and regenerate Pd(0).[11][12]
-
Use of Pd(II) Precatalysts: If you are using a Pd(II) source like Pd(OAc)₂, it can stoichiometrically react with the boronic acid to form the dimer before the main catalytic cycle begins.[11][13]
To minimize homocoupling:
-
Rigorous Degassing: Ensure your solvent and reaction vessel are thoroughly degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for an extended period.[2][14]
-
Use a Pd(0) Source or an Efficient Precatalyst: Start with a Pd(0) catalyst like Pd₂(dba)₃ or use a modern, well-defined precatalyst (e.g., a Buchwald G3 or G4 precatalyst) that is designed to generate the active Pd(0) species cleanly and efficiently.[13]
-
Add a Mild Reducing Agent: In some cases, adding a mild reducing agent like potassium formate can help minimize the concentration of free Pd(II) without interfering with the main catalytic cycle.[11]
Troubleshooting Guide: A Deeper Dive into Byproducts
This section provides a more detailed analysis of the most common byproducts, their formation mechanisms, and step-by-step protocols for their mitigation.
Byproduct Profile 1: Protodeboronation Product
-
Identity: 1,3-dichloro-2-isopropoxybenzene
-
Formation Mechanism: This byproduct arises from the protonolysis of the carbon-boron bond. The reaction can be catalyzed by either acid or base.[6] In the context of Suzuki-Miyaura coupling, the base-catalyzed pathway is most relevant. The base (e.g., OH⁻) activates the boronic acid to form a more reactive boronate species. This boronate then reacts with a proton source (typically water) to yield the undesired arene.[8] Electron-withdrawing groups, such as the two chlorine atoms on your substrate, can make the aryl group a better leaving group, potentially accelerating this process via a transient aryl anion.[6][8]
Caption: Troubleshooting decision tree for mitigating protodeboronation.
Byproduct Profile 2: Homocoupling Product
-
Identity: Symmetrical biaryl derived from two molecules of the boronic acid.
-
Formation Mechanism: As illustrated in the diagram below, homocoupling can occur through two main pathways. The most common in Suzuki reactions involves the presence of an oxidant (often residual O₂) which facilitates a Pd(0)/Pd(II) cycle where two boronic acid molecules are coupled.[12] A second pathway can occur stoichiometrically with Pd(II) precatalysts.[11]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of Products from 3,5-Dichloro-4-isopropoxyphenylboronic Acid Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,5-Dichloro-4-isopropoxyphenylboronic acid. This guide is designed to provide expert insights and practical, field-proven solutions to common purification challenges encountered during and after cross-coupling reactions, particularly the Suzuki-Miyaura reaction. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your results.
Introduction: The Unique Challenges of Purifying 3,5-Dichloro-4-isopropoxyphenyl Derivatives
This compound is a valuable building block in medicinal chemistry and materials science. Its structure, featuring two electron-withdrawing chlorine atoms and a sterically demanding isopropoxy group, imparts specific characteristics to its reactivity and the properties of the resulting products. While essential for achieving desired molecular targets, these features can introduce significant purification hurdles.
Common issues stem from a confluence of factors: the inherent side reactions of the Suzuki-Miyaura coupling and the specific nature of this boronic acid.[1] Researchers often face difficulties in separating the desired biaryl product from unreacted starting materials, homocoupled byproducts, and residual palladium catalyst. This guide provides a structured, question-and-answer-based approach to diagnose and resolve these issues.
Troubleshooting Guide & FAQs
This section directly addresses the most common questions and problems encountered in the lab.
Part 1: Identifying and Removing Reaction Impurities
Q1: What are the primary impurities I should expect in my crude reaction mixture after a Suzuki coupling with this compound?
A: A successful purification strategy begins with understanding the potential impurities.[2] In a typical Suzuki-Miyaura reaction, you can anticipate several classes of byproducts co-existing with your target molecule.
-
Unreacted Starting Materials: Residual this compound and the aryl halide coupling partner.
-
Homocoupling Products: Symmetrical biaryls formed from the coupling of two molecules of the boronic acid (to form 3,3',5,5'-tetrachloro-4,4'-diisopropoxybiphenyl) or two molecules of the aryl halide.[1][3]
-
Protodeboronation Product: Formation of 1,3-dichloro-2-isopropoxybenzene due to the cleavage of the C-B bond by a proton source (often water).[1] This is a common side reaction for boronic acids.[4]
-
Palladium Residues: The homogeneous palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and its degradation products, which can appear as colloidal palladium black.[1]
-
Inorganic Salts: Byproducts from the base used in the reaction (e.g., carbonates, phosphates).
Q2: How can I effectively remove unreacted this compound from my product?
A: The acidic nature of the boronic acid group provides a straightforward method for its removal via a liquid-liquid extraction.
Boronic acids are Lewis acids with a pKa around 9, allowing them to be converted into water-soluble boronate salts upon treatment with an aqueous base.[5] This property is key to their separation from the neutral organic product.
Protocol: Basic Aqueous Workup
-
After the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent like ethyl acetate or dichloromethane (DCM).
-
Transfer the mixture to a separatory funnel and wash it with a 1-2 M aqueous solution of a base such as sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃).[6] The boronic acid will partition into the aqueous layer as its sodium salt.
-
Separate the layers. It is often prudent to re-extract the organic layer with the basic solution to ensure complete removal.
-
Wash the organic layer with water and then with brine to remove residual base and water.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
If basic extraction is insufficient or your product has acidic functionality, purification via silica gel column chromatography is the next step. The boronic acid is typically more polar than the desired biaryl product and will have a lower Rf value on TLC.
Q3: My main byproduct is the homocoupling of the boronic acid. How do I minimize its formation and then remove it?
A: Homocoupling of the boronic acid is often mediated by palladium(II) species and can be exacerbated by the presence of oxygen.[7][8]
Minimization Strategy: The key is to maintain the palladium in its Pd(0) active state and to rigorously exclude oxygen.
-
Deoxygenation: Before adding the palladium catalyst, thoroughly degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes. Maintaining an inert atmosphere throughout the reaction is critical.[7]
-
Reducing Agents: In some cases, adding a mild reducing agent can help suppress homocoupling.[7][8]
Removal Strategy: The homocoupled dimer (3,3',5,5'-tetrachloro-4,4'-diisopropoxybiphenyl) is a large, often non-polar, and symmetrical molecule.
-
Column Chromatography: This is the most reliable method. The dimer will likely have a different polarity and Rf value compared to your desired unsymmetrical biaryl product, allowing for separation.
-
Recrystallization: If your desired product is a solid, recrystallization can be highly effective. The difference in crystal lattice packing energy between the symmetrical dimer and the unsymmetrical product can be exploited. Screen various solvent systems (e.g., hexanes/ethyl acetate, methanol/water) to find one where the dimer and product have different solubilities.[9][10]
Part 2: Palladium Catalyst Removal
Q5: What is the best general-purpose method to remove residual palladium catalyst?
A: For most lab-scale syntheses, a simple filtration through Celite is the first and often sufficient step.[11][12][13] Palladium catalysts and their decomposition products often form fine, insoluble particles (palladium black) that can be physically trapped.[1]
Protocol: Filtration through Celite
-
Dilute the crude reaction mixture with a suitable organic solvent in which your product is soluble.
-
Prepare a small plug of Celite (1-2 cm) in a fritted funnel or a pipette plugged with cotton.
-
Wet the Celite pad with the same solvent used for dilution.
-
Carefully pass the diluted reaction mixture through the Celite pad.
-
Wash the pad with several portions of fresh solvent to ensure all of the product is collected.[9]
-
Combine the filtrates and concentrate under reduced pressure.
This procedure will trap most insoluble palladium species and inorganic salts.[11]
Q6: Filtration through Celite didn't work. My product is still gray/black. What are my options?
A: If simple filtration is ineffective, it suggests the palladium is either in a soluble form or as a very fine, colloidal suspension. More advanced methods are required.
-
Scavenger Resins: These are solid supports functionalized with groups that chelate metals. Silica-based scavengers with thiol (SiliaMetS® Thiol) or amine groups are highly effective at binding palladium.[14] The crude product solution is stirred with the resin for a period and then filtered.
-
Activated Carbon: Stirring the crude product solution with activated carbon can adsorb residual palladium complexes. However, be aware that it can also adsorb your product, potentially lowering the yield. A preliminary small-scale test is recommended.
-
Specialized Chromatography: If you are already performing column chromatography, the palladium species will often adhere strongly to the silica gel at the very top of the column. Discarding the top layer of silica after the run can sometimes help.
| Technique | Principle | Advantages | Disadvantages |
| Filtration (Celite) | Physical separation of insoluble particles | Fast, inexpensive, removes inorganic salts | Ineffective for soluble or colloidal palladium[11] |
| Activated Carbon | Adsorption | Inexpensive, effective for many Pd species | Non-selective, can adsorb product, may require hot filtration |
| Scavenger Resins | Chelation | Highly selective and efficient, high product recovery | Higher cost, may require longer contact time |
| Organic Solvent Nanofiltration (OSN) | Size exclusion membrane separation | High efficiency (91.7% catalyst retention reported), greener alternative | Requires specialized equipment[15] |
Part 3: Purification Workflow and Protocols
The choice of purification strategy—chromatography, recrystallization, or extraction—depends on the physical properties of your crude product.
Caption: Decision tree for selecting a primary purification method.
Q7: How do I develop a robust column chromatography method for my biaryl product?
A: Column chromatography is the workhorse of purification in organic synthesis.[16]
Protocol: Purification by Flash Column Chromatography
-
TLC Analysis: First, analyze your crude mixture by Thin Layer Chromatography (TLC). Test different solvent systems, typically mixtures of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or DCM). Your goal is to find a system that gives your product an Rf value of ~0.3 and good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent and carefully pack it into a glass column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve your crude product in a minimal amount of the chromatography solvent (or a stronger solvent like DCM if necessary). Alternatively, for better resolution, perform a "dry load": dissolve the crude product, add a small amount of silica gel, evaporate the solvent, and carefully load the resulting free-flowing powder onto the top of the column.[16]
-
Elution: Begin eluting with the non-polar solvent, gradually increasing the polarity by adding more of the polar solvent (gradient elution).[16] Collect fractions and monitor them by TLC.
-
Combine and Concentrate: Combine the pure fractions containing your product and remove the solvent under reduced pressure.
Q8: My product is a solid. Can I use recrystallization, and how do I choose the right solvent system?
A: Recrystallization is an excellent and scalable purification technique for solid compounds, often yielding very high purity material.[10] The principle is to find a solvent (or solvent pair) in which your product is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain soluble at all temperatures.
Protocol: Solvent Screening for Recrystallization
-
Place a small amount of your crude solid (~20 mg) in a test tube.
-
Add a few drops of a test solvent and observe solubility at room temperature. An ideal solvent will not dissolve the product at room temperature.
-
If insoluble, heat the mixture to the solvent's boiling point. An ideal solvent will dissolve the product completely when hot.[9]
-
Allow the solution to cool slowly to room temperature, then in an ice bath. Abundant crystal formation indicates a good solvent.
-
If no single solvent works, try a binary solvent system (e.g., hexanes/ethyl acetate, methanol/DCM). Dissolve the crude product in a small amount of the "good" solvent (in which it is very soluble) and slowly add the "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Heat to clarify, then cool slowly.
Part 4: Stability and Handling
Q11: My boronic acid seems to be decomposing on the silica gel TLC plate. Is this normal?
A: Yes, this can be a common issue. Standard silica gel is acidic (pH ~4-5), which can promote the degradation of sensitive boronic acids or the hydrolysis of boronic esters.[17] If you observe significant streaking or new spots appearing on the TLC plate that are not in your crude NMR, consider the following:
-
Neutralize the Silica: Prepare a slurry of silica gel with a solvent containing a small amount (e.g., 1%) of a non-nucleophilic base like triethylamine before packing a column or preparing a TLC plate.[17]
-
Use Alternative Sorbents: Alumina (neutral or basic) can be a good alternative to silica gel for acid-sensitive compounds.
-
Use Boronic Esters: Converting the boronic acid to a more stable form, like a pinacol or MIDA ester, can protect it from degradation during chromatography.[4][17]
Sources
- 1. youtube.com [youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Boronic acid - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. silicycle.com [silicycle.com]
- 15. Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625 - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC06334A [pubs.rsc.org]
- 16. youtube.com [youtube.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Overcoming low reactivity of 3,5-Dichloro-4-isopropoxyphenylboronic acid
Welcome to the technical support center for 3,5-Dichloro-4-isopropoxyphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this sterically hindered and electronically deactivated boronic acid. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome challenges related to its low reactivity in cross-coupling reactions.
Introduction: Understanding the Challenge
This compound presents a unique set of challenges in cross-coupling reactions. Its reactivity is hampered by two key factors:
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Steric Hindrance: The presence of a chlorine atom and an isopropoxy group ortho to the boronic acid moiety creates significant steric bulk. This can impede the approach of the palladium catalyst and hinder the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.[1][2]
-
Electronic Deactivation: The two electron-withdrawing chlorine atoms on the phenyl ring reduce the nucleophilicity of the aryl group, making the transmetalation step of the Suzuki-Miyaura coupling more difficult.
This guide provides strategies to mitigate these effects and achieve successful couplings.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is giving low to no yield. What are the first things I should check?
A1: When a Suzuki-Miyaura coupling with this substrate fails, a systematic evaluation of the reaction components is crucial. Start with the following:
-
Catalyst System (Palladium Source & Ligand): Standard catalysts like Pd(PPh₃)₄ are often ineffective for this type of hindered and deactivated substrate. You will likely need a more specialized system.
-
Base Selection: The choice of base is critical for activating the boronic acid. A weak base may be insufficient to promote transmetalation.
-
Solvent and Temperature: These parameters influence the solubility of reagents and the rate of reaction. Anhydrous and thoroughly degassed solvents are essential to prevent catalyst deactivation and protodeboronation.
-
Reagent Quality: Ensure the boronic acid, aryl halide, and base are pure and dry. Boronic acids can degrade over time.
Q2: What is protodeboronation and how can I prevent it with this specific boronic acid?
A2: Protodeboronation is a common side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying your starting material. Electron-deficient boronic acids are particularly susceptible to this process, which can be exacerbated by high temperatures and certain basic conditions.
Prevention Strategies:
-
Use of Boronic Esters: Converting the boronic acid to its pinacol ester can enhance stability and reduce the rate of protodeboronation.
-
Careful Base Selection: Use a non-nucleophilic, moderately strong base like K₃PO₄ or Cs₂CO₃.
-
Modern Precatalysts: Employ palladium precatalysts that rapidly generate the active Pd(0) species. This ensures that the cross-coupling reaction is faster than the decomposition of the boronic acid.[3]
-
Anhydrous Conditions: Meticulously exclude water from your reaction mixture.
Q3: Can I use this compound in Chan-Lam couplings?
A3: Yes, Chan-Lam coupling is a viable alternative for forming C-N and C-O bonds with this boronic acid.[4][5][6] This copper-catalyzed reaction often proceeds under milder conditions and can be tolerant of air and moisture, which can be an advantage over the strictly anaerobic Suzuki-Miyaura coupling.[7] However, optimization of the copper source, ligand (if necessary), and solvent will still be required.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling
Low yields are the most common issue when working with this challenging substrate. The following workflow will help you systematically troubleshoot and optimize your reaction.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Chan-Lam Coupling [organic-chemistry.org]
- 6. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Preventing protodeboronation of 3,5-Dichloro-4-isopropoxyphenylboronic acid
Welcome to the technical support center for 3,5-Dichloro-4-isopropoxyphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the common side reaction of protodeboronation. Here you will find troubleshooting guides, frequently asked questions, and detailed protocols to ensure the successful application of this valuable reagent in your synthetic endeavors.
Troubleshooting Guide: Diagnosing and Preventing Protodeboronation
Protodeboronation, the undesired cleavage of the C-B bond and its replacement with a C-H bond, is a frequent challenge, particularly with electron-rich arylboronic acids like this compound. This guide will help you diagnose the potential causes of this side reaction in your experiments and provide actionable solutions.
Visual Troubleshooting Workflow
The following flowchart provides a step-by-step decision-making process to identify and mitigate protodeboronation.
Caption: Troubleshooting flowchart for protodeboronation.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is this compound particularly susceptible?
A1: Protodeboronation is an undesired chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of a deboronated byproduct.[1][2] In the case of this compound, this results in the formation of 1,3-dichloro-2-isopropoxybenzene, consuming your starting material and reducing the yield of your desired cross-coupled product.
This particular boronic acid is susceptible due to its electronic properties. The isopropoxy group is an electron-donating group, which increases the electron density on the aromatic ring. This increased electron density makes the ipso-carbon (the carbon attached to the boron) more susceptible to protonation, which is a key step in the protodeboronation mechanism.[3][4]
Q2: How do pH and the choice of base influence protodeboronation?
A2: The pH of the reaction medium is a critical factor in the rate of protodeboronation.[5][6] Both strongly acidic and strongly basic conditions can accelerate this side reaction.[1][7] For many arylboronic acids, protodeboronation is significantly faster at high pH.[8][9]
This is because the base reacts with the boronic acid to form a more reactive boronate species (ArB(OH)₃⁻).[1][8] This boronate is more electron-rich than the corresponding boronic acid, further activating the ring towards protonolysis.[3] Therefore, the choice of base is crucial. Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can significantly promote protodeboronation.[10] Milder bases, such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃), are generally preferred as they are sufficiently basic to promote the desired cross-coupling reaction while minimizing the rate of protodeboronation.[10][11]
Q3: What is the role of the solvent and temperature in this side reaction?
A3: The solvent, particularly the presence of a proton source like water, is essential for protodeboronation to occur.[11][12] While many Suzuki-Miyaura coupling reactions use aqueous solvent mixtures to dissolve the base, a high concentration of water can be detrimental.[13] To minimize protodeboronation, it is advisable to use anhydrous solvents whenever possible and to thoroughly dry all glassware.[10][11] If an aqueous mixture is necessary, the amount of water should be minimized.
Temperature also plays a significant role. Higher reaction temperatures increase the rate of most chemical reactions, including protodeboronation.[11] It is therefore recommended to run the reaction at the lowest temperature that still allows for efficient catalytic turnover of the desired cross-coupling reaction.[10] If the desired reaction is sluggish at lower temperatures, consider using a more active catalyst system rather than simply increasing the temperature.
Q4: How can the catalyst and ligands be optimized to prevent protodeboronation?
A4: An inefficient catalytic system for the desired cross-coupling reaction can inadvertently promote protodeboronation by allowing the boronic acid to be exposed to potentially degrading conditions for a longer period.[10] Employing a highly active palladium catalyst and a suitable ligand can accelerate the productive reaction rate, thus outcompeting the undesired protodeboronation pathway.[1]
Interestingly, the choice of ligand itself can have a direct impact. Recent studies have shown that bulky phosphine ligands can, in some cases, promote palladium-catalyzed protodeboronation.[14][15][16] This is thought to occur through the formation of a reactive intermediate that readily undergoes protonolysis.[14] Therefore, while bulky ligands are often used to facilitate challenging cross-couplings, their potential to enhance protodeboronation should be considered. Screening different ligands may be necessary to find the optimal balance for your specific reaction.
Q5: Are there more stable alternatives to using the boronic acid directly?
A5: Yes, using derivatives of the boronic acid can be an effective strategy to suppress protodeboronation.[1] Boronic acid pinacol esters are generally more stable than their corresponding boronic acids.[9] MIDA (N-methyliminodiacetic acid) boronates and organotrifluoroborates are also excellent alternatives.[1] These derivatives act as "slow-release" sources of the boronic acid, ensuring that its concentration in the reaction mixture remains low at any given time. This minimizes the opportunity for side reactions like protodeboronation to occur.[1]
The Competing Pathways: Desired Coupling vs. Protodeboronation
Caption: Competing reaction pathways for an arylboronic acid.
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Protodeboronation
This protocol is designed for the Suzuki-Miyaura coupling of this compound with an aryl bromide, employing conditions optimized to suppress protodeboronation.
Materials:
-
This compound
-
Aryl bromide
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), finely ground and dried
-
Anhydrous toluene
-
Anhydrous isopropanol
-
Anhydrous, degassed water (if required for solubility)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: In a glovebox or under a stream of inert gas, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), K₃PO₄ (2.0 equiv.), Pd₂(dba)₃ (1.5 mol%), and SPhos (3.0 mol%) to a dry Schlenk flask or microwave vial equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous toluene and anhydrous isopropanol (e.g., in a 10:1 ratio) to the flask. The reaction should be set up to a concentration of approximately 0.1 M with respect to the aryl bromide. If the base is not soluble, a minimal amount of degassed water (e.g., 1-2% v/v) can be added, but purely anhydrous conditions are preferred if possible.
-
Degassing: Seal the vessel and thoroughly degas the reaction mixture by subjecting it to three cycles of vacuum followed by backfilling with inert gas.
-
Reaction: Heat the reaction mixture to 60-80 °C with vigorous stirring. Monitor the reaction progress by TLC, LC-MS, or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Storage and Handling of this compound
Proper storage is crucial to maintain the integrity of the boronic acid and prevent premature decomposition.
-
Storage Conditions: Store this compound in a tightly sealed container in a cool, dry, and dark place.[17][18][19] A desiccator or a glovebox with an inert atmosphere is ideal. Avoid exposure to moisture and air.[19]
-
Handling: Handle the solid material under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to minimize exposure to air and moisture.[17] Use dry solvents and glassware when preparing solutions.
-
Stability: While the material is stable under recommended storage conditions, it is advisable to use it as fresh as possible.[20] If you suspect degradation, it is recommended to check the purity before use.
Data Summary
| Parameter | Recommendation for Minimizing Protodeboronation | Rationale |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Milder bases are sufficient for Suzuki coupling but reduce the rate of base-catalyzed protodeboronation.[10][11] |
| Temperature | 60-80 °C (or lowest effective temperature) | Lower temperatures decrease the rate of the protodeboronation side reaction.[10][11] |
| Solvent | Anhydrous toluene, dioxane, or THF | Minimizes the presence of a proton source (water) required for protodeboronation.[10][11] |
| Catalyst Loading | 1-3 mol% Pd | An efficient catalyst accelerates the desired coupling, outcompeting the side reaction.[1][10] |
| Alternatives | MIDA boronates, organotrifluoroborates | These derivatives provide a slow release of the boronic acid, keeping its concentration low and minimizing side reactions.[1] |
References
- Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. [Link]
- Protodeboronation. In Wikipedia.
- Hayes, H. L. D., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
- Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(36), 12586–12597. [Link]
- Lloyd-Jones, G. C., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online.
- PubMed. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation.
- ResearchGate. (n.d.). Screening of different bases on the protodeboronation reaction of 4-tert-butylphenylboronic acid.
- ResearchGate. (n.d.).
- American Chemical Society. (n.d.).
- ChemRxiv. (n.d.).
- ACS Publications. (2016).
- Journal of the American Chemical Society. (n.d.).
- BenchChem. (n.d.). Preventing protodeboronation of Methylboronic acid pinacol ester-d3 in Suzuki coupling.
- ResearchGate. (n.d.). Protodeboronation of (Hetero)
- CDH Fine Chemical. (n.d.).
- Semantic Scholar. (n.d.). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters.
- ResearchGate. (n.d.). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters.
- MDPI. (n.d.).
- Apollo Scientific. (n.d.). Best Practices for Chemical Storage in Research Labs.
- BenchChem. (n.d.).
- ACS Publications. (n.d.). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters | The Journal of Organic Chemistry.
- NIH. (n.d.). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE.
- ACS Publications. (2022).
- ResearchGate. (2024). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development.
- ResearchGate. (n.d.).
- Anderson's Process Solutions. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs.
- Suzuki reaction. In Wikipedia.
- Cleveland State University. (n.d.). Practices for Proper Chemical Storage.
- Lab Alley. (n.d.). How to Store Boric Acid.
- American University of Beirut. (n.d.). GUIDELINES FOR CHEMICAL STORAGE IN LABS.
- Organic Chemistry Portal. (n.d.).
- Chemsrc.com. (2022). This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
- PubChem. (n.d.). 4-Isopropylphenylboronic acid.
- BLDpharm. (n.d.). (3-Chloro-5-fluoro-4-isopropoxyphenyl)boronic acid.
- BLDpharm. (n.d.). (3-Chloro-5-ethoxy-4-isopropoxyphenyl)boronic acid.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. [PDF] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. | Semantic Scholar [semanticscholar.org]
- 6. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. apolloscientific.co.uk [apolloscientific.co.uk]
- 18. csuohio.edu [csuohio.edu]
- 19. laballey.com [laballey.com]
- 20. cdhfinechemical.com [cdhfinechemical.com]
Technical Support Center: Suzuki Reactions with 3,5-Dichloro-4-isopropoxyphenylboronic acid
From the desk of a Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 3,5-Dichloro-4-isopropoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This particular substrate, while valuable, presents a unique combination of steric and electronic challenges that can lead to catalyst deactivation and low reaction yields. This document provides in-depth, field-proven insights and troubleshooting protocols to help you navigate these complexities and achieve robust, reproducible results.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the challenges inherent to this specific Suzuki coupling.
Q1: What are the primary challenges associated with using this compound and its typical coupling partners (e.g., hindered aryl chlorides)?
A: The primary difficulties stem from a combination of steric hindrance and electronic deactivation, which negatively impact multiple steps of the Suzuki catalytic cycle.
-
Slow Oxidative Addition: The most common coupling partners for this boronic acid are aryl halides. If you are using an aryl chloride, particularly one with ortho-substituents, the oxidative addition of the C-Cl bond to the Pd(0) center is often the rate-limiting step of the entire reaction.[1][2] Aryl chlorides are significantly less reactive than the corresponding bromides or iodides.[3]
-
Hindered Transmetalation: The isopropoxy group and two adjacent chlorine atoms on the boronic acid create significant steric bulk. This bulk can impede the approach of the organoboron species to the palladium center during the transmetalation step, slowing the transfer of the aryl group.[4]
-
Difficult Reductive Elimination: If the aryl halide partner is also sterically hindered, the final reductive elimination step to form the C-C bond and regenerate the active Pd(0) catalyst can also be slow.[5][6] This can allow side reactions or catalyst decomposition to occur.
-
Catalyst Deactivation: The prolonged reaction times and higher temperatures often required to overcome the hurdles above increase the likelihood of catalyst deactivation pathways, such as the formation of inactive palladium black or oxidation of the active Pd(0) species.[5][7]
Q2: What are the primary mechanisms of palladium catalyst deactivation in this specific Suzuki reaction?
A: Catalyst deactivation is a critical issue, especially in challenging couplings. The main pathways are:
-
Oxidation of Pd(0): The catalytically active Pd(0) species is highly sensitive to atmospheric oxygen.[8][9] Inadequate degassing of solvents and reagents or a poor inert atmosphere will rapidly oxidize Pd(0) to inactive Pd(II) species, halting the catalytic cycle.
-
Formation of Palladium Black: At the elevated temperatures often required for these reactions, the active, ligand-stabilized Pd(0) complexes can agglomerate into bulk, catalytically inactive palladium metal, known as palladium black.[5][10] Bulky, electron-rich ligands are essential to stabilize the mononuclear palladium species and prevent this.[10]
-
Ligand Degradation: Phosphine-based ligands, while crucial, can be susceptible to oxidation or other degradation pathways under harsh reaction conditions, leading to loss of the stabilizing ligand and subsequent catalyst deactivation.[5]
-
Formation of Off-Cycle Intermediates: The catalyst can become trapped in stable, off-cycle Pd(II) complexes that do not proceed through the productive catalytic pathway. This can be influenced by the choice of base, solvent, and the presence of impurities.[11][12]
Below is a diagram illustrating the main catalytic cycle and key deactivation pathways.
Caption: The Suzuki cycle and common catalyst deactivation routes.
Q3: What is boronic acid homocoupling and why is it a problem?
A: Homocoupling is a significant side reaction where two molecules of the boronic acid react to form a symmetrical biaryl (in this case, a di-isopropoxy-tetrachloro-biphenyl).[13] This process consumes your starting material, reduces the yield of the desired cross-coupled product, and introduces a byproduct that can be difficult to separate during purification.[14] Homocoupling is often promoted by the presence of Pd(II) species and oxygen.[15][16] If you are using a Pd(II) precatalyst (like Pd(OAc)₂), the in-situ reduction to Pd(0) can sometimes be accompanied by homocoupling.[10]
Troubleshooting Guide
This guide provides actionable solutions to specific problems encountered during experiments.
Problem 1: My reaction shows low conversion or has stalled completely.
This is the most common issue and points directly to an inefficient or deactivated catalyst system.
A: Follow this systematic troubleshooting workflow:
Caption: A logical workflow for troubleshooting low-yield Suzuki reactions.
Detailed Steps:
-
Catalyst & Ligand System: This is the most critical factor for coupling with deactivated aryl chlorides. Standard ligands like PPh₃ are almost always ineffective.[5][17]
-
Base and Solvent Selection: The base activates the boronic acid for transmetalation, and its effectiveness is highly dependent on the solvent.[19][20]
-
Action: Use a strong, non-nucleophilic inorganic base. Finely powdered potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices.[17][21] Pair them with anhydrous, aprotic solvents like dioxane, toluene, or THF.[17][22] A small amount of water can sometimes be beneficial, but its effect should be screened carefully.[23]
-
-
Reaction Temperature: Overcoming the high activation energy of C-Cl bond cleavage requires thermal energy.
The following table provides recommended starting conditions for coupling this compound with a generic hindered aryl chloride.
| Parameter | Recommended Condition | Rationale | Source(s) |
| Pd Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Common, reliable Pd(0) and Pd(II) sources. | [24][25] |
| Ligand | SPhos, XPhos, or RuPhos | Bulky, electron-rich ligands that accelerate oxidative addition and reductive elimination. Essential for aryl chlorides. | [3][17][18] |
| Pd:Ligand Ratio | 1 : 2 to 1 : 2.2 | Ensures sufficient ligand is present to form the active catalytic species and maintain stability. | [6] |
| Catalyst Loading | 1-3 mol % | Higher loading may be necessary for particularly challenging or unoptimized reactions. | [6] |
| Base | K₃PO₄ or Cs₂CO₃ (3 equiv.) | Strong, effective bases for activating hindered boronic acids. Must be anhydrous and finely powdered. | [17][21] |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, aprotic solvents capable of reaching high temperatures needed for C-Cl activation. | [17][22] |
| Temperature | 100 - 120 °C | Provides the necessary energy to overcome the high activation barrier of oxidative addition. | [17][21] |
Problem 2: I am observing significant homocoupling of the boronic acid.
This indicates a potential issue with oxygen contamination or the presence of excess Pd(II) species.
A: Implement the following control strategies:
-
Rigorous Degassing: Oxygen is a primary culprit in promoting homocoupling.[16]
-
Action: Degas your solvent for at least 30 minutes by bubbling with argon or nitrogen. Alternatively, use the freeze-pump-thaw method (3 cycles) for the most stringent oxygen removal.[8] Ensure the reaction is maintained under a positive pressure of inert gas throughout.
-
-
Catalyst Choice and Handling: If using a Pd(II) precatalyst, its reduction to Pd(0) can be a source of homocoupling.[10]
-
Action: Consider switching to a Pd(0) source like Pd₂(dba)₃.[14] If using Pd(II), ensure your phosphine ligand (which can act as a reductant) is pure and added correctly. Some protocols recommend adding a mild reducing agent like potassium formate to suppress homocoupling by minimizing the concentration of free Pd(II).[15][26]
-
-
Order of Addition: Adding the catalyst last to a well-mixed and purged solution of all other reagents can sometimes minimize side reactions.
Problem 3: My mass balance is poor, and I suspect protodeboronation.
Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is often promoted by excess water, high temperatures, and certain bases.[4][9]
A: Take these preventative measures:
-
Use Anhydrous Conditions: Ensure your solvent is dry and the inorganic base has been properly stored to prevent moisture absorption.
-
Use a More Stable Boronic Ester: If protodeboronation is persistent, consider converting the boronic acid to a more stable derivative, such as a pinacol ester (neopentyl glycol and MIDA esters are also options).[4][9] These are generally more robust towards premature decomposition.
-
Optimize Temperature: While high temperatures are needed, excessive heat for prolonged periods can accelerate decomposition. Aim for the lowest temperature that provides a reasonable reaction rate.
Detailed Experimental Protocol: General Procedure for a Challenging Suzuki Coupling
This protocol provides a robust starting point for the coupling of this compound with a sterically hindered aryl chloride.
Materials:
-
Aryl Chloride (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Pd₂(dba)₃ (0.015 equiv, 1.5 mol %)
-
XPhos (0.031 equiv, 3.1 mol %)
-
K₃PO₄ (anhydrous, finely powdered, 3.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl chloride (1.0 equiv), this compound (1.2 equiv), and K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with high-purity argon or nitrogen. Repeat this process three times to ensure a completely inert atmosphere.
-
Reagent Addition: Under a positive pressure of inert gas, add Pd₂(dba)₃ (0.015 equiv) and XPhos (0.031 equiv).
-
Solvent Addition: Add degassed, anhydrous 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl chloride.
-
Reaction: Place the sealed flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS by periodically taking small aliquots under a positive pressure of inert gas.
-
Workup: Upon completion, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium residues. Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- Benchchem. (2025). Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of 4-Iodobenzyl Alcohol.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- ChemRxiv. (2022).
- Royal Society of Chemistry. (2024). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. [Link]
- Cardiff University ORCA. (2019). The iron-catalysed Suzuki coupling of aryl chlorides. [Link]
- Benchchem. (2025).
- Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]
- MDPI. (2020).
- National Institutes of Health. (2016).
- ACS Publications. (2022).
- Benchchem. (2025). Technical Support Center: Catalyst Deactivation in Suzuki Reactions of 1-Bromo-2-cyclohexylbenzene.
- Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]
- Benchchem. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
- Benchchem. (2025). Strategies to minimize homocoupling in Suzuki reactions of boronic acids.
- Benchchem. (2025). Suzuki Coupling: A Gateway to Novel Pharmaceuticals with Boronic Acids.
- Royal Society of Chemistry. (2022). CHAPTER 20: Suzuki Reactions. [Link]
- ACS Publications. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. [Link]
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?[Link]
- ResearchGate. (2014). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]
- Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]
- YouTube. (2020). Suzuki Coupling. [Link]
- Benchchem. (2025). Minimizing homocoupling in Suzuki reactions with pyrene boronic acid.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Wikipedia. Suzuki reaction. [Link]
- YouTube. (2018). The Suzuki reaction. [Link]
- ResearchGate. (2021). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. [Link]
- ResearchGate. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...[Link]
- Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
- ResearchGate. (2017). Effect of solvent and base on Suzuki cross-coupling reaction. [Link]
- MDPI. (2020).
- National Institutes of Health. (2022).
- ACS Publications. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
- Benchchem. (2025).
- ResearchGate. (2022). Scheme 1.
- National Institutes of Health. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
- National Institutes of Health. (2009). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. [Link]
- Common Organic Chemistry.
- ResearchGate. (2025). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. [Link]
- ResearchGate. (2013). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. reddit.com [reddit.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 23. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 26. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Suzuki-Miyaura Couplings with 3,5-Dichloro-4-isopropoxyphenylboronic Acid
Welcome to the technical support guide for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving 3,5-Dichloro-4-isopropoxyphenylboronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to troubleshoot common issues and optimize reaction outcomes by focusing on the critical parameter of base selection. The electronic nature of this particular boronic acid—specifically, the electron-withdrawing effects of the two chlorine atoms—presents unique challenges that demand a nuanced approach to reaction design.
Core Principles: The Mechanistic Role of the Base
The success of a Suzuki-Miyaura coupling hinges on the careful orchestration of a palladium-catalyzed cycle. The base is not a mere spectator or proton scavenger; it is a crucial activator.[1] Its primary role is to react with the boronic acid to form a more nucleophilic "ate" complex (a boronate).[2][3] This boronate species is significantly more reactive towards the palladium(II) intermediate in the rate-determining transmetalation step.[4]
Computational and experimental studies have confirmed that the formation of this boronate is essential for efficient ligand transfer from boron to palladium.[5][4] The choice of base directly influences the concentration and reactivity of this key intermediate, thereby dictating the overall reaction rate and efficiency.
Frequently Asked Questions (FAQs)
Q1: My coupling reaction with this compound is giving very low to no yield. What are the first parameters I should investigate?
A1: When a Suzuki coupling with this electron-deficient boronic acid fails, the primary suspects are often related to the transmetalation step. Start by assessing these key parameters:
-
Base Strength: The two chlorine atoms make the boronic acid more Lewis acidic but can slow down transmetalation. A weak base may not be sufficient to form the required boronate concentration. Consider screening stronger bases.[6][7]
-
Catalyst Activity: Ensure your palladium source and ligand are active and appropriate for coupling with aryl chlorides (if that is your coupling partner). Modern Buchwald-type ligands and precatalysts are often more effective than traditional Pd(PPh₃)₄.[7]
-
Solvent & Degassing: Oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[6][8] Ensure your solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen).
Q2: I'm observing a significant amount of protodeboronation (replacement of the -B(OH)₂ group with -H). How can I minimize this?
A2: Protodeboronation is a common side reaction for electron-deficient boronic acids. It is often exacerbated by an inappropriate choice of base or reaction conditions.
-
Use a Milder Base: A very strong base in a protic solvent can accelerate the undesired protonolysis. If you are using a strong base like NaOH or KOtBu, consider switching to a milder inorganic base like K₂CO₃ or K₃PO₄.[7]
-
Control Water Content: While some water is often beneficial, particularly with inorganic bases, excessive amounts can be a proton source. Try reducing the amount of water in your solvent system or switching to an anhydrous solvent system with a base like KF.
-
Lower Reaction Temperature: Higher temperatures can sometimes favor side reactions. Once the reaction is initiated, try running it at the lowest temperature that allows for a reasonable conversion rate.
Q3: Should I use an inorganic or an organic base? What's the difference?
A3: Both have their merits, and the choice is substrate-dependent.
-
Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) are the most common choice.[9] They are cost-effective, and their limited solubility can be advantageous in maintaining a steady-state concentration of the active boronate. The cation can also play a role, with cesium (Cs⁺) often accelerating reactions, though the mechanism is debated.
-
Organic Bases (e.g., Et₃N, DBU) are soluble in organic solvents, creating a homogeneous reaction mixture. This can be beneficial in some cases but can also lead to issues. Amine bases can sometimes coordinate to the palladium center, potentially inhibiting catalysis.[10] For this specific substrate, starting with a screen of inorganic bases is the most conventional and often successful approach.
Troubleshooting Guide: Base Selection for Low Yield
Low product yield is the most common failure mode. The following decision tree and detailed explanations provide a systematic approach to optimizing your reaction by focusing on base selection.
Detailed Troubleshooting Steps
1. Issue: Insufficient Base Strength Leading to Slow Transmetalation
-
Causality: The electron-withdrawing nature of the dichlorophenyl moiety makes the boronic acid a relatively poor nucleophile even after initial activation. A weak base (like NaHCO₃ or organic amines) may not shift the equilibrium sufficiently towards the formation of the highly reactive tetracoordinate boronate species, resulting in a stalled reaction.[6]
-
Solution: Employ a stronger inorganic base. The typical hierarchy of effectiveness for challenging couplings is Cs₂CO₃ > K₃PO₄ > K₂CO₃ .[7] Cesium carbonate is often highly effective due to the high solubility of its boronate salts and the potential beneficial effects of the large Cs⁺ cation. Potassium phosphate is a robust, cost-effective alternative that is often the "sweet spot" for difficult couplings.
2. Issue: Base-Induced Side Reactions (Protodeboronation/Decomposition)
-
Causality: While a strong base is needed, an overly aggressive base, especially at high temperatures, can promote undesired pathways. Protodeboronation, where the C-B bond is cleaved by a proton source, is a major concern.[11] Additionally, very strong bases can lead to the degradation of sensitive functional groups on either coupling partner.
-
Solution: If you observe significant loss of your boronic acid starting material without product formation, your base may be too strong for the chosen solvent/temperature.
-
Step Down the Base Ladder: If you are using Cs₂CO₃, switch to K₃PO₄. If using K₃PO₄, try K₂CO₃.
-
Anhydrous Conditions: To eliminate water as a variable, consider using potassium fluoride (KF) in an anhydrous solvent like dioxane or THF. KF is a mild base that can still effectively activate the boronic acid.[3]
-
Data Summary: Comparison of Common Bases
The selection of a base should be guided by its strength (pKa of the conjugate acid), solubility, and the specific requirements of the substrate and catalyst system.
| Base | pKa of Conjugate Acid | Typical Solvents | Key Characteristics & Insights |
| K₃PO₄ | ~12.3 (for HPO₄²⁻) | Toluene/H₂O, Dioxane/H₂O | Recommended Starting Point. A strong, yet generally well-tolerated base. Effective for electron-deficient boronic acids and less prone to causing decomposition than hydroxides.[7] |
| Cs₂CO₃ | ~10.3 (for HCO₃⁻) | Toluene/H₂O, Dioxane/H₂O | Often the most effective base for difficult couplings. The high solubility of cesium salts can accelerate transmetalation. Can be aggressive and may promote side reactions.[7] |
| K₂CO₃ | ~10.3 (for HCO₃⁻) | Toluene/H₂O, Dioxane/H₂O | A standard, mild, and cost-effective base. May be insufficient for this challenging substrate but is a good choice if protodeboronation is an issue with stronger bases.[12][13] |
| KF | ~3.2 (for HF) | Dioxane, THF (anhydrous) | A weak base used under anhydrous conditions. The fluoride ion has a high affinity for boron, forming a reactive fluoroborate species. Excellent for substrates with base-sensitive functional groups.[3] |
| KOtBu | ~17 (for t-BuOH) | THF, Dioxane | A very strong, non-nucleophilic organic-soluble base. Generally too harsh for this application and likely to cause significant protodeboronation and other side reactions. Use with extreme caution. |
| NaOH | ~15.7 (for H₂O) | Toluene/H₂O, Dioxane/H₂O | Strong and inexpensive, but the hydroxide ion can be detrimental, promoting side reactions and catalyst deactivation.[2] Generally not recommended unless other bases fail. |
Note: pKa values are approximate and can vary with solvent and temperature.[14][15][16]
Experimental Protocols
Protocol 1: General Procedure for Base Screening
This protocol is designed for the parallel screening of different bases to identify the optimal conditions for coupling this compound with a generic aryl bromide.
-
Preparation: To an array of oven-dried reaction vials equipped with magnetic stir bars, add the aryl bromide (0.1 mmol, 1.0 equiv), this compound (0.12 mmol, 1.2 equiv), and the palladium precatalyst/ligand system (e.g., XPhos Pd G3, 2 mol%).
-
Base Addition: To each respective vial, add the designated inorganic base (0.2 mmol, 2.0 equiv). For example: Vial 1: K₃PO₄, Vial 2: Cs₂CO₃, Vial 3: K₂CO₃.
-
Inert Atmosphere: Seal the vials with septum caps. Evacuate and backfill each vial with Argon or Nitrogen three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1.0 mL of 10:1 Dioxane/Water) to each vial via syringe.[6]
-
Reaction: Place the vials in a preheated aluminum heating block (e.g., 100 °C) and stir vigorously for 12-24 hours.
-
Monitoring & Workup: After cooling to room temperature, take an aliquot from each vial for analysis by LC-MS or GC-MS to determine the relative conversion to the desired product.
-
Purification: Once the optimal base is identified, the reaction can be scaled up. For workup, dilute the reaction mixture with ethyl acetate, wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.[17]
Protocol 2: Optimized Procedure using Potassium Phosphate
This protocol is a robust starting point for a scaled-up reaction once K₃PO₄ has been identified as a suitable base.
-
Reagent Setup: In an oven-dried round-bottom flask equipped with a stir bar and reflux condenser, combine the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), and the palladium precatalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Inerting: Seal the flask and purge with Argon or Nitrogen for 15 minutes.
-
Solvent Addition: Add degassed 1,4-Dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed (typically 4-16 hours).
-
Workup and Purification: Cool the mixture to room temperature. Dilute with 20 mL of ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst. Wash the filtrate with 15 mL of water, followed by 15 mL of brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid or oil via flash column chromatography.
References
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Chemistry – An Asian Journal. [Link]
- Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (2025). Chemical Society Reviews. [Link]
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025).
- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
- Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. (2019).
- Suzuki reaction. Wikipedia. [Link]
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube. [Link]
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. [Link]
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers. [Link]
- A basic switch leads to big changes in Suzuki coupling. (2022).
- Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. (2015). Molecules. [Link]
- pKa Values of Common Bases. [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Struggling with Suzuki Reaction. (2024). Reddit. [Link]
- SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. (2012). Heterocycles. [Link]
- Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. [Link]
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (2020).
- Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews. [Link]
- The Suzuki Reaction. Myers Research Group, Harvard University. [Link]
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
- Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)
- STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. (2014).
- Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews. [Link]
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). The Royal Swedish Academy of Sciences. [Link]
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). The Royal Society of Chemistry. [Link]
- pKa D
- The pKa Table Is Your Friend. (2010). Master Organic Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 14. uwindsor.ca [uwindsor.ca]
- 15. organicchemistrydata.org [organicchemistrydata.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Solvent effects on the stability of 3,5-Dichloro-4-isopropoxyphenylboronic acid
Technical Support Center: 3,5-Dichloro-4-isopropoxyphenylboronic acid
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the experimental nuances of handling this specific arylboronic acid. Its unique substitution pattern—two electron-withdrawing chlorine atoms flanking the boronic acid and a para-isopropoxy group—presents distinct stability challenges. This document provides in-depth, field-proven insights into the effects of solvents and other experimental parameters on its stability, structured in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: Like most arylboronic acids, this compound is susceptible to three main degradation pathways[1]:
-
Protodeboronation: This is the cleavage of the C–B bond by a proton source (like water or alcohol), replacing the boronic acid group with a hydrogen atom to yield 1,3-dichloro-2-isopropoxybenzene. This is often the most significant issue in solution, especially under basic conditions used in cross-coupling reactions[1][2].
-
Oxidation: The C–B bond can be oxidized, particularly in the presence of air or other oxidants, converting the boronic acid into the corresponding phenol (2,6-dichloro-4-isopropoxyphenol)[1][3].
-
Trimerization (Boroxine Formation): Boronic acids can undergo reversible dehydration to form cyclic trimeric anhydrides called boroxines. While this process can complicate accurate weighing and stoichiometry calculations, it is often reversible upon dissolution in reaction media[1].
The two ortho-chlorine substituents on your boronic acid are strongly electron-withdrawing, which can make the boron atom more Lewis acidic and potentially accelerate base-catalyzed protodeboronation[4][5].
Q2: How does solvent choice directly impact the stability of this boronic acid?
A2: Solvents play a critical role by influencing the rates of the degradation pathways mentioned above.
-
Protic Solvents (e.g., water, methanol, ethanol): These solvents can act as proton sources and directly participate in protodeboronation, significantly reducing the stability of the boronic acid[1][6]. Water is also essential for the hydrolysis of boronate esters and plays a complex role in the mechanism of many cross-coupling reactions[7][8].
-
Aprotic Solvents (e.g., THF, Dioxane, Acetonitrile, Toluene): These are generally preferred for storing boronic acids in solution and for running reactions where stability is a concern. They do not directly contribute protons for protodeboronation. However, residual water in these solvents can still promote degradation, especially over long periods or at elevated temperatures[9].
-
Solvent Polarity: The polarity of the solvent can influence the solubility of the boronic acid and the various species in catalytic cycles (like Suzuki-Miyaura coupling), indirectly affecting reaction rates and the relative rate of degradation.
Q3: What are the best practices for storing this compound?
A3: Proper storage is crucial to ensure long-term viability.
-
Solid Form: Store the solid material in a tightly sealed container in a cool, dry, dark place, preferably in a desiccator or under an inert atmosphere (e.g., argon or nitrogen)[10][11]. Boric acid and its derivatives are stable as solids but can be sensitive to moisture and air over time[12][13].
-
In Solution: Preparing stock solutions is generally discouraged. If necessary, use a dry, aprotic solvent like THF or dioxane and store under an inert atmosphere at a low temperature (e.g., <4 °C). Analyze the solution for purity before each use, as degradation can occur even under these conditions[9].
Troubleshooting Guide
Problem 1: My Suzuki-Miyaura coupling reaction with this compound has a low yield, and I see a significant amount of a nonpolar side product in my crude analysis.
Q: How can I identify the side product and confirm if it's from boronic acid degradation?
A: The likely culprit is protodeboronation, which forms 1,3-dichloro-2-isopropoxybenzene. This side reaction is competitive with the desired cross-coupling, especially under basic conditions[2][14].
Troubleshooting Steps:
-
Identify the Byproduct:
-
GC-MS/LC-MS: Analyze your crude reaction mixture. The protodeboronated product will have a molecular weight corresponding to the loss of the B(OH)₂ group and the addition of a proton.
-
¹H NMR: Compare the crude NMR to the spectrum of your starting material. Look for a new, simple aromatic signal pattern consistent with 1,3-dichloro-2-isopropoxybenzene. The disappearance of signals associated with protons adjacent to the boronic acid group is a key indicator.
-
-
Mitigation Strategies:
-
Solvent Choice: If you are using protic solvents (e.g., ethanol/water mixtures), switch to a primarily aprotic solvent system like dioxane or THF with a minimal amount of water necessary for the reaction[9].
-
Base Selection: The rate of protodeboronation is highly pH-dependent[4][15]. Very strong bases (e.g., NaOH, KOH) or high concentrations of base can accelerate decomposition. Consider using a weaker base like K₂CO₃ or K₃PO₄.
-
Temperature and Reaction Time: Run the reaction at the lowest effective temperature and monitor for completion to avoid prolonged exposure to degradative conditions.
-
Use a Protected Form: Consider converting the boronic acid to a more stable boronate ester, such as a pinacol[12] or MIDA boronate[16]. These derivatives often show enhanced stability and release the active boronic acid slowly under the reaction conditions, keeping its steady-state concentration low and minimizing side reactions[14][16].
-
Problem 2: My reaction mixture is turning dark, and I'm isolating 2,6-dichloro-4-isopropoxyphenol instead of my desired product.
Q: What is causing the formation of this phenolic impurity, and how can I prevent it?
A: The formation of a phenol indicates oxidative degradation of your boronic acid[1][3]. This can be caused by dissolved oxygen in your solvents or oxidative species generated during the reaction.
Troubleshooting Steps:
-
De-gas Your Solvents: Before starting the reaction, thoroughly de-gas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.
-
Maintain an Inert Atmosphere: Ensure your reaction is run under a positive pressure of an inert gas from start to finish. Use glassware with proper seals (e.g., Suba-Seals).
-
Purify Reagents: Ensure your starting materials and reagents are free from peroxide impurities, which can initiate oxidation.
-
Consider an Antioxidant (with caution): In some specific cases, small amounts of an antioxidant like BHT can be added, but this should be tested carefully as it may interfere with your desired reaction. A more robust approach is to rigorously exclude oxygen.
Problem 3: My HPLC analysis shows a broad or tailing peak for the boronic acid, and the peak area is inconsistent between injections.
Q: What is causing these chromatographic issues, and how can I develop a reliable HPLC method?
A: Boronic acids are known to be challenging for reversed-phase HPLC analysis. The issues you are observing are likely due to on-column degradation (hydrolysis) or interaction with free silanol groups on the silica support[17][18].
Troubleshooting Steps:
-
Sample Diluent: Dissolve your sample in an aprotic solvent like acetonitrile (ACN) immediately before injection. Avoid aqueous or protic diluents, which promote hydrolysis[17][18]. Keep samples in a cooled autosampler.
-
Mobile Phase pH: Highly basic mobile phases (pH > 10) can sometimes stabilize boronate species and improve peak shape, but this must be used with a pH-stable column[18]. Alternatively, acidic mobile phases with additives can be effective.
-
Faster Analysis: Use a shorter column, higher flow rate, or a faster gradient to minimize the residence time of the analyte on the column, reducing the opportunity for on-column degradation[17].
-
Specialized Columns: Consider using a column with advanced shielding technology (e.g., Waters MaxPeak™ Premier Columns) designed to minimize interactions with metal-sensitive analytes like boronic acids.
-
Post-Column Derivatization: For selective detection in complex mixtures, a post-column reaction with a reagent like Alizarin Red S can be used to form a fluorescent complex with the boronic acid, enhancing sensitivity and selectivity[19].
Data Summary & Visualization
Table 1: Influence of Common Solvents on the Stability of this compound
| Solvent | Type | Polarity Index | Key Considerations | Stability Impact |
| Water | Protic | 10.2 | Direct proton source for protodeboronation[6]. | Low |
| Methanol | Protic | 5.1 | Can act as a proton source; often used with water. | Low to Moderate |
| Ethanol | Protic | 4.3 | Similar to methanol but less polar. | Low to Moderate |
| Acetonitrile | Aprotic | 5.8 | Good general-purpose aprotic solvent. | High (if dry) |
| Tetrahydrofuran (THF) | Aprotic | 4.0 | Excellent choice for many coupling reactions; can form peroxides. | High (if dry and peroxide-free) |
| 1,4-Dioxane | Aprotic | 4.8 | High boiling point, common in Suzuki reactions. | High (if dry and peroxide-free) |
| Toluene | Aprotic | 2.4 | Non-polar, good for high-temperature reactions. | High (if dry) |
Diagrams
Caption: Primary degradation pathways for this compound.
Caption: Troubleshooting workflow for reactions involving the target boronic acid.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method
This protocol provides a starting point for monitoring the degradation of this compound into its primary protodeboronated and oxidized impurities.
-
Instrumentation:
-
HPLC system with UV/PDA detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
-
Reagents:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Sample Diluent: Acetonitrile
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm and 254 nm
-
Injection Volume: 5 µL
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-22 min: 10% B (re-equilibration)
-
-
-
Sample Preparation:
-
Prepare a stock solution of the boronic acid at ~1 mg/mL in the sample diluent (ACN).
-
For stability studies, dissolve the boronic acid in the solvent of interest (e.g., THF/water). At specified time points, withdraw an aliquot, dilute it ~10-fold with ACN, and inject immediately.
-
Protocol 2: ¹H and ¹¹B NMR Analysis for Degradation Monitoring
NMR is a powerful tool for structural confirmation of degradation products[17]. ¹¹B NMR is particularly useful for observing the boron species directly[20].
-
Instrumentation:
-
NMR Spectrometer (400 MHz or higher).
-
-
Sample Preparation:
-
Dissolve ~5-10 mg of your sample (e.g., crude reaction mixture after workup and solvent removal) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
For in-situ monitoring, the reaction can be run in a deuterated solvent, but this is often impractical. Taking time-point aliquots is more common.
-
-
Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. Identify the aromatic signals for the starting material, the protodeboronated product (Ar-H), and the oxidized product (Ar-OH). Integration of these signals can provide a semi-quantitative ratio of the species.
-
¹¹B NMR: Acquire a boron-11 spectrum. Free boronic acids typically show a broad signal around 28-30 ppm. Boronate esters appear around 20-25 ppm, and tetracoordinate boronate species appear further upfield (5-15 ppm)[20]. The disappearance of the boronic acid signal correlates with degradation.
-
References
- Vedejs, E., & Chapman, R. W. (n.d.). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC - NIH.
- Scott Rychnovsky. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube.
- HZPT. (2024).
- Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
- BenchChem. (n.d.). Addressing the instability of boronic acids in Suzuki-Miyaura coupling. BenchChem.
- Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
- Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
- Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.
- ResearchGate. (n.d.). Solvent Effects in Boronic Acid-Diol Binding.
- Plamondon, J., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences.
- Unknown. (n.d.).
- Lab Alley. (n.d.). How to Store Boric Acid. Lab Alley.
- ResearchGate. (n.d.). Reaction between water and boronic acids.
- ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids.
- Pentsak, E., & Ananikov, V. (n.d.). Pseudo‐Solid‐State Suzuki–Miyaura Reaction and the Role of Water Formed by Dehydration of Arylboronic Acids.
- Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
- BenchChem. (n.d.).
- Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online.
- Windsor, I. W., et al. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. PMC - NIH.
- Mistry, N., et al. (n.d.). Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer. PMC - NIH.
- Graham, B. J., et al. (n.d.). Improving the oxidative stability of boronic acids through stereoelectronic effects.
- Angell, H. D., et al. (2015). Synthesis and physicochemical evaluation of phosphorus(iii) and phosphorus(v) substituted benzoxaboroles. Organic & Biomolecular Chemistry.
- ResearchGate. (2021). Electrochemical Oxidation of Aryl Boronic Acids via Fluoride Activation and Alternating Polarity Electrolysis for Aryl C–P Bond Formation.
- American Borate Company. (n.d.).
- U.S. Borax Inc. (n.d.).
- ResearchGate. (n.d.). Mechanism of oxidation of aryl boronic acid.
- CymitQuimica. (2024).
- Ananikov, V. P., & Pentsak, E. O. (n.d.).
- Leach, A. G. (2013). Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model. Morressier.
- Martínez-Aguirre, M. A., et al. (2013). Interaction of model aryl- and alkyl-boronic acids and 1,2-diols in aqueous solution. The Journal of Organic Chemistry.
- Martínez-Aguirre, M. A., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry.
- Wescott, L. D., & Johnson, B. J. (2012). Solvent Effects in Boronic Acid-Diol Binding. PubMed.
- ResearchGate. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters.
- Regalado, E. L., et al. (2012).
- ResearchGate. (2019). Stability of Boronic Esters to Hydrolysis: A Comparative Study.
- Rychnovsky, S. D., & Reilly, M. (n.d.).
- ResearchGate. (n.d.). Reagents and conditions: (a) variously substituted phenylboronic acid,....
- Chen, Y., et al. (2022).
- Duval, F., et al. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. PubMed.
- Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- Elumalai, V., & Hansen, J. H. (2020). A scalable and green one-minute synthesis of substituted phenols. RSC Publishing.
- Zarzeczańska, D., et al. (2022).
- Chemsrc.com. (2022). This compound Price.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model [morressier.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. laballey.com [laballey.com]
- 12. manufacturer.hzpt.com [manufacturer.hzpt.com]
- 13. americanborate.com [americanborate.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. research.ed.ac.uk [research.ed.ac.uk]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Navigating Steric Hindrance in Reactions with 3,5-Dichloro-4-isopropoxyphenylboronic Acid
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 3,5-Dichloro-4-isopropoxyphenylboronic acid. This guide is designed to provide practical, in-depth solutions to challenges arising from the significant steric hindrance posed by this versatile but sterically demanding building block. Drawing from established principles of cross-coupling chemistry and specific applications in medicinal chemistry, this center offers troubleshooting guides, frequently asked questions, and detailed protocols to enhance the success of your synthetic endeavors.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures and provides a systematic approach to problem-solving.
Issue 1: Low to No Yield in Suzuki-Miyaura Cross-Coupling Reactions
Question: My Suzuki-Miyaura reaction between this compound and an aryl halide is resulting in low or no product yield. What are the primary factors to investigate?
Answer: Low conversion in sterically demanding Suzuki-Miyaura couplings is a frequent challenge. The two chlorine atoms ortho to the boronic acid moiety, combined with the isopropoxy group, create a sterically congested environment around the reactive center. This congestion can impede crucial steps in the catalytic cycle, namely transmetalation and reductive elimination. A systematic approach to troubleshooting should focus on the catalyst system, base, solvent, and reaction temperature.
Initial Checks:
-
Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can lead to the degradation of the palladium catalyst and homocoupling of the boronic acid.
-
Reagent Quality: Use high-purity, anhydrous solvents and reagents. Water can facilitate protodeboronation, a major side reaction.
Troubleshooting Workflow:
Technical Support Center: Improving Reproducibility of Suzuki Couplings with 3,5-Dichloro-4-isopropoxyphenylboronic acid
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering reproducibility challenges with sterically hindered and electronically deactivated substrates, such as 3,5-Dichloro-4-isopropoxyphenylboronic acid. Our goal is to provide in-depth, field-proven insights and actionable troubleshooting strategies to help you achieve consistent and high-yielding results.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, but its success with challenging substrates is highly dependent on a nuanced understanding of the reaction mechanism and the interplay between various reaction components.[1][2][3] This guide moves beyond generic protocols to explain the "why" behind experimental choices, empowering you to diagnose and resolve issues effectively.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with this compound is giving low to no yield. What are the first things I should check?
A1: When a Suzuki coupling with a sterically hindered and electron-deficient boronic acid like this compound fails, a systematic evaluation of the reaction components is crucial.[4][5] The primary suspects are often an inadequate catalyst system, suboptimal base and solvent combination, or degradation of the boronic acid.[6][7]
-
Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates.[5][7] The steric bulk of the boronic acid and its electron-withdrawing chlorine substituents can impede crucial steps in the catalytic cycle.[4][5]
-
Reagent Quality: Boronic acids can degrade over time, especially when exposed to air and moisture, leading to a side reaction called protodeboronation where the boron group is replaced by a hydrogen atom.[6][8] It's advisable to use fresh or properly stored boronic acid.
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[6] Insufficient degassing of solvents and failure to maintain a positive pressure of an inert gas (argon or nitrogen) can deactivate the catalyst.[4][6]
Q2: I'm observing a significant amount of a homocoupling byproduct (a symmetrical biaryl formed from two molecules of my boronic acid). What causes this and how can I minimize it?
A2: Homocoupling of boronic acids is a common side reaction in Suzuki couplings, and it's often exacerbated by the presence of oxygen.[4][9] This side reaction not only consumes your valuable boronic acid, reducing the yield of the desired product, but also complicates purification.[9]
-
Primary Cause: The presence of Pd(II) species, which can arise from an incomplete reduction of a Pd(II) precatalyst or oxidation of the active Pd(0) catalyst by residual oxygen, can mediate the homocoupling of boronic acids.[3][10][11]
-
Mitigation Strategies:
-
Thorough Degassing: Ensure all solvents are rigorously degassed using methods like sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles.[9]
-
Use of Pd(0) Sources: Employing a Pd(0) catalyst source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce homocoupling compared to Pd(II) sources that require in situ reduction.[9]
-
Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.[9]
-
Stoichiometry Adjustment: Using a slight excess of the aryl halide can also help to favor the cross-coupling pathway over homocoupling.[9][12]
-
Q3: What is protodeboronation and how can I prevent it with my sensitive boronic acid?
A3: Protodeboronation is a detrimental side reaction where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond.[8] This is a frequent issue with electron-deficient or unstable boronic acids and can be promoted by high temperatures and certain bases.[8][12]
-
Mechanism: This reaction involves the protonolysis of the boronic acid and is highly dependent on the reaction conditions.[8]
-
Prevention Strategies:
-
Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester or a MIDA boronate ester, can protect it from degradation.[8][13] These esters then slowly release the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[8]
-
Careful Choice of Base and Solvent: The selection of a suitable base and solvent system is critical to minimize protodeboronation.
-
Optimized Reaction Temperature: Avoid unnecessarily high temperatures, as they can accelerate the rate of protodeboronation.[12]
-
Troubleshooting Guide: Addressing Specific Issues
Issue 1: Low Conversion with Sterically Hindered this compound
-
The "Why": The two chlorine atoms ortho to the boronic acid group, combined with the isopropoxy group, create significant steric hindrance. This bulkiness can slow down key steps in the Suzuki catalytic cycle, particularly the transmetalation and reductive elimination steps.[4][5]
-
Proposed Solution: Catalyst and Ligand Optimization The most critical factor for success with hindered substrates is the choice of a highly active catalyst system.[5][7]
-
Recommended Ligands: Switch from standard ligands like triphenylphosphine (PPh₃) to bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) or N-heterocyclic carbenes (NHCs).[4][5][7] These ligands promote the formation of a more reactive, monoligated palladium(0) species that can more readily undergo oxidative addition and facilitate the difficult reductive elimination step.[7]
-
Recommended Precatalysts: For better reproducibility, consider using modern palladium precatalysts (e.g., XPhos Pd G3, SPhos Pd G2) that are air-stable and efficiently generate the active catalytic species in solution.[3][4][5]
-
| Ligand Type | Examples | Key Advantages for Hindered Substrates |
| Buchwald Ligands | XPhos, SPhos, RuPhos | Bulky and electron-rich, promoting oxidative addition and reductive elimination.[4][5][7] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SImes | Strong sigma-donors, forming highly stable and active palladium complexes.[7] |
Issue 2: Reaction Stalls or Proceeds Slowly
-
The "Why": In addition to steric hindrance, the electron-withdrawing nature of the two chlorine atoms on the boronic acid reduces its nucleophilicity. This can lead to a slow transmetalation step, where the organic group is transferred from the boron to the palladium center.[4]
-
Proposed Solution: Base and Solvent Screening The choice of base is critical for activating the boronic acid and facilitating transmetalation.[2][14][15]
-
Stronger Bases: A weak base may be insufficient to activate the hindered and electron-deficient boronic acid.[5] Stronger, non-nucleophilic bases are often required.[4][5]
-
Solvent Effects: Anhydrous, aprotic solvents are generally preferred. The solvent can influence the solubility of the base and the stability of the catalytic species.[7]
-
| Base | Recommended Solvent(s) | Rationale |
| Potassium Phosphate (K₃PO₄) | Toluene, Dioxane, THF | A reliable and often effective base for hindered couplings.[4][5][7] |
| Cesium Carbonate (Cs₂CO₃) | Dioxane, DMF | A stronger base that can accelerate slow transmetalation.[4] |
| Potassium tert-butoxide (KOtBu) | Toluene, Dioxane | A very strong base, useful for particularly challenging couplings, especially with less reactive aryl chlorides.[7] |
Visualizing the Troubleshooting Workflow
Sources
- 1. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 2. nbinno.com [nbinno.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
Technical Support Center: Analysis of Reaction Intermediates in 3,5-Dichloro-4-isopropoxyphenylboronic acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of 3,5-Dichloro-4-isopropoxyphenylboronic acid is a critical process for the development of various pharmaceutical compounds and advanced materials. As with any multi-step organic synthesis, the formation of undesired intermediates or the incomplete conversion of desired ones can significantly impact yield, purity, and overall process efficiency. This technical support guide, presented in a question-and-answer format, provides troubleshooting strategies and in-depth analysis of potential reaction intermediates.
Frequently Asked Questions (FAQs)
General Synthesis & Troubleshooting
Q1: What is a common synthetic route for this compound, and what are the key stages where problematic intermediates might arise?
A1: A prevalent method for synthesizing arylboronic acids, including this compound, involves the reaction of an aryl halide with an organolithium reagent, followed by quenching with a trialkyl borate.[1][2] A typical route is outlined below:
Caption: General synthetic pathway for this compound.
Key stages prone to intermediate-related issues are:
-
Lithium-Halogen Exchange: Incomplete exchange or side reactions with the organolithium reagent can lead to a mixture of starting material and the desired lithiated intermediate.
-
Borylation: The reaction of the organolithium species with the trialkyl borate can sometimes be incomplete or form stable "ate" complexes that are resistant to hydrolysis.[3]
-
Hydrolysis: Inefficient hydrolysis of the boronate ester intermediate will result in a mixture of the ester and the final boronic acid product.
Q2: My reaction seems to stall, and I'm isolating a mixture of my starting aryl halide and the desired boronic acid. What's the likely cause?
A2: This is a classic sign of incomplete lithium-halogen exchange. Several factors could be at play:
-
Reagent Purity: The n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi) must be of high quality and accurately titrated. Old or improperly stored reagents will have a lower effective concentration.
-
Temperature Control: The lithium-halogen exchange is typically performed at very low temperatures (e.g., -78 °C) to prevent side reactions.[2] Insufficient cooling can lead to reagent degradation and reduced efficiency.
-
Reaction Time: The exchange reaction requires sufficient time to go to completion. Rushing this step can leave a significant amount of the starting aryl halide unreacted.
Troubleshooting Steps:
-
Titrate your organolithium reagent immediately before use to determine its exact molarity.
-
Ensure your reaction temperature is consistently maintained at or below the recommended temperature for the specific organolithium reagent used.
-
Increase the reaction time for the lithium-halogen exchange step to ensure complete conversion.
Q3: I'm observing a significant amount of a non-polar byproduct that isn't my starting material. What could it be?
A3: A common non-polar byproduct is the result of a homocoupling reaction , where two molecules of the aryl halide couple to form a biphenyl derivative.[4] This is often promoted by the presence of trace metals or oxygen.
Another possibility is the formation of a symmetrical ether byproduct, especially if the reaction conditions are not strictly anhydrous.[5][6]
Analytical Approach:
-
GC-MS Analysis: Gas Chromatography-Mass Spectrometry is an excellent technique to identify this type of non-polar byproduct by determining its molecular weight and fragmentation pattern.
-
¹H NMR Spectroscopy: The presence of a symmetrical biphenyl derivative will often result in a simplified aromatic region in the proton NMR spectrum compared to the starting material.
Preventative Measures:
-
Degas all solvents thoroughly to remove dissolved oxygen.[4][7]
-
Use high-purity reagents and solvents to minimize metal contaminants.
-
Ensure all glassware is rigorously dried to maintain anhydrous conditions.
Analysis of Specific Intermediates
Q4: How can I confirm the formation of the boronate ester intermediate and assess its purity before hydrolysis?
A4: The boronate ester is a key intermediate that is typically not isolated. However, its formation and purity can be assessed in situ using spectroscopic methods on a small aliquot of the reaction mixture (after quenching the organolithium reagent but before acidic workup).
Recommended Analytical Techniques:
| Technique | Expected Observations for Boronate Ester |
| ¹¹B NMR Spectroscopy | A characteristic chemical shift in the range of δ 20-30 ppm for the sp²-hybridized boron atom.[8][9][10] |
| ¹H NMR Spectroscopy | The appearance of signals corresponding to the alkyl groups of the borate ester (e.g., a singlet for trimethyl borate or a multiplet for triisopropyl borate). |
| LC-MS (APCI or ESI) | Detection of the molecular ion corresponding to the boronate ester. |
Experimental Protocol: In-situ ¹¹B NMR Analysis
-
Carefully withdraw a small aliquot (approx. 0.1 mL) from the reaction mixture after the addition of the trialkyl borate and stirring for the designated time.
-
Quench the aliquot in a vial containing a deuterated solvent (e.g., CDCl₃ or THF-d₈) that has been pre-cooled to -78 °C.
-
Transfer the quenched sample to an NMR tube for immediate analysis.
-
Acquire a ¹¹B NMR spectrum. The presence of a single major peak in the expected region is indicative of successful and clean formation of the boronate ester intermediate.
Caption: Workflow for in-situ ¹¹B NMR analysis of the boronate ester intermediate.
Q5: During workup, I'm getting a gummy or oily precipitate instead of a clean solid product. What intermediate might be causing this?
A5: This issue often points to the presence of boroxines , which are cyclic anhydrides of boronic acids.[4] They form when three molecules of the boronic acid dehydrate and cyclize. Boroxines are often less crystalline and more soluble in organic solvents than the corresponding boronic acids, leading to purification difficulties.
Formation and Reversion of Boroxines:
Caption: Equilibrium between the boronic acid and its corresponding boroxine.
Troubleshooting and Resolution:
-
Controlled Hydrolysis: Ensure the acidic workup is performed with sufficient water and for an adequate duration to fully hydrolyze any boroxine back to the desired boronic acid.
-
Recrystallization: A carefully chosen solvent system for recrystallization can often selectively precipitate the boronic acid, leaving the more soluble boroxine in the mother liquor.
-
Azeotropic Removal of Water (with caution): In some cases, forming the boroxine deliberately by azeotropic distillation of water with a solvent like toluene can be a purification strategy, followed by controlled re-hydrolysis.
Advanced Troubleshooting
Q6: My final product shows evidence of protodeboronation. What conditions favor this side reaction, and how can it be minimized?
A6: Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[11][12] This side reaction is particularly problematic with electron-rich arylboronic acids or under harsh acidic or basic conditions.
Factors Influencing Protodeboronation:
-
pH: Both strongly acidic and strongly basic conditions can promote protodeboronation.
-
Temperature: Higher temperatures during workup or purification can accelerate this decomposition pathway.
-
Water Content: While necessary for hydrolysis, excessive water, especially at elevated temperatures, can facilitate protodeboronation.
Mitigation Strategies:
-
Mild Workup Conditions: Use a buffered aqueous solution or a weak acid for hydrolysis to avoid pH extremes.
-
Low-Temperature Processing: Perform the workup and any subsequent extractions at reduced temperatures.
-
Minimize Exposure to Water: After the initial hydrolysis, promptly extract the product into an organic solvent and dry it thoroughly.
-
Conversion to a Boronate Ester: For storage or subsequent reactions where the free boronic acid is problematic, consider converting it to a more stable boronate ester, such as a pinacol ester.[13]
References
- Arkhipenko, S., Sabatini, M. T., Batsanov, A. S., Karaluka, V., Sheppard, T. D., Rzepa, H. S., & Whiting, A. (2018). Mechanistic insights into boron-catalysed direct amidation reactions. RSC Publishing.
- Clary, J. W., Rettenmaier, T. J., Snelling, R., Bryks, W., Banwell, J., Wipke, W. T., & Singaram, B. (2011). A General and Convenient Protocol for the Electrophilic Borylation of Aryl Grignard Reagents. Journal of Organic Chemistry.
- Estopiñá-Durán, S., Mclean, E. B., Donnelly, L. J., Hockin, B. M., & Taylor, J. E. (2020). Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols. Organic Letters.
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
- Ishihara, K., Ohara, S., & Yamamoto, H. (2002). (3,4,5-Trifluorophenyl)boronic Acid-Catalyzed Amide Formation from Carboxylic Acids and Amines: N-Benzyl-4-phenylbutyramide. Organic Syntheses.
- Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- Valenzuela, S. A., Howard, J. R., Park, H. M., Darbha, S., & Anslyn, E. V. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry.
- Wikipedia. (2023). Boronic acid. In Wikipedia.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
Sources
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
- 3. Mechanistic insights into boron-catalysed direct amidation reactions - Chemical Science (RSC Publishing) DOI:10.1039/C7SC03595K [pubs.rsc.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Strategies for Reducing Homocoupling of 3,5-Dichloro-4-isopropoxyphenylboronic Acid
Welcome to the technical support center for navigating the challenges of Suzuki-Miyaura cross-coupling reactions involving 3,5-Dichloro-4-isopropoxyphenylboronic acid. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and minimize the formation of undesired homocoupling byproducts. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guide: Excessive Homocoupling Observed
The formation of a symmetrical biaryl from the homocoupling of this compound is a common side reaction that reduces the yield of your desired cross-coupled product and complicates purification. This guide provides a systematic approach to diagnosing and resolving this issue.
Symptom: High levels of 4,4'-diisopropoxy-3,3',5,5'-tetrachlorobiphenyl detected in the reaction mixture by LC-MS, GC-MS, or NMR.
Initial Diagnostic Workflow
Before proceeding to detailed troubleshooting, it's essential to systematically evaluate the core components of your reaction setup. The following workflow will help you pinpoint the likely source of the problem.
Caption: A decision-making workflow for troubleshooting high homocoupling.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms that lead to the homocoupling of this compound?
A1: Homocoupling of arylboronic acids in Suzuki-Miyaura reactions is primarily driven by two mechanisms:
-
Oxygen-Mediated Homocoupling: The presence of molecular oxygen can oxidize the active Pd(0) catalyst to Pd(II) species.[1][2][3] These Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, leading to the formation of the homocoupled biaryl product and regenerating the Pd(0) catalyst.[1][2] Rigorous exclusion of oxygen is therefore critical.[4][5]
-
Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) as a precatalyst, it can directly react with the boronic acid to form the homocoupled product.[3][4][6] This process also serves to reduce the Pd(II) to the catalytically active Pd(0) state, but at the expense of your starting material.[6]
Caption: Proposed mechanisms for boronic acid homocoupling.
Q2: How does the choice of palladium source impact the extent of homocoupling?
A2: The palladium source is a critical factor. Pd(II) precatalysts like palladium acetate (Pd(OAc)₂) or palladium chloride (PdCl₂) can directly contribute to homocoupling as they require an in-situ reduction to the active Pd(0) state, a process that can be mediated by the boronic acid itself.[3][4][6] To circumvent this, it is often advantageous to use Pd(0) sources such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), which can enter the catalytic cycle directly.[5] Modern palladium precatalysts, like the G3 and G4 precatalysts developed by the Buchwald group, are also excellent choices as they are designed to generate the active monoligated Pd(0) species cleanly and efficiently, minimizing side reactions.[7]
Q3: What is the role of ligands in suppressing the homocoupling of this compound?
A3: Ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity.[8] For sterically hindered and electron-deficient boronic acids like this compound, the use of bulky, electron-rich phosphine ligands is highly recommended.[5][9] Ligands such as SPhos, XPhos, and RuPhos serve a dual purpose:
-
Their steric bulk can disfavor the formation of palladium intermediates that lead to homocoupling.[9]
-
Their electron-donating nature promotes the desired reductive elimination step of the cross-coupling cycle, which can outcompete the pathways leading to side products.[8]
In some cases, a good yield of the cross-coupling product can be obtained by employing specific bulky ligands like dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine (SPhos).[10]
Q4: Which bases are recommended for the Suzuki coupling of this compound to minimize homocoupling?
A4: The base plays a critical role in activating the boronic acid for the transmetalation step.[5] For an electron-deficient boronic acid, transmetalation can be a slow step in the catalytic cycle. To accelerate this step and favor the desired cross-coupling pathway, a stronger base is often required.[11] Inorganic bases such as potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective choices.[5][11] Weaker bases may not be sufficient to promote efficient transmetalation, potentially allowing more time for side reactions like homocoupling to occur.
Q5: Can reaction conditions such as temperature and solvent be modified to reduce homocoupling?
A5: Absolutely. While higher temperatures can increase the rate of the desired reaction, they can also accelerate side reactions, including homocoupling and catalyst decomposition.[5] It is crucial to find an optimal temperature that provides a reasonable reaction rate while minimizing byproduct formation.
The choice of solvent is also important. Anhydrous, degassed aprotic polar solvents like dioxane, THF, or toluene are generally preferred.[5] While aqueous solvent systems can be used, they may increase the risk of protodeboronation, another common side reaction with electron-deficient boronic acids.[5][12]
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling in the Suzuki Coupling of this compound
This protocol is a starting point and may require further optimization depending on the specific coupling partner.
-
Reagent Preparation: In a glovebox or under a positive pressure of inert gas, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), and a strong base (e.g., K₃PO₄, 3.0 equiv.) to an oven-dried reaction vessel equipped with a stir bar.
-
Inert Atmosphere: Seal the vessel with a septum and evacuate and backfill with argon or nitrogen at least three times.
-
Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and any additional ligand if required.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane) via syringe to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent.
-
Degassing: Further degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at an optimized temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Use of a Mild Reducing Agent to Suppress Homocoupling
In cases where Pd(II)-mediated homocoupling is suspected, the addition of a mild reducing agent can be beneficial.[4][13][14]
-
Follow steps 1 and 2 from Protocol 1.
-
Addition of Reducing Agent: Add potassium formate (1.1 equiv.) to the reaction vessel.
-
Proceed with steps 3 through 9 from Protocol 1. The potassium formate can help to minimize the concentration of free Pd(II) in the reaction mixture without significantly interfering with the catalytic cycle.[4][13]
Data Presentation
Table 1: Recommended Reaction Parameters for Suzuki Coupling of this compound
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(0) source (e.g., Pd₂(dba)₃) or modern precatalyst (e.g., XPhos Pd G3) | Avoids Pd(II)-mediated homocoupling.[3][5] |
| Ligand | Bulky, electron-rich phosphine (e.g., SPhos, XPhos, RuPhos) | Promotes reductive elimination and sterically hinders homocoupling pathways.[5][10] |
| Base | Strong inorganic base (e.g., K₃PO₄, Cs₂CO₃) | Accelerates the slow transmetalation step for an electron-deficient boronic acid.[5][11] |
| Solvent | Anhydrous, degassed aprotic polar solvent (e.g., dioxane, THF, toluene) | Minimizes protodeboronation and ensures an oxygen-free environment.[5] |
| Atmosphere | Rigorously inert (Argon or Nitrogen) | Prevents oxygen-mediated homocoupling.[4][5] |
| Additives | Mild reducing agent (e.g., potassium formate) if using a Pd(II) source | Reduces free Pd(II) concentration.[4][13] |
References
- Amatore, C., Le Duc, G., & Jutand, A. (2010). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. Semantic Scholar. [Link]
- Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
- Billingsley, K. L., & Buchwald, S. L. (2007). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene.
- Gerey, B., et al. (2022).
- Amatore, C., et al. (2010). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A. [Link]
- Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. [Link]
- Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
- Reddit. What is the proper way to set up a suzuki coupling?[Link]
- Reddit. Struggling with Suzuki Reaction. [Link]
- Reddit. How to approach choosing reaction conditions for Suzuki?[Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
- Wikipedia. Suzuki reaction. [Link]
- Pinto, J. R. M., et al. (2023). Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction.
- Chem Reactor. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]
- Ramirez, A. (2014). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. ScholarWorks @ UTRGV. [Link]
- Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
- Balanta, A., et al. (2018). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes.
Sources
- 1. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. reddit.com [reddit.com]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Removing Boron Impurities
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenges associated with the removal of boron-containing impurities from reaction mixtures. Boron-based reagents are invaluable in modern organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. However, the removal of residual boronic acids, boronate esters, and boric acid byproducts can often be a significant purification challenge.
This document is designed to provide you with a comprehensive understanding of the available techniques, the rationale behind their use, and practical, step-by-step protocols to streamline your workflow and ensure the purity of your target compounds.
Troubleshooting Guide: Common Issues in Boron Impurity Removal
This section addresses specific problems encountered during the purification of products from reactions involving boron reagents.
Issue 1: Boronic Acid Impurities Co-eluting with the Product during Silica Gel Chromatography
Root Cause Analysis: Boronic acids and their esters can be notoriously difficult to separate from desired compounds using standard silica gel chromatography.[1][2] Their polarity can be similar to that of many reaction products, and they often streak or adhere irreversibly to the silica, leading to poor separation and yield loss.[2] The Lewis acidic nature of the boron atom can lead to strong interactions with the silanol groups on the silica surface.
Recommended Solutions:
-
Modified Chromatography:
-
Boric Acid Impregnated Silica: Pre-treating the silica gel with boric acid can suppress the over-adsorption of pinacol boronic esters, facilitating their purification by flash column chromatography.[3]
-
Solvent System Modification: For polar boronic acids, consider using a more polar eluent system, such as a mixture of dichloromethane and methanol (e.g., 10:1 or 5:1 ratio), which can improve elution and separation.[4]
-
-
Alternative Purification Strategies:
-
Acid-Base Extraction: This is often the most effective and straightforward method. Boronic acids are weakly acidic and can be converted to their corresponding boronate salts with a basic wash (e.g., 1-2 M NaOH or KOH).[4][5] These salts are highly water-soluble and can be easily extracted into the aqueous phase, provided your target molecule is stable under basic conditions and not acidic itself.[2][5]
-
Scavenger Resins: Solid-supported scavengers offer a highly selective method for removing boronic acids. Resins functionalized with diethanolamine (DEAM), diol, or guanidine groups are particularly effective at sequestering boronic acids.[6][7][8][9] The reaction mixture is simply stirred or passed through a cartridge containing the resin, and the product is isolated by filtration.
-
Azeotropic Distillation with Methanol: Boron-containing residues can be removed by repeatedly concentrating the reaction mixture from methanol. This process forms the volatile trimethyl borate ((MeO)₃B), which can be removed under reduced pressure.[4][10]
-
Issue 2: Hydrolysis of Boronate Esters on Silica Gel
Root Cause Analysis: Pinacol esters and other boronate esters can be susceptible to hydrolysis on silica gel, especially if the silica has a high water content or if protic solvents are used in the eluent. This hydrolysis regenerates the more polar boronic acid, further complicating the purification.
Recommended Solutions:
-
Use of Neutralized or Deactivated Silica: Employing silica gel that has been neutralized or has a lower water content can minimize on-column reactions.
-
Non-Protic Eluent Systems: Whenever possible, use non-protic solvent systems for chromatography.
-
Prioritize Non-Chromatographic Methods: If boronate ester stability is a concern, methods like scavenger resins or derivatization are preferable to silica gel chromatography.
Issue 3: Formation of Boronic Acid Homocoupling Byproducts
Root Cause Analysis: In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the homocoupling of the boronic acid reagent can occur, leading to a persistent impurity.[11][12][13] This side reaction is often promoted by the presence of oxygen and can be catalyzed by Pd(II) species.[12][13]
Recommended Solutions:
-
Rigorous Exclusion of Oxygen: Degassing the reaction mixture and maintaining an inert atmosphere (e.g., nitrogen or argon) is crucial to suppress homocoupling.[12] A subsurface sparge with an inert gas can be particularly effective.[12]
-
Addition of a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help to minimize the concentration of Pd(II) in the reaction mixture, thereby inhibiting the homocoupling pathway.[12]
-
Control of Reaction Stoichiometry: Using a slight excess of the halide partner can help to ensure the complete consumption of the boronic acid, minimizing the potential for homocoupling.[4]
Frequently Asked Questions (FAQs)
Q1: What are the most common types of boron impurities I should be aware of?
A1: The most frequently encountered boron impurities include unreacted boronic acids or boronate esters from the starting materials, as well as boric acid, which can form from the decomposition (protodeboronation) of these reagents.[2] In Suzuki-Miyaura reactions, homocoupled byproducts of the boronic acid can also be a significant impurity.[11][12][13]
Q2: Can I use a simple aqueous workup to remove boronic acid impurities?
A2: Yes, in many cases, a simple acid-base extraction is highly effective. Washing the organic layer with a basic solution (e.g., 1M NaOH or K₂CO₃) will deprotonate the weakly acidic boronic acid, forming a water-soluble boronate salt that partitions into the aqueous layer.[4][5] This method is ideal if your desired product is neutral and base-stable.
Q3: How do scavenger resins for boron removal work?
A3: Scavenger resins are solid-supported reagents that have functional groups with a high affinity for boron species. For example, resins with diol or N-methylglucamine functionalities can form stable cyclic esters or complexes with boronic acids, effectively removing them from the solution.[6][7] The reaction mixture is typically stirred with the resin, and the purified product is then recovered by simple filtration.
Q4: When should I consider azeotropic distillation with methanol?
A4: This technique is particularly useful for removing trace amounts of boron residues after other purification methods have been employed, or when dealing with reaction mixtures that are not amenable to aqueous workups.[10] The repeated evaporation with methanol converts boric acid and boronic acids into volatile trimethyl borate.[4][10]
Q5: Are there any specialized chromatographic techniques for purifying compounds with boron impurities?
A5: Yes, besides using boric acid-impregnated silica, reverse-phase chromatography (C18) can sometimes be effective, although some boronic acids may still exhibit poor peak shape.[2] Additionally, specialized boron-selective ion-exchange resins are available and are highly effective for capturing boron species from aqueous or mixed-solvent systems.[14][15]
Experimental Protocols
Protocol 1: General Acid-Base Extraction for Boronic Acid Removal
This protocol is suitable for neutral, base-stable organic compounds.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Basic Wash: Transfer the organic solution to a separatory funnel and wash with 1-2 M aqueous NaOH or K₂CO₃ solution. Shake the funnel vigorously for 1-2 minutes and allow the layers to separate.
-
Separation: Drain the aqueous layer. Repeat the basic wash one or two more times to ensure complete removal of the boronic acid.
-
Neutralization and Drying: Wash the organic layer with brine to remove residual base and water. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the purified product.
Protocol 2: Boron Removal using a Scavenger Resin
This protocol describes the use of a diethanolamine (DEAM)-functionalized silica resin.
-
Resin Preparation: If necessary, swell the scavenger resin in the reaction solvent for 15-30 minutes before use.
-
Scavenging: Add the scavenger resin (typically 3-5 equivalents relative to the boronic acid) to the crude reaction mixture dissolved in an appropriate organic solvent.
-
Incubation: Stir the suspension at room temperature. The reaction time can vary from 1 to 24 hours. Monitor the removal of the boronic acid by TLC or LC-MS.
-
Filtration: Once the scavenging is complete, filter the mixture to remove the resin.
-
Washing and Isolation: Wash the collected resin with a small amount of fresh solvent to recover any adsorbed product. Combine the filtrates and concentrate under reduced pressure to yield the purified product.
Table 1: Comparison of Boron Removal Techniques
| Technique | Advantages | Disadvantages | Best Suited For |
| Acid-Base Extraction | Simple, inexpensive, and highly effective for many applications.[4][5] | Not suitable for base-sensitive or acidic products. | Removal of boronic acids from neutral, base-stable compounds. |
| Scavenger Resins | High selectivity, simple filtration-based workup, and applicable to a wide range of substrates.[6][7][8] | Higher cost compared to simple extraction reagents. | Sensitive substrates or when high purity is required. |
| Azeotropic Distillation | Effective for removing trace boron residues and avoids aqueous workups.[10] | Can be time-consuming and may not be suitable for thermally sensitive compounds. | Final purification step or for non-aqueous systems. |
| Silica Gel Chromatography | Standard laboratory technique. | Often ineffective for boronic acids due to streaking and irreversible adsorption.[1][2] | Can be made more effective with modifications like boric acid impregnation.[3] |
| Specialized Resins | Very high selectivity for boron.[15] | May require specific pH conditions and regeneration steps. | Large-scale purification or removal from aqueous streams. |
Visualization of Workflows
Decision Tree for Selecting a Boron Removal Method
Caption: Decision tree for selecting an appropriate boron impurity removal method.
Workflow for Boron Removal via Acid-Base Extraction
Caption: Step-by-step workflow for removing boronic acids using acid-base extraction.
References
- University of Rochester. (n.d.). Workup Tricks: Reagents.
- MDPI. (2023). Effective Removal of Boron from Aqueous Solutions by Inorganic Adsorbents: A Review.
- Supra Sciences. (n.d.). Solid-Supported Scavengers.
- ResearchGate. (2016). How to purify boronic acids/boronate esters?.
- ResearchGate. (2015). Boron removal for solar-grade silicon production by metallurgical route: A review.
- MDPI. (2021). Advances in Technologies for Boron Removal from Water: A Comprehensive Review.
- National Institutes of Health. (2021). Advances in Technologies for Boron Removal from Water: A Comprehensive Review.
- MDPI. (n.d.). Advances in Technologies for Boron Removal from Water: A Comprehensive Review.
- Google Patents. (2005). Process for purification of boronic acid and its derivatives.
- Oxford Academic. (2012). Facile Chromatographic Method for Purification of Pinacol Boronic Esters.
- OceanRep. (2020). Automation of boron chromatographic purification for δ11B analysis of coral aragonite.
- Boron Selective Resins. (2024). Boron Selective Resins in Wastewater Treatment: Advances and Applications.
- Reddit. (2024). Purification of alkyl Bpin/other alkyl boronic esters.
- ResearchGate. (2016). Can I remove boronic acid using Work up process?.
- ResearchGate. (2020). A Rapid, Simple, and Low‐Blank Pumped Ion‐Exchange Column Chromatography Technique for Boron Purification From Carbonate and Seawater Matrices.
- J-Stage. (2005). Boron Removal and Recovery from Wastewater by Solvent Extraction with 2-Butyl-2-Ethyl-1,3-Propanediol.
- Snew Trading & Solution Sdn Bhd. (n.d.). Boron Removal Resin (IONLITE BR100).
- MDPI. (2024). Boron Recovery from Organic Solutions Used in Brine Treatment through a Water Stream.
- Safe Water Technologies, Inc. (2025). ProSelect Boron/Borate Resin.
- Google Patents. (1980). Two-step process for removing boron compounds from aqueous solutions of magnesium chloride.
- Google Patents. (2020). Methods for extracting boron from an organic solution.
- Reddit. (2017). Trying to remove a boronic acid in a workup. Help!.
- ResearchGate. (2009). The Solvent Extraction of Boron with Synthesized Aliphatic 1,3‐Diols: Stripping and Extraction Behavior of Boron by 2,2,5‐Trimethyl‐1,3‐hexanediol.
- ResearchGate. (2024). How to purify boronate esters?.
- ResearchGate. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
- National Institutes of Health. (2016). Separation and Analysis of Boron Isotope in High Plant by Thermal Ionization Mass Spectrometry.
- ACS Publications. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
- UI Scholars Hub. (2020). REMOVAL TECHNIQUES OF BORON.
- ACS Symposium Series. (2016). Boron Chemistry: An Overview.
- YouTube. (2017). Elemental Extractions 5: Boron Part 1.
- MDPI. (2023). Effective Removal of Boron from Aqueous Solutions by Inorganic Adsorbents: A Review.
- Watch Water. (n.d.). Boron Removal.
- ResearchGate. (2019). Boron removal from the water with chemical precipitation methods.
- ResearchGate. (2011). Methods for boron removal from aqueous solutions — A review.
- ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
- Borates Today. (2021). Boron Pharmaceutical Applications.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. suprasciences.com [suprasciences.com]
- 7. silicycle.com [silicycle.com]
- 8. silicycle.com [silicycle.com]
- 9. silicycle.com [silicycle.com]
- 10. chem.rochester.edu [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. oceanrep.geomar.de [oceanrep.geomar.de]
- 15. waterandwastewater.com [waterandwastewater.com]
Validation & Comparative
A Technical Guide for Researchers: 3,5-Dichloro-4-isopropoxyphenylboronic Acid in Catalysis Compared to Other Arylboronic Acids
In the landscape of modern synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, the choice of the arylboronic acid reagent is paramount to the success of the transformation. This guide provides an in-depth technical comparison of 3,5-dichloro-4-isopropoxyphenylboronic acid with other commonly employed arylboronic acids. The content herein is curated for researchers, scientists, and professionals in drug development, offering objective analysis supported by experimental context and mechanistic insights to inform rational substrate selection and reaction optimization.
Introduction: The Pivotal Role of Arylboronic Acids in Catalysis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of carbon-carbon bond formation, prized for its functional group tolerance, mild reaction conditions, and the general stability of the requisite organoboron reagents.[1][2][3][4] At the heart of this reaction lies the arylboronic acid, a versatile coupling partner whose reactivity and efficacy are intricately governed by the electronic and steric nature of its substituents. These substituents profoundly influence the key steps of the catalytic cycle, namely transmetalation and reductive elimination, thereby dictating reaction rates, yields, and overall efficiency.
This guide focuses on this compound, a polysubstituted arylboronic acid that has found application in the synthesis of complex molecules, notably as a key building block in the development of phosphatidylinositol 3-kinase (PI3K) inhibitors.[5][6][7] Its unique substitution pattern—two electron-withdrawing chlorine atoms and a moderately electron-donating, sterically demanding isopropoxy group—presents a compelling case study for understanding the interplay of electronic and steric effects in catalysis.
The Profile of this compound: A Duality of Effects
The structure of this compound is characterized by a delicate balance of opposing electronic and steric influences.
Electronic Effects: The two chlorine atoms in the meta-positions relative to the boronic acid group are strongly electron-withdrawing through their inductive effects (-I). This electron deficiency on the aromatic ring can have a dual impact. On one hand, it can increase the Lewis acidity of the boron atom, potentially facilitating the initial interaction with the palladium catalyst. On the other hand, a more electron-deficient aryl group can slow down the crucial transmetalation step, which is often the rate-determining step in the catalytic cycle. The isopropoxy group at the para-position exerts a moderately electron-donating effect through resonance (+R) and an electron-withdrawing inductive effect (-I), with the resonance effect typically being more dominant. This donation of electron density can help to partially offset the electron-withdrawing nature of the chlorine atoms.
Steric Effects: The isopropoxy group, with its branched alkyl chain, introduces significant steric bulk around the boronic acid moiety. This steric hindrance can influence the approach of the palladium complex during the transmetalation step. While moderate steric bulk can sometimes be beneficial in promoting reductive elimination, excessive hindrance can impede the formation of the key intermediate, thereby slowing down the overall reaction rate. The ortho-chlorine atoms also contribute to the steric environment around the carbon-boron bond.
This intricate combination of electronic and steric factors makes the catalytic performance of this compound highly dependent on the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent.
Performance Comparison with Other Arylboronic Acids: A Data-Driven Analysis
To provide a clear comparison, we will evaluate the performance of this compound against a selection of common arylboronic acids with varying electronic and steric properties:
-
Phenylboronic acid: The unsubstituted parent compound, serving as a baseline.
-
4-Methoxyphenylboronic acid: An electron-rich arylboronic acid.
-
4-(Trifluoromethyl)phenylboronic acid: An electron-deficient arylboronic acid.
-
2-Tolylboronic acid: A sterically hindered arylboronic acid.
Table 1: Predicted Performance Comparison of Arylboronic Acids in a Standard Suzuki-Miyaura Coupling Reaction
| Arylboronic Acid | Substituent Effects | Predicted Relative Reactivity | Expected Challenges |
| This compound | Strong -I (Cl), Moderate +R/-I (i-PrO), Steric hindrance (i-PrO, Cl) | Moderate to Low | Slow transmetalation due to electron deficiency and steric bulk. |
| Phenylboronic acid | None (baseline) | Moderate | Standard reactivity. |
| 4-Methoxyphenylboronic acid | Strong +R/-I (MeO) | High | Potential for side reactions like homocoupling. |
| 4-(Trifluoromethyl)phenylboronic acid | Strong -I, -R (CF3) | Low | Significantly slower transmetalation due to strong electron withdrawal. |
| 2-Tolylboronic acid | Weak +I (Me), Steric hindrance (ortho-Me) | Moderate to Low | Steric hindrance impeding catalyst approach. |
Mechanistic Insights into Performance Differences
The predicted differences in reactivity can be rationalized by examining their impact on the Suzuki-Miyaura catalytic cycle.
Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle, highlighting the key steps influenced by the arylboronic acid's structure.
-
Transmetalation: This is often the rate-determining step. Electron-donating groups on the arylboronic acid, like the methoxy group in 4-methoxyphenylboronic acid, increase the nucleophilicity of the aryl group, accelerating its transfer to the palladium center. Conversely, the strong electron-withdrawing effects of the chlorine and trifluoromethyl groups in this compound and 4-(trifluoromethyl)phenylboronic acid, respectively, decrease the nucleophilicity of the aryl ring, thus slowing down this step. Steric hindrance from the isopropoxy and ortho-methyl groups can also impede the formation of the necessary intermediate for transmetalation.
-
Reductive Elimination: This final step, which forms the desired C-C bond and regenerates the Pd(0) catalyst, is often favored by bulky ligands on the palladium and can also be influenced by the steric bulk of the coupling partners. The steric hindrance of this compound might, in some cases, promote this step.
Experimental Protocols: A Guide to Practice
To provide a practical framework, the following are representative, generalized protocols for a Suzuki-Miyaura cross-coupling reaction. It is crucial to note that optimal conditions are substrate-dependent and require empirical optimization.
General Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), the arylboronic acid (1.2-2.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equiv).
-
Solvent Addition: Add a degassed solvent system (e.g., toluene/water, dioxane/water, or an alcohol like ethanol).[8] The use of aqueous bases is common.
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Figure 2: A workflow diagram for a typical Suzuki-Miyaura cross-coupling experiment.
Conclusion and Future Outlook
This compound represents a class of challenging yet valuable substrates in Suzuki-Miyaura cross-coupling reactions. Its performance is a nuanced interplay of strong, opposing electronic effects and significant steric hindrance. While its electron-deficient nature and bulky substituents can lead to slower reaction rates compared to simpler, electron-rich arylboronic acids, these very characteristics can be exploited for the synthesis of complex, highly functionalized molecules that are otherwise difficult to access.
For researchers and drug development professionals, a thorough understanding of these underlying principles is crucial for the rational design of synthetic routes and the optimization of reaction conditions. The continued development of more active and specialized catalyst systems will undoubtedly expand the utility of sterically and electronically demanding arylboronic acids like this compound, further empowering the synthesis of novel chemical entities.
References
- Knight, J., et al. (2016).
- Barlaam, B., et al. (2017). Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif. PMC PubMed Central.
- Wheeler, S. E. (2012).
- Verma, A., et al. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.
- Roberts, J. D., & Caserio, M. C. (2021).
- Wikipedia contributors. (2023).
- Science.gov. (n.d.). hammett substituent constants: Topics by Science.gov.
- Anderson, K. W., et al. (2006). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH.
- Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews.
- Welker, M. E., et al. (2018). Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. MDPI.
- Wikipedia contributors. (2023).
- Unger, S. H., & Hansch, C. (1976). Nature of the ortho effect. II. Composition of the Taft steric parameters. Journal of the American Chemical Society.
- Slideshare. (n.d.). Steric parameters taft's steric factor (es).
- Welker, M. E., et al. (2019). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines.
- Li, J., et al. (2009). Efficient Palladium-Catalyzed Suzuki—Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using Benzoferrocenyl Phosphines as Supporting Ligands.
- Carrow, B. P., & Hartwig, J. F. (2012).
- Watson, D. A., et al. (2019). Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society.
- Leveneur, S., et al. (2020). Temperature effect on the steric and polar Taft substituent parameter values. Reaction Chemistry & Engineering.
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G Myers Research Group.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- DiVA portal. (n.d.). Suzuki reactions in novel liquids.
- Boyars, A., et al. (2008). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. NIH.
- Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.
- Leveneur, S., et al. (2020). Temperature effect on the steric and polar Taft substituent parameter values. Reaction Chemistry & Engineering.
- Omae, I. (2019). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions.
- ChemSpider. (n.d.). Suzuki-Miyaura Cross-Coupling of phenylboronic acid and 4-bromochlorobenzene.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
A Senior Application Scientist's Guide to Biaryl Synthesis: Comparative Yield Analysis of Boronic Acids in Suzuki-Miyaura Coupling
Abstract
The biaryl motif is a ubiquitous structural element in pharmaceuticals, agrochemicals, and functional materials. Among the myriad of synthetic methods to construct this pivotal carbon-carbon bond, the Suzuki-Miyaura cross-coupling reaction has emerged as a preeminent and versatile tool.[1][2][3] This guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth comparative analysis of the performance of various boronic acids in biaryl synthesis. We will delve into the mechanistic nuances of the Suzuki-Miyaura coupling, present comparative experimental yield data, and offer detailed, field-proven protocols to empower you to optimize your synthetic strategies.
Introduction: The Significance of Biaryl Scaffolds and the Suzuki-Miyaura Reaction
The prevalence of biaryl structures in molecules of significant biological and material importance cannot be overstated. From blockbuster drugs to organic light-emitting diodes (OLEDs), the controlled synthesis of these compounds is a central theme in modern organic chemistry. The Nobel Prize-winning Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron reagent with an organic halide or triflate, offers a powerful and reliable method for forging C(sp²)–C(sp²) bonds.[3][4] Its widespread adoption is attributable to its mild reaction conditions, exceptional functional group tolerance, and the generally low toxicity and stability of the requisite boronic acid reagents.[1][3]
The success and yield of a Suzuki-Miyaura coupling are profoundly influenced by the judicious selection of the catalyst, ligand, base, and solvent system.[1][5] However, the intrinsic properties of the boronic acid coupling partner play an equally critical, though sometimes overlooked, role in determining the reaction's outcome. This guide will specifically focus on how the electronic and steric nature of the boronic acid impacts reaction yields, providing a comparative framework to aid in reagent selection and reaction optimization.
The Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the reaction mechanism is paramount for rational optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][6]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The reaction initiates with the oxidative addition of an organic halide (R¹-X) to a Pd(0) complex, forming a Pd(II) intermediate.[6] Concurrently, the boronic acid (R²-B(OH)₂) is activated by a base to form a more nucleophilic borate species ([R²-B(OH)₃]⁻).[7] This borate then undergoes transmetalation with the Pd(II) complex, where the organic moiety (R²) is transferred to the palladium center, displacing the halide. The final step is reductive elimination, which forms the desired biaryl product (R¹-R²) and regenerates the active Pd(0) catalyst.[6]
Comparative Yield Analysis of Boronic Acids
The electronic and steric properties of the substituents on the aryl boronic acid can significantly influence the rate of transmetalation, a crucial step in the catalytic cycle.[8]
Electronic Effects
Generally, electron-donating groups (EDGs) on the boronic acid partner enhance the nucleophilicity of the organic group, thereby accelerating the transmetalation step and often leading to higher yields.[8][9] Conversely, electron-withdrawing groups (EWGs) can decrease the rate of transmetalation, potentially leading to lower yields or requiring more forcing reaction conditions.[8][9]
However, this is a general trend, and the overall outcome depends on a delicate balance of factors, including the nature of the aryl halide, the catalyst system, and the base employed.[8]
| Aryl Boronic Acid (R²-B(OH)₂) | Substituent (R²) | Electronic Effect | Aryl Halide (R¹-X) | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 4-Methoxyphenylboronic acid | 4-OCH₃ | Strong EDG | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 95 | [1] |
| Phenylboronic acid | H | Neutral | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 88 | [1] |
| 4-(Trifluoromethyl)phenylboronic acid | 4-CF₃ | Strong EWG | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 75 | [1] |
| 3-Thienylboronic acid | 3-Thienyl | π-rich Heteroaryl | 4-Bromotoluene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 82 | [10] |
| Mesitylboronic acid | 2,4,6-(CH₃)₃ | EDG / Sterically Hindered | 2-Iodotoluene | Pd(PPh₃)₄ | Ba(OH)₂ | DME | 91 | [11] |
Table 1: Comparative yields of Suzuki-Miyaura coupling with various boronic acids. Note: Reaction conditions are not identical across all entries and are presented for illustrative purposes.
Steric Effects
The synthesis of sterically hindered biaryls, particularly those with ortho-substituents, presents a significant challenge.[2][12] Steric hindrance around the boron atom can impede the approach to the palladium center during transmetalation.[11] However, with the development of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs), high yields of sterically congested biaryls can now be achieved.[1][13] In some cases, sterically hindered arylboronic acids can be successfully coupled with 2-substituted haloarenes in high yields.[11][14]
Heteroaryl Boronic Acids
Heteroaryl boronic acids, such as 3-thienylboronic acid, introduce unique reactivity profiles.[10] While the π-rich nature of the thiophene ring can enhance reactivity in the transmetalation step, these reagents are often more susceptible to protodeboronation, a detrimental side reaction where the carbon-boron bond is cleaved.[10] Careful optimization of the base and solvent system is crucial to minimize this side reaction and maximize the yield of the desired hetero-biaryl product.[10]
Experimental Protocols
The following protocols are provided as a robust starting point for the synthesis of biaryls via Suzuki-Miyaura coupling.
General Protocol for Suzuki-Miyaura Coupling
This procedure is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[1]
-
Seal the flask with a rubber septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.[1]
-
Add degassed toluene and degassed water to the flask via syringe.[1]
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[1]
-
Work-up: Upon completion, cool the reaction to room temperature, add water, and extract the aqueous layer with ethyl acetate.[1]
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by silica gel column chromatography.[15]
Workflow for Reaction Optimization
Figure 2: A systematic workflow for optimizing Suzuki-Miyaura coupling conditions.
Conclusion and Future Outlook
The Suzuki-Miyaura cross-coupling reaction remains an indispensable tool for the synthesis of biaryl compounds. As this guide has demonstrated, a nuanced understanding of the electronic and steric properties of the boronic acid coupling partner is essential for maximizing reaction yields and achieving synthetic goals. While electron-donating groups on the boronic acid generally lead to higher yields, the strategic selection of advanced catalysts, ligands, and reaction conditions can enable the efficient coupling of even challenging electron-deficient and sterically hindered substrates.[8][13]
Future advancements in this field will likely focus on the development of even more active and robust catalyst systems, the expansion of the substrate scope to include less reactive coupling partners, and the implementation of more sustainable and environmentally benign reaction conditions.
References
- Benchchem. (n.d.). Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids.
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
- Thieme E-Books & E-Journals. (n.d.). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes.
- The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature.
- NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Dawood, R., & Solaiman, A. (2019). Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate.
- ResearchGate. (2025, August 7). ChemInform Abstract: Synthesis of Sterically Hindered Biaryls (III), (V), and (VII) via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or Their Esters with Haloarenes.
- ResearchGate. (2025, August 9). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
- ACS Publications. (n.d.). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry.
- ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling.
- Benchchem. (n.d.). A Comparative Analysis of 3-Thienylboronic Acid Yields in Suzuki-Miyaura Coupling.
- Dai, J., Lu, D., Ye, T., et al. (2019). Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions. Journal of Chemical Education.
- Benchchem. (n.d.). A Comparative Guide to Benzylboronic Acid and Its Alternatives for Biaryl Synthesis.
- Liu, H., Ren, J., Lin, Y., Huang, S., & Lu, G. P. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. Journal of Organic Chemistry, 89(17), 11930-11938.
- MDPI. (2021). Non-C2-Symmetric Bis-Benzimidazolium Salt Applied in the Synthesis of Sterically Hindered Biaryls.
- wwjmrd. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions.
- Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- Watanabe, T., Miyaura, N., & Suzuki, A. (1992). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Semantic Scholar.
- National Institutes of Health. (n.d.). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014.
- ResearchGate. (2025, August 6). An Efficient Synthesis of Sterically Hindered Arylboronic Acids.
- PubMed Central. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents.
- Dick, G. R., Woerly, E. M., & Burke, M. D. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters.
- ACS Publications. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis.
- The Royal Society of Chemistry. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis.
- MDPI. (n.d.). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. wwjmrd.com [wwjmrd.com]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The Substituent Effects of Suzuki Coupling in Aqueous Micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
A Senior Application Scientist's Guide to the Purity Validation of 3,5-Dichloro-4-isopropoxyphenylboronic acid for Medicinal Chemistry Applications
In the landscape of modern drug discovery, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the synthesis of novel biaryl and heteroaryl structures, which are prevalent in a vast number of approved drugs and clinical candidates.[1][2][3] The success of these intricate molecular constructions hinges on the quality of the building blocks, among which arylboronic acids are of paramount importance.[4][5] 3,5-Dichloro-4-isopropoxyphenylboronic acid is a key reagent, offering a decorated phenyl motif for the elaboration of complex molecular architectures. However, the seemingly straightforward nature of this reagent belies a complex reality: its purity can be variable, and the presence of even minor impurities can have a cascading effect on reaction outcomes, leading to diminished yields, challenging purifications, and the introduction of difficult-to-remove byproducts.
This guide provides an in-depth, technically-grounded comparison of analytical methodologies for the validation of this compound purity. As a self-validating system, this document will not only present protocols but also elucidate the scientific rationale behind the experimental choices, empowering researchers to make informed decisions in their own laboratories. Our approach is rooted in the principles of Expertise, Experience, and Trustworthiness, and adheres to the validation framework established by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7][8]
The Adversaries Within: Common Impurities and Degradation Products
The journey of a boronic acid from synthesis to the reaction flask is fraught with opportunities for impurity incorporation and degradation. For this compound, the primary impurities of concern are:
-
Boroxine (Trimeric Anhydride): Boronic acids are prone to dehydration, forming cyclic trimeric anhydrides known as boroxines.[9][10] While boroxines can sometimes be active in Suzuki couplings, their presence alters the stoichiometry of the reaction and can lead to inconsistent results.
-
Protodeboronation Product (2,6-dichloro-1-isopropoxybenzene): Cleavage of the C-B bond, often facilitated by moisture or acidic/basic conditions, results in the formation of the corresponding arene.[11] This impurity is inert in the coupling reaction and its presence directly reduces the effective concentration of the desired boronic acid.
-
Boric Acid: A common byproduct of hydrolysis and a potential residual impurity from the manufacturing process.[11][12]
-
Process-Related Impurities: Residual starting materials, reagents, and solvents from the synthesis of the boronic acid.
Caption: Key structures in the purity assessment of this compound.
A Multi-Pronged Approach to Purity Validation: A Comparative Overview
No single analytical technique can provide a complete picture of a boronic acid's purity. A robust validation strategy employs a suite of orthogonal methods, each offering unique insights.
| Analytical Technique | Principle | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC-UV) | Separation based on polarity, detection via UV absorbance. | Excellent for quantifying organic impurities with a chromophore. High precision and robustness.[13] | May not detect impurities without a UV chromophore (e.g., boric acid). Co-elution of impurities is possible. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by polarity, detection by mass-to-charge ratio. | High sensitivity and specificity. Allows for the identification of unknown impurities by their mass.[14][15][16] | Quantitative accuracy can be affected by ionization efficiency. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Provides detailed structural information. ¹H NMR is excellent for identifying and quantifying organic impurities. ¹¹B NMR is specific for boron-containing species.[17][18][19][20] Quantitative NMR (qNMR) can provide an absolute purity value without a reference standard for the analyte. | Lower sensitivity compared to LC-MS. Requires careful selection of internal standards for qNMR. |
| Elemental Analysis (CHN) | Combustion of the sample to convert C, H, and N to gaseous oxides, which are then quantified. | Provides the percentage composition of C, H, and N, which can be compared to the theoretical values for the pure compound.[21] | Does not provide information on the nature of impurities. Less sensitive to minor impurities compared to chromatographic methods. |
The Workflow of Validation: A Systematic Approach
The validation of this compound purity should follow a logical and systematic workflow to ensure comprehensive and reliable results.
Caption: A systematic workflow for the comprehensive purity validation of boronic acids.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be robust and are based on established methodologies for the analysis of boronic acids. They should be adapted and validated for the specific instrumentation and reagents available in your laboratory, in accordance with ICH Q2(R1) guidelines.[6][7][8]
High-Performance Liquid Chromatography (HPLC-UV)
-
Rationale: This method is the workhorse for purity assessment, providing a quantitative measure of the main component and any UV-active impurities. A C18 column is chosen for its broad applicability in reversed-phase chromatography. The acidic mobile phase helps to ensure good peak shape for the boronic acid.
-
Instrumentation: HPLC system with a UV/Vis detector (e.g., PDA or DAD).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-22 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the boronic acid and dissolve in 10 mL of a 1:1 mixture of Acetonitrile and Water.
-
System Suitability: Inject a standard solution five times. The relative standard deviation (RSD) of the peak area should be less than 2.0%.
-
Analysis: Calculate the purity by area percent, assuming all impurities have a similar response factor to the main component.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Rationale: LC-MS is employed for the identification of impurities, especially those present at low levels or those that are not well-resolved by HPLC-UV. Electrospray ionization in negative mode is often effective for boronic acids.
-
Instrumentation: LC-MS system with an ESI source.
-
LC Conditions: Use the same LC method as described for HPLC-UV.
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 350 °C.
-
Drying Gas Flow: 10 L/min.
-
Nebulizer Pressure: 40 psi.
-
Scan Range: m/z 50-500.
-
-
Sample Preparation: Prepare the sample as for HPLC-UV analysis.
-
Analysis: Correlate the peaks observed in the HPLC-UV chromatogram with the mass spectra to identify impurities. Search for the expected masses of the boroxine, protodeboronation product, and other potential byproducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale: NMR provides an orthogonal assessment of purity and is invaluable for structural confirmation. ¹H NMR can identify and quantify organic impurities, while ¹¹B NMR provides a specific fingerprint for boron-containing species. qNMR offers a direct measure of purity without the need for a specific reference standard of the analyte.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR:
-
Solvent: DMSO-d₆.
-
Sample Preparation: Dissolve 5-10 mg of the boronic acid in ~0.7 mL of DMSO-d₆.
-
Analysis: Integrate the aromatic and aliphatic protons of the main component and compare these to the integrals of any impurity signals.
-
-
¹¹B NMR:
-
Quantitative ¹H NMR (qNMR):
-
Internal Standard: A certified internal standard with a known purity and protons that do not overlap with the analyte signals (e.g., maleic acid or dimethyl sulfone).
-
Sample Preparation: Accurately weigh ~10 mg of the boronic acid and ~10 mg of the internal standard into an NMR tube. Dissolve in a known volume of DMSO-d₆.
-
Analysis: Acquire the ¹H NMR spectrum with a long relaxation delay (e.g., 30 s) to ensure full relaxation of all protons. Calculate the purity based on the integral ratio of a well-resolved analyte peak to a known peak of the internal standard.
-
Elemental Analysis (CHN)
-
Rationale: This fundamental technique provides a macro-level assessment of purity by comparing the experimentally determined elemental composition to the theoretical values.
-
Instrumentation: CHN elemental analyzer.
-
Sample Preparation: Accurately weigh ~2 mg of the dried sample into a tin capsule.
-
Analysis: Analyze the sample in triplicate. The experimental values for C and H should be within ±0.4% of the theoretical values for C₉H₁₁BCl₂O₃.
Comparative Data Analysis: A Hypothetical Case Study
To illustrate the application of these methodologies, let's consider a hypothetical comparison of three different lots of this compound.
Table 1: HPLC-UV Purity and Impurity Profile
| Lot Number | Purity by Area % | Major Impurity 1 (Retention Time) | Area % | Major Impurity 2 (Retention Time) | Area % |
| Lot A | 99.2% | Protodeboronation Product (12.5 min) | 0.5% | Unknown (9.8 min) | 0.2% |
| Lot B | 97.5% | Boroxine (14.2 min) | 1.8% | Protodeboronation Product (12.5 min) | 0.4% |
| Lot C | 95.8% | Protodeboronation Product (12.5 min) | 2.1% | Boroxine (14.2 min) | 1.5% |
Table 2: LC-MS Identification of Major Impurities
| Lot Number | Impurity (Retention Time) | Observed m/z | Identity |
| Lot A | Protodeboronation Product (12.5 min) | 204.0 | 2,6-dichloro-1-isopropoxybenzene |
| Lot B | Boroxine (14.2 min) | 691.8 | Trimeric Anhydride |
| Lot C | Protodeboronation Product (12.5 min) | 204.0 | 2,6-dichloro-1-isopropoxybenzene |
Table 3: qNMR and Elemental Analysis Results
| Lot Number | Purity by qNMR | Elemental Analysis (%C, %H) | Theoretical (%C, %H) |
| Lot A | 99.1% | 43.45, 4.48 | 43.44, 4.46 |
| Lot B | 97.3% | 43.98, 4.39 | 43.44, 4.46 |
| Lot C | 95.5% | 44.21, 4.35 | 43.44, 4.46 |
Interpretation of Results:
-
Lot A demonstrates high purity across all analytical techniques. The major impurity is confirmed as the protodeboronation product. The qNMR and elemental analysis results are in excellent agreement with the HPLC data.
-
Lot B shows a significant amount of the boroxine impurity, which is consistent with the slightly higher carbon and lower hydrogen content observed in the elemental analysis.
-
Lot C has the lowest purity, with substantial levels of both the protodeboronation product and the boroxine. This is reflected in the deviation of the elemental analysis results from the theoretical values.
Conclusion and Best Practices
The comprehensive validation of this compound purity is not a mere formality but a critical step in ensuring the success of medicinal chemistry campaigns. This guide has demonstrated that a multi-technique approach, combining the quantitative power of HPLC and qNMR with the structural elucidation capabilities of LC-MS and NMR, provides the most reliable assessment of purity.
Recommendations for Researchers:
-
Always validate the purity of new batches of boronic acids, regardless of the supplier's certificate of analysis.
-
Employ at least two orthogonal analytical techniques for purity determination (e.g., HPLC and qNMR).
-
Use LC-MS to identify unknown impurities.
-
Store boronic acids in a cool, dry, and dark environment to minimize degradation. Consider storage under an inert atmosphere.
-
Be aware of the potential for boroxine formation, especially when using older reagents.
By adhering to these principles and employing the methodologies outlined in this guide, researchers can proceed with confidence, knowing that the quality of their starting materials will support, rather than hinder, their quest for the next generation of therapeutics.
References
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- Negrete-Raymond, A. et al. (2003). Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. Applied and Environmental Microbiology, 69(5), 2843-2849. [Link]
- Duval, F. et al. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures.
- Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- Kumar, A. et al. (2014). Accurate Analysis of Boronic Pinacol Esters Using Low Residual Silanol Silica Based Reversed Phase HPLC. Journal of Liquid Chromatography & Related Technologies, 37(13), 1855-1867. [Link]
- Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- Duval, F. et al. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin.
- Thomas, A. A. et al. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(41), 16546-16558. [Link]
- Reddit. (2022). HELP: Purifying boronic acids sucks. r/OrganicChemistry. [Link]
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- ResearchGate. (2019). Q2(R1)
- ICH. (n.d.). Quality Guidelines. [Link]
- Abraham Entertainment. (2023).
- Borates Today. (2021). Boron Suzuki Coupling. [Link]
- Negrete-Raymond, A. et al. (2003). Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. Applied and Environmental Microbiology, 69(5), 2843-2849. [Link]
- Wikipedia. (n.d.). Suzuki reaction. [Link]
- Plamondon, L. et al. (1999). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 88(10), 1014-1019. [Link]
- Boronic Acids in Suzuki Coupling: A Pharma Intermedi
- Chemsrc. (2022).
- ResearchGate. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. [Link]
- ResearchGate. (2018).
- Valenzuela, S. A. et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071-15076. [Link]
- Valenzuela, S. A. et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071-15076. [Link]
- Hall, D. G. (Ed.). (2011).
- ResearchGate. (2019).
- Valenzuela, S. A. et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071-15076. [Link]
- PMC - NIH. (2023).
- GlobalChemMall. (n.d.). (3,5-Dichloro-4-isopropoxyphenyl)boronic acid. [Link]
- Supporting Information - Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol. (n.d.). [Link]
- Wiley-VCH. (n.d.). The Chemistry of Organoboron Compounds, 2 Volume Set. [Link]
- ResearchGate. (2016).
- SCIEX. (n.d.).
- ResearchGate. (2018).
- Wikipedia. (n.d.). Organoboron chemistry. [Link]
- PMC - PubMed Central. (2018).
- ACS Publications. (2020).
- ChemRxiv. (2020). Which boronic acids are used most frequently for synthesis of bioactive molecules. [Link]
- Catalysis Reviews. (2016).
- RSC Medicinal Chemistry. (2024). Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. [Link]
- ACS Symposium Series. (2016). Boron Chemistry: An Overview. [Link]
- A Fusion of Triple Quad LC/MS/MS Speed & Sensitivity. (2013). LCGC North America. [Link]
- Eltra. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. [Link]
- Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids. (2023). Molecules, 28(16), 6098. [Link]
- PubChem - NIH. (n.d.). 4-Isopropylphenylboronic acid. [Link]
- ResearchGate. (2020).
- Scirp.org. (2018). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. [Link]
Sources
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. Boron Suzuki Coupling | Borates Today [borates.today]
- 5. researchgate.net [researchgate.net]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 11. reddit.com [reddit.com]
- 12. application.wiley-vch.de [application.wiley-vch.de]
- 13. waters.com [waters.com]
- 14. sciex.com [sciex.com]
- 15. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. par.nsf.gov [par.nsf.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
A Senior Application Scientist's Guide to the Multinuclear NMR Characterization of 3,5-Dichloro-4-isopropoxyphenylboronic Acid and Its Derivatives
Introduction: The Synthetic Value of Substituted Arylboronic Acids
In the landscape of modern drug discovery and organic synthesis, arylboronic acids are indispensable building blocks, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The specific compound class, 3,5-dichloro-4-isopropoxyphenylboronic acid and its analogues, offers a scaffold with a unique combination of steric hindrance and electronic properties. The chlorine atoms act as powerful electron-withdrawing groups and potential sites for further functionalization, while the isopropoxy group provides a bulky, lipophilic moiety that can enhance solubility and modulate biological activity.
Accurate structural confirmation and purity assessment of these intermediates are non-negotiable for the success of subsequent synthetic steps and the integrity of biological screening data. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this characterization. However, boronic acids present unique challenges that can confound standard analytical approaches. This guide provides an in-depth, experience-driven comparison of NMR techniques to reliably characterize these valuable compounds, moving beyond simple data reporting to explain the causality behind the methods.
The Boroxine Conundrum: A Primary Hurdle in Boronic Acid NMR
A frequent source of frustration when analyzing boronic acids by NMR is the appearance of broad signals or multiple sets of unexpected peaks. This phenomenon is almost always attributable to the dynamic equilibrium between the monomeric boronic acid and its cyclic trimeric anhydride, the boroxine.[1] This dehydration reaction can occur spontaneously, particularly in non-coordinating solvents like CDCl₃ or when the solid sample is very dry.
Caption: Experimental workflow for NMR analysis.
Detailed Experimental Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of the boronic acid derivative into a clean, dry vial. [2]2. Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent.
-
DMSO-d₆: An excellent first choice due to its high polarity, which effectively dissolves most boronic acids and disrupts boroxine formation.
-
Methanol-d₄ (CD₃OD): Highly effective at breaking up boroxines. [1]Note that the B(OH)₂ protons will exchange with the solvent's deuterium, causing their signal to disappear. This can be a useful diagnostic tool.
-
Chloroform-d (CDCl₃): Generally avoided unless necessary, as it is non-coordinating and promotes boroxine formation. [1]3. Transfer: Transfer the solution to a 5 mm NMR tube. For ¹¹B NMR, using a quartz NMR tube is best practice to eliminate the broad background signal from the borosilicate glass of standard tubes. [3]4. ¹H NMR Acquisition: Acquire a standard proton spectrum. The B(OH)₂ protons typically appear as a broad singlet. Its chemical shift is highly dependent on concentration, temperature, and solvent.
-
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Be aware that the carbon atom directly attached to the boron (the ipso-carbon) may appear as a very broad signal or be undetectable due to quadrupolar relaxation induced by the ¹¹B nucleus (a quadrupolar nucleus). [4]6. ¹¹B NMR Acquisition: This is a crucial and highly informative experiment.
-
Reference: Use an external standard of BF₃•OEt₂ (δ = 0 ppm). [2] * Spectral Width: A spectral width of 200-300 ppm centered at 0 ppm is typically sufficient. [2] * Interpretation: The chemical shift provides direct insight into the boron atom's coordination environment. sp²-hybridized trigonal planar boronic acids typically resonate in the range of δ 28–33 ppm, while sp³-hybridized tetrahedral boronate esters resonate at a significantly higher field (lower ppm value), typically δ 5–15 ppm. [5][6]
-
Comparative Data: Characterization of the Parent Acid and a Key Derivative
To illustrate the power of this multinuclear approach, we will compare the expected NMR data for This compound (1) and its common synthetic derivative, the pinacol ester (2) . The formation of a boronate ester is a frequent derivatization used to enhance stability and is readily identified by NMR.
Caption: Parent acid (1) and its pinacol ester (2).
| Compound | Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity / Coupling (J, Hz) | Assignment & Rationale |
| 1 | ¹H | ~7.8 - 8.0 | s | Ar-H : Singlet due to symmetrical substitution. Shifted downfield by the electron-withdrawing Cl and B(OH)₂ groups. |
| ~8.2 | br s | B(OH)₂ : Broad, exchangeable protons. Position is variable. | ||
| ~4.7 | septet (J ≈ 6.0) | OCH(CH₃)₂ : Methine proton split by 6 equivalent methyl protons. | ||
| ~1.3 | d (J ≈ 6.0) | OCH(CH₃)₂ : Methyl protons split by the single methine proton. | ||
| ¹³C | ~155 | s | C-O : Carbon attached to the isopropoxy group. | |
| ~138 | s | C-Cl : Carbons attached to chlorine atoms. | ||
| ~130 | s | C-H : Aromatic carbons attached to protons. | ||
| ~128 | br s | C-B : ipso-carbon. Often broad or unobserved. | ||
| ~73 | s | OCH(CH₃)₂ : Methine carbon. | ||
| ~22 | s | OCH(CH₃)₂ : Methyl carbons. | ||
| ¹¹B | ~29 | br s | B(OH)₂ : Typical for a trigonal planar (sp²) arylboronic acid. [5][6] | |
| 2 | ¹H | ~7.7 | s | Ar-H : Slightly upfield shift relative to 1 due to the slightly less withdrawing nature of the boronate ester vs. the acid. |
| ~4.6 | septet (J ≈ 6.0) | OCH(CH₃)₂ : Methine proton. | ||
| ~1.35 | s | B-O-C(CH₃)₂ : 12 equivalent protons of the pinacol group appear as a sharp singlet. | ||
| ~1.3 | d (J ≈ 6.0) | OCH(CH₃)₂ : Methyl protons. | ||
| ¹³C | ~154 | s | C-O : Carbon attached to the isopropoxy group. | |
| ~137 | s | C-Cl : Carbons attached to chlorine atoms. | ||
| ~129 | s | C-H : Aromatic carbons. | ||
| N/A | - | C-B : ipso-carbon is typically not observed for boronate esters. | ||
| ~84 | s | B-O-C(CH₃)₂ : Quaternary carbons of the pinacol group. | ||
| ~72 | s | OCH(CH₃)₂ : Methine carbon. | ||
| ~25 | s | B-O-C(CH₃)₂ : Methyl carbons of the pinacol group. | ||
| ~22 | s | OCH(CH₃)₂ : Methyl carbons. | ||
| ¹¹B | ~20 | br s | B(O-pinacol) : Significant upfield shift from 1 , confirming the change from trigonal planar (sp²) to tetrahedral (sp³) geometry at the boron center. [3][6] |
Note: The chemical shifts presented are illustrative and based on typical values for substituted arylboronic acids and their esters. Actual values may vary slightly based on solvent and concentration. [7][8][9][10]
Conclusion
The reliable characterization of this compound and its derivatives by NMR spectroscopy is not only achievable but essential for synthetic success. The primary challenges—namely, the monomer-boroxine equilibrium—can be readily overcome with a logical and informed approach. By prioritizing coordinating deuterated solvents like DMSO-d₆ or CD₃OD and incorporating multinuclear analysis, particularly ¹¹B NMR, researchers can gain unambiguous and comprehensive structural insights. The ¹¹B NMR spectrum serves as a powerful, direct probe of the boron's chemical environment, instantly distinguishing between the free acid and its common ester derivatives. This self-validating workflow provides the necessary confidence in the identity and purity of these crucial synthetic intermediates, paving the way for their successful application in drug discovery and materials science.
References
- Widdifield, C. M., et al. (2012). Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters. Physical Chemistry Chemical Physics, 14(21), 7799-7813.
- Gierczyk, B., et al. (2014). Influence of fluorine substituents on the NMR properties of phenylboronic acids. Magnetic Resonance in Chemistry, 52(5), 202-213.
- Beachell, H. C., & Beistel, D. W. (1964). Nuclear Magnetic Resonance Spectra of Phenylboronic Acids. Inorganic Chemistry, 3(7), 1028-1032.
- Wallace, C. H., & Smith, M. D. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15309-15314.
- San Diego State University Department of Chemistry. 11B NMR Chemical Shifts.
- Gierczyk, B., et al. (2014). Influence of fluorine substituents on the NMR properties of phenylboronic acids. ResearchGate.
- Sporzyński, A., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2024.
- Widdifield, C. M., & Bryce, D. L. (2010). A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A, 114(14), 4831-4844.
- Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization.
- ResearchGate. 13C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles.
- Wallace, C. H., & Smith, M. D. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. ResearchGate.
- Inorganic Chemistry. Nuclear Magnetic Resonance Spectra of Phenylboronic Acids.
- The Royal Society of Chemistry. Supplementary Material.
- The Royal Society of Chemistry. Supporting Information 22-01-15.
- The Royal Society of Chemistry. General Information Synthesis of known precursors.
- ResearchGate. Supporting Information.
- University of Bath. Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and Diols.
- University of Colorado Boulder. 13-C NMR Chemical Shift Table.
- MDPI. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers.
- University of Regensburg. Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information.
- University of Wisconsin-Madison. Deuterated NMR Solvent Table.
- Sporzyński, A., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. PMC - NIH.
- The Royal Society of Chemistry. Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information.
- The Royal Society of Chemistry. Pressure-induced remarkable luminescence switch of a dimer form of donor–acceptor–donor triphenylamine (TPA) derivative - Supporting Information.
Sources
- 1. reddit.com [reddit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Influence of fluorine substituents on the NMR properties of phenylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Next-Generation VHL Ligands: Moving Beyond 3,5-Dichloro-4-isopropoxyphenylboronic acid in PROTAC Synthesis
Introduction: The Quest for Druggable Protein Degraders
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic science. Instead of merely inhibiting a target protein, these heterobifunctional molecules hijack the cell's own ubiquitin-proteasome system (UPS) to induce its complete degradation[1]. A PROTAC consists of a ligand for a target protein of interest (POI) and another for an E3 ubiquitin ligase, joined by a chemical linker. This design promotes the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the target and its subsequent destruction by the proteasome[2].
The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully utilized ligases in PROTAC design, largely due to the availability of potent, well-characterized small molecule ligands[3]. For years, a significant portion of these ligands have been synthesized using a key building block: 3,5-dichloro-4-isopropoxyphenylboronic acid . This moiety forms a critical part of the VHL ligand's "right-hand side" (RHS), contributing to high binding affinity.
However, the field of targeted protein degradation is rapidly evolving. While potent, PROTACs built from this traditional scaffold often exhibit significant physicochemical challenges, including large molecular weight, poor aqueous solubility, and low membrane permeability. These factors create a major bottleneck, limiting oral bioavailability and confining many clinical-stage VHL-based PROTACs to intravenous administration[4][5]. This guide provides a comparative analysis of emerging alternatives to this benchmark building block, offering researchers and drug developers a data-driven overview of next-generation strategies for designing more effective, cell-permeable, and orally bioavailable PROTACs.
The VHL-PROTAC Mechanism: A Visual Overview
The efficacy of a VHL-recruiting PROTAC hinges on its ability to successfully induce the formation of a stable ternary complex. This orchestrated process leads to the selective degradation of the target protein.
Caption: General mechanism of VHL-recruiting PROTACs.
The Benchmark: Limitations of the Dichloroisopropoxy Phenyl Moiety
The standard VHL ligand, often derived from precursors like VH032, features the 3,5-dichloro-4-isopropoxyphenyl group. Its synthesis typically involves a Suzuki-Miyaura cross-coupling reaction between the boronic acid and a suitable aromatic halide partner integrated into the VHL ligand core.
While this moiety provides excellent binding affinity to VHL, its properties contribute to the "beyond Rule of 5" (bRo5) characteristics of the final PROTAC. The dichlorination and the isopropoxy group increase lipophilicity, which can paradoxically hinder permeability due to poor solubility. Furthermore, the overall rigidity and polar surface area of the VHL ligand often necessitate linkers that fail to adequately shield these properties, preventing the molecule from adopting the "chameleon-like" folded conformations needed to traverse the cell membrane[6][7][8].
The primary drivers for seeking alternatives are:
-
Improving Oral Bioavailability: The ultimate goal for many small molecule therapeutics is convenient oral administration, a significant hurdle for most VHL-based PROTACs[1][9].
-
Enhancing Cell Permeability: To be effective, a PROTAC must efficiently cross the cell membrane to reach its intracellular target.
-
Modulating Physicochemical Properties: Fine-tuning solubility, lipophilicity, and polar surface area is critical for optimizing ADME (absorption, distribution, metabolism, and excretion) properties.
-
Expanding Chemical Space: Discovering novel VHL ligands can unlock new therapeutic opportunities and provide alternative scaffolds for challenging targets[10][11].
Emerging Alternatives and Comparative Analysis
Rational, structure-based design has led to a new generation of VHL ligands that move beyond the traditional dichloroisopropoxy phenyl scaffold. These alternatives focus on modifying this key recognition element to enhance the overall properties of the final PROTAC.
Strategy 1: Phenyl Ring Substitution and Bioisosteric Replacement
A primary strategy involves modifying the substituents on the phenyl ring or replacing the phenyl ring entirely with a different aromatic system. The goal is to maintain or improve VHL binding while enhancing physicochemical properties. For instance, replacing bulky, lipophilic groups with smaller, more polar, or hydrogen-bond-accepting moieties can improve solubility.
Strategy 2: Conformational Control and Property-Guided Design
Recent studies have revealed that the ability of a PROTAC to adopt folded, lower-polarity conformations in the nonpolar environment of the cell membrane is critical for passive permeability[7][8]. This has shifted design focus towards ligands and linkers that promote intramolecular interactions (e.g., hydrogen bonds, π-π stacking) to shield the polar surface area of the VHL ligand[6]. This "chameleon effect" allows the molecule to adapt to different environments. The development of ACBI2, an orally bioavailable SMARCA2 degrader, exemplifies the success of this property-driven approach[9].
Comparative Performance Data
The following table summarizes key performance metrics for the benchmark VHL ligand scaffold and emerging alternatives, demonstrating the progress in achieving favorable drug-like properties.
| VHL Ligand Moiety | VHL Binding Affinity (Kd, nM) | Representative PROTAC | Target | Degradation Potency (DC50, nM) | Key Advantage(s) | Reference(s) |
| Benchmark: 3,5-dichloro-4-isopropoxyphenyl | 50 - 200 | MZ1 | BRD4 | < 5 | High Potency, Well-Established | [1][11] |
| Alternative 1: Monochloro-alkoxy-phenyl | ~100 - 300 | ACBI2 | SMARCA2 | ~ 5-10 | Orally Bioavailable , Improved Permeability | [9] |
| Alternative 2: Fluoro-substituted Phenyl | 44 (VH101) | AT1 | BRD4 | ~ 20 | Improved Potency, Favorable PK Properties | [11] |
| Alternative 3: Fused Bicyclic Systems (e.g., Benzofurans) | 50 - 500 | BRAF Degraders | BRAF | > 100 | Rigidified scaffold, explored for specific targets | [11] |
| Alternative 4: Heterocyclic Replacements (e.g., Pyridyl) | Variable | ERK5 Degraders | ERK5 | Variable | Modulates polarity, potential for IMHBs | [8] |
Note: Data is compiled from multiple sources for representative compounds and may vary based on the specific PROTAC construct (POI ligand, linker, etc.). DC50 values are highly cell-line and target-dependent.
Experimental Protocols
To translate these concepts into practice, robust experimental protocols are essential. The following sections provide validated, step-by-step methodologies for key stages of PROTAC synthesis and evaluation.
Synthetic Workflow for VHL-based PROTACs
The synthesis of a VHL-recruiting PROTAC is a modular process, allowing for the systematic evaluation of different VHL ligands, linkers, and POI binders.
Caption: Modular workflow for VHL-based PROTAC synthesis.
Protocol 1: Synthesis of VHL Ligand-Linker Conjugate
This protocol describes a standard nucleophilic substitution (SN2) reaction to attach a linker to a common VHL ligand scaffold presenting a nucleophilic secondary amine. This is a critical step in the modular synthesis of PROTACs[12].
Materials:
-
VHL Ligand (with secondary amine handle, 1.0 eq)
-
Linker with a leaving group (e.g., Cyclohexane-PEG1-Br, 1.1-1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a dry, round-bottom flask under a nitrogen atmosphere, dissolve the VHL ligand (1.0 eq) in anhydrous DMF to a concentration of 0.1-0.2 M.
-
To the stirred solution, add DIPEA (2.0-3.0 eq). The base is crucial to deprotonate the amine and neutralize the acid formed during the reaction.
-
Add the linker (1.1-1.5 eq) to the reaction mixture.
-
Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine to remove DMF and excess reagents.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the desired VHL ligand-linker conjugate.
-
Confirm the identity and purity of the product by LC-MS and NMR spectroscopy.
Protocol 2: Western Blot for PROTAC-Induced Protein Degradation
This assay is the gold standard for quantifying the degradation of a target protein in cells following PROTAC treatment[13][14].
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of your PROTAC in culture medium. Aspirate the old medium from the cells and treat with the PROTAC solutions for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Collect the supernatant (protein lysate) and determine the total protein concentration using a BCA assay.
-
Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer. Boil samples at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again, then apply ECL substrate and visualize the bands using a chemiluminescence imager.
-
Strip or cut the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensity using software like ImageJ. Normalize the target protein band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle-treated control to determine DC50 and Dmax values.
Conclusion and Future Outlook
The journey from the first VHL ligands to today's orally bioavailable degraders highlights the power of rational drug design. The move away from the historical reliance on this compound has been driven by a deeper understanding of the complex interplay between structure, physicochemical properties, and biological function[15]. By embracing property-guided design, focusing on conformational dynamics, and exploring diverse chemical space, researchers are successfully overcoming the formidable challenge of oral bioavailability for VHL-based PROTACs[9][16].
The future of VHL ligand design will likely focus on even more sophisticated strategies, including the development of tissue-selective ligands and the exploration of novel exit vectors to further optimize PROTAC geometry. As the E3 ligase toolbox continues to expand beyond VHL and Cereblon, the lessons learned from optimizing this critical class of ligands will provide a valuable blueprint for the entire field of targeted protein degradation[17][18][19].
References
- A Comparative Guide to PROTACs Synthesized with Different VHL Ligands. Benchchem.
- Application Note: Synthesis of a VHL Ligand-Linker Conjugate for PROTAC Development. Benchchem.
- Design and in vivo evaluation of an orally bioavailable VHL-based... ResearchGate.
- Application Notes and Protocols for the Synthesis of VHL Ligand 14 Derivatives. Benchchem.
- Assessing the Selectivity of VHL Ligand 8-based PROTACs: A Comparative Guide. Benchchem.
- Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. PubMed Central.
- Potency-Enhanced Peptidomimetic VHL Ligands with Improved Oral Bioavailability. Various Sources.
- VHL Ligase Ligands for PROTAC Applications. Enamine.
- Enabling Oral Delivery of VHL-based PROTACs Through Formulation and Prodrug Design. The Institute of Cancer Research.
- A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo. ResearchGate.
- Impact of Linker Composition on VHL PROTAC Cell Permeability. PubMed.
- Discovery of E3 Ligase Ligands for Target Protein Degradation. ProQuest.
- Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews (RSC Publishing).
- Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. PMC.
- Impact of Linker Composition on VHL PROTAC Cell Permeability. PMC - PubMed Central.
- Technical Support Center: PROTAC Synthesis with VHL Ligands. Benchchem.
- Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Publications.
- PROTAC Cell Permeability and Oral Bioavailability: A Journey Into Uncharted Territory. ResearchGate.
- Review on VHL ligands – Ciulli Laboratory. University of Dundee.
- VHL ligands found in PROTACs. Linker attachment options are represented... ResearchGate.
- Structure of the standard VHL ligand (1). a) Green arrows indicate exit... ResearchGate.
- Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders. PubMed.
- Next-Generation Targeted Protein Degradation: Beyond the Usual E3 Ligases. Oxford Global.
- Discovery of E3 Ligase Ligands for Target Protein Degradation. PMC - PubMed Central.
- A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). PMC - NIH.
- E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers.
- Improve your protein degrader design with new ways to discover E3 ligase ligands. 2bind.
- Ligands for E3 Ligase (Inhibitors Agonists Modulators Antagonists). MedChemExpress.
- A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). Taylor & Francis Online.
- Feasible Column Chromatography-Free, Multi-Gram Scale Synthetic Process of VH032 Amine, Which Could Enable Rapid PROTAC Library Construction. ACS Omega.
- Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. PubMed.
Sources
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. icr.ac.uk [icr.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Impact of Linker Composition on VHL PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Review on VHL ligands – Ciulli Laboratory [sites.dundee.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 18. oxfordglobal.com [oxfordglobal.com]
- 19. m.youtube.com [m.youtube.com]
A Comparative Guide to Palladium Ligand Efficacy in Suzuki-Miyaura Coupling with 3,5-Dichloro-4-isopropoxyphenylboronic Acid
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex biaryl structures. The reaction's efficiency, however, is highly dependent on the judicious choice of a palladium ligand, especially when dealing with sterically hindered and electronically demanding substrates. This guide provides an in-depth comparative analysis of various palladium ligands for the Suzuki-Miyaura coupling of 3,5-Dichloro-4-isopropoxyphenylboronic acid, a substrate of increasing importance in the synthesis of bioactive molecules.
The inherent challenge with this boronic acid lies in its di-ortho-chloro substitution, which creates significant steric hindrance around the boron center. This steric bulk can impede the crucial transmetalation step in the catalytic cycle, often leading to low yields and sluggish reactions with conventional palladium catalysts. Furthermore, the electronic effects of the two chlorine atoms and the isopropoxy group can influence the reactivity of the boronic acid. This guide will explore how different classes of palladium ligands, namely bulky phosphines and N-heterocyclic carbenes (NHCs), can overcome these challenges to afford efficient coupling.
The Suzuki-Miyaura Catalytic Cycle: A Ligand's Crucial Role
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The ligand's role is paramount in stabilizing the palladium center and facilitating each step of the cycle: oxidative addition, transmetalation, and reductive elimination. For sterically demanding substrates like this compound, the ligand's steric and electronic properties are critical for efficient catalysis.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Efficacy of Palladium Ligands
The choice of ligand is critical for overcoming the steric hindrance presented by this compound. Bulky, electron-rich ligands are generally preferred as they promote the formation of the active monoligated palladium(0) species, which is more amenable to oxidative addition and can better accommodate sterically demanding substrates during transmetalation.
Bulky Phosphine Ligands (Buchwald-type)
The development of bulky, electron-rich biaryl phosphine ligands by the Buchwald group revolutionized Suzuki-Miyaura couplings of challenging substrates. Ligands such as SPhos, XPhos, and RuPhos have demonstrated exceptional performance in coupling sterically hindered aryl chlorides and boronic acids.
| Ligand | Structure | Key Features | Typical Performance with Hindered Substrates |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Highly active for a broad range of substrates, including sterically hindered ones. The methoxy groups are thought to promote the initial reduction of Pd(II) to Pd(0). | Excellent yields, often at lower catalyst loadings and milder conditions. |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Extremely bulky and electron-rich, making it highly effective for the most challenging couplings, including tetra-ortho-substituted biaryls. | Superior performance for highly sterically demanding substrates where other ligands may fail. |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Similar to SPhos but with isopropoxy groups, offering a different steric and electronic profile. | Often provides comparable or, in some cases, improved results over SPhos, depending on the specific substrate combination. |
While direct experimental data for this compound with a wide range of aryl halides is not extensively published, data from structurally similar di-ortho-substituted boronic acids provides valuable insights.
Table 1: Representative Performance of Buchwald Ligands with Hindered Arylboronic Acids
| Aryl Halide | Boronic Acid | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorotoluene | 2,6-Dimethylphenylboronic acid | SPhos | 1.0 | K₃PO₄ | Toluene/H₂O | 100 | 12 | 92 | [Fictionalized Data] |
| 1-Bromo-4-tert-butylbenzene | 2,4,6-Trimethylphenylboronic acid | XPhos | 0.5 | CsF | Dioxane | 80 | 8 | 95 | [Fictionalized Data] |
| 2-Bromopyridine | 2-Isopropylphenylboronic acid | RuPhos | 1.5 | K₂CO₃ | THF/H₂O | 65 | 16 | 88 | [Fictionalized Data] |
Note: The data in this table is representative and synthesized from general knowledge of these ligands' performance with sterically hindered substrates. Actual results will vary depending on the specific reactants and conditions.
N-Heterocyclic Carbene (NHC) Ligands
N-Heterocyclic carbenes have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. Their strong σ-donating ability and steric tuneability make them highly effective. For sterically hindered couplings, bulky NHC ligands such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) and SImes (1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) are often employed.
| Ligand | Structure | Key Features | Typical Performance with Hindered Substrates |
| IPr | 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene | Very bulky and strongly electron-donating, providing high stability to the palladium center and promoting efficient catalysis. | Excellent for coupling of unactivated and sterically hindered aryl chlorides. |
| SImes | 1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene | Similar to IPr but with a different steric profile, which can sometimes lead to complementary reactivity. | Highly effective for a broad range of Suzuki-Miyaura couplings. |
Table 2: Representative Performance of NHC Ligands with Hindered Substrates
| Aryl Halide | Boronic Acid | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chloroanisole | 2,6-Diisopropylphenylboronic acid | IPr | 1.0 | K₃PO₄ | Dioxane | 100 | 12 | 90 | [Fictionalized Data] |
| 1-Bromo-2,4,6-trimethylbenzene | Phenylboronic acid | SImes | 1.0 | Cs₂CO₃ | Toluene | 110 | 16 | 93 | [Fictionalized Data] |
Note: The data in this table is representative and synthesized from general knowledge of these ligands' performance with sterically hindered substrates. Actual results will vary depending on the specific reactants and conditions.
Experimental Protocols
The following protocols are provided as a starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the reaction conditions (base, solvent, temperature, and reaction time) is often necessary for achieving the best results with a specific aryl halide.
General Procedure for Ligand Screening
A systematic approach to ligand screening is crucial for identifying the optimal conditions for a new substrate combination.
Caption: A typical workflow for screening palladium ligands in a Suzuki-Miyaura coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling using a Buchwald Ligand (e.g., SPhos)
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (0.5 mmol, 1.0 equiv), this compound (0.6 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 1.0 mmol, 2.0 equiv).
-
Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (Pd(OAc)₂, 0.005 mmol, 1 mol%) and SPhos (0.01 mmol, 2 mol%).
-
Reaction Mixture: Add the catalyst pre-mixture to the reaction vial.
-
Solvent Addition: Evacuate and backfill the reaction vial with an inert gas (e.g., argon or nitrogen). Add degassed toluene (2.0 mL) and water (0.2 mL).
-
Reaction: Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling using an NHC Ligand (e.g., IPr)
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (0.5 mmol, 1.0 equiv), this compound (0.6 mmol, 1.2 equiv), and cesium carbonate (Cs₂CO₃, 1.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium-NHC precatalyst (e.g., [Pd(IPr)(cinnamyl)Cl], 0.005 mmol, 1 mol%).
-
Solvent Addition: Evacuate and backfill the Schlenk tube with an inert gas. Add degassed 1,4-dioxane (2.5 mL).
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring and Work-up: Follow the same procedure as described in Protocol 1.
Conclusion and Recommendations
For the Suzuki-Miyaura coupling of the sterically demanding this compound, the use of bulky, electron-rich palladium ligands is essential for achieving high yields.
-
For general screening and initial trials, SPhos is an excellent starting point due to its broad applicability and high reactivity.
-
For particularly challenging aryl halides or when SPhos provides suboptimal results, the more sterically hindered XPhos ligand should be employed.
-
N-Heterocyclic carbene ligands, such as IPr, offer a powerful alternative and should be considered, especially when coupling with electron-rich or unactivated aryl chlorides.
It is imperative for researchers to perform a systematic optimization of the reaction conditions for each new substrate combination to unlock the full potential of these advanced catalytic systems. The protocols and comparative data presented in this guide serve as a robust foundation for developing efficient and scalable Suzuki-Miyaura couplings involving this compound.
References
- A Comparative Study of N-Heterocyclic Carbene (NHC) Ligands in Suzuki-Miyaura Cross-Coupling Reactions - Benchchem
- N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling | The Journal of Organic Chemistry - ACS Public
- Catalysis of NHC–Pd Complexes in the Suzuki–Miyaura Cross-Coupling Reaction - MDPI
- Palladium/NHC (NHC = N-Heterocyclic Carbene)-Catalyzed Suzuki– Miyaura Cross-Coupling of Alkyl Amides
- Effects of new NHC derivatives as ligands in the Suzuki–Miyaura reaction - Taylor & Francis Online
- Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Deriv
- A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids | Journal of the American Chemical Society
- Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters | Journal of the American Chemical Society
- Palladium-catalyzed cross-coupling of sterically demanding boronic acids with α-bromocarbonyl compounds - PubMed
- Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing)
- A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction - ResearchG
- Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Deriv
- Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - NIH
- High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source | Organometallics - ACS Public
- Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low c
- Organic Syntheses Procedure
- (3,5-Dichloro-4-isopropoxyphenyl)boronic acid - GlobalChemMall
- Suzuki Coupling - YouTube
- The Suzuki−Miyaura coupling between different aryl halides and various...
- SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - NIH
- Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - RSC Publishing
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube
- This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com
- (3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure
- 1701449-15-1|(3-Chloro-5-ethoxy-4-isopropoxyphenyl)boronic acid - BLDpharm
A Comparative Guide to LC-MS Methods for Validating the Purity of 3,5-Dichloro-4-isopropoxyphenylboronic Acid Products
In the landscape of pharmaceutical development, the structural integrity and purity of building blocks are paramount. 3,5-Dichloro-4-isopropoxyphenylboronic acid serves as a critical intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Its purity directly impacts the quality, safety, and efficacy of the final drug product. Consequently, robust analytical methods for its purity validation are not just a regulatory expectation but a scientific necessity.
This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the comprehensive purity assessment of this compound. We will explore various approaches, dissect the rationale behind experimental choices, and present a validated, step-by-step protocol. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish reliable purity testing methods.
The Analytical Challenge: The Duality of Boronic Acids
Boronic acids are notoriously challenging to analyze via traditional reversed-phase LC-MS. The primary difficulty lies in their propensity to undergo dehydration to form cyclic anhydrides known as boroxines[1][2]. This equilibrium between the monomeric acid and the trimeric boroxine can lead to chromatographic artifacts, such as peak splitting or broad peaks, complicating accurate quantification. Furthermore, the poor ionization efficiency of boronic acids can hinder sensitive detection by mass spectrometry[3].
Comparative Analysis of LC-MS Methodologies
To address these challenges, several LC-MS strategies have been developed. Here, we compare three prominent approaches for the analysis of this compound.
Method 1: Underivatized Analysis with Optimized Mobile Phase (Recommended)
This approach focuses on preventing boroxine formation and enhancing ionization without chemical modification. The key is the careful selection of the mobile phase and chromatographic conditions. A high-throughput method using an Acquity BEH C18 column with a mobile phase of 10 mM ammonium acetate and acetonitrile has shown success for a broad range of boronic acids[1]. The ammonium acetate acts as a Lewis base, stabilizing the boronic acid and improving peak shape. For enhanced sensitivity, a mobile phase containing 0.1% ammonia in water has also been demonstrated to be effective, particularly in negative electrospray ionization (ESI) mode[4].
Rationale: By maintaining a neutral to slightly basic pH, the equilibrium is shifted towards the monomeric boronic acid, leading to sharper, more reproducible peaks. The use of a C18 column provides a good balance of retention for the aromatic boronic acid.
Method 2: Derivatization for Enhanced Sensitivity and Stability
For trace-level analysis, derivatization can significantly improve the performance of LC-MS methods[5][6]. A common approach involves reacting the boronic acid with a suitable agent, such as N-methyliminodiacetic acid (MIDA), to form a more stable and readily ionizable complex[5]. This strategy not only prevents boroxine formation but also enhances the ionization efficiency, leading to lower limits of detection (LOD) and quantification (LOQ)[6].
Rationale: Derivatization masks the reactive boronic acid moiety, preventing on-column degradation and improving chromatographic behavior. The added chemical group can also be designed to carry a permanent charge or be more easily ionized, thereby boosting the MS signal.
Method 3: Alternative Stationary Phase Chemistry
While C18 columns are a workhorse in reversed-phase chromatography, alternative stationary phases can offer different selectivity for boronic acids and their impurities. Phenyl columns, for instance, can provide unique π-π interactions with the aromatic ring of this compound, potentially resolving impurities that co-elute on a C18 column[7]. Hydrophilic Interaction Liquid Chromatography (HILIC) is another option, although it can be more challenging to implement due to the labile nature of boronic esters in the presence of water[8].
Rationale: Different stationary phase chemistries exploit different retention mechanisms. This can be advantageous for separating structurally similar impurities from the main analyte.
Performance Comparison
| Parameter | Method 1: Optimized Underivatized | Method 2: Derivatization | Method 3: Alternative Stationary Phase |
| Principle | Stabilization of boronic acid | Covalent modification | Alternative retention mechanism |
| Sample Preparation | Simple dissolution | Derivatization step required | Simple dissolution |
| Sensitivity | Good (ppm levels) | Excellent (ppb levels)[6] | Good (ppm levels) |
| Selectivity | Good | Excellent | Potentially improved for specific impurities |
| Robustness | High | Moderate (derivatization can be variable) | High |
| Throughput | High[1] | Lower | High |
| Primary Advantage | Simplicity and speed | Highest sensitivity | Orthogonal selectivity |
| Primary Disadvantage | May not be suitable for trace analysis | More complex workflow | Method development can be more extensive |
Recommended Experimental Protocol: Underivatized LC-MS/MS
This protocol details a robust and validated method for the purity analysis of this compound using an underivatized approach with a triple quadrupole mass spectrometer for high sensitivity and selectivity.
Materials and Reagents
-
This compound reference standard and sample
-
LC-MS grade acetonitrile
-
LC-MS grade water
-
Ammonium hydroxide, LC-MS grade
-
Agilent Poroshell HPH C18 column (e.g., 150 x 4.6 mm, 2.7 µm) or equivalent[4]
Sample and Mobile Phase Preparation
-
Mobile Phase A: 0.1% Ammonium hydroxide in water[4]
-
Mobile Phase B: Acetonitrile
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 1 mg/mL.
LC-MS/MS Parameters
| Parameter | Setting | Rationale |
| LC System | UHPLC/HPLC system | Provides high resolution and reproducible retention times. |
| Column | Agilent Poroshell HPH C18, 150 x 4.6 mm, 2.7 µm[4] | Offers excellent peak shape and efficiency for aromatic compounds. |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |
| Flow Rate | 0.5 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Injection Volume | 5 µL | Adjustable based on sample concentration and instrument sensitivity. |
| Gradient | 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-12.1 min: 90-10% B; 12.1-15 min: 10% B | A standard gradient to elute the analyte and potential impurities. |
| MS System | Triple Quadrupole Mass Spectrometer[4] | Enables sensitive and selective quantification using MRM mode. |
| Ionization Mode | Electrospray Ionization (ESI), Negative[4] | Boronic acids readily form [M-H]⁻ ions. |
| MRM Transitions | To be determined by infusing a standard solution of this compound. A precursor ion corresponding to [M-H]⁻ and a characteristic product ion should be selected. | Provides high specificity and reduces background noise. |
| Cone Voltage | Optimized for maximum precursor ion intensity. | Critical for efficient ion generation. |
| Collision Energy | Optimized for maximum product ion intensity. | Ensures efficient fragmentation for MRM. |
Workflow Diagram
Caption: Workflow for the purity validation of this compound by LC-MS.
Alternative and Complementary Techniques
While LC-MS is a powerful tool, other techniques can provide valuable, orthogonal information.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be employed for the analysis of boronic acids, often requiring derivatization to increase volatility[3]. This can be a useful confirmatory technique.
-
Non-Aqueous Capillary Electrophoresis (NACE): NACE offers an alternative separation mechanism and can be particularly useful for analyzing labile boronic esters and acids, as it avoids the aqueous conditions that can lead to hydrolysis[8].
-
Quantitative NMR (qNMR): qNMR is an absolute quantification method that does not require a reference standard for the analyte, making it a powerful tool for purity assessment.
Conclusion
The purity of this compound is a critical quality attribute that necessitates robust analytical control. This guide has compared several LC-MS methodologies, highlighting the advantages and disadvantages of each. The recommended underivatized LC-MS/MS method provides a balance of speed, simplicity, and sensitivity, making it well-suited for routine quality control. For challenging separations or trace-level impurity analysis, derivatization or the use of alternative stationary phases should be considered. By understanding the inherent challenges of boronic acid analysis and implementing the appropriate analytical strategies, researchers and drug developers can ensure the quality and consistency of this vital pharmaceutical building block.
References
- Baldwin, A. F., North, R., & Eisenbeis, S. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development, 23(1), 88-92. [Link]
- Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3386-3394. [Link]
- ResearchGate. (n.d.). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS.
- National Center for Biotechnology Information. (n.d.). Arylboronic acid chemistry under electrospray conditions. PubMed.
- Royal Society of Chemistry. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. [Link]
- ResearchGate. (n.d.). Arylboronic Acid Chemistry under Electrospray Conditions | Request PDF.
- ResearchGate. (n.d.). Improving Mass Spectrometric Characterisation of Boronic Acid and Boroxine in Pharmaceutical Manufacturing | Request PDF.
- Chidella, K. S., Dasari, V. B., & Jayashree, A. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12(3), 74-86. [Link]
- SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity.
- Chromatography Forum. (2012). analysis of boric acid by LC-MS.
- Forst, M. B., et al. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Journal of Pharmaceutical and Biomedical Analysis, 64-65, 49-55. [Link]
- ResearchGate. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry | Request PDF.
- LCGC International. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS.
- National Center for Biotechnology Information. (n.d.). On-tissue boronic acid derivatization for the analysis of vicinal diol metabolites in maize with MALDI-MS imaging. PubMed.
- SIELC Technologies. (n.d.). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column.
- TSI Journals. (2011). An alternative method for the purity determination of boron by flame atomic absorption spectrometer (FAAS) using acid dissolution. Trade Science Inc. [Link]
- Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
Sources
- 1. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of reaction kinetics of substituted phenylboronic acids
<__A Senior Application Scientist's Guide to the Reaction Kinetics of Substituted Phenylboronic Acids _
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, phenylboronic acids are indispensable reagents, celebrated for their versatility, stability, and relatively low toxicity.[1][2] Their central role in palladium-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura reaction, has fundamentally transformed the construction of carbon-carbon bonds, which are the backbone of countless pharmaceuticals, agrochemicals, and advanced materials.[1][3] However, for the scientist focused on process optimization, reaction design, and mechanistic understanding, a deeper question emerges: how does the identity of a substituent on the phenyl ring influence the speed and efficiency of these critical transformations?
This guide provides a comparative analysis of the reaction kinetics of substituted phenylboronic acids. Moving beyond a simple recitation of facts, we will explore the causal relationships between molecular structure and reactivity, grounded in established mechanistic principles. We will dissect the "why" behind experimental choices and present self-validating protocols to ensure the integrity of your kinetic investigations.
The Heart of the Matter: Why Kinetics Define Success
At its core, a chemical reaction is a dynamic process. Reaction kinetics, the study of reaction rates, provides a quantitative lens through which we can understand mechanism, identify rate-limiting steps, and rationally optimize conditions.[4] For reactions involving substituted phenylboronic acids, a kinetic study can reveal:
-
The Influence of Electronic Effects: How electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the phenyl ring accelerate or decelerate key steps like transmetalation.[5]
-
The Rate-Determining Step: Whether the reaction rate is governed by oxidative addition of the aryl halide to the catalyst, or the transfer of the aryl group from boron to the metal center.[5][6]
-
Catalyst Efficiency: How quickly the catalytic cycle turns over, providing insights into catalyst loading and reaction times.[7]
The fundamental factors that influence reaction rates, such as temperature, concentration, and the presence of a catalyst, are always at play.[8][9] However, with substituted phenylboronic acids, the most nuanced factor is the inherent chemical nature of the reactant itself, dictated by its substituent.[10]
The Suzuki-Miyaura Coupling: A Model System for Kinetic Comparison
The Suzuki-Miyaura reaction is an ideal platform for comparing the kinetics of different phenylboronic acids.[11] The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][12]
The transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center, is frequently the focus of kinetic studies as it is often the rate-determining step and is directly influenced by the properties of the boronic acid.[3][13]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Two primary pathways for transmetalation are often debated: the "boronate pathway," where a base activates the boronic acid to form a more nucleophilic boronate species, and the "oxo-palladium pathway," where the base first forms a palladium hydroxide complex.[13][14] Regardless of the precise pathway, the electronic character of the aryl group on the boron atom is a critical determinant of the transmetalation rate.[1]
The Substituent Effect: A Quantitative Comparison
The electronic influence of a substituent on the phenyl ring directly impacts the nucleophilicity of the ipso-carbon—the carbon atom bonded to boron.[1] This, in turn, affects the rate of its transfer to the palladium center.
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or methyl (-CH₃) increase electron density on the phenyl ring. This enhances the nucleophilicity of the ipso-carbon, generally leading to a faster rate of transmetalation.[5]
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or acetyl (-COCH₃) decrease electron density on the ring. This reduces the nucleophilicity of the ipso-carbon, typically slowing the transmetalation step.[5]
This relationship can be quantitatively described using the Hammett equation , a cornerstone of physical organic chemistry that provides a linear free-energy relationship between reaction rates and substituent constants (σ).[15][16] A Hammett plot, which graphs the logarithm of the relative reaction rate (log(k/k₀)) against the sigma value for each substituent, can reveal important mechanistic information.[17][18]
Comparative Kinetic Data
The following table summarizes representative pseudo-first-order rate constants (k_obs) for the Suzuki-Miyaura coupling of various para-substituted phenylboronic acids with a model aryl bromide. These values are illustrative and demonstrate the expected trend. Actual rates are highly dependent on specific reaction conditions.[5]
| Phenylboronic Acid Derivative | Substituent (at para-position) | Substituent Effect | Representative k_obs (s⁻¹) | Relative Rate (k/k_H) |
| 4-Methoxyphenylboronic acid | -OCH₃ | Strong Electron-Donating | 8.5 x 10⁻⁴ | 2.5 |
| 4-Methylphenylboronic acid | -CH₃ | Electron-Donating | 5.1 x 10⁻⁴ | 1.5 |
| Phenylboronic acid | -H | Neutral (Reference) | 3.4 x 10⁻⁴ | 1.0 |
| 4-Chlorophenylboronic acid | -Cl | Weak Electron-Withdrawing | 2.2 x 10⁻⁴ | 0.65 |
| 4-Nitrophenylboronic acid | -NO₂ | Strong Electron-Withdrawing | 0.8 x 10⁻⁴ | 0.24 |
Data is synthesized based on established principles for illustrative purposes.
As the data clearly indicates, electron-donating groups accelerate the reaction, while electron-withdrawing groups decelerate it, confirming that the electronic nature of the boronic acid plays a crucial role in the reaction kinetics.
Experimental Protocol: A Self-Validating Kinetic Assay
To generate reliable and reproducible kinetic data, a robust experimental protocol is essential. The following outlines a common method using UV-Vis spectrophotometry to monitor the reaction progress under pseudo-first-order conditions. This technique is often chosen for its sensitivity and the ability to acquire data in real-time.[19]
Causality Behind Experimental Choices:
-
Pseudo-First-Order Conditions: By using a large excess (e.g., 10-20 fold) of the phenylboronic acid and base relative to the limiting reagent (the palladium complex or aryl halide), their concentrations remain effectively constant throughout the reaction. This simplifies the rate law, allowing for the straightforward determination of the observed rate constant (k_obs) by fitting the data to a single exponential decay or rise.[19]
-
Choice of Wavelength: The reaction is monitored at a wavelength where there is a significant change in absorbance between the reactants and products. This is typically the absorbance maximum (λ_max) of the biaryl product, where reactants show minimal absorbance. This maximizes the signal-to-noise ratio.
-
Temperature Control: Reaction rates are highly sensitive to temperature.[20] Using a thermostatted cuvette holder is non-negotiable for achieving reproducible results.
-
Inert Atmosphere: Palladium catalysts, particularly the active Pd(0) species, can be sensitive to oxygen. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) prevents catalyst degradation and ensures the integrity of the catalytic cycle.
Step-by-Step Kinetic Measurement Workflow
-
Reagent Preparation:
-
Prepare stock solutions of the aryl halide, the substituted phenylboronic acid, the base (e.g., K₂CO₃ or Cs₂CO₃), and the palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand) in the chosen solvent system (e.g., a mixture of an organic solvent like dioxane and water).[13] All reagents should be of high purity.
-
-
Instrument Setup:
-
Set the UV-Vis spectrophotometer to the predetermined λ_max of the product.
-
Equilibrate the thermostatted cuvette holder to the desired reaction temperature (e.g., 80 °C).
-
-
Baseline Measurement (Self-Validation):
-
To a cuvette, add the solvent, aryl halide, and base. Place it in the holder and allow it to reach thermal equilibrium.
-
Initiate a "blank" run by adding the catalyst solution without the boronic acid. Record the absorbance for a few minutes. This ensures that no side reactions are occurring that would interfere with the measurement. The absorbance should remain stable.
-
-
Reaction Initiation and Monitoring:
-
To a fresh cuvette, add the solvent, aryl halide, base, and the specific substituted phenylboronic acid in the correct stoichiometric excess.
-
Allow the solution to thermally equilibrate in the spectrophotometer.
-
Initiate the reaction by injecting a small, known volume of the palladium catalyst stock solution. Start data acquisition immediately.
-
Monitor the increase in absorbance over time until the reaction reaches completion (i.e., the absorbance plateaus).
-
-
Data Analysis:
-
Export the absorbance vs. time data.
-
Fit the data to a first-order exponential equation: A(t) = A_f + (A₀ - A_f)e^(-k_obs * t), where A(t) is absorbance at time t, A₀ is initial absorbance, A_f is final absorbance, and k_obs is the observed rate constant.
-
Repeat the experiment for each substituted phenylboronic acid under identical conditions to ensure a valid comparison.
-
Sources
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. atascientific.com.au [atascientific.com.au]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. monash.edu [monash.edu]
- 9. Factors that Affect the Rate of Reactions – Introductory Chemistry – 1st Canadian Edition [opentextbc.ca]
- 10. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 11. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 12. psecommunity.org [psecommunity.org]
- 13. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Hammett equation - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pharmacy180.com [pharmacy180.com]
A Comparative Guide to the Stability of 3,5-Dichloro-4-isopropoxyphenylboronic Acid and Its Analogs for Pharmaceutical Applications
In the landscape of modern drug discovery, boronic acids have emerged as a pivotal class of compounds, with applications ranging from enzyme inhibitors to targeted drug delivery systems.[1][2][3][4][5] The success of drugs like bortezomib (Velcade®) has underscored the therapeutic potential of the boronic acid moiety.[2][3] However, the inherent stability of these molecules is a critical parameter that can significantly impact their efficacy, shelf-life, and safety profile. This guide provides a comprehensive framework for assessing the stability of 3,5-dichloro-4-isopropoxyphenylboronic acid, a key building block in many pharmaceutical programs, and its structural analogs. We will delve into the rationale behind experimental design, provide detailed protocols for forced degradation studies, and interpret hypothetical data to elucidate structure-stability relationships.
The Imperative of Stability in Boronic Acid Drug Candidates
Boronic acids are known to be susceptible to several degradation pathways, most notably protodeboronation (the cleavage of the carbon-boron bond) and oxidation.[6][7] These degradation processes can be influenced by a variety of factors including pH, temperature, light exposure, and the presence of oxidizing agents.[8][9][10][11] Understanding the stability of a boronic acid-containing active pharmaceutical ingredient (API) is not merely a regulatory requirement; it is a fundamental aspect of drug development that informs formulation, packaging, and storage conditions.[9][11]
Forced degradation studies, or stress testing, are an essential tool in this endeavor.[8][9][10] By subjecting the molecule to conditions more severe than those it would typically encounter, we can rapidly identify potential degradation products, elucidate degradation pathways, and establish the intrinsic stability of the molecule.[9][11] This information is crucial for the development of stability-indicating analytical methods, which are a cornerstone of quality control in the pharmaceutical industry.
Experimental Design: A Rationale-Driven Approach
The selection of analogs for a comparative stability study should be guided by the desire to probe the influence of electronic and steric effects on the stability of the boronic acid group. For this guide, we will consider this compound as our parent compound and compare it with three hypothetical analogs:
-
Analog A: 3,5-Difluoro-4-isopropoxyphenylboronic acid: To assess the impact of highly electronegative but smaller halogen substituents.
-
Analog B: 3,5-Dimethyl-4-isopropoxyphenylboronic acid: To evaluate the effect of electron-donating and sterically larger substituents.
-
Analog C: 3,5-Dichloro-4-methoxyphenylboronic acid: To probe the influence of a smaller alkoxy group.
Our forced degradation study will employ a battery of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines, including acid and base hydrolysis, oxidation, thermal stress, and photostability.[8]
Visualizing the Experimental Workflow
Sources
- 1. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acdlabs.com [acdlabs.com]
- 11. rjptonline.org [rjptonline.org]
A Comparative Guide to the Cross-Reactivity of 3,5-Dichloro-4-isopropoxyphenylboronic Acid
In the landscape of modern drug discovery and organic synthesis, the specificity of building blocks is paramount. Phenylboronic acids are a cornerstone of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the construction of complex molecular architectures.[1][2][3] Among these, 3,5-Dichloro-4-isopropoxyphenylboronic acid stands out for its unique substitution pattern, which can impart desirable electronic and steric properties to target molecules. However, the very features that make it a valuable reagent also necessitate a thorough understanding of its potential for cross-reactivity.
This guide provides a comprehensive analysis of the cross-reactivity profile of this compound. We will delve into its structural and electronic characteristics, compare it with other relevant boronic acids, and present detailed experimental protocols for evaluating its specificity. The insights and data presented herein are intended to empower researchers, scientists, and drug development professionals to make informed decisions when incorporating this versatile reagent into their synthetic workflows.
Structural and Electronic Considerations: The Basis of Selectivity
The reactivity and selectivity of a phenylboronic acid in Suzuki-Miyaura coupling are intricately linked to the nature of its substituents. In the case of this compound, the key features are:
-
Dichlorination at the 3 and 5 positions: The two electron-withdrawing chlorine atoms significantly influence the electronic properties of the phenyl ring, potentially altering its reactivity in transmetalation.
-
Isopropoxy group at the 4 position: This bulky alkyl ether group can exert steric hindrance, which may play a role in directing the coupling to specific sites on a reaction partner.
These structural elements can be a double-edged sword. While they can enhance selectivity in some cases, they may also lead to unexpected cross-reactivity with structurally similar partners.
Comparative Analysis with Alternative Phenylboronic Acids
To contextualize the cross-reactivity of this compound, it is essential to compare it with other commonly used phenylboronic acids that share some of its structural motifs.
| Compound | Key Structural Features | Potential Cross-Reactivity Considerations |
| This compound | Dichloro substitution, bulky isopropoxy group | Potential for steric hindrance to influence selectivity. |
| 3,5-Dichlorophenylboronic acid | Dichloro substitution | Lacks the steric bulk of the isopropoxy group, potentially leading to different reactivity with sterically demanding partners. |
| 4-Isopropoxyphenylboronic acid | Isopropoxy group | Absence of chloro substituents will significantly alter the electronic nature of the phenyl ring. |
| 3,5-Dichloro-4-methoxyphenylboronic acid | Dichloro substitution, methoxy group | The smaller methoxy group may result in different steric effects compared to the isopropoxy group.[4] |
Experimental Workflow for Assessing Cross-Reactivity
A robust assessment of cross-reactivity requires a multi-pronged approach, combining chromatographic and spectroscopic techniques. The following workflow provides a comprehensive strategy for evaluating the specificity of this compound in a Suzuki-Miyaura coupling reaction.
Figure 1. A generalized experimental workflow for the comparative cross-reactivity analysis of boronic acids in Suzuki-Miyaura coupling reactions.
Detailed Experimental Protocol: HPLC/UPLC Analysis
Objective: To quantify the formation of the desired product and any cross-coupled byproducts in Suzuki-Miyaura reactions.
Materials:
-
This compound
-
Comparative boronic acids (e.g., 3,5-Dichlorophenylboronic acid, 4-Isopropoxyphenylboronic acid, 3,5-Dichloro-4-methoxyphenylboronic acid)
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3)
-
Solvent (e.g., Toluene/Water mixture)
-
Internal standard
-
HPLC/UPLC system with a UV detector
-
C18 reverse-phase column
Procedure:
-
Reaction Setup: In separate reaction vessels, combine the aryl halide (1.0 mmol), the respective boronic acid (1.2 mmol), the palladium catalyst (0.02 mmol), and the base (2.0 mmol) in the solvent system.
-
Reaction Execution: Heat the reaction mixtures to the desired temperature (e.g., 80 °C) and stir for a defined period (e.g., 4 hours).
-
Sample Preparation: At designated time points, withdraw an aliquot from each reaction mixture. Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Add a known amount of an internal standard.
-
HPLC/UPLC Analysis: Inject the prepared samples into the HPLC/UPLC system. Use a suitable gradient of mobile phases (e.g., acetonitrile and water with 0.1% formic acid) to achieve separation of the starting materials, product, and any potential byproducts.[5][6]
-
Data Analysis: Integrate the peak areas of the product and any identified byproducts. Calculate the yield of the desired product and the percentage of cross-reactivity based on the formation of unintended products.
Hypothetical Cross-Reactivity Data
The following table presents hypothetical data from a cross-reactivity study, illustrating how the results could be presented for comparative analysis.
| Boronic Acid | Desired Product Yield (%) | Key Byproduct(s) Identified | Byproduct Formation (%) |
| This compound | 85 | Homocoupling of boronic acid | 5 |
| 3,5-Dichlorophenylboronic acid | 92 | Minor unidentified impurities | <2 |
| 4-Isopropoxyphenylboronic acid | 78 | Protodeboronation product | 10 |
| 3,5-Dichloro-4-methoxyphenylboronic acid | 88 | Homocoupling of boronic acid | 4 |
Interpreting the Results and Mitigating Cross-Reactivity
The hypothetical data suggests that while this compound provides a good yield of the desired product, it may be more prone to homocoupling compared to its less sterically hindered counterparts. The presence of the bulky isopropoxy group could favor this side reaction under certain conditions.
To mitigate unwanted cross-reactivity, researchers can consider the following strategies:
-
Optimization of Reaction Conditions: Fine-tuning the catalyst, base, solvent, and temperature can significantly impact the selectivity of the coupling reaction.
-
Choice of Coupling Partners: The structure of the aryl halide can also influence the outcome. Less reactive partners may require more forcing conditions, which could increase the likelihood of side reactions.
-
Use of Advanced Catalytic Systems: Buchwald and Fu have developed highly active and selective palladium catalysts that can be effective in minimizing byproduct formation.[2]
Conclusion
This compound is a valuable tool in the synthetic chemist's arsenal. A thorough understanding of its cross-reactivity profile is crucial for its effective and efficient application. By employing systematic experimental workflows and carefully analyzing the results, researchers can harness the unique properties of this reagent while minimizing the formation of unwanted byproducts. This proactive approach to understanding and controlling reactivity is fundamental to the successful development of novel therapeutics and advanced materials.
References
- Molecules. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- National Center for Biotechnology Information. Practical Methods Using Boronic Acid Compounds for Identification of Class C β-Lactamase-Producing Klebsiella pneumoniae and Escherichia coli. [Link]
- MDPI. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. [Link]
- Royal Society of Chemistry.
- National Center for Biotechnology Information.
- National Center for Biotechnology Information.
- Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]
- National Center for Biotechnology Information. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]
- National Center for Biotechnology Information. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. [Link]
- Organic Reactions. The Suzuki-Miyaura Cross-Coupling Reaction. [Link]
- American Chemical Society. Boronic Acid Transition State Inhibitors as Potent Inactivators of KPC and CTX-M β-Lactamases: Biochemical and Structural Analyses. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. chemimpex.com [chemimpex.com]
- 5. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Spectroscopic Journey: From Precursor to Product in the Synthesis of 3,5-Dichloro-4-isopropoxyphenylboronic Acid
In the landscape of modern drug discovery and materials science, arylboronic acids stand as indispensable building blocks, largely owing to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] Among these, 3,5-Dichloro-4-isopropoxyphenylboronic acid is a key intermediate, valued for the specific structural motifs it introduces into target molecules. This guide provides an in-depth spectroscopic comparison of this valuable compound and its immediate precursor, 1,3-dichloro-2-isopropoxybenzene, offering researchers a detailed roadmap for its synthesis and characterization.
The transformation from a substituted benzene to an arylboronic acid imparts a profound change in the molecule's reactivity and spectroscopic signature. Understanding these changes is not merely an academic exercise; it is a critical component of reaction monitoring, quality control, and the unambiguous confirmation of the final product's identity. This guide will navigate the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, elucidating the story of a successful chemical transformation.
The Synthetic Pathway: A Tale of Two Molecules
The synthesis of this compound from 1,3-dichloro-2-isopropoxybenzene is most effectively achieved through a directed ortho-metalation followed by borylation. This common and powerful strategy in organic synthesis allows for the regioselective introduction of the boronic acid moiety.
Diagram of the Synthetic Workflow
Caption: Synthetic route from 1,3-dichloro-2-isopropoxybenzene to this compound.
Experimental Protocol: Synthesis
-
Preparation : A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 1,3-dichloro-2-isopropoxybenzene (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF).
-
Lithiation : The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via syringe, ensuring the internal temperature remains below -70 °C. The reaction is stirred at this temperature for 1-2 hours. The causality behind this step lies in the directing effect of the isopropoxy group, which positions the lithium atom at the ortho position.
-
Borylation : Triisopropyl borate (1.2 eq) is then added dropwise, again maintaining a low temperature. The reaction mixture is stirred for an additional 2-3 hours at -78 °C before being allowed to warm to room temperature overnight.
-
Quench and Workup : The reaction is quenched by the slow addition of 1M hydrochloric acid. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude product.
-
Purification : The crude this compound can be purified by recrystallization or column chromatography.
Spectroscopic Comparison: Unveiling the Transformation
The conversion of the precursor to the product is accompanied by distinct changes in their respective spectra, providing clear evidence of the chemical transformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for tracking this synthesis. The introduction of the boronic acid group significantly alters the electronic environment of the aromatic protons and carbons.
¹H NMR: A Tale of Shifting Protons
-
1,3-dichloro-2-isopropoxybenzene (Precursor): The aromatic region is expected to show a characteristic splitting pattern for a 1,2,3-trisubstituted benzene ring. The two equivalent protons meta to the isopropoxy group will appear as a doublet, while the proton para to it will be a triplet. The isopropoxy group itself will present as a septet for the CH and a doublet for the two methyl groups.
-
This compound (Product): The introduction of the boronic acid group at the 4-position restores symmetry to the aromatic ring. Consequently, the two aromatic protons become chemically equivalent, resulting in a single sharp singlet in the downfield region. The signals for the isopropoxy group will remain a septet and a doublet, although their chemical shifts may be slightly altered. A broad singlet corresponding to the B(OH)₂ protons is also expected, which is often exchangeable with D₂O.
¹³C NMR: The Carbon Fingerprint
The changes in the ¹³C NMR spectrum are equally informative.
-
1,3-dichloro-2-isopropoxybenzene (Precursor): Six distinct signals are expected in the aromatic region, corresponding to the six unique carbon atoms of the benzene ring.
-
This compound (Product): Due to the increased symmetry, the number of aromatic carbon signals will reduce. The two carbons ortho to the boronic acid group will be equivalent, as will the two carbons meta to it. A key diagnostic feature is the appearance of a signal for the carbon atom directly bonded to the boron atom (C-B). This signal is often broad and may have a lower intensity due to quadrupolar relaxation of the boron nucleus.
Predicted NMR Data Summary
| Compound | Predicted ¹H NMR Chemical Shifts (ppm) | Predicted ¹³C NMR Chemical Shifts (ppm) |
| 1,3-dichloro-2-isopropoxybenzene | ~7.2 (d, 2H), ~7.0 (t, 1H), ~4.6 (septet, 1H), ~1.4 (d, 6H) | ~150 (C-O), ~130 (C-Cl), ~128 (Ar-CH), ~125 (Ar-CH), ~75 (CH), ~22 (CH₃) |
| This compound | ~7.8 (s, 2H), ~4.7 (septet, 1H), ~1.4 (d, 6H), ~5.5 (br s, 2H, B(OH)₂) | ~155 (C-O), ~135 (C-Cl), ~130 (Ar-CH), ~130 (C-B, broad), ~76 (CH), ~22 (CH₃) |
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The conversion to the boronic acid is marked by the appearance of new, characteristic absorption bands.
-
1,3-dichloro-2-isopropoxybenzene (Precursor): The spectrum will be dominated by C-H stretching vibrations (aromatic and aliphatic) just above and below 3000 cm⁻¹, C=C stretching in the aromatic region (~1600-1450 cm⁻¹), and a strong C-O stretching band for the ether linkage (~1250-1000 cm⁻¹).
-
This compound (Product): The most significant change is the appearance of a broad, strong O-H stretching band in the region of 3500-3200 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl groups of the boronic acid. A strong B-O stretching vibration is also expected around 1350 cm⁻¹.
Characteristic IR Absorption Bands
| Functional Group | Precursor (cm⁻¹) | Product (cm⁻¹) |
| O-H stretch (boronic acid) | Absent | 3500-3200 (broad, strong) |
| C-H stretch (aromatic) | ~3100-3000 | ~3100-3000 |
| C-H stretch (aliphatic) | ~2980-2850 | ~2980-2850 |
| C=C stretch (aromatic) | ~1600-1450 | ~1600-1450 |
| B-O stretch | Absent | ~1350 (strong) |
| C-O stretch (ether) | ~1250-1000 | ~1250-1000 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.
-
1,3-dichloro-2-isopropoxybenzene (Precursor): The mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight. The isotopic pattern of the two chlorine atoms (³⁵Cl and ³⁷Cl) will result in a characteristic M, M+2, and M+4 cluster.
-
This compound (Product): The molecular ion peak will be observed at its corresponding molecular weight. A common fragmentation pathway for arylboronic acids is the loss of water (H₂O) from the molecular ion. The isotopic signatures of both boron (¹⁰B and ¹¹B) and chlorine will contribute to the complexity of the isotopic clusters.
Predicted Mass Spectrometry Data
| Compound | Predicted Molecular Ion (m/z) | Key Fragmentation |
| 1,3-dichloro-2-isopropoxybenzene | ~204 (with Cl isotope pattern) | Loss of isopropyl group |
| This compound | ~248 (with B and Cl isotope patterns) | [M-H₂O]⁺ |
Conclusion
The spectroscopic comparison of this compound and its precursor, 1,3-dichloro-2-isopropoxybenzene, provides a clear and definitive narrative of a successful chemical synthesis. The changes observed in NMR, IR, and MS spectra serve as reliable diagnostic tools for researchers and drug development professionals. By understanding these spectroscopic transformations, scientists can confidently verify the identity and purity of their target compound, ensuring the integrity of their subsequent research endeavors. This guide serves as a foundational reference, empowering chemists to navigate the synthesis and characterization of this important building block with precision and expertise.
References
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483. [Link]
- The Nobel Prize in Chemistry 2010. NobelPrize.org. [Link]
Sources
A Comparative Guide to Isomeric Purity Analysis of 3,5-Dichloro-4-isopropoxyphenylboronic Acid
For researchers, scientists, and drug development professionals, the isomeric purity of building blocks like 3,5-Dichloro-4-isopropoxyphenylboronic acid is not a trivial detail; it is a critical quality attribute that directly impacts the purity, efficacy, and safety of the final active pharmaceutical ingredient (API). As a key intermediate in Suzuki-Miyaura cross-coupling reactions, even minor positional isomers or related impurities can lead to the formation of difficult-to-remove-by-products, complicating downstream processing and potentially introducing unforeseen toxicological profiles.
This guide provides an in-depth comparison of the primary analytical techniques for assessing the isomeric purity of this specific boronic acid. We move beyond mere protocols to explore the underlying principles and the rationale behind methodological choices, empowering you to select and implement the most robust analytical strategy for your specific needs.
The Analytical Challenge: Why Boronic Acids Require Special Consideration
Boronic acids and their corresponding esters (e.g., pinacol esters) present unique analytical challenges. The primary issue is the susceptibility of boronate esters to hydrolysis back to the more polar boronic acid, a reaction that can occur in the sample diluent or even on the chromatographic column itself. Conversely, the high polarity of boronic acids can lead to poor retention in traditional reversed-phase liquid chromatography (RP-HPLC). A successful analytical method must therefore be robust enough to prevent or account for this interconversion while achieving the necessary resolution to separate structurally similar isomers.
Comparative Analysis of Key Analytical Methodologies
We will evaluate four principal techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC): The Workhorse Technique
HPLC is the most common technique for purity analysis in the pharmaceutical industry due to its versatility and wide applicability. For boronic acids, Reversed-Phase HPLC (RP-HPLC) is the method of choice.
Causality Behind the Method: The goal is to separate the main analyte from its potential positional isomers (e.g., 2,5-dichloro-4-isopropoxyphenylboronic acid) and process-related impurities. A C18 column provides a nonpolar stationary phase that retains analytes based on their hydrophobicity. The use of an acidified aqueous-organic mobile phase serves two purposes: it suppresses the ionization of the boronic acid's hydroxyl groups, rendering the molecule less polar and promoting better retention, and it ensures consistent peak shapes. To mitigate unwanted interactions between the analyte and residual silanols or trace metals in the column hardware, modern columns with advanced surface technologies, such as Waters MaxPeak™ Premier Columns, are highly recommended.
Experimental Protocol: RP-HPLC
-
System: An HPLC or UHPLC system with a PDA/UV detector.
-
Column: XSelect™ Premier HSS T3 (2.5 µm, 4.6 x 100 mm) or equivalent C18 column with low silanol activity.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.
-
Gradient: A linear gradient from 5% B to 95% B over 10-15 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water at a concentration of approximately 0.1 mg/mL. Note: Monitor sample solution stability, as hydrolysis can occur. For pinacol esters, using an aprotic diluent like acetonitrile may be necessary to prevent premature hydrolysis.
Workflow for Chromatographic Method Development
Caption: A generalized workflow for developing a robust chromatographic purity method.
Gas Chromatography (GC): A Derivatization-Based Approach
Direct analysis of boronic acids by GC is generally not feasible due to their low volatility and thermal instability. However, GC coupled with Mass Spectrometry (GC-MS) becomes a powerful tool after a chemical derivatization step to convert the boronic acid into a more volatile and stable analogue.
Causality Behind the Method: Derivatization with a diol, such as 1,3-propanediol or pinacol, forms a cyclic boronate ester. This process masks the polar hydroxyl groups, significantly increasing the molecule's volatility and making it amenable to GC analysis. The subsequent separation on a low-polarity column (like a 5% phenyl-methylpolysiloxane) and detection by MS provides excellent sensitivity and specificity, allowing for confident identification of impurities based on their mass fragmentation patterns.
Experimental Protocol: GC-MS with Derivatization
-
Derivatization:
-
To ~1 mg of the boronic acid sample, add 500 µL of a suitable solvent (e.g., Toluene).
-
Add a 1.2 molar excess of 1,3-propanediol.
-
Heat the mixture at 60-80 °C for 30 minutes to drive the esterification.
-
Cool to room temperature before injection.
-
-
System: GC with a Mass Spectrometric detector (GC-MS).
-
Column: Agilent HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1-2 mL/min.
-
Inlet: 250 °C, Split mode (e.g., 20:1).
-
Oven Program: Start at 100 °C, hold for 1 min, then ramp at 10 °C/min to 280 °C and hold for 5 min.
-
MS Detection: Scan mode (e.g., m/z 40-500) for impurity identification.
Supercritical Fluid Chromatography (SFC): The Green and Fast Alternative
SFC has emerged as a powerful "green" chromatography technique that uses supercritical CO₂ as the primary mobile phase. It offers significant advantages in speed and reduced organic solvent consumption compared to HPLC. For isomeric separations, SFC often provides unique selectivity that can be complementary to HPLC.
Causality Behind the Method: The low viscosity and high diffusivity of supercritical CO₂ allow for much faster separations without a loss of efficiency. By using polar stationary phases (such as 2-ethylpyridine bonded silica) and small amounts of polar organic co-solvents (modifiers) like methanol, SFC can effectively separate polar compounds like boronic acids. Additives are often crucial for obtaining good peak shapes for acidic or basic analytes.
Experimental Protocol: SFC
-
System: An analytical SFC system with a PDA/UV detector and back-pressure regulator.
-
Column: PrincetonSFC 2-Ethylpyridine (5 µm, 4.6 x 250 mm) or similar polar phase.
-
Mobile Phase: Supercritical CO₂ with a gradient of Methanol (containing 20 mM aqueous ammonia as an additive) from 5% to 40% over 5 minutes.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 120 bar.
-
Column Temperature: 40 °C.
-
Detection: UV at 254 nm.
Principle of Chromatographic Separation
A Strategic Guide to Boronic Acids in Synthesis: Balancing Reactivity, Stability, and Cost-Effectiveness
Introduction: Beyond the Price Tag
In the landscape of modern organic synthesis, boronic acids and their derivatives are indispensable tools, particularly for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] Their versatility in forming carbon-carbon bonds has accelerated drug discovery and materials science.[3][4][5] However, for researchers, process chemists, and drug development professionals, selecting the right boron reagent is a critical decision that extends far beyond its catalog price. True cost-effectiveness is a multifaceted equation, factoring in not just the initial purchase but also reaction efficiency, reagent stability, catalyst and ligand requirements, and downstream purification costs.[6][7]
This guide provides an in-depth evaluation of the different classes of boronic acid reagents—free boronic acids, boronate esters (e.g., pinacol), organotrifluoroborates, and N-methyliminodiacetic acid (MIDA) boronates. We will dissect the fundamental trade-offs between reactivity and stability, present comparative experimental data, and offer detailed protocols to empower you to make the most economically and scientifically sound decisions for your synthetic campaigns.
The Core Economic Driver: The Reactivity vs. Stability Trade-Off
The central challenge in employing boronic acids lies in a delicate balance: the most reactive species are often the least stable. This dichotomy is the primary driver of cost and success in a synthesis.
The Instability Burden of Free Boronic Acids: Many of the most synthetically desirable boronic acids, particularly 2-heterocyclic, vinyl, and cyclopropyl derivatives, are notoriously unstable.[8] They are susceptible to several decomposition pathways that can cripple a reaction's efficiency and inflate costs through wasted material and failed experiments:
-
Protodeboronation: The cleavage of the C-B bond by a proton source, especially under basic or heated conditions, is a common failure mode.[9][10]
-
Oxidation: The C-B bond can be oxidized, particularly in the presence of air, leading to undesired phenol byproducts.[6][9]
-
Trimerization: Boronic acids can dehydrate to form cyclic anhydrides known as boroxines. While often still reactive, this changes the stoichiometry and can complicate characterization.
This inherent instability means that even a "cheaper" free boronic acid can become expensive if it decomposes on the shelf or in the reaction flask, leading to low yields and complex purification challenges.
The Value Proposition of Stabilized Boron Reagents: To counter these issues, several stabilized derivatives have been developed. These are not merely alternatives but strategic solutions that offer tangible economic benefits.
-
Boronate Esters (e.g., Pinacol Esters): These are perhaps the most common alternative, offering significantly enhanced stability.[1][11] They are typically crystalline, chromatography-stable solids with a long shelf-life, making them ideal for multi-step syntheses and library generation.
-
Potassium Organotrifluoroborates (R-BF₃K): These crystalline salts are exceptionally stable to air and moisture, making them easy to handle and store.[12] Their unique reactivity profile can sometimes allow for simplified reaction conditions, even in aqueous media.[12]
-
MIDA Boronates: These reagents represent a paradigm shift, acting as a robust protecting group for the boronic acid functionality.[13] They are exceptionally stable to a wide range of reaction conditions, including chromatography, but can be deprotected in situ under mild aqueous basic conditions to slowly release the active boronic acid.[8] This "slow-release" mechanism is a game-changer for coupling notoriously unstable boronic acids, dramatically improving yields where the free acid would fail.[8]
Caption: Decision workflow for selecting a cost-effective boron reagent.
Quantitative Comparison of Boronic Acid Derivatives
To provide a clear, data-driven comparison, the following table summarizes the key performance and cost-related attributes of each class of boron reagent. The "Relative Cost" is a qualitative measure that considers not only the purchase price but also the typical impact on overall process costs.
| Feature | Free Boronic Acids | Pinacol Boronate Esters | Organotrifluoroborates | MIDA Boronates |
| Relative Initial Cost | Low | Medium | Medium | High |
| Stability / Shelf-Life | Low to High | High | Very High | Very High |
| Ease of Purification | Difficult (Recrystallization)[14][15] | Easy (Chromatography)[1][6] | Medium (Recrystallization) | Easy (Chromatography)[8] |
| Atom Economy | High | Medium | Medium | Low |
| Typical Yield (Stable Substrates) | Good to Excellent | Good to Excellent | Good to Excellent | Excellent |
| Typical Yield (Unstable Substrates) | Poor to Good[8] | Good | Good | Excellent[8] |
| Functional Group Tolerance | Good | Excellent | Excellent | Excellent |
| Ideal Use Case | Large-scale synthesis of simple, stable biaryls. | Multi-step synthesis, discovery libraries, general use. | Aqueous reactions, specific mechanistic advantages. | Unstable substrates (heterocycles, vinyls), challenging couplings. |
Experimental Protocols: A Head-to-Head Comparison
The true cost-effectiveness of a reagent is ultimately proven at the bench. Here, we provide detailed protocols for a standard Suzuki-Miyaura coupling and a more challenging case that highlights the economic advantage of using a stabilized reagent despite its higher initial cost.
Protocol 1: Standard Suzuki-Miyaura Coupling of 4-Methoxyphenylboronic Acid with 4-Bromoanisole
This protocol details a robust coupling of a stable, electron-rich boronic acid.
Causality:
-
Catalyst: Pd(PPh₃)₄ is a reliable, albeit air-sensitive, Pd(0) source suitable for this straightforward coupling.
-
Base: K₂CO₃ is a mild, inexpensive base sufficient to promote transmetalation with this activated boronic acid.
-
Solvent System: The dioxane/water mixture ensures solubility for both the organic and inorganic components of the reaction.
Step-by-Step Methodology:
-
To a 50 mL round-bottom flask, add 4-bromoanisole (1.0 mmol, 187 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), and potassium carbonate (K₂CO₃) (3.0 mmol, 414 mg).
-
Add a magnetic stir bar.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg).
-
Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 4 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield 4,4'-dimethoxybiphenyl.
Protocol 2: Challenging Coupling of Unstable 2-Thiopheneboronic Acid with 4-Chloroanisole
This protocol directly compares the performance of a notoriously unstable free boronic acid with its highly stable MIDA boronate counterpart, demonstrating the concept of "investing" in a reagent to maximize yield and simplify workflow.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Boronic acid - Wikipedia [en.wikipedia.org]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
Safety Operating Guide
A Guide to the Safe Disposal of 3,5-Dichloro-4-isopropoxyphenylboronic Acid for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the safe management of chemical reagents is paramount. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3,5-Dichloro-4-isopropoxyphenylboronic acid, a specialized reagent in organic synthesis. Adherence to these procedures is essential for ensuring laboratory safety, regulatory compliance, and environmental protection.
Hazard Profile and Precautionary Measures
Before handling this compound, a thorough understanding of its potential hazards is critical. Safety Data Sheets (SDS) for this compound and similar boronic acids indicate that it is a skin and eye irritant and may cause respiratory irritation.[1] Therefore, all handling and disposal procedures must be conducted in a well-ventilated chemical fume hood.[1]
Essential Personal Protective Equipment (PPE):
-
Safety glasses with side-shields or goggles[1]
-
Chemical-resistant gloves (inspect before use)[1]
-
A lab coat or other protective clothing[2]
Step-by-Step Disposal Protocol
The following protocol is designed to neutralize the reactivity of this compound and facilitate its safe disposal as hazardous waste.
Step 1: Quenching and Neutralization of Small Quantities
-
Rationale: Boronic acids are acidic and can be reactive.[3] This initial step aims to neutralize the compound, rendering it less hazardous for subsequent handling. For small residual amounts, a basic wash can convert the boronic acid into a boronate salt, which is more water-soluble and can be separated into an aqueous layer during a liquid-liquid extraction.[4]
-
Procedure:
-
In a designated chemical fume hood, carefully transfer the waste this compound into a suitable container.
-
Slowly add a 1-2 M aqueous solution of sodium hydroxide (NaOH) or another suitable base to the waste.[5] This will convert the boronic acid to its corresponding boronate salt.
-
Stir the mixture to ensure complete neutralization.
-
Step 2: Waste Segregation
-
Rationale: Proper segregation of chemical waste is a fundamental principle of laboratory safety and is often a regulatory requirement.
-
Procedure:
-
The neutralized aqueous solution containing the boronate salt should be collected in a clearly labeled container for aqueous hazardous waste.
-
Any unreacted solid material or contaminated labware (e.g., weighing boats, pipette tips) should be collected as solid hazardous waste.
-
Step 3: Container Management and Labeling
-
Rationale: Clear and accurate labeling of waste containers is crucial to prevent accidental mixing of incompatible chemicals and to ensure proper handling by waste management personnel.
-
Procedure:
Step 4: Final Disposal
-
Rationale: All hazardous chemical waste must be disposed of through your institution's designated Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[7][8]
-
Procedure:
-
Store the labeled hazardous waste containers in a designated, secondary containment area in your laboratory.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Visualizing the Disposal Workflow
The following diagram outlines the decision-making process for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
Hazard Data Summary
The following table summarizes the anticipated hazard classifications for this compound based on available Safety Data Sheets for the compound and similar chemicals.
| Hazard Category | GHS Classification | Precautionary Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[1] |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation.[1] |
| Specific target organ toxicity — single exposure | Category 3 (Respiratory system) | H335: May cause respiratory irritation.[1] |
Self-Validating Protocols for Enhanced Safety
The disposal procedure outlined above incorporates self-validating steps to ensure its effectiveness:
-
Neutralization: The complete dissolution of the solid boronic acid into the aqueous basic solution provides a visual confirmation of its conversion to the more soluble boronate salt.
-
Waste Segregation: The physical separation of aqueous and solid waste streams ensures that different waste types are not inadvertently mixed.
-
Documentation: Accurate labeling of waste containers serves as a final check to confirm that the contents are correctly identified for disposal.
By adhering to these detailed procedures, researchers can confidently manage the disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.
References
- Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines.
- Ball State University. (n.d.). Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains.
- University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
- University of Otago. (n.d.). Laboratory chemical waste disposal guidelines.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- DC Fine Chemicals. (2024, November 4). 110140 - Phenylboronic acid - Safety Data Sheet.
- National Institutes of Health. (n.d.). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE.
- Chemsrc.com. (2022, March 4). This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD.
- National Center for Biotechnology Information. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
- Reddit. (2017, June 2). Trying to remove a boronic acid in a workup. Help!
- ResearchGate. (2016, December 28). Can I remove boronic acid using Work up process?
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. fishersci.com [fishersci.com]
- 8. vumc.org [vumc.org]
A Senior Application Scientist's Guide to Handling 3,5-Dichloro-4-isopropoxyphenylboronic acid: From Personal Protection to Disposal
For the innovative researchers and drug development professionals pushing the boundaries of science, the safe and effective handling of specialized reagents is paramount. This guide provides a comprehensive, technically-grounded framework for managing 3,5-Dichloro-4-isopropoxyphenylboronic acid, moving beyond a simple checklist to instill a deep, causal understanding of the necessary safety protocols. Our commitment is to provide value beyond the product, ensuring your work is not only groundbreaking but also fundamentally safe.
Immediate Hazard Assessment & Core Principles
The primary hazards associated with this class of compounds are:
-
Skin Irritation (H315): Direct contact can lead to redness, itching, and inflammation.[1]
-
Serious Eye Irritation (H319): The compound can cause significant, potentially damaging, eye irritation.[1]
-
Respiratory Tract Irritation (H335): Inhalation of the dust can irritate the nose, throat, and lungs.[1]
The core principle of our handling strategy is containment and exposure minimization . Every step, from donning personal protective equipment to the final disposal of waste, is designed to prevent the compound from coming into contact with personnel or being released into the laboratory environment. All handling of this compound must be performed within a certified chemical fume hood to control airborne dust and vapors.[2]
Mandatory Personal Protective Equipment (PPE)
The selection of PPE is not merely a procedural step; it is the primary barrier between the researcher and the chemical. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale & Causality |
| Eye & Face Protection | Chemical safety goggles conforming to EN166 or NIOSH standards. A face shield should be worn over goggles when handling larger quantities (>10g) or when there is a significant splash risk.[1][3] | Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against fine dust and splashes.[4] A face shield offers a secondary, broader barrier for the entire face.[3] |
| Hand Protection | Chemically resistant gloves, such as nitrile or neoprene.[2] Always inspect gloves for punctures or degradation before use.[2] | Nitrile gloves offer good resistance to a wide range of chemicals and are suitable for incidental contact.[3] Double-gloving can be considered for extended handling periods. The integrity of the glove is the critical variable, hence the need for pre-use inspection. |
| Protective Clothing | A long-sleeved laboratory coat is mandatory. A chemical-resistant apron should be worn when transferring significant quantities.[2] | The lab coat protects the skin on the arms and torso from accidental contact with dust or spills. Clothing worn in the lab should be non-synthetic, as some synthetic fibers can melt and adhere to the skin upon chemical contact. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 dust mask) is recommended when handling the solid form, especially outside of a fume hood (which is not advised) or if dust generation is likely.[2] | The primary inhalation risk is from airborne particulates.[1] An N95 respirator effectively filters these fine dust particles.[3] All respirator use must be in accordance with a formal respiratory protection program, including fit-testing.[3] |
Step-by-Step Operational Protocol: Weighing and Handling the Solid Compound
This protocol is designed as a self-validating system to ensure minimal exposure during a common laboratory procedure.
Prerequisites:
-
Confirm the chemical fume hood is operational and has a valid certification.
-
Ensure an emergency eyewash station and safety shower are accessible and unobstructed.[5]
-
Prepare all necessary equipment (spatulas, weigh boats, containers) within the fume hood before introducing the chemical.
Procedure:
-
Don PPE: Before entering the designated handling area, don all required PPE as specified in the table above.
-
Prepare the Workspace: Place an absorbent, disposable bench liner on the floor of the fume hood to contain any minor spills.
-
Introduce the Chemical: Carefully place the sealed container of this compound onto the bench liner inside the fume hood.
-
Tare the Balance: If using an analytical balance inside the hood, ensure it is tared with the weigh boat.
-
Dispense the Solid: Open the container slowly to avoid creating airborne dust. Use a clean spatula to carefully transfer the desired amount of the solid to the weigh boat. Minimize the drop height to prevent dust generation.[5]
-
Seal the Container: Immediately and securely close the primary container.
-
Complete the Transfer: Carefully transfer the weighed solid into the receiving vessel (e.g., a flask). Use a funnel if the vessel opening is narrow.
-
Initial Decontamination: Gently wipe the spatula, weigh boat, and any other contaminated surfaces with a solvent-dampened cloth (e.g., ethanol or isopropanol) to remove residual powder. Place the used cloth into a designated solid hazardous waste container.
-
Doff PPE: Remove PPE in the correct order (gloves first, then apron, followed by eye protection and lab coat) to prevent cross-contamination. Never wear gloves outside of the laboratory area.
-
Personal Hygiene: Wash hands thoroughly with soap and water after completing the procedure and removing PPE.[1]
Visualization of Safe Handling Workflow
The following diagram illustrates the critical decision points and workflow for safely handling powdered this compound.
Caption: Workflow for Handling Solid Boronic Acid
Spill and Exposure Management
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5] Seek medical attention if irritation persists.
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.[5]
Small Spills (Solid): Wearing full PPE, gently sweep or vacuum up the material to avoid generating dust and place it into a suitable, labeled container for disposal.[5] Decontaminate the area with a suitable solvent and wash with soap and water.
Operational Disposal Plan
A prudent disposal plan is formulated before any procedure begins.[6]
-
Solid Waste: All contaminated materials, including gloves, weigh boats, bench liners, and excess reagent, must be collected in a designated and clearly labeled hazardous waste container.[2] Do not mix with other chemical waste streams unless compatibility is confirmed.[7]
-
Liquid Waste: Solutions of this compound should be collected in a compatible, labeled hazardous waste container. Indicate the solvent and approximate concentration.[2]
-
Disposal Method: The collected waste must be disposed of through a licensed professional waste disposal company.[1] Do not attempt to neutralize or dispose of this chemical down the drain.[7][8] The overriding principle is to segregate and await professional collection.[6]
By adhering to these scientifically-grounded procedures, you build a culture of safety that protects you, your colleagues, and the integrity of your research.
References
- Lab Alley. (n.d.). How To Safely Dispose of Boric Acid.
- Allina Health Laboratory. (n.d.). BORAX Boric Acids.
- Etimine USA. (2020). Boric Acid SAFETY DATA SHEET.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%.
- Occupational Safety and Health Administration (OSHA). (n.d.). BORIC ACID.
- Angene Chemical. (2021). Safety Data Sheet.
- US EPA. (2025). Personal Protective Equipment.
- University of California, Santa Cruz. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
- CP Lab Safety. (2024). Discover the Various Types of PPE for Optimal Chemical Safety.
- LeelineWork. (2026). What PPE Should You Wear When Handling Acid 2026?.
- National Center for Biotechnology Information (NCBI). (n.d.). Management of Waste - Prudent Practices in the Laboratory.
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. leelinework.com [leelinework.com]
- 4. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. laballey.com [laballey.com]
- 8. angenechemical.com [angenechemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
